5-Methyl-2-thiophenecarboxylic acid
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89698. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
5-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNGNQLPFHVODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172712 | |
| Record name | 5-Methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1918-79-2 | |
| Record name | 5-Methyl-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylthiophene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-METHYL-2-THIOPHENECARBOXYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SX6CX4FJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Methyl-2-thiophenecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Methyl-2-thiophenecarboxylic acid (CAS No. 1918-79-2). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's structure, solubility, thermal properties, and spectral characteristics. Beyond a mere compilation of data, this guide offers insights into the practical application of this knowledge, detailing robust experimental methodologies for property determination. The content is structured to deliver not only factual accuracy but also a deeper understanding of the causality behind these properties and their relevance in scientific applications.
Introduction: A Versatile Heterocyclic Building Block
This compound is a substituted thiophene derivative that has garnered significant interest in various fields of chemical research and development. Its molecular architecture, featuring a sulfur-containing aromatic ring functionalized with both a carboxylic acid and a methyl group, imparts a unique combination of reactivity and physicochemical properties. This makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.[1]
In the pharmaceutical industry, this compound serves as a crucial building block for the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and antimicrobial drugs.[2] The agrochemical sector utilizes this compound in the formulation of potent pesticides and herbicides.[2] Furthermore, its utility extends to materials science, where it and its derivatives are being investigated for the creation of advanced polymers and functional materials.[2]
This guide will delve into the fundamental physical properties that underpin the utility of this compound, providing a solid foundation for its application in research and development.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in any scientific endeavor. The following table summarizes the key physical and chemical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆O₂S | [3] |
| Molecular Weight | 142.18 g/mol | [3] |
| CAS Number | 1918-79-2 | [3] |
| Appearance | White to beige or pale yellow crystalline powder | [4] |
| Melting Point | 135-138 °C | [4][5] |
| Boiling Point (estimated) | 229.75 °C | [5] |
| pKa (predicted) | 3.71 ± 0.10 | |
| LogP (calculated) | 1.755 | [6] |
Solubility Profile
A general procedure for determining the solubility of a compound like this compound is outlined below.
Experimental Protocol: Equilibrium Solubility Determination
This protocol describes a standard method for determining the equilibrium solubility of a solid compound in a given solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vial to stand undisturbed at the constant temperature to permit the undissolved solid to settle.
-
Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of an appropriate analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Quantification:
-
Determine the concentration of this compound in the diluted sample using a pre-validated calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Caption: A schematic workflow for determining the equilibrium solubility of a solid compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds. The following sections detail the key spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the two aromatic protons on the thiophene ring, and the protons of the methyl group. The chemical shifts and coupling patterns of the aromatic protons are characteristic of a 2,5-disubstituted thiophene ring.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals corresponding to the six unique carbon atoms in the molecule: the carboxylic carbon, the four carbons of the thiophene ring, and the methyl carbon. The chemical shift of the carbonyl carbon is a key identifier for the carboxylic acid functionality.
While a fully assigned spectrum was not available in the searched literature, related compounds such as 5-Methyl-2-thiophenecarboxaldehyde have been characterized, and the data can be used for comparative purposes.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands. A representative IR spectrum is available, providing a fingerprint for the compound's vibrational modes.[9]
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1700-1680 | C=O stretch | Carboxylic acid |
| ~3100 | C-H stretch | Aromatic (thiophene) |
| ~2950-2850 | C-H stretch | Aliphatic (methyl) |
| ~1550-1450 | C=C stretch | Aromatic (thiophene) |
| ~1300-1200 | C-O stretch | Carboxylic acid |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The thiophene ring in this compound is an aromatic system that absorbs in the UV region. The position of the maximum absorbance (λmax) can be influenced by the solvent and the substituents on the thiophene ring.
Thermal Analysis: Melting Point Determination
The melting point is a fundamental physical property used for the identification and purity assessment of a crystalline solid. A sharp melting range is indicative of a high degree of purity.
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the standard procedure for determining the melting point range of a solid using a capillary melting point apparatus.[10][11]
-
Sample Preparation:
-
Ensure the this compound sample is dry and finely powdered.
-
Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.
-
-
Apparatus Setup:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
-
Rapid Determination (Optional but Recommended):
-
Heat the sample rapidly to obtain an approximate melting point. This helps in efficiently determining the temperature range for a more accurate measurement.
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Insert a new capillary tube with the sample.
-
Heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
-
Observation and Recording:
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted (the clear point).
-
The recorded range between these two temperatures is the melting point range.
-
Caption: A step-by-step workflow for the determination of a compound's melting point using the capillary method.
Safety and Handling
This compound is classified as an irritant. It can cause skin, eye, and respiratory tract irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[12]
Conclusion
This technical guide has provided a detailed examination of the core physical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for scientists and researchers engaged in the use of this versatile heterocyclic compound. A comprehensive understanding of its physical characteristics is essential for its successful application in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- Supporting Information - ScienceOpen. (n.d.).
- ChemBK. (2024, April 9). This compound.
- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
- Cheméo. (n.d.). Chemical Properties of 2-Thiophenecarboxylic acid, 5-methyl- (CAS 1918-79-2).
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- Global Trade Online Inc. (n.d.). This compound.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- NIST. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-.
- SpectraBase. (n.d.). 5-Methylthio-thiophene-2-carboxylic acid - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.
- PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid.
- Sutan, A., & Beyaz, R. (2013). Development of Methods for the Determination of pKa Values. PMC.
- ResearchGate. (2018, August 14). Peak intensities of FTIR spectra for the same KBr pellet increases with number of scans?
- ChemBK. (2024, April 9). This compound.
Sources
- 1. rsc.org [rsc.org]
- 2. qcc.edu [qcc.edu]
- 3. chembk.com [chembk.com]
- 4. This compound | 1918-79-2 [chemicalbook.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. 2-Thiophenecarboxylic acid, 5-methyl- (CAS 1918-79-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. CAS 19432-69-0: Methyl 5-methyl-2-thiophenecarboxylate [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mt.com [mt.com]
- 11. thinksrs.com [thinksrs.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 5-Methyl-2-thiophenecarboxylic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 5-Methyl-2-thiophenecarboxylic acid, a key heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development and material science, this document delves into the core chemical properties, validated synthetic protocols, and key applications of this versatile compound. The insights provided herein are grounded in established chemical principles and supported by authoritative references to facilitate both practical application and further investigation.
Core Physicochemical and Spectroscopic Profile
This compound, also known as 5-methyl-2-thenoic acid, is a beige to pale yellow crystalline solid.[1][2] Its structure, featuring a 2,5-disubstituted thiophene ring, imparts a unique combination of aromaticity, reactivity, and steric features that make it a valuable intermediate in organic synthesis.[3][4]
Physicochemical Properties
The fundamental properties of this compound are summarized below. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆O₂S | [2][5] |
| Molecular Weight | 142.18 g/mol | [5][6] |
| Appearance | Beige or pale yellow crystalline powder | [1][2] |
| Melting Point | 135-138 °C | [1][2] |
| Boiling Point | ~229.75 °C (rough estimate) | [2] |
| pKa | 3.71 ± 0.10 (Predicted) | [2] |
| CAS Number | 1918-79-2 | [5][6] |
Molecular Structure
The structure of this compound is foundational to its chemical behavior. The electron-donating methyl group at the C5 position and the electron-withdrawing carboxylic acid group at the C2 position create a polarized aromatic system that dictates its reactivity.
Caption: Molecular structure of this compound.
Spectroscopic Signature for Structural Verification
Confirmation of the structure and purity of this compound relies on a combination of spectroscopic techniques. Below is an interpretation of its characteristic spectral data.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
~12.0-13.0 ppm (s, 1H): A broad singlet characteristic of the acidic proton of the carboxylic acid group.
-
~7.6 ppm (d, 1H): A doublet corresponding to the proton at the C3 position of the thiophene ring. Its downfield shift is due to the deshielding effect of the adjacent carboxylic acid group.
-
~6.8 ppm (d, 1H): A doublet assigned to the proton at the C4 position, coupled to the H3 proton.
-
~2.5 ppm (s, 3H): A singlet corresponding to the three protons of the methyl group at the C5 position.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
~170 ppm: The carbonyl carbon of the carboxylic acid.
-
~148 ppm: The C5 carbon of the thiophene ring, attached to the methyl group.
-
~135 ppm: The C2 carbon of the thiophene ring, attached to the carboxylic acid group.
-
~134 ppm: The C3 carbon of the thiophene ring.
-
~127 ppm: The C4 carbon of the thiophene ring.
-
~16 ppm: The carbon of the methyl group.
IR (Infrared) Spectroscopy: [7]
-
~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer.
-
~1680 cm⁻¹ (strong): C=O stretching of the carbonyl group in the carboxylic acid.
-
~1540 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the thiophene ring.
-
~810 cm⁻¹: C-H out-of-plane bending, characteristic of 2,5-disubstituted thiophene rings.[8]
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z = 142, corresponding to the molecular weight of the compound.[9]
Synthesis and Purification Protocols
Several synthetic routes to this compound have been established, with common methods including the carbonation of Grignard reagents and the hydrolysis of corresponding esters.[10] A reliable and high-yielding laboratory-scale synthesis involves the oxidation of 2-acetyl-5-methylthiophene.
Synthesis Workflow: Oxidation of 2-acetyl-5-methylthiophene
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from a general procedure for the oxidation of acetylthiophenes.[1]
Materials:
-
2-acetyl-5-methylthiophene
-
Oxone® (Potassium peroxymonosulfate)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric acid (HCl)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexane for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetyl-5-methylthiophene (1 equivalent) in dichloromethane.
-
Addition of Reagents: To the stirred solution, add Oxone® (2 equivalents) followed by the dropwise addition of trifluoroacetic acid (2 equivalents) while maintaining the temperature at or below room temperature.
-
Causality: Oxone®, in the presence of an acid, generates a potent oxidizing agent in situ. TFA serves as the acidic catalyst. DCM is a suitable solvent that is relatively inert to the oxidation conditions.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Causality: The NaHCO₃ wash serves two purposes: it quenches any remaining acid and deprotonates the newly formed carboxylic acid, transferring it as its sodium salt to the aqueous layer.
-
-
Isolation of Product: Combine the aqueous layers. Cool the aqueous solution in an ice bath and acidify by slowly adding 2 M HCl until a solid precipitate forms.
-
Causality: Acidification protonates the carboxylate salt, rendering the carboxylic acid insoluble in the aqueous medium, thus causing it to precipitate.
-
-
Filtration and Drying: Collect the colorless solid precipitate by vacuum filtration. Wash the solid with cold water and dry it under vacuum.
-
Purification (if necessary): For highest purity, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 1:9 v/v).[1]
-
Self-Validation: The purity of the final product should be confirmed by melting point analysis and the spectroscopic methods detailed in Section 1.3. A sharp melting point consistent with the literature value (135-138 °C) indicates high purity.
-
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound—the carboxylic acid group and the substituted thiophene ring—makes it a versatile intermediate for further chemical transformations.[10]
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for derivatization, readily undergoing reactions such as esterification, amidation, and conversion to the acid chloride.
Protocol: Fischer Esterification to Methyl 5-methyl-2-thiophenecarboxylate
-
Setup: Suspend this compound (1 equivalent) in an excess of methanol, which acts as both reactant and solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the mixture.
-
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Workup: After cooling, neutralize the excess acid with a mild base (e.g., NaHCO₃ solution). Remove the bulk of the methanol under reduced pressure.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent in vacuo to yield the crude ester, which can be further purified by distillation or chromatography.
Reactivity of the Thiophene Ring
The thiophene ring is aromatic and undergoes electrophilic aromatic substitution. The directing effects of the existing substituents are key to predicting the outcome of such reactions. The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. In this 2,5-disubstituted system, the remaining C3 and C4 positions are available for substitution. The activating effect of the methyl group and the deactivating effect of the carboxyl group make the C4 position the most likely site for electrophilic attack.
Caption: Reactivity map showing key transformations of the molecule.
Applications in Research and Development
This compound is not just a laboratory curiosity; it is a commercially available building block with significant applications, particularly in the life sciences and material science.
-
Pharmaceutical Development: It serves as a crucial starting material or intermediate in the synthesis of a variety of pharmaceuticals. Its structural motif is found in compounds developed as anti-inflammatory and antimicrobial agents.[3][10]
-
Agrochemicals: The compound is used in the development of new pesticides and herbicides, where the thiophene core can contribute to the biological activity and metabolic stability of the final product.[3][10]
-
Material Science: The rigid, aromatic structure of the thiophene ring makes this acid and its derivatives suitable for incorporation into advanced polymer formulations and metal-organic frameworks (MOFs), potentially leading to materials with enhanced thermal or electronic properties.[3]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazards: It is classified as an irritant and may cause eye, skin, and respiratory tract irritation.[2] The toxicological properties have not been fully investigated.[11]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat when handling this compound.[6]
-
Handling: Use with adequate ventilation, preferably in a chemical fume hood. Minimize dust generation and accumulation. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][11]
Conclusion
This compound is a foundational building block in modern organic chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an invaluable tool for chemists in both academic and industrial settings. The reliable synthetic protocols and clear safety guidelines provided in this guide are intended to empower researchers to confidently utilize this compound in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- Material Safety Data Sheet - this compound, 99%. Cole-Parmer. [Link]
- This compound - ChemBK. ChemBK. [Link]
- 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713. PubChem. [Link]
- This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
- This compound: A Versatile Intermediate for Pharmaceuticals and M
- This compound. Google.
Sources
- 1. This compound | 1918-79-2 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. qcc.edu [qcc.edu]
- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 5. This compound 99 1918-79-2 [sigmaaldrich.com]
- 6. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(1918-79-2) IR Spectrum [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Unassuming Workhorse of Modern Synthesis
An In-Depth Technical Guide to 5-Methyl-2-thiophenecarboxylic acid (CAS 1918-79-2)
In the vast landscape of chemical intermediates, certain molecules distinguish themselves not by inherent complexity, but by their profound versatility. This compound, identified by its CAS number 1918-79-2, is a premier example of such a compound. At its core, it is a simple, substituted thiophene ring—a five-membered heterocycle containing a sulfur atom—adorned with a methyl group and a carboxylic acid function. This specific arrangement of functional groups bestows upon it a unique reactivity profile, making it a highly sought-after building block in diverse fields, from pharmaceuticals to advanced materials.[1][2]
This guide provides an in-depth exploration of this compound, moving beyond simple data recitation. We will delve into the causality behind its synthesis, the logic of its analytical characterization, and the chemical principles that underpin its utility. For the researcher, scientist, and drug development professional, understanding this molecule is key to unlocking new synthetic possibilities and accelerating innovation.
Physicochemical and Spectroscopic Profile
A foundational understanding of a molecule begins with its physical and spectral properties. These data points are not merely identifiers; they are the empirical evidence that confirms its structure and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1918-79-2 | |
| Molecular Formula | C₆H₆O₂S | [3] |
| Molecular Weight | 142.18 g/mol | [3][4] |
| Appearance | Beige or white crystalline powder | [3][5] |
| Melting Point | 135-138 °C | [3][6] |
| Boiling Point | ~229.75 °C (rough estimate) | [3][5] |
| pKa | 3.71 ± 0.10 (Predicted) | [3] |
| SMILES | Cc1ccc(s1)C(O)=O |
| InChIKey | VCNGNQLPFHVODE-UHFFFAOYSA-N |[3] |
Synthesis and Mechanistic Insight
The reliable synthesis of this compound is crucial for its application. While several methods exist, the carboxylation of a Grignard reagent derived from 2-methylthiophene is a well-established and instructive route.[7] This approach is favored for its high regioselectivity and adaptability to laboratory scale.
Workflow for Grignard-Based Synthesis
Caption: Key reactions of the carboxylic acid group in this compound.
The most common and pivotal transformation is its conversion to 5-methyl-2-thiophenecarbonyl chloride . [8]This is typically achieved by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with alcohols to form esters, or with amines to form amides. This two-step process (acid → acid chloride → amide/ester) is often more efficient than direct condensation methods and is fundamental to its role as a building block in drug synthesis.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of this compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic techniques provides an unambiguous structural fingerprint.
Workflow for Analytical Characterization
Caption: A typical workflow for the complete analytical characterization of the title compound.
Table 2: Key Spectroscopic Data for this compound [9][10][11]
| Technique | Feature | Expected Value / Observation | Interpretation |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~12-13 ppm (broad singlet, 1H) | Carboxylic acid proton (-COOH) |
| ~7.6 ppm (doublet, 1H) | Thiophene proton adjacent to -COOH (H3) | ||
| ~6.8 ppm (doublet, 1H) | Thiophene proton adjacent to -CH₃ (H4) | ||
| ~2.5 ppm (singlet, 3H) | Methyl protons (-CH₃) | ||
| ¹³C NMR | Chemical Shift (δ) | ~165-170 ppm | Carboxylic acid carbonyl carbon |
| ~145-150 ppm | Thiophene carbon attached to -CH₃ (C5) | ||
| ~135-140 ppm | Thiophene carbon attached to -COOH (C2) | ||
| ~130-135 ppm | Thiophene carbon (C3) | ||
| ~125-130 ppm | Thiophene carbon (C4) | ||
| ~15 ppm | Methyl carbon (-CH₃) | ||
| IR | Wavenumber (cm⁻¹) | 2500-3300 (broad) | O-H stretch of carboxylic acid |
| ~1670-1700 (strong) | C=O stretch of carboxylic acid | ||
| ~1400-1500 | C=C stretching in thiophene ring | ||
| Mass Spec (EI) | m/z | 142 | Molecular Ion Peak [M]⁺ |
| 125 | Loss of -OH group [M-17]⁺ |
| | | 97 | Loss of -COOH group [M-45]⁺ |
Applications in Drug Development and Material Science
The true value of this compound is realized in its application as a versatile intermediate.
-
Pharmaceutical Development: It is a key building block for a range of therapeutic agents. The thiophene moiety is a well-known bioisostere for the phenyl ring, often used to modulate pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). It is particularly prevalent in the synthesis of anti-inflammatory and antimicrobial compounds. [1][7]The structural motif is found in more complex molecules investigated for anticancer properties. [12]* Agrochemicals: The compound is utilized in the formulation of modern pesticides and herbicides, where the thiophene ring contributes to the biological activity and stability of the final product. [1]* Material Science: In the field of organic electronics, thiophene-based molecules are foundational. Derivatives of this compound are explored for creating conductive polymers and components of metal-organic frameworks (MOFs), contributing to the development of advanced materials with tailored thermal and mechanical properties. [1][2][7]
Safety and Handling
As a laboratory chemical, proper handling is paramount. This compound is classified as an irritant. [13]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3][13]* Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. [13][14]* Storage: Store in a tightly closed container in a cool, dry place, protected from light. [3][6]
Conclusion
This compound (CAS 1918-79-2) exemplifies the ideal chemical intermediate: structurally simple, yet functionally rich. Its well-defined synthesis, predictable reactivity, and clear spectroscopic signature make it a reliable tool for chemists. Its proven value as a scaffold in pharmaceuticals, agrochemicals, and material science ensures its continued relevance in both academic research and industrial development. A thorough understanding of its properties and protocols, as outlined in this guide, empowers scientists to leverage this versatile molecule to its full potential, paving the way for future discoveries.
References
- This compound. Vertex AI Search.
- This compound | 1918-79-2. Benchchem.
- This compound | 1918-79-2. ChemicalBook.
- A Computational Deep Dive into 5-Methyl-2-thiophenecarboxaldehyde and its Anticancer Analogues: A Compar
- Chemical Properties of 2-Thiophenecarboxylic acid, 5-methyl- (CAS 1918-79-2). Cheméo.
- This compound. ChemBK.
- biological activity of 5-Methyl-2-thiophenecarboxaldehyde vs other heterocyclic aldehydes. Benchchem.
- This compound 99 1918-79-2. Sigma-Aldrich.
- SAFETY D
- This compound(1918-79-2) 1H NMR spectrum. ChemicalBook.
- 5-METHYL-THIOPHENE-2-CARBONYL CHLORIDE synthesis. chemicalbook.
- This compound | 1918-79-2 | FM29285. Biosynth.
- This compound: A Versatile Intermediate for Pharmaceuticals and M
- 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713. PubChem.
- Spectroscopic Analysis of 5-Methyl-2-thiophenecarboxaldehyde: A Technical Guide. Benchchem.
- 2-Thiophenecarboxylic acid, 5-methyl-. NIST WebBook.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.
- This compound - Safety D
- This compound - Optional[MS (GC)] - Spectrum. SpectraBase.
Sources
- 1. qcc.edu [qcc.edu]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1918-79-2 [chemicalbook.com]
- 4. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound | 1918-79-2 | FM29285 [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-METHYL-THIOPHENE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. This compound(1918-79-2) 1H NMR spectrum [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. This compound - Safety Data Sheet [chemicalbook.com]
A Comprehensive Spectroscopic and Structural Elucidation of 5-Methyl-2-thiophenecarboxylic Acid: A Technical Guide for Researchers
Abstract
5-Methyl-2-thiophenecarboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Its utility in drug development, particularly in crafting anti-inflammatory and antimicrobial agents, underscores the critical need for unambiguous structural characterization.[1] This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering a foundational reference for researchers, scientists, and professionals in drug development. By integrating Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), this guide delivers a holistic understanding of the molecule's structural features, underpinned by field-proven insights and detailed experimental protocols.
Introduction: The Significance of Spectroscopic Characterization
Thiophene and its derivatives are fundamental scaffolds in medicinal chemistry due to their diverse biological activities.[3] The precise functionalization of the thiophene ring dictates the molecule's physicochemical properties and, consequently, its therapeutic efficacy. This compound, with its methyl and carboxylic acid substituents, presents a unique electronic and structural profile. Accurate and thorough spectroscopic analysis is paramount for confirming its identity, assessing its purity, and understanding its reactivity in synthetic transformations. This guide will dissect the spectroscopic signature of this compound, providing a robust framework for its reliable identification and utilization in research and development.
Molecular Structure and Key Spectroscopic Features
The structural framework of this compound forms the basis for interpreting its spectroscopic data. The interplay between the electron-donating methyl group and the electron-withdrawing carboxylic acid group, mediated by the aromatic thiophene ring, gives rise to a distinct set of spectral characteristics.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the distinct vibrational frequencies of its carboxylic acid and substituted thiophene moieties.
Experimental Protocol: Acquiring the IR Spectrum
A high-quality IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples.
Sample Preparation (ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
-
Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental interferences.
-
Place a small amount of the crystalline this compound powder onto the ATR crystal.
-
Apply uniform pressure using the instrument's press to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to achieve an optimal signal-to-noise ratio.
Data Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands. The presence of the carboxylic acid functional group is readily identified by two prominent features.[4][5] A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is attributed to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[4] Superimposed on this broad band may be the sharper C-H stretching bands. The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp band between 1760 and 1690 cm⁻¹.[6] Conjugation with the thiophene ring is expected to lower this frequency. Other significant bands include the C-O stretching vibration between 1320-1210 cm⁻¹ and the O-H bend between 1440-1395 cm⁻¹.[6] The C-H stretching vibrations of the thiophene ring are expected around 3100 cm⁻¹.[7]
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid (dimer) |
| ~3100 | C-H stretch | Aromatic (Thiophene) |
| 1760 - 1690 (strong) | C=O stretch | Carboxylic acid |
| 1440 - 1395 | O-H bend | Carboxylic acid |
| 1320 - 1210 | C-O stretch | Carboxylic acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is an unparalleled tool for providing detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei.[8]
Experimental Protocol: NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Tune and shim the spectrometer to achieve a homogeneous magnetic field.
-
Lock the field frequency using the deuterium signal from the solvent.
¹H NMR Acquisition:
-
A standard single-pulse sequence is typically used.[8]
-
Set the spectral width to approximately 15 ppm.
-
Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.[9]
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum.[8]
-
Use a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei.[10]
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a precise map of the proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~7.5 | Doublet | 1H | H3 |
| ~6.8 | Doublet | 1H | H4 |
| ~2.5 | Singlet | 3H | -CH₃ |
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield, around 12 ppm.[4][11] Its chemical shift is dependent on concentration and the solvent used. This signal will disappear upon the addition of D₂O, confirming its assignment.[4][11]
-
Thiophene Protons (H3 and H4): The two protons on the thiophene ring will appear as doublets due to coupling with each other. The proton at the 3-position (H3) is adjacent to the electron-withdrawing carboxylic acid group and will be shifted further downfield compared to the proton at the 4-position (H4), which is adjacent to the electron-donating methyl group.
-
Methyl Protons (-CH₃): The three protons of the methyl group will appear as a singlet in the upfield region, typically around 2.5 ppm.
Caption: Predicted ¹H NMR chemical shift assignments for this compound.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides insights into their electronic nature.
| Chemical Shift (δ, ppm) | Assignment |
| ~165-185 | C=O (Carboxylic Acid) |
| ~140-150 | C5 |
| ~130-140 | C2 |
| ~125-135 | C3 |
| ~120-130 | C4 |
| ~15 | -CH₃ |
-
Carbonyl Carbon (C=O): The carbon of the carbonyl group is significantly deshielded and appears in the downfield region of the spectrum, typically between 165-185 ppm.[11][12]
-
Thiophene Carbons (C2, C3, C4, C5): The four carbons of the thiophene ring will have distinct chemical shifts. The carbons directly attached to the substituents (C2 and C5) will be the most affected. C2, attached to the electron-withdrawing carboxylic acid, and C5, attached to the electron-donating methyl group, will have characteristic shifts. The chemical shifts of C3 and C4 will also be influenced by the substituents.
-
Methyl Carbon (-CH₃): The carbon of the methyl group is highly shielded and will appear at the most upfield region of the spectrum, typically around 15 ppm.[8]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound (often after derivatization).
-
Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into the GC.
-
Separation: The compound is separated from any impurities on a GC column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Data Interpretation
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (142.18 g/mol ).[13][14] The fragmentation pattern will provide clues about the molecule's structure. Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45) groups.[15][16]
Expected Fragmentation Pattern:
-
m/z = 142: Molecular ion (M⁺)
-
m/z = 125: Loss of a hydroxyl radical (•OH)
-
m/z = 97: Loss of a carboxyl radical (•COOH)
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
Conclusion: A Unified Spectroscopic Portrait
The synergistic application of IR, NMR (¹H and ¹³C), and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the identification of functional groups by IR to the detailed mapping of the carbon-hydrogen framework by NMR and the confirmation of molecular weight and fragmentation by MS. This guide provides researchers with the foundational knowledge and practical protocols necessary for the confident characterization of this important synthetic building block, thereby facilitating its effective use in the advancement of pharmaceutical and material sciences.
References
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives.
- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Satonaka, H., Abe, K., & Hirota, M. (1987). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 60(3), 953-959.
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.
- JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
- Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
- Fujieda, K., Takahashi, K., & Sone, T. (1974). The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 47(10), 2549-2550.
- YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.
- Al-Yasari, R. K. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2994-2998.
- Sone, T., & Abe, Y. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 82(11), 1543-1546.
- NIST. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-.
- Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes.
- SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.
- ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene....
- SpectraBase. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde - Optional[13C NMR] - Spectrum.
- PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid.
- PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde.
- NIST. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-.
- NIST. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-.
- ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
- Semantic Scholar. (n.d.). Molecular Structure and Spectroscopy of Thiophene and its Derivatives.
- Global Trade Online. (n.d.). This compound.
- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
Sources
- 1. qcc.edu [qcc.edu]
- 2. nbinno.com [nbinno.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 13. 2-Thiophenecarboxylic acid, 5-methyl- [webbook.nist.gov]
- 14. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 16. m.youtube.com [m.youtube.com]
5-Methyl-2-thiophenecarboxylic acid solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 5-Methyl-2-thiophenecarboxylic Acid
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the critical physicochemical properties of this compound, focusing on its solubility and stability. For researchers, chemists, and drug development professionals, a comprehensive understanding of these characteristics is paramount for successful application in synthesis, formulation, and material science. This document moves beyond a simple data sheet to explain the causality behind these properties and provides actionable, field-proven protocols for their evaluation.
Core Physicochemical Profile
This compound is a substituted thiophene derivative that serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility is fundamentally governed by its physical and chemical properties. The thiophene ring, a sulfur-containing aromatic heterocycle, and the carboxylic acid functional group dictate its reactivity, solubility, and stability.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆O₂S | [3][4][5] |
| Molecular Weight | 142.18 g/mol | [4][6] |
| Appearance | White to cream or pale yellow/brown powder | [3][5][7] |
| Melting Point | 135-138 °C | [3][4][7] |
| pKa | 3.71 ± 0.10 (Predicted) | [3] |
| CAS Number | 1918-79-2 | [4][5][7] |
Solubility Profile: A Theoretical and Practical Examination
The solubility of an active compound is a critical determinant of its bioavailability, reaction kinetics, and ease of formulation. The structure of this compound—containing both a nonpolar, aromatic thiophene ring and a polar, ionizable carboxylic acid—results in a nuanced solubility profile.
Factors Influencing Solubility
-
Polarity and Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents. The thiophene ring and methyl group contribute to its nonpolar character, allowing for solubility in organic solvents.
-
pH-Dependent Ionization: The pKa of ~3.71 indicates that the carboxylic acid group will be predominantly in its protonated, neutral form at pH values below 3.71.[3] In this state, its aqueous solubility is limited. At pH values above its pKa, it will deprotonate to form the carboxylate salt, which is significantly more polar and thus more soluble in aqueous media. This pH-dependent behavior is a key consideration for designing aqueous formulations or purification schemes.
-
Solvent Selection: While comprehensive quantitative data is not widely published, analogous thiophene-carboxylic acids exhibit moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] It is also expected to be soluble in many common organic solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a robust method for determining the equilibrium solubility of this compound, a foundational experiment in pre-formulation studies. The causality behind this choice is that the shake-flask method is the gold standard, ensuring that the system reaches true thermodynamic equilibrium.
Methodology Steps:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely known volume of the test solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO). The excess solid is critical to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-point experiment (e.g., sampling at 12, 24, 36, and 48 hours) is recommended to confirm that the measured concentration no longer changes, thereby validating that equilibrium has been achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle. Subsequently, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sampling and Dilution: Carefully withdraw a small aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated, specific analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Determine the solubility by back-calculating from the measured concentration of the diluted sample, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Caption: Workflow for equilibrium solubility determination.
Stability Profile and Forced Degradation
Understanding a compound's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products.[8] this compound is stable under normal storage conditions but can be susceptible to degradation under stress.[1][9] Forced degradation studies are an indispensable tool, intentionally stressing the molecule to predict its degradation pathways and validate the stability-indicating power of analytical methods.[10]
Chemical Susceptibilities
-
pH-Related Degradation: While the compound is a carboxylic acid, the thiophene ring itself can exhibit instability under harsh acidic or basic conditions, potentially leading to ring-opening or other reactions.
-
Oxidative Degradation: The sulfur heteroatom in the thiophene ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones under oxidative stress. The compound is noted to be incompatible with strong oxidizing agents.[1][9]
-
Thermal and Photolytic Degradation: As with many organic molecules, exposure to high temperatures or UV/Visible light can provide the energy needed to initiate degradation reactions, such as decarboxylation or polymerization.
Experimental Protocol: Forced Degradation Study
This protocol is designed based on the principles outlined in the International Council for Harmonisation (ICH) guidelines (Q1A/Q1B) to systematically evaluate the stability of this compound.[8][11] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without completely consuming the parent drug.[12]
Methodology Steps:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (drug substance in the same solvent mix without the stressor) should be run in parallel.
| Stress Condition | Typical Reagent & Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80 °C | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, at room temp or heated | To assess stability in alkaline environments.[13] |
| Oxidation | 3-6% H₂O₂, at room temperature | To evaluate susceptibility to oxidative degradation. |
| Thermal Stress | Solid compound at > Melting Point; Solution heated at 60-80 °C | To evaluate intrinsic thermal stability. |
| Photostability | Expose solution to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter. | To comply with ICH Q1B guidelines for photostability.[11] |
-
Timepoint Sampling and Quenching: Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours). For acid/base hydrolysis, neutralize the sample immediately to stop the reaction.
-
Analysis with a Stability-Indicating Method:
-
Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all significant degradation products.
-
Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent and degradant peaks.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the degradation products, which is essential for their structural elucidation.[14]
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Determine the relative retention times and peak areas of the degradation products.
-
Assess the mass balance to ensure that the decrease in the parent peak area is accounted for by the increase in degradant peak areas.
-
Caption: Workflow for a forced degradation study.
Safe Handling and Storage
Proper handling and storage are essential to maintain the integrity and ensure the safety of personnel.
-
Handling: Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] The compound is irritating to the eyes, respiratory system, and skin.[3] Avoid breathing dust and ensure handling occurs in a well-ventilated area.[3][9]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption.[1] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][9] A recommended storage temperature is 2-8°C, protected from light.[3]
Conclusion
This compound is a compound with a solubility profile highly dependent on pH and solvent choice, a direct consequence of its carboxylic acid functionality. It is generally stable under standard ambient conditions but is susceptible to degradation under forced conditions of harsh pH, oxidation, and high energy exposure (heat and light). The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess these critical parameters, enabling informed decisions in drug development, chemical synthesis, and material science applications.
References
- This compound - ChemBK. (n.d.). ChemBK.
- PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. National Center for Biotechnology Information.
- Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720.
- ResearchGate. (n.d.). Results of forced degradation studies.
- PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. National Center for Biotechnology Information.
- Chemical Properties of 2-Thiophenecarboxylic acid, 5-methyl- (CAS 1918-79-2). (n.d.). Cheméo.
- Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques.
- ResearchGate. (n.d.). Forced degradation studies: Practical approach-overview of regulatory guidance and literature for the drug products and drug substances.
- Jorgensen, L. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
- Analytical Methods for the Degradation of Phytoconstituents. (n.d.). International Journal in Management and Social Science.
- PubChem. (n.d.). 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. National Center for Biotechnology Information.
- Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). Journal of Liquid Chromatography & Related Technologies, 44(5-6), 269-279.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- 2-Thiophenecarboxylic acid, 5-methyl-. (n.d.). NIST WebBook.
- Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability. (2012). Journal of Analytical Atomic Spectrometry, 27(5), 841-849.
- Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). PLoS ONE, 16(8), e0255482.
- The effect of pH on the characteristics of the methyl red solution as a gamma-ray dosimeter. (2019). Journal of Physics: Conference Series, 1321(2), 022015.
Sources
- 1. benchchem.com [benchchem.com]
- 2. qcc.edu [qcc.edu]
- 3. chembk.com [chembk.com]
- 4. This compound 99 1918-79-2 [sigmaaldrich.com]
- 5. 5-Methylthiophene-2-carboxylic acid, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1918-79-2 [chemicalbook.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. fishersci.com [fishersci.com]
- 10. pharmtech.com [pharmtech.com]
- 11. database.ich.org [database.ich.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijmr.net.in [ijmr.net.in]
The Biological Versatility of 5-Methyl-2-thiophenecarboxylic Acid: A Technical Guide for Drug Discovery and Development
Introduction: Unveiling the Potential of a Key Heterocyclic Scaffold
5-Methyl-2-thiophenecarboxylic acid, a sulfur-containing heterocyclic compound, stands as a pivotal building block in the landscape of modern medicinal chemistry and drug discovery.[1][2] Its inherent structural features—a reactive carboxylic acid group and a methylated thiophene ring—confer a unique chemical reactivity that has been extensively leveraged in the synthesis of a diverse array of biologically active molecules.[1] While direct and extensive quantitative data on the intrinsic biological activity of this compound remains an area of ongoing exploration, its established role as a versatile precursor for potent anti-inflammatory and antimicrobial agents underscores its significance for researchers, scientists, and drug development professionals.[1][2]
This in-depth technical guide provides a comprehensive overview of the known and potential biological activities stemming from the this compound scaffold. We will delve into the mechanistic insights gleaned from its derivatives, present detailed, field-proven experimental protocols for assessing its biological effects, and offer a forward-looking perspective on its therapeutic potential. The narrative is designed to not only inform but also to empower researchers in their quest to design and develop novel therapeutics grounded in sound scientific principles.
Antimicrobial Activity: A Scaffold for New Antibacterial and Antifungal Agents
The thiophene ring is a well-recognized pharmacophore in a multitude of antimicrobial agents. The structural backbone of this compound provides a fertile ground for the development of novel compounds aimed at combating the growing threat of antimicrobial resistance. Derivatives of this core structure have demonstrated significant activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship (SAR) Insights
Research into derivatives of this compound has revealed key structural modifications that influence their antimicrobial potency. For instance, the synthesis of thiophene-2-carboxamide derivatives has been a fruitful avenue of investigation.[3] Studies have shown that substitutions at the 2-position of the thiophene ring can significantly impact biological activity.[3] The introduction of pyridine side chains, for example, has been shown to yield compounds with excellent antimicrobial activity.[3]
Furthermore, the synthesis of thieno[2,3-d]pyrimidine-6-carboxylates derived from 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine has yielded compounds with notable activity against Candida albicans and certain bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa.[4] These findings highlight the tunability of the thiophene scaffold for targeted antimicrobial development.
Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[5][6]
Principle: This assay involves challenging a standardized suspension of a test microorganism with serial dilutions of the test compound in a liquid growth medium. The presence or absence of microbial growth is determined visually or spectrophotometrically after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Test Compound Stock Solution: Dissolve this compound or its derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Ensure a final volume of 100 µL per well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[7] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]
-
Inoculation: Add 100 µL of the standardized inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Diagram: Workflow for Minimum Inhibitory Concentration (MIC) Determination
A flowchart illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Anti-Inflammatory Potential: A Foundation for Novel Therapeutics
Chronic inflammatory diseases represent a significant global health burden, and the development of safer and more effective anti-inflammatory drugs is a critical area of research.[8] Thiophene-based compounds, including derivatives of this compound, have emerged as promising candidates for the development of new anti-inflammatory agents.[8]
Mechanistic Insights from Thiophene Derivatives
The anti-inflammatory properties of thiophene derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[8] The presence of carboxylic acid, ester, amine, and amide functional groups, along with methyl and methoxy substituents, has been shown to be important for their anti-inflammatory activity and interaction with these biological targets.[8] While direct enzymatic inhibition data for this compound is not extensively documented, its structural features make it an ideal starting point for the synthesis of targeted anti-inflammatory molecules.
Experimental Protocol: In Vitro Anti-Inflammatory Assay - Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation. This assay provides a simple and rapid in vitro method to screen for the anti-inflammatory potential of a compound by assessing its ability to inhibit heat-induced protein denaturation.
Principle: The denaturation of proteins, such as bovine serum albumin (BSA), upon heating leads to an increase in turbidity. An anti-inflammatory compound will inhibit this denaturation, resulting in a lower turbidity which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Preparation of Test Solutions: Prepare different concentrations of this compound (e.g., 100 to 1000 µg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Preparation of Reaction Mixture: In separate centrifuge tubes, mix 0.5 mL of the test solution with 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA).
-
Positive Control: Prepare a positive control using a known anti-inflammatory drug (e.g., diclofenac sodium) at a similar concentration range.
-
Negative Control: Prepare a negative control containing 0.5 mL of buffer and 0.5 mL of 1% BSA solution.
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by incubating the tubes in a water bath at 70°C for 10 minutes.
-
Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Quorum Sensing Inhibition: Disrupting Bacterial Communication
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates the expression of virulence factors and biofilm formation in a population density-dependent manner.[9] The inhibition of QS, known as quorum quenching, is a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for the development of resistance.[10] Thiophene-based compounds have shown potential as quorum sensing inhibitors.
Targeting Bacterial Signaling
In many Gram-negative bacteria, QS is mediated by N-acyl-homoserine lactone (AHL) signal molecules.[9] QS inhibitors can act by interfering with the synthesis of these signal molecules, degrading them, or blocking their interaction with their cognate receptors.[9] While specific studies on this compound as a QS inhibitor are not abundant, its structural similarity to other known heterocyclic QSIs suggests it could be a valuable scaffold for the development of such agents.
Experimental Protocol: Quorum Sensing Inhibition Assay using Chromobacterium violaceum
Chromobacterium violaceum is a commonly used reporter strain for screening QS inhibitors. This bacterium produces a purple pigment called violacein, the production of which is regulated by a C6-homoserine lactone (C6-HSL)-mediated QS system. Inhibition of QS results in a loss of violacein production, which can be easily visualized.
Principle: The assay is based on the ability of a test compound to inhibit the production of the purple pigment violacein in C. violaceum without inhibiting its growth.
Step-by-Step Methodology:
-
Preparation of Bacterial Culture: Grow a culture of Chromobacterium violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth overnight at 30°C.
-
Agar Plate Preparation: Prepare LB agar plates.
-
Inoculation: Spread a lawn of the overnight culture of C. violaceum onto the surface of the LB agar plates.
-
Application of Test Compound: Aseptically place sterile paper discs (6 mm diameter) onto the inoculated agar surface. Pipette a known concentration of this compound solution (dissolved in a suitable solvent) onto each disc. A solvent control disc should also be included.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Observation and Interpretation: A clear, colorless zone of no violacein production around the disc, with bacterial growth still present, indicates quorum sensing inhibition. A clear zone with no bacterial growth indicates antimicrobial activity.
Diagram: Quorum Sensing Inhibition (QSI) Assay Principle
A diagram illustrating the principle of the quorum sensing inhibition assay using Chromobacterium violaceum.
Quantitative Data Summary
While specific IC50 or MIC values for this compound are not extensively reported in publicly available literature, the following table summarizes the reported activities of some of its derivatives to provide a comparative landscape.
| Derivative Class | Biological Activity | Target/Organism | Reported Activity (Example) |
| Thiophene-2-carboxamides | Antimicrobial | Staphylococcus aureus, Bacillus subtilis, Gram-negative bacteria | MICs ranging from 7.8 to 500 µg/mL against various strains.[11] |
| Thieno[2,3-d]pyrimidines | Antifungal, Antibacterial | Candida albicans, Staphylococcus aureus, Pseudomonas aeruginosa | Highly active against C. albicans; some derivatives show high activity against specific bacterial strains.[4] |
| Thiophene-containing compounds | Antifungal | Aspergillus fumigatus, Syncephalastrum racemosum | Some derivatives showed potent activity with up to 95.5% inhibition.[3] |
Note: The data presented are for derivatives and not for this compound itself. This highlights the potential of the core scaffold for further optimization.
Conclusion and Future Directions
This compound is a molecule of significant interest to the drug discovery and development community. Its value lies not only in its utility as a versatile synthetic intermediate but also in the demonstrated biological potential of its derivatives. The antimicrobial, anti-inflammatory, and potential quorum sensing inhibitory activities associated with the thiophene scaffold make it a compelling starting point for the design of novel therapeutics.
Future research should focus on a more systematic evaluation of the biological activities of this compound itself, as well as the continued exploration of its structure-activity relationships through the synthesis and screening of new derivatives. The application of the robust experimental protocols outlined in this guide will be instrumental in elucidating the full therapeutic potential of this promising heterocyclic compound. By integrating rational drug design with rigorous biological evaluation, the scientific community can continue to unlock the therapeutic value embedded within the this compound core.
References
- A simple screening protocol for the identific
- Application Notes and Protocols: In Vitro Studies with a Quorum Sensing Inhibitor - Benchchem.
- Comparative Analysis of 5-Methyl-2-thiophenecarboxaldehyde in Biological Assays: A Guide for Researchers - Benchchem.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge.
- Antimicrobial Susceptibility Testing - Apec.org.
- Antimicrobial Susceptibility Testing - St
- Discovery and Activity Evaluation of Quorum-Sensing Inhibitors from an Endophytic Bacillus Strain W10-B1 Isolated
- This compound: A Versatile Intermediate for Pharmaceuticals and M
- Screening strategies for quorum sensing inhibitors in comb
- Use of Quorum Sensing Inhibition Str
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
- 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem.
- Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PubMed Central.
- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
- This compound.
- This compound 99 1918-79-2 - Sigma-Aldrich.
- Synthesis and the antimicrobial activity of ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno [2,3-d]pyrimidine-6-carboxylates | Journal of Organic and Pharmaceutical Chemistry.
- Research into New Molecules with Anti-Inflamm
- 5-(METHYLTHIO)-2-THIOPHENECARBOXYLIC ACID - gsrs.
- Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides - ResearchG
- 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID - gsrs.
- in vitro Biology | Evotec.
- This compound | 1918-79-2 - ChemicalBook.
- This compound - Shandong Biotech.
- Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review - MDPI.
- (PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Quorum Sensing Inhibitors to Quench P.
- It is the time for quorum sensing inhibition as alternative str
- Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm form
- Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community - PMC.
Sources
- 1. nbinno.com [nbinno.com]
- 2. qcc.edu [qcc.edu]
- 3. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and the antimicrobial activity of ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno [2,3-d]pyrimidine-6-carboxylates | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. woah.org [woah.org]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. It is the time for quorum sensing inhibition as alternative strategy of antimicrobial therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
5-Methyl-2-thiophenecarboxylic Acid: A Cornerstone Building Block for Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Unassuming Power of a Substituted Thiophene
In the vast landscape of heterocyclic chemistry, the thiophene ring holds a privileged position.[1][2][3] Its structural similarity to benzene, coupled with the unique electronic properties imparted by the sulfur heteroatom, makes it a highly sought-after scaffold in both medicinal chemistry and materials science.[1][2][4] Among the myriad of thiophene derivatives, 5-Methyl-2-thiophenecarboxylic acid emerges as a particularly versatile and valuable synthetic building block. Its dual functionality—a reactive carboxylic acid handle and a modifiable aromatic ring—provides a gateway to a diverse array of complex molecular architectures.[5][6] This guide offers an in-depth exploration of this compound, from its fundamental properties to its application in sophisticated synthetic protocols, providing researchers and drug development professionals with a comprehensive understanding of its utility. The thiophene moiety is a key component in numerous FDA-approved drugs, highlighting its importance in pharmaceutical development.[1][3]
Physicochemical Properties: A Foundation for Reactivity
A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. This compound is a beige to white crystalline powder with a defined melting point, indicating its purity and stability under standard laboratory conditions.[7][8][9]
| Property | Value | Source |
| Molecular Formula | C₆H₆O₂S | [8][9] |
| Molecular Weight | 142.18 g/mol | [8][9] |
| Melting Point | 135-138 °C | [7][8][9] |
| Appearance | Beige crystalline powder | [7][9] |
| CAS Number | 1918-79-2 | [7][8] |
These properties are crucial for practical considerations such as solvent selection, reaction temperature, and purification methods. The carboxylic acid functionality significantly influences its solubility and provides a key site for a multitude of chemical transformations.[5]
Synthesis of this compound
The reliable synthesis of this compound is a critical first step for its use as a building block. Several established methods exist, with the choice of route often depending on the scale of the synthesis and the availability of starting materials.
One of the most common and well-documented methods involves the carbonation of a Grignard reagent .[5] This approach leverages the reactivity of an organomagnesium halide with carbon dioxide to introduce the carboxylic acid moiety onto the thiophene ring.
Another prevalent method is the oxidation of 2-acetyl-5-methylthiophene . This transformation can be achieved using various oxidizing agents, offering a reliable route from a readily available starting material.[7]
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Key Reactions and Transformations: The Synthetic Utility
The true power of this compound lies in its ability to undergo a wide range of chemical reactions, making it a valuable precursor for a multitude of more complex molecules. These transformations can be broadly categorized into reactions involving the carboxylic acid group and reactions involving the thiophene ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that can be readily converted into esters, amides, and acid chlorides, providing access to a diverse set of derivatives.[5]
Esterification is a fundamental transformation that is often employed to modify the solubility and pharmacokinetic properties of a molecule. The conversion of this compound to its corresponding esters can be achieved through several methods, with the Fischer esterification being a classic and widely used approach.[10]
Protocol: Fischer Esterification of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.[11]
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl), to the solution.[10][11] The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product. The removal of water as it is formed can also be employed to increase the yield.
-
Workup: After cooling, the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst and remove any unreacted carboxylic acid.[7]
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude ester. Further purification can be achieved by distillation or column chromatography.
Caption: A step-by-step workflow for the Fischer esterification of this compound.
The formation of amides is a cornerstone reaction in medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. Direct amidation of carboxylic acids can be achieved using various coupling agents or through newer, more sustainable methods.[12][13]
Protocol: Direct Amidation using Methyltrimethoxysilane (MTM)
This protocol is based on a safer and effective alternative to other silicon-based reagents.[12][13]
-
Reactant Mixture: In a suitable reaction vessel, combine this compound (1.0 eq), the desired amine (1.0-1.2 eq), and methyltrimethoxysilane (MTM) (1.5-2.0 eq) in a solvent such as toluene.[13]
-
Heating: Heat the reaction mixture, typically to reflux, to facilitate the amidation reaction. The reaction progress can be monitored by techniques such as TLC or LC-MS.
-
Workup: Upon completion, the solvent and volatile byproducts are removed by evaporation. The residue is then treated with a mixture of tetrahydrofuran (THF) and an aqueous sodium hydroxide (NaOH) solution to hydrolyze any unreacted MTM and ester side products.[12][13]
-
Extraction and Purification: The product is extracted with an organic solvent. The organic layer is washed with an acidic solution to remove any unreacted amine, followed by a brine wash. The organic layer is then dried, filtered, and concentrated to yield the amide product, which is often pure enough for subsequent steps without further purification.[12][13]
Reactions of the Thiophene Ring
The thiophene ring of this compound and its derivatives can also participate in a variety of reactions, allowing for further functionalization and the construction of more complex molecular scaffolds.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryls and other conjugated systems.[14][15][16] To perform a Suzuki coupling on the thiophene ring, it is typically necessary to first introduce a halogen, such as bromine, onto the ring. This can be achieved through electrophilic bromination of a suitable precursor.
Conceptual Workflow: Synthesis of Arylated Thiophene Derivatives via Suzuki Coupling
-
Halogenation: A derivative of this compound (e.g., the methyl ester) is subjected to bromination, typically using N-bromosuccinimide (NBS), to introduce a bromine atom at a specific position on the thiophene ring.[14]
-
Suzuki Coupling: The resulting bromo-thiophene derivative is then reacted with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) in a suitable solvent system (e.g., 1,4-dioxane/water).[14] This reaction results in the formation of a new carbon-carbon bond between the thiophene ring and the aryl group from the boronic acid.[14][15][16]
Caption: A logical pathway for the synthesis of arylated thiophenes using a Suzuki cross-coupling reaction.
Applications in Drug Discovery and Materials Science
The derivatives of this compound are of significant interest in several fields of research and development.
-
Pharmaceutical Development: Thiophene-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][6][17][18][19] The ability to readily modify the structure of this compound makes it an attractive starting point for the synthesis of novel therapeutic agents.[17][20] The thiophene scaffold can act as a bioisostere for a phenyl ring, which can lead to improved pharmacokinetic properties and enhanced binding to biological targets.[1]
-
Materials Science: The electronic properties of the thiophene ring make it a valuable component in the development of organic electronic materials, such as conductive polymers and components for organic light-emitting diodes (OLEDs).[5][6] The ability to functionalize the thiophene ring allows for the fine-tuning of the material's electronic and physical properties.
-
Agrochemicals: Derivatives of this compound are also utilized in the agricultural industry as components of pesticides and herbicides.[17]
Conclusion
This compound is a versatile and highly valuable synthetic building block that provides a gateway to a vast chemical space. Its dual reactivity allows for the straightforward synthesis of a wide range of derivatives with applications spanning from drug discovery to materials science. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for researchers and scientists seeking to leverage its full potential in their synthetic endeavors. The continued exploration of new reactions and applications of this unassuming yet powerful molecule will undoubtedly lead to further innovations in chemistry and related disciplines.
References
- Benchchem. (n.d.). This compound | 1918-79-2.
- goods.com. (n.d.). This compound.
- ChemicalBook. (2025). This compound | 1918-79-2.
- ChemBK. (2024). This compound.
- Khan, K. M., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 20(7), 12895-12911.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Pharmaceuticals and Material Science.
- Sigma-Aldrich. (n.d.). This compound 99%.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Ambeed.com. (n.d.). 1918-79-2 | 5-Methylthiophene-2-carboxylic acid.
- Benchchem. (n.d.). A Computational Deep Dive into 5-Methyl-2-thiophenecarboxaldehyde and its Anticancer Analogues: A Comparative Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Thiophenecarboxylic Acid in Medicinal Chemistry: Enabling Novel Drug Discovery.
- Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49.
- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- ResearchGate. (2015). (PDF) Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules.
- Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
- RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives.
- ChemistryViews. (2022). Safer Reagent for the Direct Amidation of Carboxylic Acids.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Acetyl-3-methyl-2-thiophenecarboxylic Acid in Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- Braddock, D. C., Davies, J. J., & Lickiss, P. D. (2022). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters, 24(5), 1144–1148.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One moment, please... [cognizancejournal.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 1918-79-2 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. 1918-79-2 | 5-Methylthiophene-2-carboxylic acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 12. Safer Reagent for the Direct Amidation of Carboxylic Acids - ChemistryViews [chemistryviews.org]
- 13. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. qcc.edu [qcc.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. impactfactor.org [impactfactor.org]
- 20. nbinno.com [nbinno.com]
The Versatile Scaffold: Unlocking the Therapeutic Potential of 5-Methyl-2-thiophenecarboxylic Acid in Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Introduction: The Thiophene Moiety as a Privileged Structure in Drug Design
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers to a select group of molecular frameworks known as "privileged structures." These scaffolds possess the inherent ability to interact with a variety of biological targets, offering a fertile ground for the development of new drugs. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a prominent member of this esteemed group. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its importance in drug design. This guide focuses on a particularly promising, yet underexplored, member of this family: 5-Methyl-2-thiophenecarboxylic acid .
This technical document will serve as an in-depth guide for researchers, scientists, and drug development professionals, exploring the multifaceted applications of the this compound scaffold. We will delve into its potential in the development of anticancer, anti-inflammatory, and antimicrobial agents, supported by available data, structure-activity relationships, and detailed experimental considerations.
Physicochemical Properties and Synthetic Accessibility
This compound is a crystalline solid with the molecular formula C₆H₆O₂S.[1] The presence of the carboxylic acid group provides a convenient handle for a wide range of chemical modifications, including amidation, esterification, and reduction. The methyl group at the 5-position influences the electronic properties of the thiophene ring and can play a crucial role in modulating biological activity and metabolic stability.
The synthesis of this compound and its derivatives is well-established, with several reliable methods reported in the literature. A common approach involves the oxidation of 2-acetyl-5-methylthiophene.[2] The accessibility of this starting material and the versatility of its functional groups make it an attractive scaffold for the construction of diverse chemical libraries for high-throughput screening.
Anticancer Applications: A Scaffold for Targeting Key Oncogenic Pathways
The thiophene nucleus is a recurring motif in a number of anticancer agents. Derivatives of this compound, particularly its amides and esters, have shown promise in this therapeutic area. The rationale behind their anticancer potential lies in their ability to mimic the interactions of endogenous ligands with key proteins involved in cancer progression.
Kinase Inhibition: A Promising Avenue
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound scaffold can be elaborated to generate potent kinase inhibitors. While specific data for this compound derivatives is emerging, related thiophene carboxamides have demonstrated significant activity. For instance, certain thiophene carboxamide derivatives have been identified as potent inhibitors of Akt (Protein Kinase B), a key node in cell survival and proliferation pathways.
The following diagram illustrates a generalized workflow for the discovery of kinase inhibitors based on the this compound scaffold.
Cytotoxic Activity of Thiophene Derivatives
While direct IC50 values for this compound derivatives against a wide range of cancer cell lines are not extensively reported in publicly available literature, data from closely related thiophene carboxamide and thienopyrimidine derivatives highlight the potential of this chemical class.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide Derivative | Hep3B (Liver Cancer) | 5.46 | [3] |
| Thiophene Carboxamide Derivative | Hep3B (Liver Cancer) | 12.58 | [3] |
| Thienopyrimidine Derivative | HepG2 (Liver Cancer) | More potent than 5-FU | [3] |
| Thienopyrimidine Derivative | HepG2 (Liver Cancer) | More potent than 5-FU | [3] |
| Table 1: In Vitro Anticancer Activity of Related Thiophene Derivatives.[3] |
These findings suggest that the this compound scaffold is a promising starting point for the development of novel cytotoxic agents. Further derivatization and screening are warranted to identify compounds with improved potency and selectivity.
Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major goal in medicinal chemistry. Thiophene-based compounds, including derivatives of this compound, have emerged as promising candidates in this area.[4][5]
Targeting Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
A primary mechanism of action for many anti-inflammatory drugs is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). The carboxylic acid moiety of this compound is a key pharmacophoric feature that can mimic the arachidonic acid substrate of these enzymes. The thiophene ring and the methyl group can be further functionalized to enhance binding affinity and selectivity for specific enzyme isoforms.
The following diagram illustrates the central role of COX and LOX enzymes in the inflammatory pathway and their potential inhibition by this compound derivatives.
Sources
- 1. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1918-79-2 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. qcc.edu [qcc.edu]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-Methyl-2-thiophenecarboxylic Acid in Advanced Material Science: A Technical Guide
Introduction: Unlocking the Potential of a Versatile Thiophene Derivative
5-Methyl-2-thiophenecarboxylic acid, a substituted thiophene derivative, is emerging as a critical component in the synthesis of advanced materials. Its unique molecular architecture, featuring a sulfur-containing aromatic ring, a reactive carboxylic acid group, and a methyl group, imparts a desirable combination of electronic, thermal, and mechanical properties to the resulting materials.[1] This guide delves into the core applications of this compound in material science, providing a technical overview of its role in conductive polymers, metal-organic frameworks (MOFs), and corrosion inhibition, supported by experimental insights and characterization data.
I. Conductive Polymers: Harnessing Electroactivity
The thiophene moiety is a cornerstone in the field of conductive polymers due to its electron-rich nature, which facilitates charge transport along the polymer backbone.[2] this compound serves as a valuable monomer in the synthesis of electroactive polymers with tailored properties.[1]
A. Synthesis of Poly(this compound): A Protocol for Oxidative Polymerization
While direct polymerization of this compound can be challenging due to the deactivating effect of the carboxyl group, a common strategy involves the polymerization of a more reactive derivative, such as the corresponding aldehyde, followed by post-polymerization modification if necessary. A widely used method for synthesizing polythiophenes is chemical oxidative polymerization.[3][4]
Experimental Protocol: Oxidative Polymerization of 5-Methyl-2-thiophenecarboxaldehyde (a closely related derivative)
Objective: To synthesize a polythiophene derivative that can be conceptually linked to polymers derived from this compound.
Materials:
-
5-Methyl-2-thiophenecarboxaldehyde (monomer)[5]
-
Anhydrous Ferric Chloride (FeCl₃) (oxidant)
-
Anhydrous Chloroform (solvent)
-
Methanol (for washing)
-
Ammonia solution (for de-doping, optional)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure: [3]
-
Oxidant Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve a calculated amount of anhydrous FeCl₃ in anhydrous chloroform with vigorous stirring.
-
Monomer Solution: In a separate Schlenk flask, dissolve the 5-Methyl-2-thiophenecarboxaldehyde monomer in anhydrous chloroform.
-
Polymerization: Slowly add the monomer solution to the vigorously stirred FeCl₃ solution at room temperature. The reaction mixture will gradually darken, indicating polymerization. Continue stirring for 24 hours.
-
Quenching and Precipitation: Pour the reaction mixture into a large volume of methanol to quench the reaction and precipitate the polymer.
-
Washing: Filter the precipitate and wash it thoroughly with methanol until the filtrate is colorless to remove any remaining oxidant and oligomers.
-
De-doping (Optional): To obtain the neutral form of the polymer, the precipitate can be stirred in a dilute ammonia solution.
-
Drying: Dry the final polymer product under vacuum.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Thiophene monomers and the resulting polymers are susceptible to oxidation by atmospheric oxygen, which can introduce defects and decrease conductivity. An inert atmosphere of argon or nitrogen is crucial to prevent this.
-
Anhydrous Conditions: Water can react with the ferric chloride oxidant and interfere with the polymerization process. Therefore, the use of anhydrous solvents and reagents is essential for achieving high molecular weight polymers.
-
Methanol Wash: Methanol is a poor solvent for the polymer but a good solvent for the iron salts and oligomers, allowing for effective purification of the polymer.
Caption: Oxidative Polymerization Workflow.
B. Characterization of Thiophene-Based Polymers
The resulting polymers are typically characterized by a suite of spectroscopic and thermal analysis techniques to confirm their structure and properties.
Spectroscopic Analysis:
-
FTIR Spectroscopy: The FTIR spectrum of a thiophene-based polymer will show characteristic peaks for the thiophene ring vibrations. For polymers derived from this compound, one would expect to see a strong carbonyl (C=O) stretch from the carboxylic acid group.[6]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the polymer's structure and regioregularity. For poly(this compound), the ¹H NMR spectrum would show signals corresponding to the methyl protons and the aromatic protons on the thiophene ring.[7][8] The ¹³C NMR would provide information about the carbon skeleton.
-
UV-Vis Spectroscopy: UV-Vis spectroscopy is employed to determine the electronic properties of the polymer, such as its absorption maximum (λmax) and optical bandgap. Conjugated polythiophenes typically exhibit strong absorption in the visible region.[9][10]
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. Polymers incorporating aromatic rings like thiophene generally exhibit good thermal stability.[1][11]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, providing insights into its amorphous or crystalline nature and processing window.[11][12]
| Analytical Technique | Expected Observations for Poly(this compound) based polymers |
| FTIR | Characteristic thiophene ring vibrations, C-H stretching of the methyl group, and a prominent C=O stretching band from the carboxylic acid group.[6] |
| ¹H NMR | Signals for methyl protons, thiophene ring protons, and the acidic proton of the carboxyl group.[7][8] |
| ¹³C NMR | Resonances for carbons of the thiophene ring, methyl group, and the carboxyl group.[8] |
| UV-Vis | Broad absorption band in the visible region, indicative of a conjugated polymer system.[9] |
| TGA | High decomposition temperature, indicating good thermal stability.[1][11] |
| DSC | Glass transition temperature (Tg) and potentially a melting temperature (Tm) if the polymer is semi-crystalline.[11][12] |
II. Metal-Organic Frameworks: Building Porous Architectures
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[13] The carboxylic acid functionality of this compound makes it an excellent candidate for use as an organic linker in the synthesis of novel MOFs with potential applications in gas storage, catalysis, and sensing.[5]
A. Synthesis of MOFs with this compound: Hydrothermal Method
The hydrothermal synthesis method is a common and effective technique for growing high-quality MOF crystals.[14][15]
Experimental Protocol: Hydrothermal Synthesis of a Zinc-Based MOF
Objective: To synthesize a Metal-Organic Framework using this compound as the organic linker.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)
-
This compound (organic linker)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Teflon-lined stainless steel autoclave
-
Solution Preparation: In a glass vial, dissolve Zinc Nitrate Hexahydrate and this compound in DMF. The molar ratio of metal salt to linker is a critical parameter that needs to be optimized.
-
Sealing the Autoclave: Transfer the solution to a Teflon-lined stainless steel autoclave and seal it tightly.
-
Heating: Place the autoclave in an oven and heat it to a specific temperature (typically between 100-180 °C) for a designated period (e.g., 24-72 hours).
-
Cooling and Crystal Formation: Allow the autoclave to cool down slowly to room temperature. Crystals of the MOF should form during this process.
-
Washing and Activation: Collect the crystals by filtration and wash them with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove unreacted starting materials and solvent molecules from the pores.
-
Drying: Dry the MOF crystals under vacuum.
Causality Behind Experimental Choices:
-
Hydrothermal Conditions: The elevated temperature and pressure inside the autoclave facilitate the dissolution of the reactants and promote the crystallization of the MOF structure.
-
DMF as Solvent: DMF is a high-boiling point polar aprotic solvent that is effective at dissolving both the metal salt and the organic linker. It can also act as a template or structure-directing agent in some cases.
-
Slow Cooling: Slow cooling allows for the formation of larger, more well-defined crystals by promoting gradual nucleation and growth.
Caption: Hydrothermal Synthesis of a MOF.
B. Potential Properties and Applications of this compound-Based MOFs
The incorporation of the 5-methyl-2-thiophenecarboxylate linker is expected to influence the properties of the resulting MOF in several ways:
-
Porosity and Surface Area: The size and shape of the linker will determine the pore size and overall surface area of the MOF, which are crucial for applications like gas storage and separation.
-
Luminescence: Thiophene-containing ligands can impart luminescent properties to MOFs, particularly when combined with lanthanide metal ions.[7][11][17] This opens up possibilities for their use in sensing and optoelectronic devices.
-
Catalysis: The sulfur atom in the thiophene ring can act as a potential catalytic site or influence the electronic environment of the metal centers, enhancing their catalytic activity.
III. Corrosion Inhibition: Protecting Metallic Surfaces
Corrosion is a major challenge in many industries, leading to significant economic losses.[18] Organic molecules containing heteroatoms such as sulfur and nitrogen, along with aromatic rings, are often effective corrosion inhibitors.[19] this compound and its derivatives possess these structural features, making them promising candidates for protecting metals, particularly mild steel, in acidic environments.
A. Mechanism of Corrosion Inhibition
The corrosion inhibition mechanism of organic molecules typically involves their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[18] This adsorption can occur through:
-
Physisorption: Involving electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Involving the formation of coordinate bonds between the heteroatoms (like the sulfur in the thiophene ring) of the inhibitor and the vacant d-orbitals of the metal atoms.
The presence of the electron-rich thiophene ring and the carboxylate group in this compound can facilitate strong adsorption onto the metal surface, thereby inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
Caption: Mechanism of Corrosion Inhibition.
B. Evaluating Corrosion Inhibition Efficiency
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which can be determined using various electrochemical techniques.
-
Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current to determine the corrosion current density (icorr). A lower icorr in the presence of the inhibitor indicates effective corrosion protection.
-
Electrochemical Impedance Spectroscopy (EIS): EIS measures the resistance of the metal-solution interface to the flow of alternating current. An increase in the charge transfer resistance (Rct) upon addition of the inhibitor signifies the formation of a protective layer.
The inhibition efficiency can be calculated using the following formula:
IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
Where icorr(blank) is the corrosion current density without the inhibitor and icorr(inh) is the corrosion current density with the inhibitor.
IV. Conclusion and Future Outlook
This compound is a highly versatile and promising building block in material science. Its unique combination of a polymerizable thiophene ring, a coordinating carboxylic acid group, and a modulating methyl group allows for the synthesis of a wide range of functional materials. From conductive polymers for organic electronics to porous metal-organic frameworks for gas storage and catalysis, and as an effective corrosion inhibitor, the potential applications of this compound are vast and continue to expand.
Future research will likely focus on the development of more efficient and controlled polymerization methods to produce high-performance conductive polymers. In the realm of MOFs, the exploration of new structures with tailored pore environments and functionalities based on this linker holds great promise. Furthermore, a deeper understanding of the structure-property relationships in corrosion inhibition will enable the design of even more effective and environmentally friendly protective coatings. As the demand for advanced materials with tailored properties grows, this compound is poised to play an increasingly important role in shaping the future of material science.
References
- Wang, J., et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers, 14(3), 456. [Link]
- Al-Amiery, A. A., et al. (2023). Synergistic Corrosion Inhibition of Mild Steel in Acidic Media by a Benzimidazole–Thiophene Ligand and Its Metal Complexes: A Multi-Technique Electrochemical Approach. International Journal of Molecular Sciences, 24(13), 10839. [Link]
- (This reference is not available)
- Ahmadi, S., et al. (2017). A Zn based metal organic framework nanocomposite: synthesis, characterization and application for preconcentration of cadmium prior to its determination by FAAS. RSC Advances, 7(83), 52719-52726. [Link]
- Bobbitt, N. S., et al. (2017). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications.
- Li, Y., et al. (2014). Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. Dalton Transactions, 43(3), 1338-1345. [Link]
- NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR.
- Finet, J.-P. (n.d.). This compound: A Versatile Intermediate for Pharmaceuticals and Material Science.
- Request PDF. (2025). Hydrothermal synthesis of MOFs.
- (This reference is not available)
- Lustig, W. P., et al. (2017). Lanthanide-based metal–organic frameworks as luminescent probes. Chemical Society Reviews, 46(11), 3242-3285. [Link]
- (This reference is not available)
- (This reference is not available)
- (This reference is not available)
- (This reference is not available)
- Ahmoda, W., & Allam, A. M. A. (2024). Theoretical studies on the efficiencies of some thio compounds as corrosion inhibitors of mild steel in HCl using PM6. Journal of Humanities and Applied Sciences, 7(6), 1-8. [Link]
- (This reference is not available)
- (This reference is not available)
- Fulmer, G. R., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Polymers, 13(20), 3589. [Link]
- Al-Amiery, A. A., et al. (2023). Synergistic Corrosion Inhibition of Mild Steel in Acidic Media by a Benzimidazole–Thiophene Ligand and Its Metal Complexes: A Multi-Technique Electrochemical Approach. International Journal of Molecular Sciences, 24(13), 10839. [Link]
- (This reference is not available)
- (This reference is not available)
- (This reference is not available)
- (This reference is not available)
- Wang, C., et al. (2020).
- (This reference is not available)
- PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde.
- Mahalingam, M., & Sastry, G. N. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(5), 49-59. [Link]
- (This reference is not available)
- Chen, Y., et al. (2023).
- (This reference is not available)
- University of Washington. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry.
- (This reference is not available)
- (This reference is not available)
- Ndosiri, N. B., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. Molecules, 26(19), 5894. [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Electrochemical synthesis of poly(3,4-ethylenedioxythiophene) on stainless steel and its corrosion inhibition performan… [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. This compound(1918-79-2) 1H NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. rsc.org [rsc.org]
- 15. A Zn based metal organic framework nanocomposite: synthesis, characterization and application for preconcentration of cadmium prior to its determination by FAAS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Lanthanide-based metal–organic frameworks as luminescent probes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Theoretical studies on the efficiencies of some thio compounds as corrosion inhibitors of mild steel in HCl using PM6 | Bani Waleed University Journal of Humanities and Applied Sciences [jhas-bwu.com]
- 19. mdpi.com [mdpi.com]
Discovery and history of 5-Methyl-2-thiophenecarboxylic acid
An In-depth Technical Guide to 5-Methyl-2-thiophenecarboxylic Acid: From Discovery to Modern Synthesis and Application
Abstract
This compound, a pivotal heterocyclic compound, serves as a fundamental building block across diverse scientific disciplines, most notably in pharmaceutical and materials science. This guide provides a comprehensive exploration of its origins, tracing back to the foundational discovery of its parent heterocycle, thiophene. We delve into the historical and contemporary synthetic methodologies, elucidating the chemical principles that underpin these transformations. Furthermore, this document details the spectroscopic techniques for its characterization and examines its significant role as a versatile intermediate in the development of advanced materials and therapeutic agents.
Historical Prelude: The Discovery of the Thiophene Ring
The story of this compound is intrinsically linked to the discovery of its core structure, thiophene. In 1882, the German chemist Viktor Meyer, at the Zürich Polytechnic Institute, stumbled upon this novel sulfur-containing heterocycle.[1][2][3] The discovery was serendipitous, arising from a failed lecture demonstration.[1] Meyer had been using the indophenine test—a reaction with isatin and concentrated sulfuric acid that produces a blue dye—to characterize benzene.[3][4] He observed that benzene sourced from the decarboxylation of benzoic acid did not produce the characteristic blue color, whereas commercial benzene derived from coal tar did.[2][3] This keen observation led him to isolate the responsible contaminant, which he named "thiophene."[1][4][5]
Meyer's discovery opened a new chapter in heterocyclic chemistry.[6] He not only identified the compound but also published its first synthesis in the same year, involving the reaction of acetylene with elemental sulfur.[5][7] His extensive work on this new class of compounds was later compiled in his 1888 book, Die Thiophengruppe (The Thiophene Group).[6] This foundational research paved the way for the synthesis and investigation of a vast array of thiophene derivatives, including this compound.
Synthesis of this compound: A Methodological Overview
The synthesis of this compound has evolved, with several reliable methods established for both laboratory and potential industrial-scale production. The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations.
Grignard Carbonation: A Classic and Reliable Route
One of the most well-established methods for preparing thiophenecarboxylic acids involves the carbonation of a thienylmagnesium halide (a Grignard reagent).[8][9] This pathway is valued for its reliability and applicability to a range of substituted thiophenes.
The process begins with the formation of a Grignard reagent from a halogenated 2-methylthiophene, typically 2-bromo-5-methylthiophene. This organometallic intermediate is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to yield the desired carboxylic acid.
Causality and Experimental Insight: The Grignard reagent acts as a potent nucleophile, with the carbon atom bonded to magnesium attacking the electrophilic carbon of CO₂. The reaction must be conducted under strictly anhydrous conditions, as any moisture will quench the Grignard reagent by protonation, reducing the yield. The use of an ether solvent like diethyl ether or tetrahydrofuran (THF) is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.
Experimental Protocol: Grignard Carbonation
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Place magnesium turnings in the flask. Add a small crystal of iodine to initiate the reaction.
-
Grignard Formation: Dissolve 2-bromo-5-methylthiophene in anhydrous diethyl ether and add it dropwise to the magnesium suspension. Maintain a gentle reflux.
-
Carbonation: Once the Grignard reagent has formed, cool the reaction mixture in an ice bath. Cautiously add crushed dry ice in small portions.
-
Quenching and Workup: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding dilute hydrochloric acid.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water or hexane/ethyl acetate) to obtain pure this compound.[10]
Oxidation of 2-Acetyl-5-methylthiophene
Another common synthetic approach is the oxidation of a precursor ketone, 2-acetyl-5-methylthiophene. The haloform reaction is a classic example, but modern protocols often employ more efficient and milder oxidizing agents. A contemporary method utilizes Oxone (potassium peroxymonosulfate) in the presence of trifluoroacetic acid (TFA).[10]
Causality and Experimental Insight: This method leverages the robust oxidizing power of Oxone. The reaction proceeds through the oxidation of the acetyl group to a carboxylic acid. TFA acts as a catalyst and solvent, facilitating the oxidative process. This route is advantageous as it avoids the use of harsh reagents like chromium or manganese oxides.
Experimental Protocol: Oxone-Mediated Oxidation [10]
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetyl-5-methylthiophene in trifluoroacetic acid.
-
Oxidant Addition: Add Oxone (2 equivalents) portion-wise to the solution while stirring. Maintain the temperature with an ice bath if the reaction is exothermic.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Isolation: A colorless solid will precipitate. Collect the precipitate by filtration and wash it with cold water.
-
Purification: Dry the solid under vacuum. If necessary, purify further by column chromatography on silica gel (e.g., using an ethyl acetate-hexane gradient) to yield pure this compound as a white crystalline solid.[10]
Spectroscopic Characterization and Structural Elucidation
The structural confirmation of this compound relies on standard spectroscopic techniques. NMR and IR spectroscopy are indispensable tools for verifying the identity and purity of the synthesized compound.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the proton and carbon environments within the molecule.
Table 1: Typical ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are in ppm. Spectra are typically recorded in CDCl₃ or DMSO-d₆. Data is synthesized from typical values for similar structures.)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~12.0 - 13.0 | Broad Singlet | Carboxylic acid proton (-COOH) |
| ¹H | ~7.65 | Doublet | Thiophene proton (H3) |
| ¹H | ~6.85 | Doublet | Thiophene proton (H4) |
| ¹H | ~2.55 | Singlet | Methyl protons (-CH₃) |
| ¹³C | ~168 | Singlet | Carboxylic acid carbon (-C OOH) |
| ¹³C | ~148 | Singlet | Thiophene carbon (C5) |
| ¹³C | ~138 | Singlet | Thiophene carbon (C2) |
| ¹³C | ~134 | Singlet | Thiophene carbon (C3) |
| ¹³C | ~127 | Singlet | Thiophene carbon (C4) |
| ¹³C | ~16 | Singlet | Methyl carbon (-C H₃) |
-
¹H NMR Interpretation: The highly downfield and broad signal above 10 ppm is characteristic of the acidic carboxylic acid proton. The two doublets in the aromatic region correspond to the two protons on the thiophene ring, with their coupling pattern confirming their adjacent positions. The singlet integrating to three protons is assigned to the methyl group.
-
¹³C NMR Interpretation: The spectrum shows six distinct carbon signals. The signal furthest downfield corresponds to the carbonyl carbon of the carboxylic acid. The four signals in the aromatic region are assigned to the thiophene ring carbons, and the upfield signal represents the methyl group carbon.[8][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2500 - 3300 | Broad | O-H Stretch | Carboxylic Acid |
| ~2920 | Medium | C-H Stretch | Methyl Group |
| ~1680 | Strong | C=O Stretch | Carboxylic Acid |
| 1450 - 1550 | Medium | C=C Stretch | Thiophene Ring |
| ~810 | Strong | C-H Bending (out-of-plane) | 2,5-disubstituted thiophene |
-
IR Interpretation: The most prominent features are the very broad O-H stretch of the carboxylic acid dimer and the strong carbonyl (C=O) absorption band around 1680 cm⁻¹. The presence of bands for C-H stretching of the methyl and thiophene ring, along with the characteristic C=C stretching of the ring, further confirms the structure.[11][12]
Applications in Research and Development
This compound is not an end product in itself but rather a highly versatile intermediate. Its value lies in the reactive handles it provides—the carboxylic acid group and the substituted thiophene ring—making it a prized precursor in several key industrial and research areas.[8][13][14]
-
Pharmaceutical Development: The thiophene scaffold is a "privileged structure" in medicinal chemistry, known for its bioisosteric relationship with the phenyl group and its favorable electronic properties.[4][15] this compound serves as a crucial building block for synthesizing a range of therapeutic agents, particularly anti-inflammatory and antimicrobial compounds.[13][16] The carboxylic acid moiety can be easily converted into esters, amides, and other functional groups to modulate the pharmacological properties of the final drug candidate.[8]
-
Agrochemicals: In the agrochemical industry, this compound is utilized in the formulation of potent and effective pesticides and herbicides, contributing to improved crop protection and yields.[13]
-
Material Science: The unique electronic properties of the thiophene ring make it a valuable component in the development of advanced materials.[14] Derivatives of this compound are explored for creating conductive polymers, components of organic electronic devices, and functional materials with enhanced thermal and mechanical properties.[13][15]
Conclusion
From its conceptual roots in Viktor Meyer's foundational discovery of thiophene, this compound has emerged as a compound of significant scientific and commercial interest. The development of robust and varied synthetic routes, such as Grignard carbonation and modern oxidative methods, has made it readily accessible for research and development. Its structural features, confirmed by modern spectroscopic methods, render it an invaluable and versatile intermediate. As research in pharmaceuticals, agrochemicals, and material science continues to advance, the demand for such pivotal building blocks is set to grow, ensuring the continued relevance of this compound in the landscape of modern chemistry.
References
- Vertex AI Search. (n.d.). This compound.
- Encyclopaedia Britannica. (n.d.). Viktor Meyer.
- Wikipedia. (n.d.). Viktor Meyer.
- Sanabria, L. (2020). Victor Meyer (1848-1897) - The Most Outstanding German Chemist of the Second Half of the XIX Century. Revista CENIC Ciencias Químicas, 51(2), 223-234.
- World of Chemicals. (n.d.). Viktor Meyer.
- Wellt company. (n.d.). This compound: A Versatile Intermediate for Pharmaceuticals and Material Science.
- SpectraBase. (n.d.). This compound - Optional[MS (GC)].
- PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid.
- Wikipedia. (n.d.). Thiophene.
- Salo Gronowitz. (1985).
- Dwivedi, A. R., Thakur, S., & Jadhav, H. R. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 23-47. [Link]
- Lowe, O. D., et al. (2013). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 9, 2463–2470. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Acetyl-3-methyl-2-thiophenecarboxylic Acid in Organic Synthesis.
- ResearchGate. (n.d.). Thiophene and Thiophene Derivatives.
- Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4).
- Nasyrov, I. S., et al. (2004).
- NIST. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-.
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
Sources
- 1. Viktor Meyer | Organic Chemist, Inorganic Chemist & Physical Chemist | Britannica [britannica.com]
- 2. Viktor Meyer - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. Victor Meyer (1848-1897) - The Most Outstanding German Chemist of the Second Half of the XIX Century [redalyc.org]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 10. This compound | 1918-79-2 [chemicalbook.com]
- 11. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. qcc.edu [qcc.edu]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. This compound CAS 1918-79-2 for Organic Synthesis - 5-Methylthiophene-2-Carboxylic Acid and 2-Thiophenecarboxylic Acid 5-Methyl- [megawidechem.en.made-in-china.com]
An In-depth Technical Guide to 5-Methyl-2-thiophenecarboxylic Acid and its Structural Analogs for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Methyl-2-thiophenecarboxylic acid, a versatile heterocyclic compound, and its structurally related analogs. It is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering insights into the synthesis, characterization, and biological applications of this important chemical scaffold. The content is structured to provide not only foundational knowledge but also practical, field-proven insights into the experimental methodologies and structure-activity relationships that are critical for advancing research and development.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, present in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions make it a valuable building block in the design of novel therapeutic agents. This compound, with its defined substitution pattern, offers a strategic starting point for the synthesis of a diverse library of derivatives with potential applications in oncology, inflammation, and infectious diseases. This guide will delve into the core characteristics of this compound and explore the chemical space of its analogs.
Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis and drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1918-79-2 | [1] |
| Molecular Formula | C₆H₆O₂S | [1] |
| Molecular Weight | 142.18 g/mol | [1] |
| Appearance | Beige crystalline powder | [2] |
| Melting Point | 135-138 °C | [2] |
| Purity | ≥99% | [3] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and quality control of this compound.
Table 2: 1H and 13C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1H NMR | ~7.6 | d | H3 |
| ~6.8 | d | H4 | |
| ~2.5 | s | -CH₃ | |
| ~12.5 | br s | -COOH | |
| 13C NMR | ~170 | s | C=O |
| ~148 | s | C5 | |
| ~135 | s | C2 | |
| ~133 | d | C3 | |
| ~127 | d | C4 | |
| ~16 | q | -CH₃ |
Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and experimental conditions.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm-1) | Vibration |
| ~3000-2500 | O-H stretch (carboxylic acid) |
| ~1680 | C=O stretch (carboxylic acid) |
| ~1550, 1450 | C=C stretch (thiophene ring) |
Synthesis of this compound and its Analogs
The synthesis of this compound and its derivatives can be achieved through several reliable methods. The choice of synthetic route often depends on the desired scale and the availability of starting materials.
Established Synthesis of this compound
One common and efficient method for the synthesis of this compound is the oxidation of 2-acetyl-5-methylthiophene.[2]
Experimental Protocol: Oxidation of 2-acetyl-5-methylthiophene
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetyl-5-methylthiophene (1 equivalent) in a suitable solvent such as trifluoroacetic acid (TFA).
-
Oxidant Addition: Add Oxone® (2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 40 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution. Acidify the aqueous layer with 2 M HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.[2]
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis of Structural Analogs
The versatility of the thiophene scaffold allows for the synthesis of a wide range of structural analogs with diverse biological activities.
Halogenated thiophenes are important intermediates and have shown interesting biological activities. The synthesis of 5-bromo-2-thiophenecarboxylic acid can be achieved through the bromination of 2-thiophenecarboxylic acid.[4]
The carboxylic acid moiety of this compound serves as a convenient handle for the synthesis of amide and ester derivatives, which often exhibit modified pharmacokinetic and pharmacodynamic properties. Standard coupling reactions using reagents like thionyl chloride followed by reaction with an appropriate amine or alcohol can be employed.
Biological Activities and Structure-Activity Relationships (SAR)
This compound and its analogs have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding the structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.
Anti-inflammatory Activity
Thiophene derivatives have been extensively investigated as anti-inflammatory agents, primarily targeting the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][6]
Mechanism of Action: COX/LOX Inhibition
The anti-inflammatory effects of many thiophene-based compounds are attributed to their ability to inhibit COX-1, COX-2, and 5-LOX enzymes, which are key players in the inflammatory cascade. The carboxylic acid group is often crucial for binding to the active site of these enzymes.[7]
Caption: Inhibition of COX and LOX pathways by thiophene derivatives.
SAR Insights for Anti-inflammatory Activity:
-
The presence of a carboxylic acid or a bioisosteric replacement is often essential for activity.[6]
-
Substitution at the 5-position with small, lipophilic groups can enhance potency.
-
The nature of the substituent on an amide or ester derivative can significantly modulate activity and selectivity.
Antimicrobial Activity
Thiophene derivatives have emerged as a promising class of antimicrobial agents, with activity against a range of pathogenic bacteria, including drug-resistant strains.[2][8]
Mechanism of Action: Antibacterial Effects
The antibacterial mechanism of thiophene derivatives can be multifaceted, including the disruption of bacterial cell membranes and the inhibition of essential bacterial enzymes.[3][9] Some derivatives have been shown to target bacterial cell division by inhibiting the FtsZ protein.[3][9]
Table 4: Minimum Inhibitory Concentrations (MIC) of Selected Thiophene Derivatives against Pathogenic Bacteria
| Compound Class | Bacterial Strain | MIC Range (mg/L) | Reference |
| Thiophene Derivatives | Colistin-Resistant Acinetobacter baumannii | 16 - 32 | [8] |
| Thiophene Derivatives | Colistin-Resistant Escherichia coli | 8 - 32 | [8] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
Caption: Workflow for determining the MIC of thiophene analogs.
Anticancer Activity
Several thiophene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.
Table 5: IC50 Values of Selected Thiophene Derivatives against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide Derivative | Hep3B (Liver Cancer) | 5.46 | [10] |
| Thiophene Carboxamide Derivative | Hep3B (Liver Cancer) | 8.85 | [10] |
| Thienopyrimidine Derivative | HepG2 (Liver Cancer) | More potent than 5-FU | [11] |
Mechanism of Action: Anticancer Effects
The anticancer mechanisms of thiophene derivatives are diverse and can involve the inhibition of key signaling pathways, induction of apoptosis, and targeting of specific enzymes involved in cancer cell proliferation. Some thiophene-based compounds have been designed as biomimetics of known anticancer agents like Combretastatin A-4.[10]
Conclusion and Future Directions
This compound and its structural analogs represent a rich and versatile chemical space for the discovery and development of new therapeutic agents. The synthetic accessibility of this scaffold, coupled with its proven track record in yielding compounds with potent anti-inflammatory, antimicrobial, and anticancer activities, makes it a highly attractive starting point for medicinal chemistry campaigns. Future research should focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the molecular mechanisms of action and the identification of specific biological targets will be crucial for the successful translation of these promising compounds into clinical candidates.
References
- Miro-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
- ResearchGate. (n.d.). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different....
- ACS Omega. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]
- RSC Publishing. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative.
- MDPI. (n.d.). Thiophene-Based Compounds.
- National Institutes of Health. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.
- ResearchGate. (n.d.). Effect of thiophene derivatives 4, 5 and 8 on the bacterial....
- ResearchGate. (2025). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
- PubMed. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
- National Institutes of Health. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
- National Institutes of Health. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative.
- National Institutes of Health. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes.
- Semantic Scholar. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
- PubMed. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors.
- K.T.H.M. College. (2024). A Mini Review on Thiophene-based derivatives as anticancer agents. High Technology Letters. [Link]
- National Institutes of Health. (n.d.). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction.
- PubMed. (2003). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents.
- National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents.
- Springer. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. Journal of the Iranian Chemical Society. [Link]
- R Discovery. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents.
- National Institutes of Health. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies.
- Semantic Scholar. (n.d.). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents.
- Chemical Synthesis Database. (2025). 5-methyl-4-nitro-2-thiophenecarboxylic acid.
- The Journal of Phytopharmacology. (n.d.). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum.
- National Institutes of Health. (n.d.). 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition.
- ScienceDirect. (n.d.). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids.
- MDPI. (n.d.). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth.
- Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- ResearchGate. (2025). (PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- ResearchGate. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants.
- Research Journal of Pharmacy and Technology. (2019). Phytochemical analysis and In vitro screening of putative dual COX-2 / 5-LOX inhibitors from Cucumis ficifolius root as an Anti-inflammatory agent. Research Journal of Pharmacy and Technology. [Link]
- PubMed. (n.d.). Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids.
- Journal of Chemical Health Risks. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemical Health Risks. [Link]
- ResearchGate. (2025). Amides of 5-Nitro-2-Thiophenecarboxylic Acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 3. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to 5-Methyl-2-thiophenecarboxylic Acid: From Molecular Properties to Drug Discovery Applications
Foreword: The Thiophene Scaffold in Modern Chemistry
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal and materials chemistry. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold. This guide focuses on a key derivative, 5-Methyl-2-thiophenecarboxylic acid, a versatile building block used in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1][2] We will embark on a deep dive into the theoretical underpinnings of this molecule, providing researchers, scientists, and drug development professionals with a comprehensive framework for its computational analysis. This document moves beyond a simple recitation of facts, offering a narrative grounded in the principles of computational chemistry and its practical application in predicting molecular behavior and guiding synthesis.
Molecular Identity and Physicochemical Landscape
Understanding the fundamental properties of this compound is the first step in any theoretical investigation. These parameters influence its solubility, stability, and suitability for various synthetic transformations.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₆O₂S | [3] |
| Molecular Weight | 142.18 g/mol | [4] |
| CAS Number | 1918-79-2 | |
| Appearance | Beige to white crystalline powder | [4][5] |
| Melting Point | 135-138 °C | [3][4][5] |
| Canonical SMILES | Cc1ccc(s1)C(=O)O | |
| InChI Key | VCNGNQLPFHVODE-UHFFFAOYSA-N |
These empirical data provide the basis for constructing our theoretical models. The melting point suggests a stable crystalline structure, likely involving intermolecular hydrogen bonding through the carboxylic acid moiety, a feature we will explore computationally.
The Quantum Mechanical Lens: Understanding Electronic Structure with Density Functional Theory (DFT)
To truly understand the reactivity and spectroscopic behavior of this compound, we must turn to quantum mechanics. Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for studying the electronic properties of molecules.[6][7][8] DFT calculations allow us to probe aspects of molecular structure and reactivity that are inaccessible through classical methods.
Causality in Method Selection: Why B3LYP/6-31G(d,p)?
For a molecule of this nature, a common and well-validated approach involves the B3LYP hybrid functional combined with the 6-31G(d,p) basis set.[6]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which provides a good balance between computational cost and accuracy for many organic molecules. It is particularly effective at describing electron correlation.
-
6-31G(d,p) Basis Set: This Pople-style basis set is a split-valence set, meaning it uses multiple functions to describe the valence electrons, which are most important for chemical bonding. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions are crucial for accurately describing the non-spherical nature of electron density in bonds and are essential for molecules with heteroatoms and pi systems like our thiophene derivative.
Key Theoretical Descriptors and Their Significance
DFT calculations yield a wealth of information. The most critical for understanding reactivity are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. The spatial distribution of the HOMO indicates the regions most susceptible to electrophilic attack.[7]
-
LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor. The LUMO's location highlights the most probable sites for nucleophilic attack.[7]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[7] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[7]
Caption: A generalized workflow for DFT analysis of this compound.
Experimental Protocol: DFT Geometry Optimization and FMO Analysis
-
Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial geometry optimization using a computationally inexpensive force field (e.g., UFF or MMFF94).
-
Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Specify the coordinates of the optimized structure.
-
Define the level of theory: #p B3LYP/6-31G(d,p) Opt Freq. The Opt keyword requests a geometry optimization, and Freq requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
Define the charge (0) and spin multiplicity (singlet).
-
-
Execution: Submit the calculation to the software.
-
Analysis:
-
Verify the optimization has converged and that there are no imaginary frequencies.
-
Visualize the optimized geometry and measure key bond lengths and angles.
-
Visualize the HOMO and LUMO surfaces to identify reactive sites.
-
Extract the HOMO and LUMO energies from the output file to calculate the energy gap.
-
Simulating Biological Interactions: Molecular Docking
As a building block for pharmaceuticals, understanding how this compound and its derivatives might interact with biological targets is paramount.[1] Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9][10]
The Logic of Target Selection
Thiophene derivatives have shown promise as anti-inflammatory agents.[11] A key target in inflammation is the enzyme Cyclooxygenase-2 (COX-2).[12] Docking studies of thiophene-2-carboxylic acid have revealed its potential as a COX inhibitor.[9] Therefore, simulating the docking of this compound into the active site of COX-2 is a logical and insightful theoretical experiment.
Interpreting Docking Results: Binding Affinity and Pose
The output of a docking simulation provides two critical pieces of information:
-
Binding Affinity/Score: A numerical value (often in kcal/mol) that estimates the strength of the interaction. More negative values typically indicate a stronger, more favorable interaction.
-
Binding Pose: The predicted 3D orientation of the ligand within the receptor's active site. Analysis of the pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex.
Caption: Step-by-step process for performing a molecular docking simulation.
Experimental Protocol: Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., COX-2, PDB ID: 1CX2) from the Protein Data Bank.
-
Use software like AutoDock Tools to prepare the receptor: remove water molecules, add polar hydrogens, and assign charges. Save the file in the required .pdbqt format.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
In AutoDock Tools, define rotatable bonds and save the ligand in .pdbqt format.
-
-
Grid Box Definition:
-
Identify the active site of the receptor (often based on a co-crystallized ligand).
-
Define a grid box that encompasses this entire active site. The size and center of this box are specified in a configuration file.
-
-
Docking Execution:
-
Create a configuration text file specifying the paths to the receptor and ligand .pdbqt files, and the grid box parameters.
-
Run the AutoDock Vina executable from the command line, referencing your configuration file.
-
-
Results Visualization and Analysis:
-
Vina will output a file containing the predicted binding poses and their corresponding binding affinities.
-
Use visualization software (e.g., PyMOL, Chimera) to load the receptor and the docked ligand poses.
-
Analyze the best-scoring pose to identify and measure key interactions (e.g., hydrogen bond distances) with active site residues.
-
Predicting Activity from Structure: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling provides a statistical bridge between the chemical structure of a series of compounds and their biological activity.[13] By developing a mathematical model, we can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. Thiophene derivatives have been successfully studied using QSAR to predict antitumor and other biological activities.[13][14]
The QSAR Paradigm: Descriptors, Models, and Validation
The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which can be quantified by molecular descriptors.
-
Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., HOMO/LUMO energies from DFT).[15]
-
Model Building: A training set of molecules with known biological activities is used to build a statistical model (e.g., Multiple Linear Regression, Partial Least Squares) that correlates the descriptors with the activity.[14][16]
-
Validation: The predictive power of the model is rigorously tested using an external set of compounds (the test set) that were not used in model creation.[14]
Caption: The iterative process of building and validating a predictive QSAR model.
Conceptual Protocol: Building a QSAR Model for Thiophene Analogs
-
Data Curation: Assemble a dataset of thiophene derivatives with experimentally measured biological activity against a specific target (e.g., IC₅₀ values for COX-2 inhibition). Ensure the data is consistent and from a reliable source.
-
Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors using software like PaDEL-Descriptor or Mordred. Include constitutional, topological, geometrical, and quantum-chemical descriptors.
-
Data Splitting: Divide the dataset into a training set (typically ~80%) for model development and a test set (~20%) for validation.
-
Model Generation: Using the training set, apply a statistical method like Multiple Linear Regression (MLR) to find the best correlation between a subset of descriptors and biological activity.
-
Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (Q²) on the training set to assess the model's robustness.
-
External Validation: Use the generated model to predict the activity of the compounds in the test set. Calculate the predictive R² (R²_pred) to determine how well the model generalizes to new data.
-
-
Applicability Domain: Define the chemical space in which the model is reliable. This ensures that predictions are only made for compounds similar to those in the training set.
Conclusion and Future Outlook
This guide has outlined a multi-faceted theoretical approach to understanding this compound. By integrating DFT, molecular docking, and QSAR methodologies, researchers can move from fundamental electronic properties to predicting biological interactions and guiding the design of novel derivatives. The true power of these computational tools lies not in replacing experimentation, but in augmenting it—allowing for the rational prioritization of synthetic targets and the generation of testable hypotheses. As computational power increases and algorithms become more refined, the predictive accuracy of these methods will continue to improve, further accelerating the discovery process in both pharmaceutical and material sciences.
References
- Vertex AI Search. (n.d.). This compound.
- Benchchem. (n.d.). This compound | 1918-79-2.
- PubMed. (2010). QSAR Analysis of Antitumor Active Amides and Quinolones From Thiophene Series.
- PubMed. (2015). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid".
- ChemicalBook. (2025). This compound | 1918-79-2.
- Benchchem. (n.d.). A Computational Deep Dive into 5-Methyl-2-thiophenecarboxaldehyde and its Anticancer Analogues: A Comparative Guide.
- ResearchGate. (n.d.). Interaction studies (NBO, Molecular docking) of Thiophene-2-carboxylicacid.
- ChemBK. (2024). This compound.
- PubMed. (2014). QSAR models for thiophene and imidazopyridine derivatives inhibitors of the Polo-Like Kinase 1.
- PubMed Central (PMC). (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
- Sigma-Aldrich. (n.d.). This compound 99 1918-79-2.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- RSC Publishing. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives.
- Journal of Kufa-Physics. (2013). Density Functional Theory Calculations of Thiophene - Phenylene Systems And Their Adducts.
- PubMed Central (PMC). (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
- ResearchGate. (2025). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies.
- ResearchGate. (2014). Does the molecular docking profile of thiophene-2-carboxylic acid with COX-z enzymesignificant?.
Sources
- 1. qcc.edu [qcc.edu]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 1918-79-2 [chemicalbook.com]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. QSAR analysis of antitumor active amides and quinolones from thiophene series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. QSAR models for thiophene and imidazopyridine derivatives inhibitors of the Polo-Like Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
5-Methyl-2-thiophenecarboxylic Acid: A Comprehensive Technical Guide for Advanced Chemical Synthesis
Introduction: The Strategic Value of a Versatile Heterocyclic Building Block
5-Methyl-2-thiophenecarboxylic acid is a highly functionalized five-membered heterocyclic compound that has emerged as a cornerstone in the synthesis of complex organic molecules. Its strategic importance lies in the unique combination of a nucleophilic, aromatic thiophene ring, an electron-withdrawing carboxylic acid group, and a reactive methyl group. This trifecta of functionalities provides a versatile platform for a multitude of chemical transformations, making it an invaluable intermediate in the fields of medicinal chemistry, agrochemicals, and material science.[1][2] In drug discovery, the thiophene ring serves as a bioisostere for the phenyl group, often improving pharmacokinetic properties and metabolic stability.[3] The carboxylic acid moiety offers a handle for creating amides and esters—key functional groups in many biologically active compounds—while also enhancing water solubility.[1] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆O₂S | |
| Molecular Weight | 142.18 g/mol | |
| Appearance | Beige to white crystalline powder | [4] |
| Melting Point | 135-138 °C | |
| CAS Number | 1918-79-2 | |
| IUPAC Name | 5-methylthiophene-2-carboxylic acid | [5] |
| pKa | Data not consistently available in searched literature. | |
| Solubility | Soluble in many organic solvents. | [6] |
Spectroscopic analysis is crucial for confirming the identity and purity of the compound. The key expected spectroscopic features are:
-
¹H NMR: Distinct signals for the thiophene ring protons, the methyl protons (typically a singlet around 2.5 ppm), and the acidic proton of the carboxylic acid (a broad singlet at higher chemical shifts, >10 ppm).
-
¹³C NMR: Resonances for the five carbons of the thiophene ring, the methyl carbon, and the carbonyl carbon of the carboxylic acid (typically >160 ppm).
-
IR Spectroscopy: A characteristic broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1680-1710 cm⁻¹).
Synthesis Methodologies: A Comparative Analysis
The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and challenges. The choice of synthetic route often depends on the scale of the reaction, the availability of precursors, and the desired purity.
Method 1: Oxidation of 2-Acetyl-5-methylthiophene
This method is a common and high-yielding laboratory-scale synthesis. The readily available 2-acetyl-5-methylthiophene is oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed, with Oxone in the presence of an acid being a particularly effective choice.[4]
Materials:
-
2-Acetyl-5-methylthiophene
-
Oxone (Potassium peroxymonosulfate)
-
Trifluoroacetic acid (TFA)
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric acid (HCl)
-
Water
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a solution of 2-acetyl-5-methylthiophene (1 eq.) in dioxane, add Oxone (2 eq.) and trifluoroacetic acid (2 eq.).[4]
-
Heat the reaction mixture to reflux for 10 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and add water.[4]
-
Extract the aqueous mixture with ethyl acetate (2 x volume of aqueous layer).[4]
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate.[4]
-
Carefully pour the sodium bicarbonate wash and the initial aqueous layer onto crushed ice.[4]
-
Acidify the cold aqueous mixture with 2 M HCl, which should cause a colorless solid to precipitate.[4]
-
Collect the precipitate by filtration and dry under vacuum.[4]
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate-hexane gradient to yield this compound as a white crystalline solid.[4]
Causality Behind Experimental Choices:
-
Oxone: A strong yet relatively safe and easy-to-handle oxidizing agent.
-
Trifluoroacetic acid: Acts as a catalyst for the oxidation.
-
Dioxane: A suitable solvent that is stable to the reaction conditions.
-
Bicarbonate Wash: This step is crucial for separating the desired carboxylic acid product (which forms a water-soluble sodium salt) from any unreacted starting material and non-acidic byproducts.
-
Acidification on Ice: The acidification is performed at low temperature to control the exothermicity of the neutralization and to promote the precipitation of the carboxylic acid product.
Method 2: Carboxylation of a Lithiated Thiophene Intermediate
This approach involves the direct functionalization of the thiophene ring. 2-Methylthiophene is first deprotonated at the 5-position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting organolithium species with carbon dioxide (dry ice). This method offers high regioselectivity.
Caption: Lithiation-carboxylation workflow for synthesis.
Materials:
-
2-Methylthiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Solid carbon dioxide (dry ice)
-
Anhydrous diethyl ether
-
Hydrochloric acid (concentrated)
-
Water
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methylthiophene (1 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq.) in hexanes to the stirred solution, maintaining the temperature at -78 °C.[7]
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.[7]
-
In a separate flask, crush an excess of dry ice.
-
Carefully pour the organolithium solution onto the crushed dry ice with vigorous stirring.[8]
-
Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.
-
Add water to the reaction mixture.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify with concentrated hydrochloric acid until a precipitate forms.[8]
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and other protic sources. Strict anhydrous conditions are essential to prevent quenching of the reagent and to ensure high yields.
-
Low Temperature (-78 °C): The lithiation reaction is highly exothermic and performed at low temperatures to control the reaction rate, prevent side reactions, and ensure high regioselectivity.
-
Excess Dry Ice: A large excess of carbon dioxide is used to ensure complete carboxylation of the organolithium intermediate.
Key Reactions and Chemical Reactivity
The presence of the carboxylic acid, the methyl group, and the thiophene ring makes this compound a versatile substrate for a variety of chemical transformations.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is the most reactive site for many common synthetic transformations.
The conversion of the carboxylic acid to the more reactive acid chloride is a gateway to the synthesis of esters and amides. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[1]
Caption: Conversion to the corresponding acid chloride.
Esters are commonly synthesized for various applications, including as prodrugs or for modifying the solubility of a parent compound. Fischer esterification, the acid-catalyzed reaction with an alcohol, is a standard method. Alternatively, the acid chloride can be reacted with an alcohol in the presence of a base.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
o-Hydroxyacetophenone
-
Pyridine
-
Ice water
-
Hydrochloric acid (HCl)
-
Ethanol (for crystallization)
Procedure:
-
Reflux this compound (1 eq.) in an excess of thionyl chloride for 2 hours.[9]
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-methyl-2-thiophenecarbonyl chloride.[9]
-
To the crude acid chloride, add o-hydroxyacetophenone (1 eq.) and pyridine.[9]
-
Heat the mixture at 80 °C for 30 minutes.[9]
-
Cool the reaction mixture and pour it into ice water.[9]
-
Acidify with HCl, which will cause the ester product to precipitate.[9]
-
Filter the precipitate, wash with water, and crystallize from ethanol to yield pure 2-acetylphenyl 5-methylthiophene-2-carboxylate.[9]
The formation of amides is a critical reaction in medicinal chemistry, as the amide bond is a key feature of many drug molecules. Amides can be formed by reacting the acid chloride with an amine or by direct coupling of the carboxylic acid with an amine using a coupling agent.
Reactivity of the Thiophene Ring
The thiophene ring is aromatic and can undergo electrophilic aromatic substitution. The directing effects of the methyl group (activating and ortho-, para-directing) and the carboxylic acid group (deactivating and meta-directing) will influence the position of substitution.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of new therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial research.[2] The thiophene moiety is often used as a bioisosteric replacement for a benzene ring to modulate the pharmacological profile of a drug candidate.[3]
Role as an Intermediate for Kinase Inhibitors
Recent research has highlighted the use of thiophenecarboxamides as potent inhibitors of protein kinases, which are crucial targets in oncology. For instance, 5-pyrrolopyridinyl-2-thiophenecarboxamides have been identified as potent inhibitors of AKT kinase, a key protein in cell signaling pathways that is often dysregulated in cancer.[10] While this specific example does not use the 5-methyl derivative, it underscores the importance of the thiophenecarboxamide scaffold, for which this compound is a key precursor. The methyl group can be used to probe specific hydrophobic pockets in the kinase active site, potentially enhancing potency and selectivity.
Precursor for Antimicrobial Agents
Derivatives of this compound have been investigated for their antimicrobial properties. For example, various N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which can be synthesized from precursors derived from this compound, have shown promising antimicrobial activity.[11] The structural diversity that can be achieved by modifying the amide portion of these molecules allows for the fine-tuning of their biological activity against various bacterial and fungal strains.[9][12]
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
Personal Protective Equipment: Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important and versatile building block in modern organic synthesis. Its unique combination of functional groups allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of complex molecules with diverse applications. Its role as an intermediate in the development of new pharmaceutical agents, particularly kinase inhibitors and antimicrobial compounds, highlights its significance in drug discovery. The synthetic methodologies and reaction protocols detailed in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors, paving the way for future innovations in medicine and material science.
References
A comprehensive list of references will be compiled at the end of the document. For the purpose of this example, citations are provided in-text.
Sources
- 1. benchchem.com [benchchem.com]
- 2. patents.justia.com [patents.justia.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | 1918-79-2 [chemicalbook.com]
- 5. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 9. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
The Prudent Handling of 5-Methyl-2-thiophenecarboxylic Acid: A Technical Guide for the Modern Laboratory
For the dedicated researcher, scientist, and drug development professional, the seemingly simple act of handling a chemical compound is, in reality, a complex interplay of risk assessment, procedural precision, and a deep understanding of its inherent chemical nature. 5-Methyl-2-thiophenecarboxylic acid (CAS No. 1918-79-2), a versatile building block in the synthesis of novel pharmaceuticals and materials, is a prime example of a compound that demands such respect.[1] This in-depth technical guide moves beyond the surface-level data of a standard Safety Data Sheet (SDS) to provide a comprehensive framework for its safe and effective use, grounded in the principles of chemical reactivity and toxicological foresight.
Understanding the Core Hazards: More Than Meets the Eye
At first glance, this compound presents as a light yellow to beige crystalline powder.[2][3] Standard hazard identification classifies it as a substance that causes skin, eye, and respiratory tract irritation.[2][4][5][6] While accurate, this classification only hints at the more nuanced risks that a seasoned scientist must consider. The true potential for harm lies in its metabolic pathway and the reactivity of its constituent functional groups.
The thiophene ring, a sulfur-containing aromatic heterocycle, is a "structural alert" in toxicology.[7] While the aromaticity of thiophene renders it less reactive than conventional sulfides, it is susceptible to metabolic activation by cytochrome P450 enzymes in the body.[2][7] This bioactivation can lead to the formation of highly reactive and potentially genotoxic intermediates, such as thiophene S-oxides and epoxides.[4][7] These electrophilic species can covalently bind to cellular macromolecules like DNA, leading to mutations and other toxic effects.[7] This metabolic characteristic is the primary driver for the stringent handling procedures outlined in this guide, as repeated, low-level exposure could pose a long-term health risk that is not immediately apparent from acute irritation symptoms.
Furthermore, the carboxylic acid moiety, while a weak acid, can contribute to idiosyncratic drug toxicity.[8][9][10] Carboxylic acid-containing drugs can form reactive acyl glucuronide metabolites, which have been implicated in adverse drug reactions.[8][9] Understanding this potential liability is crucial for professionals in drug development when handling and designing molecules incorporating this functional group.
A Multi-Layered Approach to Exposure Control
Given the potential for both immediate irritation and long-term toxicological effects, a multi-layered approach to exposure control is paramount. This involves a synergistic combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound as a powder is a properly functioning chemical fume hood. This is non-negotiable. A fume hood provides a physical barrier and ventilation to capture and remove dust and potential vapors, preventing inhalation. For procedures that may generate significant dust, a glove box or a powder-containment balance enclosure should be considered.
Facilities must also be equipped with readily accessible eyewash stations and safety showers.[2] These are critical for immediate decontamination in the event of accidental contact.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is crucial to prevent skin and eye contact. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale and Causality |
| Eyes/Face | Chemical safety goggles with side shields or a full-face shield.[2][7][11] | Protects against airborne dust particles and splashes of solutions containing the compound, preventing severe eye irritation. |
| Skin | Nitrile or neoprene gloves. A lab coat or chemical-resistant apron.[2][4][6][11] | Prevents skin contact, which can cause irritation and potential absorption of the compound. The lab coat protects personal clothing from contamination. |
| Respiratory | For handling large quantities or when dust cannot be controlled by engineering means, a NIOSH-approved N95 respirator or higher is recommended.[2][12] | Minimizes the inhalation of airborne powder, which can cause respiratory tract irritation and provides a pathway for systemic exposure and potential metabolic activation. |
Protocols for Safe Handling and Storage: A Self-Validating System
The following protocols are designed to be self-validating, meaning that adherence to these steps inherently minimizes risk and ensures the integrity of the compound.
General Handling Workflow
The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5][6]
-
Incompatible Materials: Keep away from strong oxidizing agents, bases, and moisture.[4][7] The carboxylic acid group can react exothermically with bases, and the thiophene ring can be susceptible to oxidation by strong oxidizing agents.
-
Segregation: Store organic acids separately from inorganic acids and other incompatible chemical classes.[3]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][4][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2] |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For a small spill, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled disposal container.[2]
-
Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.
-
For a large spill, contact your institution's environmental health and safety department.
A Practical Application: Synthesis of a Thiophene Carboxamide
To contextualize these safety and handling principles, let's consider a common reaction in medicinal chemistry: the formation of an amide bond. The following is a generalized, safety-conscious protocol for the reaction of this compound with an amine, adapted from a similar procedure.[9]
Objective: To synthesize a novel thiophene carboxamide for biological screening.
Reagents and Potential Hazards:
-
This compound: Irritant, potential for long-term toxicity.
-
Amine: Varies, but many are corrosive, toxic, and/or have strong odors.
-
Coupling Reagent (e.g., DCC, EDC): Often sensitizers and irritants.
-
Solvent (e.g., Dichloromethane - DCM): Volatile, potential carcinogen.
-
Base (e.g., Triethylamine - TEA): Corrosive, flammable, strong odor.
Experimental Protocol with Integrated Safety Measures:
-
Preparation (in a fume hood):
-
Don all required PPE (goggles, nitrile gloves, lab coat).
-
Ensure the fume hood sash is at the appropriate height.
-
Assemble all glassware and ensure it is dry.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Causality: Weighing the solid in the fume hood prevents inhalation of dust.
-
Add anhydrous DCM (sufficient volume). Causality: Using a volatile solvent in a fume hood is essential to prevent vapor inhalation.
-
Add the amine (1.1 eq) and TEA (1.5 eq) dropwise. Causality: Dropwise addition helps to control any potential exotherm.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate vial, dissolve the coupling reagent (e.g., DCC, 1.2 eq) in a small amount of anhydrous DCM.
-
Add the coupling reagent solution to the reaction mixture dropwise over 15 minutes. Causality: Slow addition of the coupling reagent is crucial for controlling the reaction rate and preventing side reactions.
-
-
Reaction Monitoring and Workup:
-
Allow the reaction to warm to room temperature and stir for the designated time, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., DCU if DCC is used). Causality: Handle the filter cake as hazardous waste.
-
Transfer the filtrate to a separatory funnel and perform an aqueous workup (e.g., washing with dilute HCl, saturated NaHCO₃, and brine). Causality: This is done in the fume hood to contain any vapors from the organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Waste Disposal:
-
Purify the crude product by column chromatography.
-
Combine all liquid and solid waste into appropriately labeled hazardous waste containers. Causality: Proper waste segregation and disposal are critical for laboratory safety and environmental compliance.
-
Caption: A workflow for a typical amide coupling reaction involving this compound.
Conclusion: A Culture of Safety and Scientific Integrity
The safe and effective handling of this compound is not merely about following a set of rules; it is about cultivating a deep-seated culture of safety that is informed by a thorough understanding of the compound's chemical and toxicological properties. For the researchers, scientists, and drug development professionals who work with this and similar compounds, this guide serves as a reminder that scientific integrity and personal safety are inextricably linked. By embracing the principles outlined herein, we can continue to push the boundaries of scientific discovery while ensuring a safe and healthy laboratory environment for all.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%.
- Gramec, D., et al. (2017). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
- Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET.
- MDPI. (n.d.). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production.
- ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives.
- U.S. Environmental Protection Agency. (n.d.). Provisional Peer Reviewed Toxicity Values for Thiophene (CASRN 110-02-1).
- Baillie, T. A., & Rettie, A. E. (2011). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology.
- MDPI. (2021). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules.
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- Patsnap. (2025, July 31). How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?
- Chem-online. (n.d.). This compound.
- Patsnap. (2025, July 31). Latest Research on Carboxylic Acid for Sustainable Lab Practices.
- Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- ResearchGate. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts | Request PDF.
- University of Toronto Scarborough. (n.d.). chemical handling and storage section 6.
- ResearchGate. (2008, November). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts.
- PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
- Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.
Sources
- 1. qcc.edu [qcc.edu]
- 2. Safety evaluation of substituted thiophenes used as flavoring ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1918-79-2 [chemicalbook.com]
- 4. femaflavor.org [femaflavor.org]
- 5. research.wur.nl [research.wur.nl]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Methyl-2-thiophenecarboxylic acid via Grignard Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 5-methyl-2-thiophenecarboxylic acid, a valuable building block in pharmaceutical and materials science research.[1][2] The protocol herein details a robust and widely applicable method centered on the carboxylation of a Grignard reagent derived from 2-bromo-5-methylthiophene.[3][4] This application note is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, safety precautions, and data interpretation to ensure a successful and reproducible synthesis.
Introduction and Scientific Background
The synthesis of carboxylic acids is a fundamental transformation in organic chemistry. Among the various methods, the carboxylation of Grignard reagents stands out for its efficiency in forming new carbon-carbon bonds and introducing the carboxyl functional group.[3][5][6] This reaction involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on the electrophilic carbon of carbon dioxide, typically used in its solid form as dry ice.[3][7][8] A subsequent acidic workup protonates the intermediate carboxylate salt to yield the final carboxylic acid.[5][9]
This compound is a key intermediate in the development of various biologically active compounds, including anti-inflammatory and antimicrobial agents, as well as in the formulation of agrochemicals and advanced polymers.[1] The Grignard-based synthesis route is particularly advantageous due to the ready availability of the 2-bromo-5-methylthiophene precursor and the high yields often achievable with this method.[4]
Mechanistic Principles
The overall synthesis proceeds in two primary stages: the formation of the Grignard reagent and its subsequent carboxylation.
Stage 1: Grignard Reagent Formation
2-bromo-5-methylthiophene reacts with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, to form 5-methyl-2-thienylmagnesium bromide. The ether solvent is crucial as it stabilizes the organomagnesium compound.[10][11] This is an exothermic reaction that must be carefully controlled.[12][13]
Stage 2: Carboxylation and Work-up
The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbon of CO₂.[7][14] This forms a magnesium carboxylate salt. The reaction is quenched by the addition of an aqueous acid, which protonates the salt to liberate the this compound and dissolves the remaining magnesium salts for easier separation.[3][15]
Reaction Mechanism Diagram
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol outlines the synthesis of this compound from 2-bromo-5-methylthiophene. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[16][17]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity |
| 2-Bromo-5-methylthiophene | C₅H₅BrS | 177.07 | 17.7 g (0.1 mol) | >98% |
| Magnesium Turnings | Mg | 24.31 | 2.67 g (0.11 mol) | >99% |
| Iodine | I₂ | 253.81 | 1 crystal | Reagent Grade |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | Anhydrous |
| Dry Ice (Solid CO₂) | CO₂ | 44.01 | ~100 g | |
| Hydrochloric Acid | HCl | 36.46 | ~50 mL | 6 M |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | Reagent Grade |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Schlenk line (optional, for advanced inert atmosphere techniques)[16]
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Ice bath
Detailed Step-by-Step Procedure
Part A: Grignard Reagent Formation
-
Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and an inlet for inert gas. Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any adsorbed water.[12][16]
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the flask. Gently heat the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed. This helps to activate the magnesium surface.[18] Allow the flask to cool to room temperature.
-
Initial Reagent Addition: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 2-bromo-5-methylthiophene in 80 mL of anhydrous THF.
-
Initiation of Reaction: Add a small portion (approx. 5-10 mL) of the 2-bromo-5-methylthiophene solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution becoming cloudy and warm.[3] If the reaction does not start, gentle warming may be necessary.
-
Grignard Reagent Synthesis: Once the reaction has started, add the remaining 2-bromo-5-methylthiophene solution dropwise at a rate that maintains a gentle reflux.[3]
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[3] Cool the resulting dark-colored Grignard reagent solution to room temperature.
Part B: Carboxylation and Work-up
-
Carboxylation: In a separate large beaker, crush a generous excess of dry ice (~100 g). Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with gentle stirring.[3] A vigorous reaction will occur.
-
Warming: Allow the mixture to warm to room temperature as the excess dry ice sublimes. The mixture will solidify into a thick mass.
-
Quenching and Protonation: Slowly add 6 M HCl to the reaction mixture with stirring until the aqueous layer is acidic and all solids have dissolved.[3] This step protonates the carboxylate and dissolves the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 75 mL portions of diethyl ether.[3]
-
Base Wash: Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The desired carboxylic acid will move into the aqueous basic layer as its sodium salt.[19]
-
Acidification and Precipitation: Separate the aqueous bicarbonate layer and cool it in an ice bath. Carefully acidify the solution with 2 M HCl. A colorless solid of this compound will precipitate.[19]
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture).[19]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Safety and Handling
The Grignard reaction is highly exothermic and involves flammable and reactive reagents. Strict adherence to safety protocols is mandatory.[13][17]
-
Anhydrous Conditions: Grignard reagents react violently with water.[14][20] All glassware must be scrupulously dried, and anhydrous solvents must be used.
-
Flammability: Ethereal solvents like THF and diethyl ether are highly flammable.[12] Ensure there are no open flames or spark sources in the vicinity. The reaction should be conducted in a chemical fume hood.[16]
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too rapid.[13][17] Maintain controlled addition and have an ice bath ready to cool the reaction if necessary.[12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible).[16][17]
-
Quenching: The quenching of the reaction with acid and the work-up should be performed carefully, as unreacted Grignard reagent will react vigorously.
Expected Results and Characterization
The expected product, this compound, is a beige or white crystalline solid.[19] The yield is typically high, often exceeding 80% based on the starting 2-bromo-5-methylthiophene.
Characterization Data:
-
Melting Point: 135-138 °C (literature value).[19]
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the methyl group, the two thiophene ring protons, and the acidic proton of the carboxylic acid.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the six distinct carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1680-1710 cm⁻¹).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | Wet glassware or solvent; Inactive magnesium surface. | Ensure all equipment is rigorously dried. Use a fresh bottle of anhydrous solvent. Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface.[18] |
| Low yield of product | Incomplete Grignard formation; Premature quenching of the Grignard reagent by moisture or atmospheric CO₂. | Ensure the reaction goes to completion by allowing sufficient reflux time. Maintain a positive pressure of inert gas throughout the reaction. |
| Formation of biphenyl byproduct | High local concentration of the halide; High reaction temperature. | Add the halide solution slowly and maintain a steady, gentle reflux. Avoid overheating.[18] |
| Emulsion during work-up | Formation of magnesium hydroxides/salts at the interface. | Add more acid or a saturated solution of ammonium chloride to help break the emulsion. |
Conclusion
The synthesis of this compound via the Grignard reaction is a reliable and efficient method for producing this important chemical intermediate. By carefully controlling reaction conditions, particularly by maintaining an anhydrous environment, and adhering to strict safety protocols, researchers can consistently achieve high yields of the desired product. The detailed protocol and troubleshooting guide provided in this application note serve as a valuable resource for scientists in both academic and industrial settings.
References
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
- chemistNATE. (2014, September 15). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism) [Video]. YouTube.
- Wikipedia. (n.d.). Grignard reaction.
- JoVE. (2023, December 7). Carboxylation of Grignard Reagents | Organic Chem | Video - Preview [Video]. YouTube.
- Master Organic Chemistry. (n.d.). Formation of carboxylic acids from Grignard reagents and CO2.
- Google Patents. (n.d.). WO2009020588A1 - Process for making thiophene carboxamide derivative.
- ACS Publications. (n.d.). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules.
- Quora. (2018, January 13). What precaution would you adopt while preparing a Grignard reagent?
- University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
- YouTube. (2024, June 17). CHEM 2325 Module 23: Preparation of Carboxylic Acid via Reaction of Grignard Reagent with CO₂.
- RSC Publishing. (2013, September 9). Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene.
- American Chemical Society. (n.d.). Grignard Reaction.
- Organic Syntheses. (n.d.). Procedure.
- YouTube. (2024, June 7). Grignard reaction safety.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- MDPI. (2022, March 24). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium.
- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Ludwig-Maximilians-Universität München. (n.d.). Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry.
- SKKU. (2020, March 12). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases.
- Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
- University of Wisconsin-River Falls. (n.d.). Grignard Reaction.
- PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid.
- Swarthmore College. (n.d.). Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol.
- University of California, Davis. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
Sources
- 1. qcc.edu [qcc.edu]
- 2. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. leah4sci.com [leah4sci.com]
- 11. cerritos.edu [cerritos.edu]
- 12. quora.com [quora.com]
- 13. youtube.com [youtube.com]
- 14. Grignard reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. dchas.org [dchas.org]
- 17. acs.org [acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. This compound | 1918-79-2 [chemicalbook.com]
- 20. artscimedia.case.edu [artscimedia.case.edu]
Preparation of 5-Methyl-2-thiophenecarboxylic Acid by Hydrolysis of Its Ester: An Application Note and Protocol
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of 5-methyl-2-thiophenecarboxylic acid via the hydrolysis of its corresponding methyl ester. This application note delves into the mechanistic underpinnings of the reaction, offers a robust, step-by-step experimental procedure, and outlines the critical considerations for ensuring a high-yield, high-purity synthesis.
Introduction: The Significance of this compound
This compound is a pivotal building block in the landscape of chemical synthesis. Its unique molecular architecture, featuring a substituted thiophene ring coupled with a reactive carboxylic acid group, renders it a valuable precursor in numerous applications.[1][2] In the pharmaceutical sector, this compound serves as a cornerstone for the development of novel therapeutic agents, including potent anti-inflammatory and antimicrobial drugs.[1][2] Beyond medicine, it finds utility in the agrochemical industry for the formulation of advanced pesticides and herbicides and in materials science for the creation of innovative conductive polymers.[1][2] The controlled and efficient synthesis of this compound is therefore of paramount importance.
Theoretical Framework: The Chemistry of Ester Hydrolysis
The conversion of an ester to a carboxylic acid and an alcohol, known as hydrolysis, is a fundamental reaction in organic chemistry.[3] This transformation can be effectively catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis: This is a reversible process where a strong acid protonates the carbonyl oxygen of the ester, enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack by water. To drive the equilibrium towards the formation of the carboxylic acid, a large excess of water is typically employed.[4]
Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for its irreversibility and often faster reaction rates.[4] The reaction proceeds via the nucleophilic addition of a hydroxide ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling an alkoxide as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, which is unreactive towards the alkoxide. This final, irreversible acid-base step drives the reaction to completion. An acidic workup is subsequently required to protonate the carboxylate and isolate the desired carboxylic acid.
For the preparation of this compound from its methyl ester, base-catalyzed hydrolysis is the method of choice due to its efficiency and high yield.
Visualizing the Reaction and Workflow
To better illustrate the chemical transformation and the experimental process, the following diagrams are provided.
Caption: Reaction scheme for the saponification of methyl 5-methyl-2-thiophenecarboxylate.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Quantitative Data and Reagent Specifications
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| Methyl 5-methyl-2-thiophenecarboxylate | 1.0 equivalent | Starting material. |
| Sodium Hydroxide (NaOH) | 1.5 - 2.0 equivalents | A slight excess ensures complete reaction. |
| Solvents | ||
| Methanol (MeOH) | 5-10 volumes | Co-solvent to ensure solubility of the ester. |
| Deionized Water | 5-10 volumes | Solvent for NaOH and for the reaction. |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 80-90 °C) | To accelerate the rate of hydrolysis. |
| Reaction Time | 2-4 hours | Monitor by TLC for completion. |
| Workup Reagents | ||
| Hydrochloric Acid (HCl) | As needed to reach pH < 2 | Typically 2-6 M aqueous solution. |
| Expected Yield | >95% | High yields are typical for this reaction. |
Detailed Experimental Protocol
Materials and Reagents:
-
Methyl 5-methyl-2-thiophenecarboxylate (CAS: 1918-79-2)
-
Sodium hydroxide (NaOH), pellets or flakes
-
Methanol (MeOH), reagent grade
-
Hydrochloric acid (HCl), concentrated or a 6 M solution
-
Deionized water
-
Diethyl ether or Ethyl acetate (for washing)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers and graduated cylinders
-
Separatory funnel
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Rotary evaporator
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care.
-
Hydrochloric acid is corrosive and has irritating fumes. Work in a well-ventilated fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
The acidification step can be exothermic. Perform this step slowly and with cooling.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-methyl-2-thiophenecarboxylate (1.0 eq.) in a mixture of methanol (5-10 volumes) and water (5-10 volumes).
-
Addition of Base: To this solution, add sodium hydroxide (1.5-2.0 eq.).
-
Saponification: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Stir the reaction vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting ester has been consumed. This typically takes 2-4 hours.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.
-
Purification: Dilute the remaining aqueous solution with water and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate (2 x 2 volumes) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.
-
Acidification and Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice-water bath. Slowly add hydrochloric acid with stirring until the pH of the solution is less than 2. A white to beige precipitate of this compound will form.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Characterization: Determine the melting point of the product (literature: 135-138 °C) and characterize its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Trustworthiness and Self-Validation
The protocol described above is designed to be self-validating. The progress of the reaction can be unequivocally monitored by TLC, with the disappearance of the starting ester spot and the appearance of a baseline spot for the carboxylate salt. The successful precipitation of the product upon acidification is a strong indicator of a complete reaction. Further validation is achieved through the physical and spectroscopic characterization of the final product, which should align with established literature values. The high expected yield also serves as a benchmark for the efficiency of the procedure.
Conclusion
The base-catalyzed hydrolysis of methyl 5-methyl-2-thiophenecarboxylate is a reliable and high-yielding method for the preparation of this compound. This protocol provides a detailed and robust procedure that can be readily implemented in a laboratory setting. By understanding the underlying chemical principles and adhering to the outlined safety and experimental steps, researchers can confidently synthesize this valuable chemical intermediate for their research and development endeavors.
References
- Journal of Organic Chemistry. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105.
- Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters.
- Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification.
- OperaChem. (2024, April 27). Saponification-Typical procedures.
- Organic Chemistry Explained. (n.d.). Ester to Acid - Common Conditions.
- Khan Academy. (2014, October 24). Saponification - Base promoted ester hydrolysis | MCAT [Video]. YouTube.
- Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube.
- MH Chem. (2022, July 19). Ester to carboxylic acid- Saponification mechanism and Rxn setup [Video]. YouTube.
Sources
- 1. Saponification-Typical procedures - operachem [operachem.com]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
Detailed protocol for the synthesis of 5-Methyl-2-thiophenecarboxylic acid derivatives
An Application Guide for the Synthesis of 5-Methyl-2-thiophenecarboxylic Acid and Its Derivatives
Introduction: The Versatility of the this compound Scaffold
This compound is a heterocyclic building block of significant interest in chemical research and development. Its structure, featuring a reactive carboxylic acid group and a substituted thiophene ring, makes it a valuable precursor for a diverse range of complex molecules.[1] This compound and its derivatives are integral to the development of new therapeutic agents, particularly anti-inflammatory and antimicrobial compounds.[2] In the agrochemical sector, they are utilized in formulating potent pesticides and herbicides.[2] Furthermore, in materials science, this scaffold is being explored for creating conductive polymers and as a component in advanced materials with enhanced thermal and mechanical properties.[2][3]
This guide provides an in-depth overview of established synthetic protocols for this compound and its primary derivatives—esters, amides, and acid chlorides. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step procedures but also the underlying chemical logic to empower effective and safe synthesis.
Part I: Core Synthesis of this compound
Several reliable methods exist for the synthesis of the title compound. The choice of method often depends on the scale of the reaction, the availability of starting materials, and safety considerations. The most prevalent strategies involve the carboxylation of organometallic intermediates or the oxidation of a suitable precursor.
Method 1: Carboxylation via Grignard Reagent
This is a cornerstone method for forming C-C bonds and introducing a carboxyl group onto an aromatic ring.[1][4] The process involves the formation of a thienylmagnesium halide from a halogenated thiophene, followed by its reaction with carbon dioxide (CO₂).[5]
Causality Behind Experimental Choices:
-
Starting Material: 2-Bromo-5-methylthiophene is chosen as it readily forms a Grignard reagent. The bromine atom is sufficiently reactive with magnesium metal.
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and nucleophiles that react violently with protic solvents like water or alcohols.[4] Therefore, all glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used to prevent quenching the reagent.
-
Initiation: A crystal of iodine or 1,2-dibromoethane is often used to activate the magnesium surface and initiate the reaction.
-
Carboxylation: Solid carbon dioxide (dry ice) provides a convenient and inexpensive source of CO₂. The Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.
-
Acidic Workup: The addition of an acid (e.g., HCl) protonates the carboxylate salt to yield the final carboxylic acid product and dissolves the remaining magnesium salts into the aqueous layer.
Detailed Protocol: Synthesis from 2-Bromo-5-methylthiophene
-
Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of dry nitrogen to ensure anhydrous conditions.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 equivalents). In the dropping funnel, place a solution of 2-bromo-5-methylthiophene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium. If the reaction does not start, add a small crystal of iodine and gently warm the flask.
-
Reaction: Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining 2-bromo-5-methylthiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture in an ice bath. In a separate beaker, crush an excess of dry ice (solid CO₂) and slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Workup and Isolation: Allow the mixture to warm to room temperature, which will sublime the excess CO₂. Slowly add 2 M aqueous HCl to the mixture until the solution becomes acidic (check with pH paper). This will protonate the carboxylate and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound as a beige or white crystalline solid.[6]
Method 2: Oxidation of 2-Acetyl-5-methylthiophene
An alternative route involves the oxidation of a readily available ketone precursor. The haloform reaction is a classic method for converting methyl ketones into carboxylic acids.
Detailed Protocol: Synthesis via Haloform Reaction
-
Preparation: In a round-bottom flask, dissolve 2-acetyl-5-methylthiophene (1.0 equivalent) in a suitable solvent like dioxane or THF.
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium hypobromite (or hypochlorite) by slowly adding bromine (or bleach) to a cooled solution of sodium hydroxide (excess).
-
Oxidation: Slowly add the freshly prepared sodium hypobromite solution to the solution of 2-acetyl-5-methylthiophene, maintaining the temperature with an ice bath. Stir vigorously. The reaction progress can be monitored by TLC.
-
Workup: Once the reaction is complete, destroy any excess hypobromite by adding a small amount of sodium bisulfite.
-
Isolation: Acidify the aqueous solution with concentrated HCl, which will precipitate the this compound.[6]
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.[6] If necessary, the product can be further purified by recrystallization.
Comparison of Synthetic Routes
| Feature | Method 1: Grignard Carboxylation | Method 2: Oxidation of Ketone |
| Starting Material | 2-Bromo-5-methylthiophene | 2-Acetyl-5-methylthiophene |
| Key Reagents | Mg, CO₂, Anhydrous Ether/THF | NaOH, Br₂ (or NaOCl) |
| Yield | Generally good to high | Good |
| Scalability | Good, but handling pyrophoric reagents requires care on a large scale.[1] | Readily scalable |
| Advantages | High regioselectivity; a classic and reliable method. | Avoids pyrophoric organometallic reagents. |
| Disadvantages | Requires strictly anhydrous conditions; Grignard reagents are hazardous.[1][4] | May require careful temperature control; use of halogens. |
Part II: Synthesis of Key Derivatives
The carboxylic acid functional group is a versatile handle for creating a variety of derivatives.[1]
Protocol 1: Esterification to Methyl 5-Methyl-2-thiophenecarboxylate
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7]
Causality Behind Experimental Choices:
-
Excess Alcohol: Methanol is used in large excess to serve as both the reactant and the solvent. According to Le Chatelier's principle, this drives the equilibrium towards the ester product.[7]
-
Acid Catalyst: A strong acid like sulfuric acid (H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Heating: The reaction is typically heated to reflux to increase the reaction rate.
Detailed Protocol:
-
Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Reaction: Heat the mixture to reflux and stir for several hours (4-24h). Monitor the reaction's progress by TLC until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester. Purify by distillation or column chromatography.
Protocol 2: Amide Synthesis via Coupling Reagents
Amide bond formation is one of the most frequent reactions in medicinal chemistry.[8] It involves the activation of the carboxylic acid to facilitate reaction with an amine.[8][9] Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient for this purpose.[9]
Causality Behind Experimental Choices:
-
Coupling Agent (HATU): HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is much more susceptible to nucleophilic attack by the amine than the original carboxylic acid.
-
Base (DIPEA): A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is used to deprotonate the amine and neutralize the acidic byproducts formed during the reaction, driving it to completion.[10]
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used.
Detailed Protocol:
-
Activation: In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the activated mixture.
-
Reaction: Continue to stir the reaction at room temperature for 1-4 hours. Monitor the reaction's progress by LC-MS or TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[10]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Synthesis of 5-Methyl-2-thiophenecarbonyl chloride
Acid chlorides are highly reactive intermediates used to synthesize esters and amides under milder conditions than direct coupling.
Causality Behind Experimental Choices:
-
Thionyl Chloride (SOCl₂): Thionyl chloride is a common reagent for this transformation. It reacts with the carboxylic acid to form the acid chloride, with the byproducts (SO₂ and HCl) being gases, which helps to drive the reaction to completion.[1]
-
Catalyst (DMF): A catalytic amount of DMF is often added to accelerate the reaction via the formation of a Vilsmeier-type intermediate.[1]
Detailed Protocol:
-
Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas), place this compound (1.0 equivalent).
-
Reagent Addition: Slowly add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents), either neat or in a solvent like toluene. Add one drop of DMF as a catalyst.
-
Reaction: Gently heat the mixture to reflux. The reaction is complete when gas evolution ceases.
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting 5-methyl-2-thiophenecarbonyl chloride is often used immediately in the next step without further purification due to its reactivity.
Visualizations
// Nodes ThBr [label="5-Methyl-2-bromothiophene\n(R-Br)"]; Mg [label="Mg⁰"]; Grignard [label="Grignard Reagent\n(R-MgBr)", fillcolor="#FBBC05"]; CO2 [label="Carbon Dioxide\n(O=C=O)"]; Salt [label="Magnesium Carboxylate Salt\n(R-CO₂⁻MgBr⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid [label="this compound\n(R-COOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_plus [label="H₃O⁺\n(Acid Workup)"];
// Edges ThBr -> Grignard [label=" + Mg⁰\nin Ether"]; Mg -> Grignard; Grignard -> Salt [label=" Nucleophilic Attack"]; CO2 -> Salt; Salt -> Acid [label=" Protonation"]; H_plus -> Acid; } enddot Caption: Mechanism of Grignard carboxylation.
// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)"]; HATU [label="HATU"]; ActiveEster [label="Activated O-Acylisourea Ester", fillcolor="#FBBC05"]; Amine [label="Amine\n(R'-NH₂)"]; Tetrahedral [label="Tetrahedral Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amide [label="Amide Product\n(R-CONH-R')", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RCOOH -> ActiveEster; HATU -> ActiveEster [label=" Activation"]; ActiveEster -> Tetrahedral [label=" Nucleophilic Attack"]; Amine -> Tetrahedral; Tetrahedral -> Amide [label=" Collapse &\nProton Transfer"]; } enddot Caption: General mechanism for HATU-mediated amide coupling.
References
- Renga, R. M., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.
- University of Wisconsin-Madison. (n.d.). Grignard Synthesis of Triphenylmethanol.
- LookChem. (n.d.). This compound: A Versatile Intermediate for Pharmaceuticals and Material Science.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- Master Organic Chemistry. (2022). Fischer Esterification.
Sources
- 1. benchchem.com [benchchem.com]
- 2. qcc.edu [qcc.edu]
- 3. nbinno.com [nbinno.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 6. This compound | 1918-79-2 [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. hepatochem.com [hepatochem.com]
- 9. growingscience.com [growingscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
FTIR spectroscopy of 5-Methyl-2-thiophenecarboxylic acid
An Application Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 5-Methyl-2-thiophenecarboxylic acid
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the analysis of this compound using Fourier-Transform Infrared (FTIR) spectroscopy. This compound is a pivotal heterocyclic building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Consequently, its unambiguous identification and quality control are paramount. FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for its structural characterization.[2][3] This document details the theoretical underpinnings of its infrared spectrum, provides validated, step-by-step protocols for sample analysis via Attenuated Total Reflectance (ATR), and offers an in-depth guide to spectral interpretation. The methodologies are designed for researchers, quality control analysts, and drug development professionals requiring a reliable and robust analytical procedure.
Introduction: Molecular Structure and Spectroscopic Principles
This compound (C₆H₆O₂S, Molar Mass: 142.18 g/mol ) is an aromatic compound featuring a thiophene ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 2-position.[4][5]
Chemical Structure:
The infrared spectrum of this molecule is dominated by the vibrational modes of its key functional groups: the carboxylic acid, the thiophene ring, and the methyl group. The most defining characteristic arises from the carboxylic acid moiety, which, in the solid state, exists as a stable hydrogen-bonded dimer.[6][7] This intermolecular interaction profoundly influences the spectrum, particularly the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations, providing a unique spectral signature.[8]
The Causality of Hydrogen Bonding in the IR Spectrum
In the condensed phase, two molecules of this compound associate through strong hydrogen bonds to form a cyclic dimer. This dimerization has two major consequences:
-
Broadening of the O-H Stretch: The O-H bond within the hydrogen-bonded system is weakened and its vibrational energy levels become more varied. This results in an exceptionally broad and characteristic absorption band, easily distinguishable from the sharper O-H stretch of a non-hydrogen-bonded (monomeric) alcohol or a free carboxylic acid.[9][10]
-
Lowering the C=O Stretch Frequency: The hydrogen bonding to the carbonyl oxygen withdraws electron density, weakening the C=O double bond. This decrease in bond strength lowers the energy required to excite its stretching vibration, causing a shift to a lower wavenumber (red shift) compared to a monomeric carboxylic acid.[7][10]
The expected vibrational modes are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (Dimer) | O-H Stretch | 2500 - 3300 | Very Broad, Strong |
| Thiophene Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |
| Methyl Group | Aliphatic C-H Stretch | ~2920 - 2980 | Medium, Sharp |
| Carboxylic Acid (Dimer) | C=O Stretch | 1680 - 1710 | Very Strong, Sharp |
| Thiophene Ring | C=C Aromatic Ring Stretch | 1350 - 1600 | Medium to Strong |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |
| Carboxylic Acid (Dimer) | O-H Bend (Out-of-Plane) | 900 - 950 | Broad, Medium |
| Thiophene Ring | C-S Stretch | 650 - 850 | Weak to Medium |
Table 1: Principal vibrational modes for this compound and their expected infrared absorption regions.[6][11][12]
Experimental Protocols
This section provides a detailed methodology for acquiring the FTIR spectrum of this compound. The preferred method, Attenuated Total Reflectance (ATR)-FTIR, is detailed below due to its speed, ease of use, and minimal sample preparation requirements.[13][14]
Safety & Handling
-
Hazard Identification: this compound may cause skin, eye, and respiratory tract irritation.[15][16][17] The toxicological properties have not been fully investigated.[15]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat when handling the compound.[4]
-
Handling: Handle in a well-ventilated area or a fume hood to minimize dust generation and inhalation.[15] Avoid contact with skin and eyes.[17]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[15]
Protocol: Analysis by ATR-FTIR
This protocol is designed for a modern FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
FTIR Spectrometer with ATR accessory
-
This compound solid sample
-
Micro-spatula
-
Solvent for cleaning (e.g., Isopropanol, FTIR-grade)
-
Lint-free laboratory wipes (e.g., Kimwipes™)
-
Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics. Confirm the ATR accessory is correctly installed.
-
Crystal Cleaning: Clean the surface of the ATR crystal meticulously. Apply a few drops of isopropanol to a lint-free wipe and clean the crystal surface. Repeat with a dry wipe to ensure the crystal is completely dry and free of residue.
-
Background Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which is then subtracted from the sample spectrum.[18] Typical parameters are a scan range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
-
Sample Application: Place a small amount (typically 1-5 mg) of the solid this compound powder onto the center of the ATR crystal using a clean micro-spatula.
-
Apply Pressure: Lower the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface, which is essential for generating a high-quality spectrum.[18]
-
Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the sample spectrum. The instrument's software will automatically perform a ratio of the sample scan to the background scan to generate the final infrared spectrum in absorbance or transmittance units.
-
Post-Measurement Cleanup: Release the pressure arm and remove the bulk of the sample powder with a dry, lint-free wipe. Perform a final cleaning of the crystal with isopropanol as described in Step 2 to prepare the instrument for the next user.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the ATR-FTIR analysis protocol.
Caption: ATR-FTIR Experimental Workflow.
Spectral Analysis and Data Interpretation
The FTIR spectrum of this compound is rich with information. The following analysis is based on established principles of infrared spectroscopy and reference data from the NIST Chemistry WebBook.[19][20]
Reference Spectrum Analysis
| Observed Peak (cm⁻¹) | Vibrational Assignment | Functional Group | Characteristics |
| ~3300 - 2500 | O-H Stretch | Carboxylic Acid (Dimer) | Extremely broad, strong band due to hydrogen bonding.[6][7] |
| ~3100 | Aromatic C-H Stretch | Thiophene Ring | Sharp peaks, often seen as "shoulders" on the broad O-H band.[21] |
| ~2925 | Aliphatic C-H Stretch | Methyl Group | Sharp peak, also superimposed on the O-H band. |
| ~1685 | C=O Stretch | Carboxylic Acid (Dimer) | Very strong and sharp, position lowered by conjugation.[10][22] |
| ~1540, 1440, 1360 | C=C Aromatic Ring Stretches | Thiophene Ring | Series of sharp bands of variable intensity.[12] |
| ~1290 | C-O Stretch / O-H Bend (in-plane) | Carboxylic Acid | Strong, coupled vibration.[6] |
| ~930 | O-H Bend (Out-of-Plane) | Carboxylic Acid (Dimer) | Characteristic broad, medium-intensity band.[6] |
Table 2: Detailed assignment of observed infrared absorption bands for this compound.
Step-by-Step Interpretation Guide
A systematic approach is crucial for accurate spectral interpretation.
-
The O-H Region (4000-2500 cm⁻¹): The first and most obvious feature to identify is the immense, broad absorption spanning from ~3300 cm⁻¹ down to 2500 cm⁻¹.[10] The presence of this band is definitive proof of the hydrogen-bonded carboxylic acid dimer. Superimposed on this broad feature, look for smaller, sharper peaks around 3100 cm⁻¹ (aromatic C-H) and 2925 cm⁻¹ (aliphatic C-H).
-
The Carbonyl Region (1800-1650 cm⁻¹): Scan for the strongest, sharpest peak in the spectrum, which will be the C=O stretch located around 1685 cm⁻¹.[22] Its high intensity and position confirm the carboxylic acid group. Its location below 1700 cm⁻¹ is consistent with both dimerization and conjugation with the aromatic thiophene ring.[10][22]
-
The Fingerprint Region (1600-650 cm⁻¹): This region contains a wealth of structural information.
-
Identify the series of peaks between 1600 cm⁻¹ and 1350 cm⁻¹ corresponding to the C=C stretching vibrations of the thiophene ring.[12]
-
Locate the strong band near 1290 cm⁻¹, which arises from the C-O stretching vibration, heavily coupled with the in-plane O-H bend.[6]
-
Confirm the presence of the broad out-of-plane O-H bend, another hallmark of a carboxylic acid dimer, around 930 cm⁻¹.[6]
-
Spectral Interpretation Logic Diagram
Caption: Logical workflow for spectral confirmation.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of this compound. The spectrum is unequivocally defined by the characteristics of a hydrogen-bonded carboxylic acid dimer, namely the exceptionally broad O-H stretching band and a strong carbonyl absorption near 1685 cm⁻¹. Additional absorptions from the thiophene ring and methyl C-H bonds further confirm the molecular structure. The ATR-FTIR method presented here is a robust, rapid, and reliable protocol for obtaining high-quality spectra, facilitating routine identity testing and quality assurance in both research and industrial settings.
References
- Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University Department of Chemistry.
- Material Safety Data Sheet - this compound, 99%. (n.d.). Cole-Parmer.
- IR: carboxylic acids. (n.d.). University of Calgary.
- 21.3: Spectroscopy of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts.
- 2-Thiophenecarboxylic acid, 5-methyl-. (n.d.). NIST Chemistry WebBook.
- IR Spectrum of 2-Thiophenecarboxylic acid, 5-methyl-. (n.d.). NIST Chemistry WebBook.
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax.
- McCoy, A. B. (2003). Theoretical Modeling of the OH Stretch Infrared Spectrum of Carboxylic Acid Dimers Based on First-Principles Anharmonic Couplings. The Journal of Chemical Physics, 118(4).
- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279.
- NIST Chemistry WebBook ([Link]) this compound (KETO FORM) INFRARED SPECTRUM. (n.d.). NIST.
- FTIR-ATR | Study Guide. (n.d.). Edubirdie.
- ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo.
- 5-Methyl-2-thiophenecarboxaldehyde. (n.d.). NIST WebBook.
- The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). J-STAGE.
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). ResearchGate.
- Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories.
- Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd.
- 5-Methyl-2-thiophenecarboxaldehyde - NIST WebBook. (n.d.). NIST.
- This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase.
- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal of Applied Physics.
- FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (2017, January 9). Prime Scholars.
- 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713. (n.d.). PubChem.
- This compound. (n.d.). American Elements.
- Video: Spectroscopy of Carboxylic Acid Derivatives. (2023, April 30). JoVE.
- FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.
Sources
- 1. qcc.edu [qcc.edu]
- 2. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 4. This compound 99 1918-79-2 [sigmaaldrich.com]
- 5. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Infrared Spectrometry [www2.chemistry.msu.edu]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 11. benchchem.com [benchchem.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. mt.com [mt.com]
- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 19. 2-Thiophenecarboxylic acid, 5-methyl- [webbook.nist.gov]
- 20. webbook.nist.gov [webbook.nist.gov]
- 21. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 5-Methyl-2-thiophenecarboxylic Acid as a Functional Monomer for Advanced Polymer Synthesis
Abstract
This guide provides a comprehensive overview of 5-Methyl-2-thiophenecarboxylic acid as a versatile monomer for the synthesis of functional polythiophenes. Polythiophenes are a class of conducting polymers with significant potential in organic electronics, sensors, and biomedical applications. The incorporation of a carboxylic acid moiety directly onto the thiophene ring provides a powerful tool for tuning polymer properties such as solubility and for post-polymerization modification, enabling the covalent attachment of bioactive molecules or other functional groups. This document details protocols for chemical oxidative polymerization, discusses key characterization techniques, and explores the application potential of the resulting polymers, particularly for researchers in materials science and drug development.
Introduction: The Strategic Advantage of Functionalized Polythiophenes
Polythiophenes have garnered substantial interest due to their unique electronic properties, environmental stability, and tunable characteristics.[1] While simple poly(3-alkylthiophene)s (P3ATs) have been studied extensively, the next generation of "smart" materials requires the incorporation of specific functional groups to impart advanced capabilities such as targeted drug delivery, biomolecular sensing, and improved processability.[2][3]
This compound is a particularly valuable monomer because it combines the polymerizable thiophene backbone with two key functional handles:
-
The Carboxylic Acid Group (-COOH): This is the primary reactive site for post-synthesis modification. It allows for the attachment of a wide range of molecules (e.g., drugs, targeting ligands, fluorescent tags) via standard amide or ester coupling chemistry.[4] Furthermore, its ability to be protonated or deprotonated allows for pH-responsive changes in solubility and conformation.
-
The Methyl Group (-CH₃): The methyl group at the 5-position influences the electronic properties of the thiophene ring and can enhance the solubility of the resulting polymer in organic solvents.
This guide provides the foundational knowledge and detailed protocols for researchers to successfully synthesize and utilize polymers derived from this monomer.
Monomer Overview: this compound
A thorough understanding of the monomer's properties is critical for designing successful polymerization experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆O₂S | [5][6] |
| Molecular Weight | 142.18 g/mol | [5][6] |
| Appearance | Beige or pale yellow crystalline powder | [7][8] |
| CAS Number | 1918-79-2 | [5] |
| Melting Point | 135-138 °C | [5] |
| Chemical Structure | [6] |
Polymerization Strategies and Causality
The choice of polymerization method is the single most important factor determining the final polymer's molecular weight, structure, and properties.
Chemical Oxidative Polymerization
This is the most direct and widely used method for synthesizing polythiophenes due to its simplicity and scalability.[9] The mechanism involves the use of an oxidant, typically iron(III) chloride (FeCl₃), to generate radical cations from the monomer, which then couple to form the polymer chain.[9][10]
Causality Behind the Choice:
-
Simplicity: The reaction can be performed with standard laboratory glassware at or near room temperature.
-
Effectiveness: FeCl₃ is a potent oxidant for thiophene and its derivatives.[11][12]
-
Challenge - The Acidic Proton: The carboxylic acid group presents a challenge. As a Lewis acid, FeCl₃ can interact with the acidic proton of the -COOH group, potentially interfering with the polymerization. Furthermore, the acidic nature of the monomer is generally incompatible with many transition metal catalysts used in other polymerization techniques.[13] To mitigate this, the polymerization must be conducted under strictly anhydrous conditions in an aprotic solvent like chloroform or chlorobenzene.[9]
An alternative, more controlled approach involves a "protect-polymerize-deprotect" strategy. The carboxylic acid is first converted to an ester (e.g., a methyl ester). The esterified monomer is then polymerized, and the resulting polymer is hydrolyzed to regenerate the carboxylic acid groups. This method offers better control but adds synthetic steps.[13]
Electrochemical Polymerization
In this technique, a voltage is applied to an electrode immersed in a solution containing the monomer and an electrolyte. This oxidizes the monomer at the electrode surface, leading to the deposition of a conductive polymer film directly onto the electrode.
Causality Behind the Choice:
-
Direct Film Formation: This method is ideal for applications requiring a thin, uniform polymer film, such as in sensors or electrochromic devices.[14]
-
Solvent-Free Product: The polymer is formed directly on the substrate, eliminating the need for dissolution and casting.
-
Challenge - Solubility: The resulting polymer is often insoluble, which makes subsequent solution-based characterization or processing difficult.[13]
Detailed Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization with FeCl₃
This protocol describes a representative procedure for the direct polymerization of this compound. Safety Note: Ferric chloride is corrosive and hygroscopic. Chloroform is a suspected carcinogen and should be handled in a fume hood with appropriate personal protective equipment (PPE).
Materials & Equipment:
-
This compound (monomer)
-
Anhydrous Ferric Chloride (FeCl₃) (oxidant)
-
Anhydrous Chloroform (CHCl₃) (solvent)
-
Methanol (quenching/washing agent)
-
Two-neck round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
-
Standard filtration apparatus (e.g., Büchner funnel)
Step-by-Step Methodology:
-
Setup: Assemble a dry two-neck flask with a condenser and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent premature quenching of the reaction by water.
-
Oxidant Preparation: In a separate dry flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform. A typical molar ratio of FeCl₃ to monomer is between 2.5 and 4.
-
Monomer Dissolution: Add this compound to the reaction flask and dissolve it in anhydrous chloroform under a nitrogen or argon atmosphere.
-
Polymerization: While stirring vigorously, slowly add the FeCl₃ solution dropwise to the monomer solution at room temperature. The reaction is exothermic. The mixture will darken significantly, often to a deep green or black color, as the polymer begins to form and precipitate.
-
Reaction Time: Allow the reaction to stir under an inert atmosphere for 12-24 hours to ensure high conversion.
-
Quenching & Precipitation: Pour the reaction mixture into a large volume of methanol with vigorous stirring. This quenches the reaction and precipitates the polymer.
-
Purification:
-
Filter the crude polymer precipitate using a Büchner funnel.
-
Wash the collected solid extensively with methanol until the filtrate runs clear. This is crucial to remove residual FeCl₃ and low molecular weight oligomers.
-
Further purification can be achieved by Soxhlet extraction with methanol, followed by extraction with a solvent in which the polymer is soluble (e.g., THF, chloroform) to isolate the desired fraction.
-
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Caption: Workflow for Chemical Oxidative Polymerization.
Protocol 2: Post-Polymerization Modification (Amide Coupling)
This protocol outlines a general method for conjugating a primary amine-containing molecule (e.g., a drug, a dye) to the polymer's carboxylic acid groups.
Materials & Equipment:
-
Poly(this compound) (P5MTCA)
-
Amine-containing molecule (R-NH₂)
-
Coupling agents (e.g., EDC/NHS: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxysuccinimide)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Standard glassware, magnetic stirrer, nitrogen/argon atmosphere
Step-by-Step Methodology:
-
Polymer Dissolution: Dissolve the synthesized P5MTCA in anhydrous DMF under an inert atmosphere. Sonication may be required.
-
Activation: Add NHS (approx. 1.5 equivalents per carboxylic acid group) and EDC (approx. 1.5 equivalents) to the polymer solution. Stir at room temperature for 1-2 hours to activate the carboxylic acid groups by forming an NHS-ester intermediate.
-
Coupling: Add the amine-containing molecule (R-NH₂) (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours.
-
Purification: Precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., water or methanol). Filter the product and wash thoroughly to remove unreacted reagents. Further purification may require dialysis if the polymer is water-soluble.
-
Drying: Dry the final product under vacuum. The success of the reaction can be monitored by FTIR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of amide N-H and C=O stretches.
Caption: Workflow for Post-Polymerization Amide Coupling.
Polymer Characterization
Characterization is essential to confirm the polymer structure, thermal properties, and molecular weight.
| Technique | Purpose | Expected Observations for P5MTCA | Reference(s) |
| FTIR Spectroscopy | Confirms functional groups and successful polymerization. | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), disappearance of monomer C-H bonds, and appearance of characteristic polythiophene ring vibrations. | [15][16][17] |
| ¹H & ¹³C NMR Spectroscopy | Elucidates polymer structure and regioregularity. | Broadening of peaks compared to the monomer. Aromatic proton signals (~7.0 ppm) and aliphatic methyl proton signals (~2.5 ppm). The carboxyl proton signal may be very broad or undetectable (~12 δ). | [15][17][18][19] |
| UV-Vis Spectroscopy | Determines the electronic properties and conjugation length. | A broad absorption band in the visible region (typically 400-600 nm) corresponding to the π-π* transition of the conjugated backbone. | [20] |
| Thermogravimetric Analysis (TGA) | Measures thermal stability. | Polythiophenes generally show good thermal stability, with degradation often beginning above 300 °C. | [21][22][23] |
| Differential Scanning Calorimetry (DSC) | Determines thermal transitions (e.g., glass transition, melting). | May show a glass transition temperature (Tg) and possibly a melting temperature (Tm), depending on the polymer's crystallinity and molecular weight. | [20][21][23] |
| Gel Permeation Chromatography (GPC) | Determines molecular weight (Mn, Mw) and polydispersity index (PDI). | Provides information on the average chain length and the distribution of chain lengths in the sample. | [20] |
Applications for Researchers
The unique structure of P5MTCA opens avenues for several high-impact research areas.
-
Drug Delivery: The carboxylic acid groups can be used to covalently attach anticancer drugs or other therapeutic agents. The polymer backbone can then act as a carrier, potentially offering controlled release or targeted delivery.[2]
-
Biosensors: The polymer can be functionalized with biorecognition elements (e.g., antibodies, DNA strands). Binding of the target analyte can induce a change in the polymer's conductivity or optical properties, forming the basis of a sensor.[1][2][3]
-
Smart Coatings & Membranes: The pH-responsive nature of the carboxylic acid groups can be used to create surfaces or membranes whose properties (e.g., wettability, permeability) change in response to environmental pH.
-
Advanced Materials: The polymer serves as a functional building block for creating more complex architectures like block copolymers or for grafting onto other materials to combine the properties of a conducting polymer with a structural scaffold.[24][25]
References
- Baghdasarian, G., et al. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. International Journal of Molecular Sciences, 22(13), 6850. [Link]
- Kurc, B., et al. (2020). Effect of Polythiophene Content on Thermomechanical Properties of Electroconductive Composites.
- Woitischek, M., et al. (2022). Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. ChemistryOpen, 11(11), e202200155. [Link]
- Kerk, M., et al. (2021). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Chemical Society Reviews, 50(2), 1034-1053. [Link]
- Gondi, S. R., & Voit, W. (2014). Synthesis of functional polymers by post-polymerization modification. Polymer Chemistry, 5(4), 1145-1159. [Link]
- Brose, F., et al. (2012). Tailor-made synthesis of poly(3-hexylthiophene) with carboxylic end groups and its application as a polymer sensitizer. Journal of Materials Chemistry, 22(34), 17545-17552. [Link]
- Khanmohammadi, S., & Babazadeh, M. (2018). Proposed mechanism of thiophene oxidative polymerization with FeCl 3 in CHCl 3.
- Matyjaszewski, K. (n.d.). Post-polymerization modification of monomer units.
- Pomerantz, M., et al. (1995). Poly(alkyl thiophene-3-carboxylates). Synthesis and Characterization of Polythiophenes with a Carbonyl Group Directly Attached to the Ring. Macromolecules, 28(15), 5370-5372. [Link]
- Sreekanth, T., et al. (2007). Thermalstudies on polythiophene containing mesogenic side chains.
- Hirai, T., et al. (2015). The Catalytic Oxidative Polymerization of 3-Hexylthiophene by Oxidation of Fe2+ to Fe 3+. Journal of the Japan Petroleum Institute, 58(4), 221-226. [Link]
- Govaert, D., et al. (2018). 1 History of Post-polymerization Modification. In Post-Polymerization Modification: A Versatile Tool for the Preparation of Functional Polymers. Wiley-VCH. [Link]
- Kitamura, N., et al. (2024).
- Baghdasarian, G., et al. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. PubMed. [Link]
- Casanovas, A. (2012). Synthesis of functionalized polythiophenes for detection of biomolecules. UPCommons. [Link]
- Kurc, B., et al. (2020). Effect of Polythiophene Content on Thermomechanical Properties of Electroconductive Composites.
- Abdullah, N. I., et al. (2022). Research Progress on Polythiophene and Its Application as Chemical Sensor.
- Login, R. B. (n.d.).
- Chen, C-Y., et al. (2012). Chemical polymerization of thiophene using FeCl3 as oxidant.
- Lee, J-S., et al. (2012). Low bandgap polymers synthesized by FeCl3 oxidative polymerization. Journal of Materials Chemistry, 22(23), 11624-11630. [Link]
- Son, S., et al. (2018). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Beilstein Journal of Organic Chemistry, 14, 252-263. [Link]
- Jaglarz, J., et al. (2016). Thermo-optical properties of conducted polythiophene polymer films used in electroluminescent devices.
- Dzhemilev, U. M., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [Link]
- Li, Y., et al. (2015). Synthesis and Characterization of Polythiophene Derivatives with Different Alkyl Substitution Groups. Materials Science Forum, 815, 597-602. [Link]
- Mucci, A., et al. (2017).
- Jaglarz, J., et al. (2019). Thermal Dependence of Optical Parameters of Thin Polythiophene Films Blended with PCBM. MDPI. [Link]
- AlHamdan, A. K., et al. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). [Link]
- Dzhemilev, U. M., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- Mucci, A., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5558-5567. [Link]
- PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. PubChem. [Link]
- Mary, Y. S., & Balachandran, V. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(5), 01-11. [Link]
- LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound 99 1918-79-2 [sigmaaldrich.com]
- 6. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1918-79-2 [chemicalbook.com]
- 8. 5-Methylthiophene-2-carboxylic acid, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. rloginconsulting.com [rloginconsulting.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. upcommons.upc.edu [upcommons.upc.edu]
- 15. 104.197.3.79 [104.197.3.79]
- 16. iosrjournals.org [iosrjournals.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and Characterization of Polythiophene Derivatives with Different Alkyl Substitution Groups | Scientific.Net [scientific.net]
- 21. Effect of Polythiophene Content on Thermomechanical Properties of Electroconductive Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. qcc.edu [qcc.edu]
- 25. nbinno.com [nbinno.com]
Esterification of 5-Methyl-2-thiophenecarboxylic acid experimental procedure
Application Note & Protocol
Topic: High-Yield Synthesis of Alkyl 5-Methyl-2-thiophenecarboxylates via Fischer-Speier Esterification
Abstract
Esters of 5-methyl-2-thiophenecarboxylic acid are valuable intermediates in medicinal chemistry and materials science. This document provides a comprehensive, field-proven protocol for the synthesis of these esters through the classic Fischer-Speier esterification. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and present a guide for troubleshooting common issues. The methodology is designed to be robust, scalable, and reproducible, making it suitable for researchers in both academic and industrial drug development settings.
Introduction and Reaction Principle
The esterification of a carboxylic acid with an alcohol is a cornerstone reaction in organic synthesis. Among the various methods, the Fischer-Speier esterification, first described in 1895, remains one of the most direct and cost-effective approaches, particularly for large-scale synthesis.[1][2] The reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH).[1][3]
A critical aspect of this reaction is its reversible nature. The esterification process co-generates water, which can hydrolyze the ester product back to the starting materials under the acidic conditions.
R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of H⁺)
To achieve high yields, the equilibrium must be shifted toward the products. This is accomplished by adhering to Le Châtelier's Principle, primarily through two strategies:
-
Using an Excess of a Reactant: The alcohol is typically used in large excess, serving as both a reactant and the reaction solvent.[3][4]
-
Removing Water: As water is formed, it can be removed from the reaction mixture, for instance, by using a Dean-Stark apparatus.[1]
This protocol focuses on the first strategy, which is experimentally simpler and highly effective for the esterification of this compound.
Reaction Mechanism
The Fischer esterification proceeds via a multistep nucleophilic acyl substitution mechanism. Each step is reversible.[1][3][5]
-
Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[3][4][6]
-
Nucleophilic Attack: A lone pair of electrons from the alcohol's oxygen atom attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton shuttle results in the formation of a good leaving group—water.[1][4]
-
Water Elimination: The newly formed -OH₂⁺ group departs as a water molecule, and the tetrahedral intermediate collapses, reforming the C=O double bond.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[3][4]
Caption: Fischer-Speier Esterification Mechanism.
Detailed Experimental Protocol
This protocol describes the synthesis of Methyl 5-methyl-2-thiophenecarboxylate. The procedure can be adapted for other simple alcohols (e.g., ethanol, propanol) by substituting the alcohol and adjusting the reflux temperature accordingly.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Typical Amount (10 mmol scale) | Notes |
| This compound | 1918-79-2 | 142.18 g/mol | 1.42 g (10.0 mmol, 1.0 equiv) | Purity ≥98%. |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | 25 mL (~620 mmol, ~62 equiv) | Anhydrous grade recommended. Acts as solvent and reagent. |
| Sulfuric Acid (H₂SO₄), concentrated | 7664-93-9 | 98.08 g/mol | 0.2 mL (~3.7 mmol, 0.37 equiv) | 98%. Catalyst. Handle with extreme care. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | ~60 mL | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | ~40 mL | Aqueous solution for washing. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | ~20 mL | Aqueous solution for washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | ~2-3 g | For drying the organic layer. |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser with water lines
-
Heating mantle or oil bath with magnetic stirrer and stir bar
-
Separatory funnel (125 or 250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
pH paper
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Concentrated Acid: Sulfuric acid is extremely corrosive and exothermic upon dilution. Add it slowly and carefully to the alcohol.
-
Flammable Solvents: Methanol and dichloromethane are flammable. Keep away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.42 g, 10.0 mmol).
-
Add methanol (25 mL). Stir the mixture until the solid is mostly dissolved.
-
-
Catalyst Addition:
-
While stirring, carefully and slowly add concentrated sulfuric acid (0.2 mL) to the mixture. An exotherm may be observed.[7]
-
-
Reflux:
-
Attach a reflux condenser to the flask and ensure cooling water is flowing.
-
Heat the reaction mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle.
-
Maintain the reflux with stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled solution to a 125 mL separatory funnel containing 30 mL of deionized water.
-
Rinse the reaction flask with dichloromethane (DCM, 20 mL) and add the rinsing to the separatory funnel.[7]
-
Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1 minute.
-
Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.
-
Extract the aqueous layer again with another 20 mL of DCM. Combine the organic layers.
-
-
Neutralization and Washing:
-
Return the combined organic layers to the separatory funnel.
-
Add 20 mL of saturated sodium bicarbonate (NaHCO₃) solution. Shake carefully, venting often, as CO₂ gas will be evolved.[7]
-
Separate the layers and test the aqueous layer with pH paper to ensure it is basic (pH > 8). If it is still acidic, repeat the NaHCO₃ wash. This step removes unreacted carboxylic acid and the H₂SO₄ catalyst.
-
Wash the organic layer with 20 mL of brine to remove the bulk of the dissolved water.[4]
-
-
Drying and Solvent Removal:
-
Drain the organic layer into a clean Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes until the solution is clear.
-
Filter the solution through a cotton plug or filter paper to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
-
Purification:
Caption: General workflow for the esterification protocol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive or insufficient catalyst.- Insufficient heating or reaction time. | - Use fresh, concentrated H₂SO₄.- Ensure the mixture is reaching and maintaining reflux temperature.- Extend the reflux time and monitor by TLC. |
| Low Yield | - Reversible reaction equilibrium not sufficiently shifted.- Loss of product during work-up. | - Increase the excess of alcohol.- Ensure thorough extraction from the aqueous layer.- Be careful not to discard the organic layer during washes. |
| Product is Acidic (by pH) | - Incomplete neutralization during work-up. | - Repeat the wash with saturated NaHCO₃ solution until the aqueous layer is confirmed to be basic. |
| Product is Wet/Cloudy | - Incomplete drying. | - Add more anhydrous Na₂SO₄ and allow for a longer drying time.- Ensure the brine wash was performed to remove the majority of the water before adding the drying agent. |
References
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Clark, J. (2023, January 22). Making Esters From Carboxylic Acids. Chemistry LibreTexts. [Link]
- Master Organic Chemistry. (n.d.).
- Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. [Link]
- Bourgeaux, M., Vomscheid, S., & Skene, W. G. (n.d.). Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester. [Link]
- BYJU'S. (n.d.).
- Goker, H., et al. (2001).
- Taylor & Francis Online. (n.d.). Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester. [Link]
- PrepChem.com. (n.d.).
- Google Patents. (n.d.).
- CABI Digital Library. (n.d.).
- Semantic Scholar. (n.d.).
- Google Patents. (n.d.).
- Wikipedia. (n.d.).
- University of the Fraser Valley. (n.d.).
- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
- Organic Chemistry Portal. (n.d.).
- Georgia Institute of Technology. (n.d.). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPHENE CARBOXYLIC ACID. [Link]
- ResearchGate. (n.d.).
- YouTube. (2019, July 29). 08.
- ResearchGate. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. athabascau.ca [athabascau.ca]
- 6. byjus.com [byjus.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. GT Digital Repository [repository.gatech.edu]
Application Notes and Protocols for Amide Coupling Reactions with 5-Methyl-2-thiophenecarboxylic Acid
Introduction: The Strategic Importance of 5-Methyl-2-thiophenecarboxamides
5-Methyl-2-thiophenecarboxylic acid is a pivotal building block in contemporary drug discovery and materials science.[1] Its thiophene core is a recognized "privileged structure" in medicinal chemistry, frequently found in bioactive compounds due to its unique electronic properties and ability to engage in various biological interactions.[2] The conversion of this carboxylic acid to its corresponding amides (5-methyl-2-thiophenecarboxamides) is a critical transformation, unlocking a vast chemical space for the synthesis of novel therapeutic agents, including anti-inflammatory and antimicrobial compounds, as well as advanced materials like conductive polymers.[3]
This guide provides a comprehensive overview of the key considerations, mechanisms, and practical protocols for the successful amide coupling of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in their work.
Mechanism and Theory of Amide Coupling: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide is kinetically unfavorable under standard conditions. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents. The two most prevalent classes of coupling reagents are carbodiimides (e.g., EDC) and onium salts (e.g., HATU).
Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a widely used coupling system. The reaction proceeds through a multi-step mechanism:
-
Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
Additive Interception: This unstable intermediate can be intercepted by HOBt to form a more stable and less racemization-prone HOBt-ester.
-
Aminolysis: The amine then attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.[4]
Caption: EDC/HOBt coupling mechanism.
Onium Salt-Mediated Coupling (HATU)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent known for its rapid reaction times and low epimerization rates, making it suitable for challenging couplings.[5]
-
Deprotonation: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid.
-
Active Ester Formation: The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.
-
Aminolysis: The amine then readily reacts with the OAt-active ester to yield the final amide product.[6]
Caption: HATU coupling mechanism.
Reagent Selection Guide
The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the amine, potential for side reactions, and cost.
| Reagent System | Advantages | Disadvantages | Best Suited For |
| EDC/HOBt | - Water-soluble urea byproduct is easily removed with aqueous workup.- Cost-effective for large-scale synthesis.- Reduced risk of racemization compared to EDC alone.[4] | - Can be less effective for sterically hindered or electron-deficient amines.- Potential for N-acylurea byproduct formation.[7] | - General purpose amide couplings.- Reactions with primary and secondary aliphatic amines.- Scale-up applications. |
| HATU/Base | - High reactivity and fast reaction times.[5]- Low rates of epimerization.[8]- Effective for challenging couplings, including those with hindered or electron-deficient amines.[9] | - More expensive than carbodiimides.- Potential for guanidinylation of the amine if not pre-activated.[7]- Byproducts can sometimes complicate purification. | - Sterically hindered substrates.- Electron-deficient amines (e.g., anilines).- Peptide synthesis and fragment coupling. |
| Acid Chloride | - Highly reactive intermediate.- Can be cost-effective if using common chlorinating agents (e.g., SOCl₂, (COCl)₂). | - Harsh conditions for formation may not be compatible with sensitive functional groups.- Generates acidic byproducts (HCl) requiring a stoichiometric amount of base. | - Robust substrates that can withstand acidic conditions.- Simple, unfunctionalized amines. |
Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Refer to the Material Safety Data Sheet (MSDS) for this compound and all other reagents before commencing work. This compound may cause eye, skin, and respiratory tract irritation.[2]
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol is a good starting point for coupling this compound with a range of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0-1.2 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Reagent Preparation: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the stirred solution.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: HATU-Mediated Coupling for Challenging Amines
This protocol is recommended for sterically hindered or electron-deficient amines where the EDC/HOBt method may be sluggish.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0-1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial to avoid guanidinylation of the amine.[10]
-
Amine Addition: Add the amine (1.1 eq) to the pre-activated mixture, followed by an additional equivalent of DIPEA (1.0 eq).
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | - Inefficient activation of the carboxylic acid.- Low nucleophilicity of the amine.- Salt formation between the acid and amine. | - Switch to a more potent coupling reagent like HATU.- Pre-activate the carboxylic acid with HATU before adding the amine.- Ensure the use of a non-nucleophilic base (e.g., DIPEA) to prevent salt formation. |
| Formation of Side Products | - N-acylurea (with EDC): Rearrangement of the O-acylisourea intermediate.- Guanidinylation of Amine (with HATU): Direct reaction of the amine with HATU. | - Always use an additive like HOBt with EDC.- For HATU couplings, always pre-activate the carboxylic acid for 15-30 minutes before adding the amine. |
| Difficult Purification | - Water-soluble byproducts (e.g., tetramethylurea from HATU) remaining in the organic layer.- Unreacted starting materials. | - Perform a 5% LiCl wash to remove residual DMF.- Ensure the aqueous washes are performed thoroughly to remove byproducts and excess reagents.- Optimize the reaction stoichiometry to drive the reaction to completion. |
Case Study: Synthesis of a Biologically Active Thiophenecarboxamide
In the synthesis of a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, a related compound, 5-bromothiophene-2-carboxylic acid, was successfully coupled with pyrazin-2-amine. While this specific example utilized TiCl₄ as a mediating agent, it highlights the successful formation of an amide bond with a heteroaromatic amine, a class of amines that can be challenging due to their reduced nucleophilicity. This underscores the feasibility of coupling this compound with a diverse range of amine partners to generate novel compounds with potential biological activity.
Conclusion
The amide coupling of this compound is a robust and versatile reaction for the synthesis of a wide array of functionalized molecules. By understanding the underlying mechanisms of common coupling reagents and selecting the appropriate protocol based on the nature of the amine coupling partner, researchers can efficiently generate novel 5-methyl-2-thiophenecarboxamides. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of these critical reactions in a research and development setting.
References
- Wikipedia. (n.d.). HATU.
- RSC Publishing. (2021). Facile Synthesis of 5-Aryl- N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Intermediate for Pharmaceuticals and Material Science.
- MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7309.
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Acetyl-3-methyl-2-thiophenecarboxylic acid in Organic Synthesis.
- ResearchGate. (n.d.). Fiesselmann-type synthesis of....
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- National Center for Biotechnology Information. (n.d.). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds.
- ACS Publications. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega.
- ResearchGate. (n.d.). Applications in medicinal chemistry.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- ResearchGate. (n.d.). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates.
- National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. d-nb.info [d-nb.info]
- 8. HATU - Enamine [enamine.net]
- 9. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 10. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Halogenation of 5-Methyl-2-thiophenecarboxylic Acid and its Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the halogenation of 5-methyl-2-thiophenecarboxylic acid and its derivatives. Halogenated thiophenes are pivotal building blocks in medicinal chemistry and materials science.[1][2][3][4] This guide details the strategic considerations and practical methodologies for the chlorination, bromination, and iodination of these substrates. It emphasizes the underlying principles of electrophilic aromatic substitution on the thiophene ring, offering field-proven protocols and explaining the causal relationships behind experimental choices to ensure procedural success and safety.
Introduction: The Significance of Halogenated Thiophenes
The thiophene core is a prevalent scaffold in numerous commercially available drugs and biologically active compounds.[2] The introduction of halogens (F, Cl, Br, I) onto the thiophene ring significantly modifies the physicochemical and pharmacological properties of the parent molecule.[2] Halogen atoms can act as reactive handles for further synthetic transformations, such as cross-coupling reactions, and can also enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[2] Specifically, this compound and its derivatives are valuable starting materials due to the directing effects of the methyl and carboxylic acid groups on the regioselectivity of halogenation.[3][4]
The primary mechanism for the halogenation of thiophenes is electrophilic aromatic substitution.[5] The thiophene ring is highly activated towards electrophiles, with halogenation occurring much more readily than in benzene.[6] The reaction proceeds through the formation of a positively charged intermediate (a sigma complex or "onium" intermediate), followed by the loss of a proton to restore aromaticity.[5] The position of substitution is dictated by the electronic effects of the existing substituents on the ring.
Strategic Considerations for Halogenation
The regiochemical outcome of the halogenation of this compound is governed by the directing effects of the substituents. The methyl group at the 5-position is an activating, ortho-para directing group, while the carboxylic acid group at the 2-position is a deactivating, meta-directing group. In the case of thiophene, the positions adjacent to the sulfur atom (α-positions, C2 and C5) are the most reactive towards electrophiles. With both an activating group at C5 and a deactivating group at C2, the electrophilic attack is generally directed to the available α-position (if unsubstituted) or the β-positions (C3 and C4). For this compound, the primary sites for halogenation are the 3- and 4-positions.
Choice of Halogenating Agent and Reaction Conditions
The choice of halogenating agent and reaction conditions is critical for controlling the selectivity and yield of the reaction. Milder reagents and controlled conditions are often necessary to prevent over-halogenation or undesired side reactions.[6]
| Halogenation | Reagent(s) | Typical Solvents | Key Considerations |
| Chlorination | Chlorine (Cl₂) with a catalyst (e.g., iron), Sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS) | Methylene chloride, Acetic acid | Chlorine gas requires careful handling. SO₂Cl₂ and NCS are often preferred for better control and safety.[7][8] |
| Bromination | Bromine (Br₂) in acetic acid, N-Bromosuccinimide (NBS) | Acetic acid, Chloroform, DMF | Bromine is corrosive and volatile. NBS is a safer alternative and often provides higher regioselectivity.[9][10] |
| Iodination | Iodine (I₂) with an oxidizing agent (e.g., HNO₃, HIO₃), N-Iodosuccinimide (NIS), Iodine monochloride (ICl) | Acetic acid, Methylene chloride, Zeolites | Direct iodination with I₂ is often slow and requires an oxidizing agent to generate a more potent electrophile.[11] |
Experimental Protocols
General Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.
-
Halogenating agents such as bromine and chlorine gas are highly corrosive and toxic. Handle with extreme care and have appropriate quenching agents (e.g., sodium thiosulfate solution) readily available.
-
Reactions can be exothermic; monitor the temperature closely and use appropriate cooling baths.
Protocol 1: Bromination of this compound to yield 4-Bromo-5-methyl-2-thiophenecarboxylic acid
This protocol describes the regioselective bromination at the 4-position, a common transformation for this substrate.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, dropping funnel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, heat the reaction mixture to 50-60°C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
A precipitate of the crude 4-bromo-5-methyl-2-thiophenecarboxylic acid will form.[12]
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Protocol 2: Chlorination of this compound Derivatives
This protocol outlines a general procedure for chlorination, which can be adapted for various derivatives.
Materials:
-
This compound derivative (e.g., methyl ester)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add N-Chlorosuccinimide (1.1 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude chlorinated product.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Iodination of this compound
This protocol employs iodine in the presence of an oxidizing agent for the synthesis of iodo-substituted thiophenes.
Materials:
-
This compound
-
Iodine (I₂)
-
Nitric Acid (concentrated)
-
Glacial Acetic Acid
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in glacial acetic acid.
-
Add iodine (1.1 equivalents) to the suspension.
-
Carefully add a catalytic amount of concentrated nitric acid to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of Reaction Mechanisms and Workflows
Electrophilic Bromination Mechanism
Caption: Electrophilic bromination of this compound.
General Experimental Workflow
Caption: A generalized workflow for halogenation reactions.
Conclusion
The halogenation of this compound and its derivatives is a fundamental and versatile transformation in organic synthesis. The protocols and strategic insights provided in this guide are intended to equip researchers with the necessary knowledge to perform these reactions efficiently and safely. Careful selection of reagents and reaction conditions is paramount to achieving the desired regioselectivity and yield. The resulting halogenated thiophenes serve as valuable intermediates for the synthesis of a wide array of functional molecules with applications in drug discovery and materials science.
References
- Electrophilic Substitution of Thiophene and its Derivatives - ResearchGate.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals.
- 5-Bromo-thiophene-2-carboxylic Acid Methyl Ester Supplier & Manufacturer - Quinoline.
- Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC - NIH.
- Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Chapter 9, thiophene.
- This compound.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals.
- 4-Bromo-5-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 818889 - PubChem.
- CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents.
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review - ResearchOnline@JCU.
- CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters - Google Patents.
- 5-Iodo-thiophene-2-carboxylic acid - SpectraBase.
- This compound: A Versatile Intermediate for Pharmaceuticals and Material Science.
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar.
- (PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - ResearchGate.
- On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites.
- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents.
- Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation.
- 2-Bromo-5-methylthiophene-3-carboxylic acid | C6H5BrO2S | CID 11117589 - PubChem.
- How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? | ResearchGate.
Sources
- 1. 5-Bromo-thiophene-2-carboxylic Acid Methyl Ester Supplier & Manufacturer | Properties, Uses, Safety Data | High Purity Chemical China [quinoline-thiophene.com]
- 2. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qcc.edu [qcc.edu]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 7. CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents [patents.google.com]
- 8. CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites [ch.ic.ac.uk]
- 12. 4-Bromo-5-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 818889 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 5-Methyl-2-thiophenecarboxylic Acid
Abstract: 5-Methyl-2-thiophenecarboxylic acid is a pivotal building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility in creating anti-inflammatory agents, formulating effective pesticides, and synthesizing novel polymers necessitates a robust and scalable synthetic protocol.[1][3] This guide provides a detailed examination of the synthetic strategies for this compound, with a primary focus on a scalable Grignard-based carboxylation route. We delve into the critical process parameters, safety protocols for handling organometallic reagents at scale, and detailed analytical validation, offering researchers and drug development professionals a comprehensive protocol grounded in established chemical principles.
Strategic Analysis of Synthetic Routes
The synthesis of thiophenecarboxylic acids can be approached through several pathways. The selection of an optimal route for scale-up depends on factors such as starting material cost and availability, reaction safety, atom economy, and robustness of the process.
-
Grignard-based Carboxylation: This is a cornerstone method for producing thiophenecarboxylic acids.[3] It involves the formation of a thienylmagnesium halide from a corresponding halogenated thiophene, followed by quenching with carbon dioxide.[4][5] While reliable, its scale-up requires stringent control over anhydrous conditions and management of the reaction's exothermicity.[6][7][8]
-
Organolithium-based Carboxylation: Similar to the Grignard route, this method uses a highly reactive organolithium intermediate. Lithiation can be achieved via metal-halogen exchange or direct deprotonation. While effective, the pyrophoric nature of reagents like n-butyllithium presents significant safety challenges at an industrial scale.[4]
-
Oxidation of Precursors: This strategy involves the oxidation of a pre-installed functional group, such as an acetyl or aldehyde group, at the 2-position of the 5-methylthiophene ring.[9][10][11] The choice of oxidant is critical to ensure selective conversion without degrading the thiophene ring.
-
Catalytic C-H Carboxylation: Modern approaches utilize transition-metal catalysts to directly carboxylate the C-H bond of the thiophene ring with CO₂, offering a more atom-economical route.[12][13][14][15] However, these methods may require specialized catalysts and optimization for large-scale production.
For this guide, we will focus on the Grignard-based carboxylation of 2-bromo-5-methylthiophene. This route is selected for its high yields, well-documented precedent, and the fact that its associated challenges are well-understood and manageable with appropriate engineering controls and safety protocols.[6][7][16]
Process Chemistry and Scale-Up Considerations
Scaling a laboratory procedure requires a shift in perspective, where heat transfer, mass transfer, reagent addition rates, and safety become paramount.
Starting Material: 2-Bromo-5-methylthiophene
The synthesis begins with the bromination of 2-methylthiophene. While direct carboxylation of 2-methylthiophene is possible via lithiation, the regioselectivity can be challenging. A more controlled approach is to first install a halogen to direct the metallation. 2-Bromo-5-methylthiophene is chosen over its chloro-analog due to the greater ease of Grignard reagent formation from aryl bromides compared to aryl chlorides.
Solvent Selection: Anhydrous Tetrahydrofuran (THF)
Grignard reagents are highly sensitive to protic solvents, including water.[17] All glassware must be rigorously dried, and anhydrous solvents are mandatory.[6][17] Tetrahydrofuran (THF) is preferred over diethyl ether for scale-up operations due to its higher boiling point (66 °C vs. 34.6 °C), which provides a wider operating temperature range and reduces the risk of solvent loss and fire.[6]
Grignard Initiation and Exotherm Control
The formation of a Grignard reagent is an exothermic process with an induction period, which can lead to a dangerous runaway reaction if not controlled.[7][16]
-
Initiation: The reaction is initiated by activating the magnesium surface. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4][16]
-
Exotherm Management: The primary method for controlling the reaction's temperature is the slow, subsurface addition of the 2-bromo-5-methylthiophene solution to the magnesium turnings. The reactor must be equipped with an efficient cooling system (e.g., a chiller circulator) and an internal temperature probe to monitor the reaction in real-time.[7]
Carboxylation and Work-up
The carboxylation is performed by introducing anhydrous carbon dioxide gas into the reactor.
-
CO₂ Addition: For larger scales, bubbling CO₂ gas through the Grignard solution is more practical than using dry ice. The gas should be introduced subsurface with good agitation to ensure efficient mixing and prevent localized quenching.
-
Quenching and pH Adjustment: The reaction is carefully quenched by adding aqueous acid (e.g., HCl) to protonate the carboxylate salt and dissolve any remaining magnesium salts. The pH is adjusted to fully precipitate the carboxylic acid product, which has low solubility in acidic water.
Detailed Synthesis Protocol
This protocol describes the synthesis of this compound on a 1-mole scale. All operations should be conducted in a chemical fume hood or a walk-in hood suitable for large-scale reactions.[6]
Materials and Equipment
| Reagents & Materials | Quantity | Molar Mass ( g/mol ) | Moles | Notes |
| Magnesium Turnings | 26.7 g | 24.31 | 1.1 | |
| Iodine | ~50 mg | 253.81 | - | Initiator |
| 2-Bromo-5-methylthiophene | 177.07 g | 177.07 | 1.0 | |
| Anhydrous Tetrahydrofuran (THF) | 1.5 L | 72.11 | - | Solvent |
| Carbon Dioxide (anhydrous) | Excess | 44.01 | - | Gaseous, from cylinder |
| Hydrochloric Acid (6 M) | ~500 mL | 36.46 | - | For work-up |
| Saturated Sodium Bicarbonate | As needed | 84.01 | - | For extraction |
| Anhydrous Sodium Sulfate | As needed | 142.04 | - | Drying agent |
| Toluene | ~400 mL | 92.14 | - | Recrystallization solvent |
| Equipment | Specifications |
| 3-Neck Round Bottom Flask | 5 L, with appropriate clamps |
| Mechanical Stirrer | With PTFE paddle and gas-tight seal |
| Reflux Condenser | With gas inlet/outlet for inert atmosphere |
| Addition Funnel | 1 L, pressure-equalizing |
| Thermocouple/Internal Thermometer | For monitoring reaction temperature |
| Gas Dispersion Tube | For subsurface CO₂ addition |
| Cooling Bath | Ice-water or chiller system |
| Separatory Funnel | 4 L |
| Büchner Funnel & Filter Flask | For product isolation |
Safety Precautions
| Hazard | Mitigation |
| Fire | Grignard reagents and THF are highly flammable.[6][7] Conduct the reaction under an inert nitrogen atmosphere, away from ignition sources. Have a Class D fire extinguisher readily available for magnesium fires. |
| Runaway Reaction | The Grignard formation is highly exothermic.[7][17] Ensure efficient cooling and monitor the internal temperature continuously. Control the addition rate of the halide. Keep a large ice bath on standby.[7] |
| Air/Moisture Sensitivity | Grignard reagents react violently with water and air.[6][17] All glassware must be flame-dried or oven-dried and assembled under a positive pressure of nitrogen.[6] Use anhydrous solvents. |
| Corrosive Reagents | Hydrochloric acid is corrosive. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[6] |
Experimental Workflow Diagram
Caption: Overall workflow for the scale-up synthesis of this compound.
Step-by-Step Protocol
Part A: Grignard Reagent Formation
-
Reactor Setup: Assemble the 5 L, 3-neck flask with the mechanical stirrer, reflux condenser (with a nitrogen inlet), and a septum for the thermocouple. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.[6]
-
Reagent Charging: Quickly add the magnesium turnings (26.7 g, 1.1 mol) and a single crystal of iodine to the flask.
-
Solvent Addition: Add 400 mL of anhydrous THF to the flask.
-
Initiation: Begin stirring. If the reaction does not initiate (disappearance of iodine color, gentle reflux), warm the flask gently with a heat gun. Prepare a solution of 2-bromo-5-methylthiophene (177.07 g, 1.0 mol) in 600 mL of anhydrous THF in the addition funnel.
-
Halide Addition: Once initiation is confirmed, begin the dropwise addition of the halide solution at a rate that maintains a gentle reflux and keeps the internal temperature below 30°C. Use the cooling bath as needed. This addition should take approximately 2-3 hours.
-
Completion: After the addition is complete, stir the resulting dark grey-brown mixture for an additional 1-2 hours at room temperature to ensure complete conversion.
Part B: Carboxylation 7. Cooling: Cool the reactor to 10°C using an ice-water bath. 8. CO₂ Addition: Replace the thermocouple septum with a gas dispersion tube, ensuring the outlet is below the surface of the reaction mixture. Bubble a steady stream of anhydrous CO₂ gas through the solution for 2-3 hours. Maintain vigorous stirring and keep the temperature between 10-20°C. The reaction mixture will gradually thicken and may become a pale, solid mass.
Part C: Work-up and Purification 9. Quenching: In a separate large vessel (e.g., a 10 L beaker), prepare a mixture of crushed ice (approx. 2 kg) and 6 M HCl (500 mL). With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice/acid slurry. This step is exothermic and should be performed cautiously.[18] 10. Extraction: Transfer the quenched mixture to a 4 L separatory funnel. Add ~500 mL of ethyl acetate and shake. Separate the layers. Extract the aqueous layer two more times with 250 mL portions of ethyl acetate. 11. Back-Extraction: Combine the organic layers and wash them with a saturated sodium bicarbonate (NaHCO₃) solution. This step transfers the desired carboxylic acid product into the aqueous layer as its sodium salt. Separate the layers. The organic layer contains neutral byproducts and can be discarded. 12. Precipitation: Combine all aqueous layers (from the initial quench and the bicarbonate wash). Cool the combined aqueous solution in an ice bath and slowly acidify by adding 6 M HCl until the pH is ~1-2. A colorless solid will precipitate.[19] 13. Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 200 mL). 14. Drying: Air-dry the crude product on the filter, then transfer it to a drying oven under vacuum at 50-60°C until a constant weight is achieved.
Part D: Recrystallization 15. Dissolution: Transfer the crude solid to a suitable flask and add hot toluene (approx. 3-4 mL per gram of crude product) until the solid dissolves completely. 16. Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation. 17. Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum to yield this compound as a white to beige crystalline solid.[19]
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | White to beige crystalline powder[19] |
| Melting Point | 135-138 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~11.0 (s, 1H, -COOH), ~7.7 (d, 1H, thiophene-H), ~6.8 (d, 1H, thiophene-H), ~2.5 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168.0 (C=O), ~149.0 (C-CH₃), ~135.0 (C-COOH), ~132.0 (CH), ~126.0 (CH), ~15.5 (CH₃) |
| Purity (HPLC) | >99% |
Troubleshooting Guide
Caption: Decision tree for troubleshooting common issues during the synthesis.
Conclusion
The Grignard-based carboxylation of 2-bromo-5-methylthiophene is a robust and scalable method for producing high-purity this compound. Success at scale hinges on meticulous attention to anhydrous conditions and rigorous control of the reaction exotherm. By implementing the engineering controls, safety protocols, and procedural steps outlined in this guide, researchers and chemical engineers can safely and efficiently produce multi-kilogram quantities of this valuable synthetic intermediate.
References
- Developing SOPs for Hazardous Chemical Manipulations. (n.d.).
- Grignard Reaction - American Chemical Society. (n.d.).
- (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE. (n.d.).
- Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis - ACS Publications. (2022, March 15).
- What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19).
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. (n.d.).
- US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google Patents. (n.d.).
- Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate - PrepChem.com. (n.d.).
- Grignard Reaction. (n.d.).
- The Synthesis and Oxidation of 2,2'-Methylene-bis-(5-acetylthiophene) - American Chemical Society. (n.d.).
- This compound. (n.d.).
- The Synthesis and Oxidation of 2,2'-Methylene-bis-(5-acetylthiophene) - ACS Publications. (n.d.).
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. (n.d.).
- Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives | Organometallics. (2021, September 14).
- Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives - ResearchGate. (n.d.).
- Methyl-2-thiophene carboxylate - Cheméo. (n.d.).
- Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide - MDPI. (2022, June 15).
- 2-Methylthiophene - Wikipedia. (n.d.).
- This compound CAS 1918-79-2 for Organic Synthesis. (n.d.).
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. (n.d.).
- METHYL THIOPHENE-2-CARBOXYLATE Eight Chongqing Chemdad Co. ,Ltd. (n.d.).
- Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium - MDPI. (2022, March 24).
- Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. (n.d.).
- Ni/NHC-catalyzed C5-H alkylation and alkenylation of challenging furan(thiophene)-2-carboxaldehydes enabled by recyclable imine protecting group - PMC - PubMed Central. (2025, August 22).
- The Versatility of 5-Acetyl-3-methyl-2-thiophenecarboxylic Acid in Organic Synthesis. (n.d.).
- CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents. (n.d.).
- 2-acetothienone - Organic Syntheses Procedure. (n.d.).
- Water Purification at a LARGE SCALE (for water supply) | PSM Made Easy. (n.d.).
- Top Water Filtration Techniques for Industries - Ion Exchange. (n.d.).
- Water Purification Methods | Atlas Scientific. (n.d.).
- Purification of Water - GMCH. (n.d.).
Sources
- 1. qcc.edu [qcc.edu]
- 2. This compound CAS 1918-79-2 for Organic Synthesis - 5-Methylthiophene-2-Carboxylic Acid, 2-Thiophenecarboxylic Acid 5-Methyl- | Made-in-China.com [m.made-in-china.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 5. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 6. dchas.org [dchas.org]
- 7. acs.org [acs.org]
- 8. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 9. US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. quora.com [quora.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. This compound | 1918-79-2 [chemicalbook.com]
Protocol for the Purification of 5-Methyl-2-thiophenecarboxylic Acid by Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 5-Methyl-2-thiophenecarboxylic acid via recrystallization. The protocol is designed for researchers in organic synthesis and medicinal chemistry who require high-purity material for downstream applications. We delve into the underlying principles of recrystallization, establish a systematic method for solvent selection, and provide a detailed, step-by-step purification protocol. The causality behind experimental choices, safety considerations, and troubleshooting common issues are also discussed to ensure a robust and reproducible process.
Introduction and Scientific Background
This compound is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its thiophene core is a key heterocycle in numerous biologically active molecules. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in the purification of final products.
Commercial or synthetically derived this compound often contains residual starting materials, reagents, or regioisomeric byproducts from its synthesis.[1][2] Common synthetic routes, such as the oxidation of 5-methyl-2-thiophenecarboxaldehyde or the carbonation of a Grignard reagent, can introduce specific impurities that must be removed.[2][3]
Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[4] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to be effectively separated. This guide establishes a robust protocol for achieving high-purity this compound.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is critical for developing a successful recrystallization protocol.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆O₂S | [5][6] |
| Molecular Weight | 142.18 g/mol | [7] |
| Appearance | White to pale yellow or beige crystalline powder | [5][6][8] |
| Melting Point | 135-138 °C (literature value) | [5][9] |
| LogP (octanol/water) | 1.755 (Calculated) | [10] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [7] |
The compound's moderate LogP value suggests solubility in a range of polar organic solvents.[10] Its acidic nature, due to the carboxylic acid group, allows for potential manipulation of solubility with pH, though this protocol will focus on neutral recrystallization.
Safety and Handling
This compound is classified as an irritant. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazards: Causes skin, eye, and respiratory system irritation.[5][11] May cause serious eye irritation.[12]
-
Required PPE: Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.[12] A dust mask or N95 respirator should be used when handling the powder.
-
First Aid:
-
Spills: Spills should be swept up carefully to avoid generating dust and placed into a suitable container for disposal.[11]
Always consult the latest Safety Data Sheet (SDS) before beginning work.[6][11][12]
The Recrystallization Workflow: A Conceptual Overview
The entire process is a multi-stage workflow designed to systematically separate the desired molecules from impurities by leveraging differences in their solubility.
Caption: General workflow for purification by recrystallization.
Experimental Protocol: Solvent Screening
The success of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at low temperatures.[4] A systematic screening process is the most reliable method for identifying a suitable solvent.
Materials and Equipment
-
Crude this compound
-
Test tubes (e.g., 13x100 mm) and a test tube rack
-
Selection of candidate solvents (e.g., Deionized Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane)
-
Hot plate with a water or sand bath
-
Pasteur pipettes
-
Stirring rod
Screening Procedure
-
Preparation: Place approximately 20-30 mg of the crude solid into several labeled test tubes.
-
Room Temperature Test: To each tube, add the chosen solvent dropwise (approx. 0.5 mL) and swirl. Observe if the solid dissolves at room temperature.
-
Causality: A solvent that dissolves the compound readily at room temperature is unsuitable, as recovery will be poor. It may, however, be useful as the more soluble component in a two-solvent system.
-
-
Hot Solvent Test: If the compound is insoluble at room temperature, gently heat the test tube in a water bath.[14] Add more solvent in small portions, with heating and swirling, until the solid just dissolves.
-
Causality: This step identifies solvents that can dissolve the compound when hot. Note the approximate volume of solvent needed. A large required volume suggests low solubility even when hot, making it a poor choice.
-
-
Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a stirring rod.
-
Ice Bath Test: After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.[14]
-
Observation and Selection: Evaluate the quality and quantity of the crystals formed. A successful solvent will yield a large crop of well-formed crystals.
Data Recording
Record your observations in a structured table.
| Solvent | Solubility (RT) | Solubility (Hot) | Crystal Formation (Cooling) | Estimated Yield | Notes |
| Water | Insoluble | Sparingly Soluble | Good | High | Potential for single-solvent system |
| Ethanol | Soluble | Very Soluble | Poor | Low | Potential for two-solvent system with water |
| Hexane | Insoluble | Insoluble | N/A | N/A | Unsuitable as a primary solvent |
| ...etc. |
For this compound, an ethanol/water or isopropanol/water mixture is often a good starting point due to the compound's polarity.
Detailed Recrystallization Protocol (Ethanol/Water System)
This protocol assumes that a mixed ethanol/water solvent system was identified as optimal during screening. This is a common and effective system for moderately polar organic acids.
Materials and Equipment
-
Crude this compound (e.g., 5.0 g)
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Ethanol (reagent grade)
-
Deionized water
-
Hot plate/stirrer
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum tubing
-
Filter paper for Büchner funnel
-
Watch glass
-
Spatula
-
Ice bath
Step-by-Step Methodology
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. chembk.com [chembk.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Methylthiophen-2-carbonsäure, ≥ 98 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 9. This compound | 1918-79-2 [chemicalbook.com]
- 10. 2-Thiophenecarboxylic acid, 5-methyl- (CAS 1918-79-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. capotchem.cn [capotchem.cn]
- 14. m.youtube.com [m.youtube.com]
Synthesis of 5-methylthiophene-2-carbonyl chloride from 5-Methyl-2-thiophenecarboxylic acid
Application Note & Protocol: Synthesis of 5-Methylthiophene-2-carbonyl chloride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 5-methylthiophene-2-carbonyl chloride from 5-methyl-2-thiophenecarboxylic acid. 5-Methylthiophene-2-carbonyl chloride is a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its reactivity makes it an excellent precursor for the formation of amides and esters, which are common moieties in biologically active molecules.[1] This guide details the chemical theory, a robust experimental protocol, safety considerations, and analytical characterization methods.
Introduction and Scientific Background
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, making them valuable intermediates. The increased reactivity stems from the chloride ion being an excellent leaving group, facilitating nucleophilic acyl substitution reactions.
For the synthesis of 5-methylthiophene-2-carbonyl chloride, the reagent of choice is thionyl chloride (SOCl₂). This preference is due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process.[2][3]
Reaction Mechanism:
The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.[4][5]
-
Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: This initial attack forms a chlorosulfite intermediate, converting the hydroxyl group into a much better leaving group.[5]
-
Nucleophilic Acyl Substitution: A chloride ion, generated in the process, then attacks the carbonyl carbon.
-
Product Formation: The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which then decomposes into the gaseous byproducts SO₂ and HCl, yielding the final acyl chloride product.[2][6]
Experimental Protocol
This protocol outlines the synthesis of 5-methylthiophene-2-carbonyl chloride with a high expected yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | Ensure the starting material is dry. |
| Thionyl chloride (SOCl₂) | ≥99% | Commercially Available | Freshly distilled for best results. |
| Anhydrous Toluene | ACS Grade | Commercially Available | As a solvent (optional). |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Dropping funnel (if adding reagents portion-wise)
-
Gas trap/scrubber (containing aqueous NaOH) to neutralize HCl and SO₂ gases
-
Vacuum distillation apparatus
Detailed Step-by-Step Procedure
-
Apparatus Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer and a reflux condenser. All glassware should be oven-dried or flame-dried to remove any moisture. The top of the condenser should be connected to a gas trap.
-
Inert Atmosphere: Purge the entire apparatus with a stream of dry nitrogen or argon gas.
-
Charging the Flask: In the reaction flask, place this compound (e.g., 50 g, 0.352 moles).
-
Reagent Addition: Under the inert atmosphere, add freshly distilled thionyl chloride (e.g., 125.6 g, 1.055 moles, approximately 3 equivalents) to the carboxylic acid.[7] The addition can be done at room temperature.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) using a heating mantle.[7] Maintain the reflux for a period of 2-7 hours.[7] The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride under reduced pressure (water aspirator).[7]
-
The crude 5-methylthiophene-2-carbonyl chloride is then purified by fractional distillation under high vacuum.[3][7][8][9] The product typically distills at 73°-74° C under high vacuum.[7]
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of 5-methylthiophene-2-carbonyl chloride.
Safety and Handling
Working with the reagents and products involved in this synthesis requires strict adherence to safety protocols.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water, releasing toxic gases.[10] Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
5-Methylthiophene-2-carbonyl chloride: Causes severe skin burns and eye damage.[10] It is also reactive with water.[10] All handling should be performed in a fume hood with appropriate PPE. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[13]
-
Byproducts (HCl and SO₂): Hydrogen chloride and sulfur dioxide are corrosive and toxic gases. The reaction must be equipped with a gas trap containing a basic solution (e.g., NaOH) to neutralize these gases before they are released into the atmosphere.
Analytical Characterization
To confirm the identity and purity of the synthesized 5-methylthiophene-2-carbonyl chloride, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the methyl group and the two protons on the thiophene ring. The chemical shifts will be indicative of the electron-withdrawing carbonyl chloride group.
-
¹³C NMR: Will show distinct signals for the carbonyl carbon, the carbons of the thiophene ring, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1815 cm⁻¹ is characteristic of the C=O stretch of an acyl chloride.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound and fragmentation patterns that can help confirm the structure.
Conclusion
The synthesis of 5-methylthiophene-2-carbonyl chloride from this compound using thionyl chloride is a reliable and efficient method. This protocol, when followed with the appropriate safety measures, provides a high yield of the desired product, which is a key intermediate for further synthetic applications in the pharmaceutical and chemical industries.[1]
References
- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
- Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids.
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
- Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube.
- ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
- Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
- Chemix. (n.d.). 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE SDS, 42518-98-9 Safety Data Sheets.
- Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides).
- LookChem. (n.d.). General procedures for the purification of Acid chlorides.
- MySkinRecipes. (n.d.). 5-Methylthiophene-2-carbonyl chloride.
- Next Peptide. (n.d.). 31555-59-6 | 5-Methylthiophene-2-carbonyl chloride.
Sources
- 1. 5-Methylthiophene-2-carbonyl chloride [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 5-METHYL-THIOPHENE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 9. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 10. 5-Methylthiophene-2-carbonyl chloride, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 12. echemi.com [echemi.com]
- 13. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: The Strategic Use of 5-Methyl-2-thiophenecarboxylic Acid in the Synthesis of Next-Generation Insecticides
Prepared for: Researchers, Synthetic Chemists, and Agrochemical Development Professionals
Abstract
5-Methyl-2-thiophenecarboxylic acid is a highly versatile heterocyclic building block with significant applications in the agrochemical industry.[1][2] Its intrinsic chemical reactivity, stemming from both the thiophene ring and the carboxylic acid moiety, makes it a valuable precursor for creating complex and potent insecticidal molecules.[3][4] This document provides an in-depth guide to the strategic application of this compound in the synthesis of novel insecticides, with a primary focus on the development of functionalized 1,2,4-triazole insecticides. We will explore the necessary chemical transformations, provide detailed, field-proven protocols, and explain the causality behind critical experimental choices.
Introduction: Why this compound?
The thiophene scaffold is a privileged structure in medicinal and agrochemical chemistry, known for imparting desirable electronic and bioactive properties to target molecules.[4][5] this compound, in particular, offers a unique combination of features:
-
Reactive Carboxylic Acid Handle: The -COOH group at the 2-position is a versatile anchor for a wide range of chemical modifications, including conversion to highly reactive acid chlorides, esters, and amides.[3] This is the primary site for coupling the thiophene moiety to other fragments of the final insecticide.
-
Substituted Thiophene Core: The methyl group at the 5-position influences the electronic landscape of the aromatic ring, which can be crucial for modulating the biological activity and metabolic stability of the final product. The ring itself can undergo further functionalization, such as halogenation, which is a key step in creating potent insecticidal agents.[6][7]
While thiophene and its related thiazole derivatives are fundamental to established insecticide classes like the neonicotinoids (e.g., Thiamethoxam, Clothianidin), the most direct and innovative application of substituted thiophenecarboxylic acids lies in the development of new chemical classes designed to overcome existing challenges like insect resistance.[8][9][10][11] Research by Dow AgroSciences, for instance, has highlighted the use of halogenated 2-thiophenecarboxylic acid derivatives as essential building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides with targeted activity against sap-feeding pests.[6][12]
This guide will focus on a representative synthetic pathway inspired by such cutting-edge research, demonstrating how to leverage this compound to construct a novel triazole insecticide.
Strategic Synthesis Workflow
The overall strategy involves a multi-step process designed to first "activate" the starting material and then assemble the final insecticidal molecule. This approach ensures high efficiency and allows for modular assembly, where different components can be swapped to create a library of potential candidates.
Caption: Fig 1. Overall Synthetic Workflow.
Experimental Protocols & Methodologies
Protocol 1: Activation via Acyl Chloride Formation
Objective: To convert the carboxylic acid into a more reactive acyl chloride. This is a crucial first step for subsequent coupling reactions.
Causality: The hydroxyl group of a carboxylic acid is a poor leaving group. Converting it to a chloride using an agent like thionyl chloride (SOCl₂) creates an excellent leaving group (the chloride ion) and a highly electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles in the next step. This is a standard and highly efficient method for activating carboxylic acids.[6]
Materials & Reagents:
| Reagent | Molar Eq. | Purity | Supplier Example |
| This compound | 1.0 | 99% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | 2.0 - 3.0 | ≥99% | Acros Organics |
| Dichloromethane (DCM), anhydrous | - | ≥99.8% | Fisher Scientific |
| Dimethylformamide (DMF) | Catalytic | ≥99.8% | Sigma-Aldrich |
Step-by-Step Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material completely. A typical concentration is 0.5 M.
-
Catalyst Addition: Add a catalytic amount of anhydrous dimethylformamide (DMF) (e.g., 1-2 drops per 10 mmol of starting material). DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate.
-
Reagent Addition: Slowly add thionyl chloride (2.0 eq) dropwise to the stirring solution at 0 °C (ice bath). The addition should be controlled to manage the evolution of HCl and SO₂ gas. Caution: This step must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (approx. 40 °C for DCM) for 2-3 hours.
-
Monitoring: The reaction can be monitored by taking a small aliquot, quenching it carefully with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester, which indicates the presence of the acyl chloride intermediate.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 5-methyl-2-thiophenecarbonyl chloride is often a yellow to brown oil or solid and is typically used in the next step without further purification due to its reactivity.
Caption: Fig 2. Synthesis of the Acyl Chloride Intermediate.
Protocol 2: Synthesis of a Halogenated 1,2,4-Triazole Insecticide (Representative Example)
Objective: To couple the activated thiophene building block with a triazole core to form the final insecticide.
Causality: This step is a nucleophilic acyl substitution reaction (specifically, a Friedel-Crafts-type acylation if coupling directly to an aromatic ring, or acylation of an amine/other nucleophile on the triazole precursor). The halogenated thiophene moiety is critical for the insecticidal activity, as it modulates the molecule's binding affinity to the target receptor in the insect, often the nicotinic acetylcholine receptor (nAChR) for neonicotinoids or other targets for newer classes.[6][10][11][13] The choice of base is critical to neutralize the HCl generated during the reaction, driving it to completion.
Materials & Reagents:
| Reagent | Molar Eq. | Purity | Notes |
| 5-Methyl-2-thiophenecarbonyl chloride | 1.0 | Crude | From Protocol 1 |
| Representative Triazole Precursor* | 1.1 | ≥98% | Specific to target molecule |
| Triethylamine (TEA) or Pyridine | 1.5 - 2.0 | ≥99% | Base to scavenge HCl |
| Acetonitrile or THF, anhydrous | - | ≥99.8% | Reaction Solvent |
*Note: The triazole precursor is a placeholder for a specific, often proprietary, structure like a functionalized 2,6-dihaloaryl compound mentioned in the literature.[6][12]
Step-by-Step Procedure:
-
Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the triazole precursor (1.1 eq) and the base (e.g., triethylamine, 1.5 eq) in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C. Dissolve the crude 5-methyl-2-thiophenecarbonyl chloride (1.0 eq) from Protocol 1 in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring triazole solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the disappearance of the starting materials and the appearance of the product spot by Thin Layer Chromatography (TLC), typically using a solvent system like ethyl acetate/hexane.
-
Workup:
-
Once the reaction is complete, filter off any precipitated salts (e.g., triethylammonium chloride).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess base, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to isolate the final compound.
-
Characterization: Confirm the structure and purity of the final insecticide using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.
Sources
- 1. qcc.edu [qcc.edu]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. journalwjarr.com [journalwjarr.com]
- 6. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 8. Thiamethoxam - Wikipedia [en.wikipedia.org]
- 9. Clothianidin (Ref: CGA 322704) [sitem.herts.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry and biology of thiamethoxam: a second generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neonicotinoid nitroguanidine insecticide metabolites: synthesis and nicotinic receptor potency of guanidines, aminoguanidines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-2-thiophenecarboxylic Acid
Welcome to the technical support center for the synthesis of 5-Methyl-2-thiophenecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes and troubleshoot common experimental challenges. As a versatile building block in pharmaceuticals, agrochemicals, and materials science, achieving a high yield of this compound is often critical.[1][2]
This document provides in-depth, field-proven insights into the most common and effective synthesis method: the metalation of 2-methylthiophene with n-butyllithium followed by carboxylation. We will explore the causality behind experimental choices, address specific problems in a Q&A format, and provide a validated protocol to serve as a reliable baseline for your work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and critical problems encountered during the synthesis.
Q1: Why is my yield of this compound consistently low or nonexistent?
A1: Low or no yield is the most common issue, typically pointing to problems with the organolithium reagent or reaction conditions. The primary synthesis involves the deprotonation of 2-methylthiophene by n-butyllithium (n-BuLi) at the 5-position, followed by quenching with carbon dioxide.[3] Let's break down the probable causes.
-
Cause 1: Inactive n-Butyllithium Reagent.
-
Explanation: n-BuLi is extremely reactive towards moisture, oxygen, and even carbon dioxide from the air.[4] An old bottle or one that has been handled improperly will have a significantly lower concentration (titer) than stated on the label, or it may be completely inactive.
-
Solution: Always use a fresh bottle of n-BuLi from a reputable supplier. If the bottle has been opened previously, it is crucial to determine its molarity via titration (e.g., using diphenylacetic acid) before use.
-
-
Cause 2: Presence of Moisture or Protic Impurities.
-
Explanation: Organolithium reagents are powerful bases and will react instantly with any source of acidic protons, such as water in your solvent, on your glassware, or in the starting material. This consumes the n-BuLi before it can deprotonate the thiophene.
-
Solution: Ensure all glassware is rigorously dried in an oven (e.g., overnight at >120 °C) and cooled under a stream of inert gas (Nitrogen or Argon). Solvents like Tetrahydrofuran (THF) or Diethyl Ether must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.
-
-
Cause 3: Incorrect Reaction Temperature.
-
Explanation: The addition of n-BuLi to 2-methylthiophene is highly exothermic. Performing the addition at temperatures above -70 °C can lead to side reactions. Conversely, if the subsequent carboxylation is not efficient, the lithiated intermediate may not be stable as the reaction warms. THF can be deprotonated by n-BuLi at temperatures above -20 °C.[5]
-
Solution: Conduct the n-BuLi addition at -78 °C (a dry ice/acetone bath). Maintain this low temperature throughout the addition and for a short period after to ensure complete deprotonation.
-
Q2: My reaction produces the desired product, but it's contaminated with significant side products. How can I improve the purity?
A2: Side product formation is typically related to regioselectivity issues, over-reaction, or competing reaction pathways.
-
Cause 1: Formation of Regioisomers.
-
Explanation: While deprotonation of 2-methylthiophene with n-BuLi is highly directed to the 5-position (the other α-position), small amounts of other isomers can form, especially if reaction conditions are not optimal.[6]
-
Solution: Lowering the reaction temperature generally favors higher regioselectivity. The use of a coordinating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine) can sometimes improve the selectivity and rate of lithiation.
-
-
Cause 2: Formation of Ketone Byproduct.
-
Explanation: A common side reaction involves the newly formed lithium carboxylate reacting with a second equivalent of the lithiated thiophene intermediate. This acid-base reaction is followed by collapse of the intermediate during workup to form a di(thienyl)ketone.
-
Solution: This is often caused by localized high concentrations of the lithiated thiophene. Ensure efficient stirring and introduce the carbon dioxide source in a way that allows for rapid and uniform mixing. Do not allow the reaction to warm up significantly before the CO2 quench is complete.
-
-
Cause 3: Impurities from Halogen-Lithium Exchange.
-
Explanation: If your synthesis starts from a halogenated thiophene (e.g., 2-bromo-5-methylthiophene), n-BuLi can participate in halogen-lithium exchange in addition to deprotonation.[4][5] This can lead to a mixture of products.
-
Solution: For halogenated substrates, perform the halogen-lithium exchange at -78 °C. This reaction is typically very fast. Ensure you use the correct stoichiometry of n-BuLi.
-
Q3: I have trouble with the carboxylation step using CO2. What are the best practices?
A3: The carboxylation step is critical and often a source of poor yield if not performed correctly.[7]
-
Problem 1: Inefficient CO2 Delivery.
-
Explanation: Simply bubbling CO2 gas from a cylinder through the solution can be inefficient. The gas may not dissolve and react quickly enough, especially if the stirring is poor.
-
Solution: The most reliable method is to quench the reaction mixture by pouring it onto a large excess of crushed dry ice (solid CO2) covered with a layer of anhydrous ether or THF. This provides a massive surface area for the reaction and keeps the temperature low. Alternatively, a cannula can be used to deliver CO2 gas subsurface with very vigorous stirring.
-
-
Problem 2: Product Deprotonation.
-
Explanation: The carboxylic acid product is, as the name implies, acidic. The lithiated thiophene intermediate is a strong base and can be quenched by the desired product as it forms. This is especially problematic if the CO2 delivery is slow.[7]
-
Solution: Use a slight excess of CO2 and ensure it is introduced quickly to the entire reaction mixture to rapidly consume all the lithiated intermediate. The dry ice quench method is highly effective at preventing this issue.
-
Frequently Asked Questions (FAQs)
Q: What is the most critical parameter to control for high yield? A: The absolute exclusion of water and air is the most critical factor. The pyrophoric and highly basic nature of n-butyllithium means any protic source or oxygen will destroy the reagent and reduce your yield.
Q: How should I purify the final this compound? A: After an acidic workup, the crude product often precipitates as a solid.[8] This solid can be collected by filtration. For higher purity, recrystallization from a suitable solvent (like an ethanol/water mixture) or silica gel column chromatography (using a solvent system like ethyl acetate/hexane) is recommended.[8]
Q: Can I use a Grignard reagent instead of n-BuLi? A: Yes, Grignard-based syntheses are a well-established alternative.[9] This involves forming the thienylmagnesium halide, typically from a brominated thiophene, and then reacting it with CO2. While Grignard reagents are less basic and may be more forgiving, they require the use of a halogenated starting material.
Data Summary & Key Parameters
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Must be scrupulously dry. Residual water will consume n-BuLi, directly reducing yield. |
| Temperature | -78 °C (Dry Ice/Acetone) | Controls exotherm, minimizes side reactions, and prevents solvent degradation by n-BuLi.[5] |
| n-BuLi Stoichiometry | 1.05 - 1.1 equivalents | A slight excess ensures complete deprotonation of the 2-methylthiophene. |
| Reaction Time | 30-60 min after n-BuLi addition | Allows for complete formation of the lithiated intermediate before quenching. |
| CO2 Quench Method | Pour onto excess crushed dry ice | Ensures rapid, complete carboxylation and minimizes side reactions like ketone formation.[7] |
| Atmosphere | Inert (Dry Nitrogen or Argon) | Prevents reaction of n-BuLi and the lithiated intermediate with O2 and atmospheric moisture. |
Visual Troubleshooting Workflow
The following diagram provides a logical decision tree for troubleshooting common synthesis failures.
Caption: Troubleshooting Decision Tree for Low Yield Synthesis.
Optimized Experimental Protocol
This protocol is a robust starting point for achieving a high yield of this compound.
Materials:
-
2-Methylthiophene (purified by distillation if necessary)
-
n-Butyllithium (e.g., 2.5 M in hexanes, from a fresh bottle)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO2)
-
Hydrochloric Acid (HCl), e.g., 2 M aqueous solution
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Magnesium Sulfate or Sodium Sulfate (anhydrous, for drying)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction) and 2-methylthiophene (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the resulting solution at -78 °C for an additional 45 minutes.
-
Carboxylation (Quench): In a separate large beaker, crush a generous amount of dry ice (at least 10 equivalents). Carefully and quickly pour the reaction mixture from the flask onto the crushed dry ice with gentle swirling. Caution: This will cause rapid sublimation of CO2.
-
Warm-up & Workup: Allow the mixture to slowly warm to room temperature, which allows the excess CO2 to sublime. Quench the reaction by adding 2 M HCl until the aqueous layer is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of THF).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound, which is typically a beige or white solid.
-
Purification: The crude product can be purified further by recrystallization or silica gel column chromatography if necessary.
References
- Benchchem. (n.d.). This compound | 1918-79-2.
- ChemicalBook. (2024). This compound | 1918-79-2.
- Benchchem. (n.d.). Troubleshooting side reactions in 5-Methyl-2-thiophenecarboxaldehyde synthesis.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Methyl-2-thiophenecarboxaldehyde.
- Unknown Source. (n.d.). This compound.
- Wikipedia. (2023). n-Butyllithium.
- Brainly.com. (2023). The reaction of 2-butylthiophene with n-butyllithium (n-BuLi), followed by quenching with...
- Ambeed.com. (n.d.). 1918-79-2 | 5-Methylthiophene-2-carboxylic acid.
- Unknown Source. (n.d.). This compound: A Versatile Intermediate for Pharmaceuticals and Material Science.
- Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?
- Reddit. (2025). Trouble shooting carboxylation reaction.
- UPSpace. (n.d.). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study.
- Unknown Source. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions.
- MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium.
Sources
- 1. qcc.edu [qcc.edu]
- 2. nbinno.com [nbinno.com]
- 3. brainly.com [brainly.com]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. This compound | 1918-79-2 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Grignard Synthesis of 5-Methyl-2-thiophenecarboxylic acid
Welcome to the technical support resource for the Grignard synthesis of 5-Methyl-2-thiophenecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize product yield and purity.
Introduction to the Synthesis
The Grignard synthesis of this compound is a powerful method for creating a valuable building block in pharmaceutical and material sciences.[1] The core transformation involves two key steps:
-
Formation of the Grignard Reagent: 2-Bromo-5-methylthiophene reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form 5-methyl-2-thienylmagnesium bromide.
-
Carboxylation: The highly nucleophilic Grignard reagent is then reacted with an electrophile, solid carbon dioxide (dry ice), to form a magnesium carboxylate salt.
-
Workup: Subsequent acidic workup protonates the salt to yield the final product, this compound.[2]
While robust, this synthesis is sensitive to reaction conditions, and several side reactions can compete with the desired pathway, leading to reduced yields and complex purification challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions.
Main Reaction Pathway
Below is a diagram illustrating the intended synthetic route.
Caption: Figure 1. Desired reaction pathway for the synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Yield of Carboxylic Acid
Question: My reaction resulted in a very low yield of the desired this compound. The main isolated byproduct is 2-methylthiophene. What went wrong?
Answer: This is a classic and very common issue. The presence of 2-methylthiophene as the major product strongly indicates that your Grignard reagent was prematurely quenched by a proton source before it could react with carbon dioxide.
Root Cause Analysis:
Grignard reagents are extremely strong bases and will react readily with any compound containing an acidic proton, a process often referred to as "protonolysis" or "quenching". Water is a common culprit, but alcohols or even terminal alkynes can also cause this issue.[3][4] The reaction is an acid-base neutralization that is much faster than the desired carboxylation reaction.
-
Reaction: R-MgX + H₂O → R-H + Mg(OH)X[5]
Troubleshooting Protocol:
-
Rigorous Drying of Glassware: All glassware (reaction flask, condenser, dropping funnel) must be completely free of water.
-
Standard Protocol: Oven-dry all glassware at >120°C for at least 4 hours (overnight is preferable). Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry, inert gas (Nitrogen or Argon).[6]
-
Alternative: For quick drying, flame-dry the assembled apparatus under vacuum and then flush with inert gas. This should only be done by experienced personnel with appropriate safety precautions.
-
-
Anhydrous Solvents: Ensure your solvent (diethyl ether or THF) is absolutely anhydrous.
-
Best Practice: Use a freshly opened bottle of anhydrous solvent. For higher standards, distill the solvent from a suitable drying agent (e.g., sodium/benzophenone for THF and ether) immediately before use.[5] Never use a previously opened bottle of ether without verifying its dryness.
-
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of dry nitrogen or argon from start to finish. This prevents atmospheric moisture from entering the system.[7]
-
Purity of Starting Materials:
-
Ensure the 2-bromo-5-methylthiophene is dry. If necessary, distill it or pass it through a short column of activated alumina.
-
Use high-quality magnesium turnings. An oxide layer on the surface can inhibit the reaction.[8]
-
| Parameter | Recommendation | Rationale |
| Glassware | Oven-dried (>120°C, >4h) or flame-dried | To remove all adsorbed water. |
| Solvent | Freshly opened anhydrous grade or freshly distilled | Ethereal solvents are hygroscopic. |
| Atmosphere | Positive pressure of dry N₂ or Ar | To prevent ingress of atmospheric moisture.[9] |
| Reagents | Use dry starting materials and high-purity Mg | Impurities can introduce protic sources. |
Issue 2: Significant Bithiophene Impurity Detected
Question: My final product is contaminated with a significant amount of 5,5'-dimethyl-2,2'-bithiophene. How can I prevent the formation of this dimer?
Answer: The presence of this dimer is a result of a Wurtz-type coupling reaction, a well-known side reaction in Grignard syntheses.[10][11] It occurs when the newly formed Grignard reagent (acting as a nucleophile) attacks the electrophilic carbon of an unreacted molecule of 2-bromo-5-methylthiophene.[12][13]
-
Side Reaction: R-MgX + R-X → R-R + MgX₂[14]
Caption: Figure 2. Formation of the bithiophene impurity.
Troubleshooting Protocol:
-
Control the Rate of Addition: The most effective way to minimize dimerization is to maintain a low concentration of the aryl halide in the reaction mixture.
-
Protocol: Add the solution of 2-bromo-5-methylthiophene in ether dropwise from an addition funnel to the suspension of magnesium turnings. The addition should be slow enough to maintain a gentle reflux without external heating.[11] A fast addition creates localized high concentrations of the halide, promoting the Wurtz reaction.
-
-
Temperature Management: The formation of the Grignard reagent is exothermic.[13] Excessive heat can accelerate the rate of the Wurtz coupling side reaction.[7][10]
-
Protocol: Prepare an ice-water bath and keep it on standby. If the reaction becomes too vigorous (i.e., refluxes too rapidly), use the bath to moderate the temperature. Do not cool it so much that the reaction stops.
-
-
Dilution: Working in more dilute conditions can help reduce the frequency of intermolecular collisions that lead to dimerization.[7]
-
Protocol: Use a sufficient volume of anhydrous solvent. While concentrations vary, aiming for an initial halide concentration of 0.5–1.0 M is a reasonable starting point.
-
| Parameter | Recommendation | Rationale |
| Halide Addition | Slow, dropwise addition | Keeps the instantaneous concentration of R-X low.[11] |
| Temperature | Maintain gentle reflux; cool with ice bath if needed | Wurtz coupling is accelerated at higher temperatures.[13] |
| Concentration | Use sufficient anhydrous solvent (e.g., 0.5-1.0 M) | Reduces the probability of intermolecular side reactions.[7] |
Issue 3: Reaction Fails to Initiate
Question: I've added my aryl halide to the magnesium turnings, but the solution remains clear and there are no signs of reaction (no cloudiness, no heat evolution). What should I do?
Answer: Failure to initiate is a common frustration. It is almost always due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the halide from reaching the reactive metal.[4][8]
Troubleshooting Protocol:
-
Mechanical Activation:
-
Action: Before adding the solvent, gently crush some of the magnesium turnings with a glass stirring rod inside the reaction flask (under inert gas). This exposes fresh, unoxidized metal surfaces.
-
-
Chemical Activation (Initiators):
-
Iodine: Add a single small crystal of iodine (I₂). The iodine will react with the magnesium surface, cleaning it and exposing fresh metal. You should see the brown color of the iodine fade as it reacts.[4]
-
1,2-Dibromoethane (DBE): Add a few drops of DBE. It reacts readily with magnesium to form ethylene gas and MgBr₂, an exothermic reaction that activates the surface and helps start the main reaction. You will see bubbling as the ethylene evolves.[6][15]
-
-
Heat Activation:
-
Action: Gently warm a small spot of the flask with a heat gun. Be extremely cautious, as ether solvents are highly flammable. This localized heating can often provide the activation energy needed to start the reaction. Once it begins, it is self-sustaining.[4]
-
Caption: Figure 3. A step-by-step workflow for initiating the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: Why is an ether solvent like THF or diethyl ether necessary? A1: Ethereal solvents are crucial for two reasons. First, they are aprotic, meaning they lack acidic protons that would quench the Grignard reagent.[5] Second, the lone pairs of electrons on the ether oxygen coordinate to and stabilize the magnesium center of the Grignard reagent. This solvation is essential for keeping the reagent in solution and maintaining its reactivity.[16]
Q2: I've heard of something called the Schlenk Equilibrium. What is it and how does it affect my reaction? A2: The Schlenk equilibrium is a dynamic equilibrium in solution where two molecules of the Grignard reagent (RMgX) redistribute to form a diorganomagnesium species (R₂Mg) and a magnesium halide (MgX₂).[17][18] 2 RMgX ⇌ R₂Mg + MgX₂ The position of this equilibrium depends on the solvent, temperature, and the nature of the 'R' and 'X' groups.[7] While all species are reactive, their nucleophilicity can differ, potentially influencing the rate of side reactions. For most synthetic purposes, it's an underlying process that you don't need to control directly, but it's a fundamental aspect of Grignard chemistry.
Q3: Why should I use solid CO₂ (dry ice) instead of bubbling CO₂ gas? A3: Using crushed, high-quality dry ice is advantageous for several reasons. It serves as both the reagent and a cooling agent, helping to dissipate the heat from the exothermic addition reaction. Bubbling CO₂ gas can be inefficient, and impurities in the gas cylinder (especially water) can be detrimental. Protocol: After forming the Grignard reagent, cool the flask in an ice bath and add a generous excess of freshly crushed dry ice directly to the solution. Do not use powdered dry ice that has been sitting in the open, as it can condense atmospheric moisture on its surface.
Q4: What is the purpose of the final workup step, and why is ammonium chloride often recommended? A4: The workup has two main goals: to protonate the magnesium carboxylate salt to form the free carboxylic acid, and to dissolve the inorganic magnesium salts (like MgBr₂) so they can be removed in the aqueous phase. While a strong acid like HCl or H₂SO₄ can be used, a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred.[19][20] NH₄Cl is a weak acid, capable of protonating the carboxylate without being so harsh that it could cause degradation of sensitive organic molecules.[21][22] It effectively quenches any unreacted Grignard reagent and helps break down the magnesium salt complexes for a cleaner extraction.
References
- Vertex AI Search. (n.d.). Why is it necessary to avoid even traces of moisture during the use of a Grignard reagent? Retrieved January 9, 2026.
- ResearchGate. (2019). How to avoid dimer formation in the grignard reaction, while preparing grignard reagent?
- Study Prep in Pearson+. (2024).
- Chemistry Stack Exchange. (2019). What is the role of ammonium chloride in the workup of a Grignard reaction?
- Wikipedia. (n.d.). Grignard reaction.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Stack Exchange. (2014). Why is it necessary to avoid even traces of moisture from a Grignard reagent? Retrieved January 9, 2026.
- ACS Publications. (2020). Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. The Journal of Physical Chemistry A.
- Master Organic Chemistry. (2015). Why Grignard Reagents React With Water.
- Reddit. (2018). Grignard byproducts following quenching.
- Brainly. (2025). During the Grignard reaction, why is it better to use ammonium chloride with hydrochloric acid rather than...
- Quora. (2018).
- University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H.
- Chemguide. (n.d.). grignard reagents.
- ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle.
- Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide.
- Springer. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation.
- ResearchGate. (1996). Thiophene, 2‐Bromo‐5‐methyl‐.
- Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling... Retrieved January 9, 2026.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- RSC Publishing. (n.d.). Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes. Dalton Transactions.
- Reddit. (2024). How much ammonium chloride to quench a grignard?
- Chemistry LibreTexts. (2023). Wurtz reaction.
- YouTube. (2020). GRIGNARD + ALDEHYDES, KETONES, & CO2 To Make Primary/Secondary/Tertiary Alcohols, & Carboxylic Acids.
- Cambridge University Press. (n.d.). Grignard Reaction. Retrieved January 9, 2026.
- Filo. (2025). Give reaction Wurtz and wurtz fitting with grignard reagent.
- YouTube. (2024). Grignard reagent and NH4Cl.
- Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved January 9, 2026.
- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Unknown Source. (n.d.). Experiment 25 – The Grignard Reaction.
- PrepChem.com. (n.d.). Preparation of 2-bromothiophene.
- BenchChem. (n.d.). troubleshooting side reactions in 5-Methyl-2-thiophenecarboxaldehyde synthesis. Retrieved January 9, 2026.
- Unknown Source. (n.d.). Grignard Synthesis of Triphenylmethanol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophene Derivatives: Exploring the Potential of 2-Bromo-5-methylthiophene.
- PubChem. (n.d.). 2-Bromo-5-methylthiophene.
- Unknown Source. (n.d.). This compound.
- Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid.
Sources
- 1. qcc.edu [qcc.edu]
- 2. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 3. Why is it necessary to avoid even traces of moisture during the use of a Grignard reagent? [allen.in]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Grignard reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 12. Dimerization is a side reaction that occurs during the preparatio... | Study Prep in Pearson+ [pearson.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 15. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 16. adichemistry.com [adichemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. reddit.com [reddit.com]
- 21. brainly.com [brainly.com]
- 22. youtube.com [youtube.com]
Technical Support Center: 5-Methyl-2-thiophenecarboxylic Acid Purification
Welcome to the dedicated technical support resource for the purification of 5-Methyl-2-thiophenecarboxylic acid (CAS 1918-79-2). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this versatile building block.
Section 1: Understanding the Compound: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy. Key properties are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆O₂S | [1] |
| Molecular Weight | 142.18 g/mol | [1] |
| Appearance | White to beige or pale yellow crystalline powder | [1][2][3] |
| Melting Point | 135-138 °C (lit.) | [1][2][3] |
| Boiling Point | 229.75 °C (rough estimate) | [1][2] |
| Solubility | No quantitative data available, but generally soluble in organic solvents.[4] | [4][5][6] |
Note: The acidic nature of the carboxylic acid group dictates its solubility behavior in aqueous solutions of varying pH.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product is an off-white or yellowish powder. How can I decolorize it?
A1: A yellowish tint often indicates the presence of minor impurities. Here are a few approaches to decolorize your product:
-
Recrystallization with Activated Carbon: This is the most common and effective method.
-
Rationale: Activated carbon has a high surface area and can adsorb colored impurities.
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexane).
-
Add a small amount of activated carbon (typically 1-5% by weight of your compound).
-
Heat the mixture at reflux for a short period (5-10 minutes).
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool slowly to form crystals.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
-
Solvent Selection: The choice of recrystallization solvent is crucial. You may need to experiment with different solvents or solvent systems to find the optimal one for your specific impurities. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]
Q2: I'm observing a broad melting point range for my purified product. What does this indicate and how can I fix it?
A2: A broad melting point range is a classic sign of an impure compound. The accepted melting point for this compound is 135-138 °C.[1][2][3] A significant deviation or a wide range suggests the presence of impurities that are depressing and broadening the melting point.
Troubleshooting Steps:
-
Assess Purity: Before proceeding with further purification, it's essential to assess the purity of your sample using analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can help identify the structure of your compound and any impurities present.
-
-
Re-purification: Based on the nature of the impurities identified, you may need to repeat the purification process. Consider the following:
-
Recrystallization: As detailed in Q1, this is often the first line of defense.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed to separate the desired compound from impurities with different polarities. A common eluent system is a mixture of ethyl acetate and hexane.[3]
-
Q3: What are the likely impurities in my sample of this compound?
A3: The nature of impurities will largely depend on the synthetic route used. Common synthetic pathways include the carbonation of Grignard reagents and the hydrolysis of corresponding esters.[8] Potential impurities could include:
-
Starting Materials: Unreacted starting materials such as 2-methylthiophene or 5-methyl-2-thiophenecarboxaldehyde.[9]
-
Side Products: Byproducts from the reaction, which will vary depending on the specific reagents and conditions used. For instance, in syntheses involving carboxylation of thiophenes, side reactions can lead to the formation of other carboxylated or substituted thiophene derivatives.[10]
-
Reagents: Residual reagents or catalysts from the synthesis.
Q4: Can I use acid-base extraction to purify this compound?
A4: Yes, acid-base extraction is a highly effective method for purifying carboxylic acids.
Workflow for Acid-Base Extraction:
Caption: Workflow for Acid-Base Extraction Purification.
Detailed Protocol:
-
Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral or basic impurities.
-
Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid, such as 2 M hydrochloric acid (HCl), until a precipitate forms.[3]
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold water to remove any residual salts.
-
Dry the purified this compound under vacuum.
Q5: My recrystallization is not yielding any crystals. What should I do?
A5: Crystal formation can sometimes be challenging. Here are some troubleshooting tips:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystallization.
-
-
Solvent Issues:
-
Too much solvent: If you've used too much solvent, your solution may not be supersaturated enough for crystals to form. Try to carefully evaporate some of the solvent and allow it to cool again.
-
Inappropriate solvent: The chosen solvent may not be suitable. You may need to try a different solvent or a co-solvent system.
-
-
Cooling Rate: Slow cooling is generally preferred for the formation of large, pure crystals.[7] If you have been cooling the solution too quickly, try letting it cool to room temperature slowly and then placing it in an ice bath.
Section 3: Safety Precautions
This compound is an irritant to the eyes, respiratory system, and skin.[2][6] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid breathing in the dust.[2]
References
- This compound - ChemBK. (n.d.).
- Chemical Properties of 2-Thiophenecarboxylic acid, 5-methyl- (CAS 1918-79-2) - Cheméo. (n.d.).
- 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem. (n.d.).
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. (n.d.).
- Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts - ResearchGate. (2025).
- CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents. (n.d.).
- Recrystallization Demonstrated by Mark Niemczyk, PhD - YouTube. (2010).
- 5-Methyl-2-thiophenecarboxaldehyde - the NIST WebBook. (n.d.).
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 1918-79-2 [chemicalbook.com]
- 4. CAS 19432-69-0: Methyl 5-methyl-2-thiophenecarboxylate [cymitquimica.com]
- 5. 2-Thiophenecarboxylic acid, 5-methyl- (CAS 1918-79-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. fishersci.com [fishersci.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-Methyl-2-thiophenecarboxaldehyde [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Methyl-2-thiophenecarboxylic acid
Welcome to the technical support center for the synthesis of 5-methyl-2-thiophenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot experiments and minimize impurities, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are their primary challenges?
The two most prevalent methods for synthesizing this compound are:
-
Grignard Reaction Route: This classic approach involves the formation of a Grignard reagent from 2-bromo-5-methylthiophene, followed by carboxylation with carbon dioxide (CO₂).[1][2]
-
Direct Carboxylation of 2-Methylthiophene: Newer methods focus on the direct C-H activation and carboxylation of 2-methylthiophene, often using strong bases or transition-metal catalysts.[3][4]
The primary challenges differ for each route. The Grignard synthesis requires strictly anhydrous (water-free) conditions, as Grignard reagents are highly reactive with protic sources, which can quench the reaction.[1][5] For direct carboxylation methods, achieving high regioselectivity (carboxylation at the desired 5-position) and avoiding over-reaction or side-product formation can be difficult.[3][6]
Q2: I'm performing a Grignard-based synthesis and experiencing low yields. What are the likely causes and solutions?
Low yields in a Grignard synthesis of this compound typically stem from issues with the Grignard reagent itself or the subsequent carboxylation step.
-
Cause 1: Inactive Grignard Reagent. The most common culprit is the presence of moisture or other protic impurities (e.g., alcohols) in your glassware, starting materials, or solvents (like diethyl ether or THF).[5] Grignard reagents are strong bases and will readily react with any source of protons, quenching the reagent before it can react with CO₂.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, and if possible, distill them over a suitable drying agent. The magnesium turnings should be fresh and activated if necessary.
-
-
Cause 2: Inefficient Carboxylation. The introduction and reaction with CO₂ is a critical step.
-
Solution: Use a large excess of dry ice (solid CO₂) to ensure the Grignard reagent is the limiting reactant. Crush the dry ice into a powder to maximize surface area. Add the Grignard solution slowly to the dry ice with vigorous stirring to prevent localized warming, which can lead to side reactions.
-
-
Cause 3: Side Reactions. Unreacted 2-bromo-5-methylthiophene or coupling of the Grignard reagent can reduce the yield of the desired carboxylic acid.
-
Solution: Optimize the Grignard formation time and temperature to ensure complete conversion of the starting bromide. During workup, a carefully controlled acidic quench is necessary to protonate the carboxylate salt without causing degradation of the product.[5]
-
Q3: My final product is off-color (e.g., beige or brown) instead of a white crystalline solid. What impurities might be present?
An off-color product often indicates the presence of polymeric or oxidized thiophene species.
-
Potential Impurity 1: Polythiophenes. Thiophene and its derivatives can polymerize under acidic or oxidative conditions, leading to colored, often tarry, impurities. This can be exacerbated by excessive heat during the reaction or workup.
-
Potential Impurity 2: Unreacted Starting Materials or Intermediates. Residual 2-bromo-5-methylthiophene or organometallic intermediates can contribute to discoloration.
-
Potential Impurity 3: Regioisomers. Although formylation of 2-methylthiophene heavily favors the 5-position, trace amounts of other isomers, like 3-carboxy-2-methylthiophene, could form depending on the synthetic route.[6]
The most effective method for removing these impurities and obtaining a pure, white product is recrystallization.[7]
Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section provides a structured approach to identifying and eliminating common impurities encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Presence of Unreacted 2-Bromo-5-methylthiophene | Incomplete Grignard reagent formation. Premature quenching of the Grignard reagent. | Ensure magnesium is activated and the reaction runs to completion (monitor by TLC or GC). Maintain strictly anhydrous conditions throughout the Grignard formation and carboxylation steps.[5] |
| Formation of Dicarboxylic Acid Impurity (5-Methylthiophene-2,X-dicarboxylic acid) | Reaction with CO₂ at both alpha-positions of the thiophene ring, particularly in direct carboxylation methods. | Optimize reaction conditions (temperature, pressure, catalyst) to favor mono-carboxylation. Control the stoichiometry of the carboxylating agent. |
| Detection of the Regioisomer (3-Carboxy-2-methylthiophene) | Lack of complete regioselectivity, especially in C-H activation methods. | Lowering the reaction temperature can improve regioselectivity.[6] The choice of catalyst and solvent system is also critical in directing the carboxylation to the 5-position. |
| Polymeric/Tarry Byproducts | Overheating the reaction mixture. Exposure to strong acids or oxidizing agents for prolonged periods. | Maintain careful temperature control. Use a milder acid for the workup or perform the acidification at low temperatures (e.g., in an ice bath).[7] |
| Residual Solvents or Workup Reagents | Incomplete drying of the final product. | Dry the product thoroughly under vacuum. If residual acidic or basic reagents are suspected, wash the crude product with appropriate neutral solutions (e.g., saturated brine) before the final drying and purification steps.[7] |
Experimental Protocols
Protocol 1: High-Purity Synthesis via Grignard Reaction
This protocol outlines the synthesis of this compound from 2-bromo-5-methylthiophene, with a focus on minimizing impurity formation.
Step-by-Step Methodology:
-
Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Grignard Formation:
-
In a three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place activated magnesium turnings.
-
Add a small volume of anhydrous diethyl ether or THF.
-
Dissolve 2-bromo-5-methylthiophene in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated if cloudiness or bubbling occurs. If not, a small crystal of iodine can be added as an initiator.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Carboxylation:
-
In a separate, larger flask, place a significant excess of crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous mechanical stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimates.
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding a dilute acid solution (e.g., 1 M HCl) while cooling the flask in an ice bath.[5]
-
Transfer the mixture to a separatory funnel. The layers should be separated.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.[7]
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Acidify the combined bicarbonate and initial aqueous layers with a stronger acid (e.g., 2 M HCl) until a precipitate forms.[7]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Purification by Recrystallization
This procedure is essential for removing colored impurities and achieving high purity (>99%).
Step-by-Step Methodology:
-
Solvent Selection: The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] For this compound, aqueous solutions or mixed solvent systems like ethyl acetate-hexane are often effective.[7]
-
Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove all traces of the solvent.
Visualizing the Workflow
To better understand the critical stages of the synthesis and purification process, the following workflow diagrams are provided.
Caption: Grignard Synthesis and Purification Workflow.
Caption: Logic Diagram for Impurity Troubleshooting.
References
- BenchChem. (n.d.). This compound | 1918-79-2.
- ChemicalBook. (2023). This compound.
- BenchChem. (n.d.). Troubleshooting side reactions in 5-Methyl-2-thiophenecarboxaldehyde synthesis.
- Ambeed. (n.d.). 1918-79-2 | 5-Methylthiophene-2-carboxylic acid.
- Koptyug, V. A. (Ed.). (2004).
- National Center for Biotechnology Information. (n.d.). 5-Methylthiophene-2-carboxylic acid. PubChem.
- goods.com. (n.d.). This compound.
- Zhang, Q., Shi, P., & Zeng, A. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium.
- Sigma-Aldrich. (n.d.). This compound 99%.
- BenchChem. (n.d.). Application Note: Standardized Workup Procedure for a Grignard Reaction Utilizing 2-Bromo-5-methylhexane.
- Cheméo. (n.d.). Methyl-2-thiophene carboxylate.
- McCullough, R. D., & Lowe, R. D. (1992). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Journal of the American Chemical Society, 114(26), 10099–10100.
- MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium.
- Buchstaller, H. P., et al. (n.d.).
- Ashenhurst, J. (2022). Reactions of Grignard Reagents. Master Organic Chemistry.
- Wikipedia. (n.d.). 2-Methylthiophene.
- Shandong Biotech. (n.d.). This compound.
- Study.com. (n.d.). Draw the structure of the product that is formed when 2-bromothiophene is treated with the following reagents: 1) Mg; 2) CO2; 3) acidic workup.
- Niemczyk, M. (2010). Recrystallization Demonstrated by Mark Niemczyk, PhD [Video]. YouTube.
- Autech. (n.d.). This compound: A Versatile Intermediate for Pharmaceuticals and Material Science.
- Nising, C. F., & Ungeheuer, J. (2015). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 11, 1034–1040.
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471–478.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methylthiophene. PubChem.
- Byrn, S. R., et al. (1998). The Crystallization of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. Molecular Crystals and Liquid Crystals Science and Technology Section A: Molecular Crystals and Liquid Crystals, 313(1), 271–276.
Sources
Technical Support Center: Large-Scale Production of 5-Methyl-2-thiophenecarboxylic acid
Welcome to the technical support center for the large-scale production of 5-Methyl-2-thiophenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important building block. This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents, as well as in the agrochemical and material science industries.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and efficient production.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using Grignard-based carboxylation, a common and effective method.[3][4]
Issue 1: Low or No Product Yield
Question: We are experiencing very low to no yield of this compound in our Grignard reaction. What are the likely causes and how can we rectify this?
Answer:
Low or no product formation in a Grignard synthesis is a common issue that typically points to problems with the Grignard reagent formation or its subsequent reaction. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Presence of Moisture: Grignard reagents are extremely sensitive to moisture.[5] Any trace of water in the glassware, solvents, or starting materials will quench the Grignard reagent as it forms.
-
Solution: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under a stream of dry nitrogen or argon. Solvents like diethyl ether or THF must be anhydrous. Use freshly opened anhydrous solvents or distill them from a suitable drying agent (e.g., sodium/benzophenone) before use.
-
-
Cause 2: Impure Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction with the alkyl halide.
-
Solution: Activate the magnesium before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
-
Cause 3: Inactive Halide: The 2-halo-5-methylthiophene (e.g., 2-bromo-5-methylthiophene) may be of poor quality or degraded.
-
Solution: Use a freshly distilled or purified halide. Ensure it is stored under an inert atmosphere and away from light.
-
-
Cause 4: Inefficient Carbonation: The reaction with carbon dioxide (CO2) can be inefficient if not performed correctly.
-
Solution: Use a large excess of dry CO2. Solid CO2 (dry ice) is a convenient source. Crush the dry ice into a powder to maximize the surface area and add it to the Grignard reagent solution, or pour the Grignard solution slowly onto a slurry of crushed dry ice in an anhydrous solvent. Vigorous stirring is crucial during the addition to ensure efficient mixing.
-
Issue 2: Formation of Significant Byproducts
Question: Our final product is contaminated with significant amounts of byproducts, making purification difficult. What are the common byproducts and how can we minimize their formation?
Answer:
Byproduct formation is a frequent challenge in scaling up organic reactions. In the synthesis of this compound via the Grignard route, the primary byproducts are typically biphenyl-type compounds and unreacted starting materials.
-
Byproduct 1: Dithienyl Species (Wurtz-type coupling): This occurs when the Grignard reagent reacts with the unreacted 2-halo-5-methylthiophene.
-
Minimization Strategy: Add the 2-halo-5-methylthiophene slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. This favors the formation of the Grignard reagent over the coupling side reaction.
-
-
Byproduct 2: Unreacted 2-Methylthiophene: If the initial halogenation of 2-methylthiophene is incomplete, the unreacted starting material will be carried through the process.
-
Minimization Strategy: Ensure the halogenation step proceeds to completion by monitoring the reaction with techniques like GC or TLC. Purify the 2-halo-5-methylthiophene before proceeding to the Grignard reaction.
-
-
Byproduct 3: Over-alkylation or other side reactions: While less common for this specific synthesis, impurities in the starting materials or solvents can lead to a variety of side products.
-
Minimization Strategy: Use high-purity starting materials and solvents. A thorough characterization of all reagents before use is recommended for large-scale production.
-
Issue 3: Difficulties in Product Isolation and Purification
Question: We are struggling with the workup and purification of the crude this compound. What are the best practices for isolating a pure product?
Answer:
The workup and purification steps are critical for obtaining a high-purity final product. Challenges often arise from emulsions during extraction and difficulties in crystallization.
-
Problem 1: Emulsion Formation during Extraction: The presence of magnesium salts and the acidic nature of the product can lead to stable emulsions during the aqueous workup.
-
Solution: After quenching the reaction with aqueous acid (e.g., HCl or H2SO4) to protonate the carboxylate salt and dissolve the magnesium salts, add a sufficient amount of an organic solvent (e.g., diethyl ether or ethyl acetate). If an emulsion persists, adding a saturated brine solution can help to break it. Slow and gentle mixing during the initial stages of the extraction can also prevent the formation of tight emulsions.
-
-
Problem 2: Inefficient Crystallization: The crude product may be an oil or a sticky solid that is difficult to crystallize.
-
Solution: The choice of crystallization solvent is crucial. A common procedure involves dissolving the crude product in a suitable solvent (e.g., hot toluene or a mixture of ethyl acetate and hexane) and then allowing it to cool slowly. Seeding with a small crystal of pure product can induce crystallization. If the product remains oily, column chromatography on silica gel may be necessary to achieve the desired purity before attempting crystallization again.[6]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for large-scale production of this compound?
A1: The most common and well-established methods for large-scale synthesis involve the carboxylation of a 5-methyl-2-thienyl organometallic intermediate. These include:
-
Grignard Reaction: This involves the reaction of a 2-halo-5-methylthiophene with magnesium to form a Grignard reagent, which is then carboxylated with carbon dioxide.[3][4] This is often the preferred method due to the relatively low cost of reagents.
-
Organolithium Chemistry: This route uses a strong organolithium base, such as n-butyllithium, to deprotonate 2-methylthiophene at the 5-position, followed by quenching with carbon dioxide.[4] While often providing high regioselectivity, the use of pyrophoric and moisture-sensitive n-butyllithium presents significant handling challenges on a large scale.[7]
-
Palladium-Catalyzed Carbonylation: This method can be an alternative to Grignard-based routes and involves the carbonylation of a 2-halo-5-methylthiophene using carbon monoxide in the presence of a palladium catalyst.[3][4]
Q2: What are the key safety considerations for the large-scale synthesis of this compound?
A2: Safety is paramount in any chemical synthesis, especially at scale. Key considerations include:
-
Handling of Pyrophoric Reagents: If using an organolithium route, strict adherence to safety protocols for handling pyrophoric materials like n-butyllithium is essential.[3][7] This includes working under an inert atmosphere and having appropriate quenching agents readily available.
-
Exothermic Reactions: The formation of the Grignard reagent and the quenching of the reaction are often exothermic.[3][7] A robust cooling system and controlled addition of reagents are necessary to manage the reaction temperature and prevent runaways.
-
Use of Flammable Solvents: Solvents like diethyl ether and THF are highly flammable. The production facility must be equipped with appropriate ventilation, explosion-proof equipment, and fire suppression systems.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including flame-retardant lab coats, safety glasses or face shields, and chemical-resistant gloves.[7][8][9]
Q3: How can the regioselectivity of the carboxylation be controlled?
A3: For 2-methylthiophene, carboxylation predominantly occurs at the 5-position due to the directing effect of the methyl group and the higher acidity of the α-protons of the thiophene ring.[10]
-
In the Grignard and organolithium routes , the formation of the organometallic species at the 5-position is highly favored, leading to excellent regioselectivity.
-
In direct carboxylation methods , the reaction conditions, such as the choice of catalyst and base, can influence the regioselectivity.[11][12] However, for 2-substituted thiophenes, the 5-position is generally the most reactive site for electrophilic substitution.
Q4: What are the typical analytical methods used to monitor the reaction and assess product purity?
A4: A combination of analytical techniques is typically employed:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are commonly used to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.[7]
-
Product Purity and Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any impurities.[3]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product and can help in identifying byproducts.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
-
Melting Point: A sharp melting point range is a good indicator of high purity. The reported melting point for this compound is around 135-138°C.[6][8]
-
Part 3: Experimental Protocol and Visualization
Detailed Step-by-Step Methodology: Grignard-based Synthesis
This protocol outlines a representative procedure for the synthesis of this compound from 2-bromo-5-methylthiophene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-5-methylthiophene | 177.06 | 17.71 g | 0.1 |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |
| Anhydrous Diethyl Ether | 74.12 | 150 mL | - |
| Dry Ice (Solid CO2) | 44.01 | ~50 g | ~1.14 |
| 2 M Hydrochloric Acid | 36.46 | ~100 mL | - |
| Diethyl Ether (for extraction) | 74.12 | 2 x 50 mL | - |
| Saturated Sodium Chloride (Brine) | 58.44 | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Preparation: All glassware was dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen.
-
Grignard Reagent Formation:
-
Magnesium turnings (2.67 g, 0.11 mol) and a small crystal of iodine were placed in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
A solution of 2-bromo-5-methylthiophene (17.71 g, 0.1 mol) in 50 mL of anhydrous diethyl ether was prepared and added to the dropping funnel.
-
Approximately 10% of the bromide solution was added to the magnesium turnings. The reaction was initiated by gentle warming. Once the reaction started (indicated by the disappearance of the iodine color and gentle refluxing), the remaining bromide solution was added dropwise at a rate that maintained a steady reflux.
-
After the addition was complete, the reaction mixture was refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The mixture was then cooled to room temperature.
-
-
Carboxylation:
-
The Grignard solution was slowly poured onto a vigorously stirred slurry of crushed dry ice (~50 g) in 100 mL of anhydrous diethyl ether in a separate beaker.
-
The mixture was stirred until it reached room temperature and the excess dry ice had sublimed.
-
-
Work-up:
-
The reaction mixture was quenched by the slow addition of 100 mL of 2 M hydrochloric acid.
-
The mixture was transferred to a separatory funnel, and the organic layer was separated.
-
The aqueous layer was extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers were washed with 50 mL of saturated brine, dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid was purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexane) to afford pure this compound as a beige crystalline solid.[6]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Sources
- 1. qcc.edu [qcc.edu]
- 2. This compound CAS 1918-79-2 for Organic Synthesis - 5-Methylthiophene-2-Carboxylic Acid and 2-Thiophenecarboxylic Acid 5-Methyl- [megawidechem.en.made-in-china.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. This compound | 1918-79-2 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound - Shandong Biotech [shandongbiotech.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium [mdpi.com]
- 12. researchgate.net [researchgate.net]
By-product formation in the synthesis of 5-Methyl-2-thiophenecarboxylic acid derivatives
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 5-methyl-2-thiophenecarboxylic acid and its derivatives. As a versatile building block in pharmaceuticals and material science, understanding and controlling its synthesis is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of by-products, ensuring the integrity and success of your experimental work.
Section 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound and its precursors. Each problem is analyzed from a mechanistic perspective to provide robust and scientifically grounded solutions.
Issue 1: Low or No Yield of the Desired Product
A common frustration in any synthesis is the failure to obtain the target compound in a reasonable yield. The potential causes are multifaceted and depend on the chosen synthetic route.
| Potential Cause | Underlying Scientific Rationale | Suggested Solutions & Protocol Adjustments |
| Inactive Grignard Reagent (Grignard Carboxylation Route) | Grignard reagents are highly basic and nucleophilic, making them extremely sensitive to moisture and atmospheric oxygen.[2] Any protic source (e.g., water in solvents or on glassware) will protonate the Grignard reagent, quenching it back to 2-methylthiophene. | Protocol: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents (e.g., ether or THF) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). It is also crucial to use fresh, high-quality magnesium turnings. |
| Inactive Vilsmeier Reagent (Vilsmeier-Haack Route for Aldehyde Precursor) | The Vilsmeier reagent, a chloroiminium salt, is the active electrophile in this formylation reaction.[2] It is generated in situ from DMF and a halide, typically phosphorus oxychloride (POCl₃). Moisture will readily hydrolyze POCl₃ and the Vilsmeier reagent itself, rendering it inactive. | Protocol: Use anhydrous DMF and freshly opened or distilled POCl₃. The reaction should be carried out under an inert atmosphere. Ensure the temperature is kept low (0-5 °C) during the formation of the reagent to prevent decomposition.[3] |
| Insufficient Reaction Temperature | While high temperatures can lead to by-products, an insufficient temperature may result in a sluggish or stalled reaction, especially if the starting materials are not highly reactive. | Actionable Advice: Monitor the reaction progress closely using TLC or GC. If the reaction is not proceeding, a gradual and controlled increase in temperature may be necessary. For the Vilsmeier-Haack reaction, after the initial formation of the reagent and addition of 2-methylthiophene at low temperature, the reaction mixture is often warmed to room temperature or slightly heated (e.g., 40-50 °C) to ensure completion.[2] |
| Deactivated Aromatic Ring (Friedel-Crafts Acylation Route) | Friedel-Crafts reactions are susceptible to deactivating groups on the aromatic ring. While the methyl group of 2-methylthiophene is activating, any impurities or pre-existing deactivating substituents will hinder the electrophilic aromatic substitution. | Actionable Advice: Ensure the purity of the 2-methylthiophene starting material. If the thiophene ring is substituted with electron-withdrawing groups, a more forceful Lewis acid or higher reaction temperatures may be required, though this increases the risk of by-products. |
Issue 2: Formation of a Dark, Tarry Reaction Mixture
The appearance of a dark, intractable tar is a clear indicator of undesirable side reactions, often leading to significant yield loss and purification difficulties.
| Potential Cause | Underlying Scientific Rationale | Suggested Solutions & Protocol Adjustments |
| Excessive Reaction Temperature | Thiophene and its derivatives are susceptible to polymerization and decomposition at elevated temperatures, especially in the presence of strong acids (Lewis or Brønsted). This is a common issue in both Friedel-Crafts and Vilsmeier-Haack reactions. | Actionable Advice: Maintain the recommended reaction temperature with efficient stirring to ensure even heat distribution. For exothermic reactions, such as the formation of the Vilsmeier reagent or the addition of the Lewis acid in Friedel-Crafts acylation, use an ice bath and add reagents dropwise to control the temperature. |
| Unstable Intermediates | The intermediates in electrophilic aromatic substitution reactions can be highly reactive. If not properly controlled, they can lead to a cascade of decomposition reactions. | Actionable Advice: The order and rate of reagent addition are critical. In the Vilsmeier-Haack reaction, adding the Vilsmeier reagent to the 2-methylthiophene solution at a controlled rate can sometimes mitigate tar formation.[2] |
| Impurities in Starting Materials | Impurities can act as catalysts for polymerization or decomposition pathways. | Actionable Advice: Purify the 2-methylthiophene and solvents before use. Distillation of 2-methylthiophene is recommended if its purity is questionable. |
Issue 3: Presence of a Significant Amount of a Regioisomeric Impurity
The formation of isomers is a common challenge in the substitution of aromatic rings. In the case of 2-methylthiophene, substitution can occur at various positions.
| Potential Cause | Underlying Scientific Rationale | Suggested Solutions & Protocol Adjustments |
| Loss of Regioselectivity in Electrophilic Substitution | The methyl group at the 2-position of thiophene is an ortho-, para- director. In the case of the thiophene ring, this directs electrophilic substitution primarily to the 5-position (the other α-position). However, under certain conditions, substitution at the 3-position can occur, leading to the formation of the 2-methyl-3-substituted isomer. | Actionable Advice: Lower reaction temperatures generally favor higher regioselectivity. The choice of solvent and Lewis acid (in the case of Friedel-Crafts reactions) can also influence the isomeric ratio. Experiment with different solvents and Lewis acids of varying strengths to optimize for the desired isomer. |
| Isomerization of Starting Material or Product | Although less common under these reaction conditions, it is theoretically possible for the starting material or product to isomerize in the presence of strong acids. | Actionable Advice: Analyze the starting material for the presence of the 3-methylthiophene isomer. Minimize reaction times and temperatures to reduce the likelihood of isomerization. |
Issue 4: Formation of Unexpected By-products
Beyond regioisomers, other unexpected by-products can appear, complicating purification and reducing the yield of the desired product.
| Potential Cause | Underlying Scientific Rationale | Suggested Solutions & Protocol Adjustments |
| Wurtz-type Coupling (Grignard Route) | During the formation of the Grignard reagent, a side reaction can occur where the reagent couples with the unreacted alkyl halide. This is known as a Wurtz-type reaction and leads to the formation of a dimer.[2][4][5] | Actionable Advice: Control the rate of addition of the alkyl halide to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. Ensure the reaction temperature is not excessively high after initiation.[2] |
| Polysubstitution (Friedel-Crafts Route) | In Friedel-Crafts alkylation, the alkylated product is often more reactive than the starting material, leading to multiple alkylations. While less common in Friedel-Crafts acylation due to the deactivating nature of the acyl group, it can still occur under harsh conditions.[6][7][8] | Actionable Advice: Use a stoichiometric amount of the acylating agent and Lewis acid. The acyl group deactivates the ring, making a second acylation less favorable.[7][8] If diacylation is observed, consider using a milder Lewis acid or lower reaction temperatures. |
| Reaction with Solvent | Some solvents can react under the conditions of the synthesis. For example, ethereal solvents used for Grignard reactions can be cleaved by strong bases or Lewis acids at high temperatures. | Actionable Advice: Choose a solvent that is inert under the reaction conditions. For Grignard reactions, THF and diethyl ether are generally suitable at their boiling points. For Friedel-Crafts and Vilsmeier-Haack reactions, non-reactive solvents like dichloromethane or 1,2-dichloroethane are often used. |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound and its derivatives.
Q1: What is the most common and scalable method for synthesizing this compound?
A1: A widely used and scalable approach involves a two-step process. First, 5-methyl-2-thiophenecarboxaldehyde is synthesized via the Vilsmeier-Haack reaction of 2-methylthiophene.[2] The resulting aldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or Oxone®. Another common method is the carboxylation of a Grignard reagent formed from a 2-halo-5-methylthiophene with carbon dioxide (dry ice).
Q2: How does the Vilsmeier-Haack reaction work, and why is it preferred for the formylation of 2-methylthiophene?
A2: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt formed from the reaction of a substituted amide (like DMF) with phosphorus oxychloride.[9] This reagent is a mild electrophile that is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds like 2-methylthiophene. It is often preferred due to the use of relatively inexpensive and readily available reagents, and it generally provides good regioselectivity for the 5-position.[2]
Q3: What is the expected regioselectivity for the formylation or acylation of 2-methylthiophene, and why?
A3: The formylation or acylation of 2-methylthiophene is expected to occur predominantly at the 5-position. The methyl group at the 2-position is an activating group that directs electrophilic substitution to the vacant α-position (the 5-position) of the thiophene ring. This is due to the greater stabilization of the carbocation intermediate when the electrophile adds to the 5-position compared to the 3- or 4-positions.
Q4: My Grignard reaction for the carboxylation of 2-bromo-5-methylthiophene is not initiating. What should I do?
A4: Initiation of Grignard reactions can sometimes be sluggish. Here are a few troubleshooting steps:
-
Activation of Magnesium: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
Initiators: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the magnesium to activate its surface.
-
Heat: Gentle heating with a heat gun can sometimes initiate the reaction. Be prepared to cool the reaction if it becomes too vigorous.
-
Sonication: Placing the reaction flask in an ultrasonic bath can also help to initiate the reaction.
Q5: How can I effectively purify the final this compound product?
A5: The crude product can often be purified by recrystallization from a suitable solvent system, such as water, ethanol/water, or hexane/ethyl acetate. If significant impurities are present, column chromatography on silica gel may be necessary. An acid-base extraction can also be an effective purification step. The carboxylic acid can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified carboxylic acid, which is then collected by filtration.
Section 3: Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding the synthetic processes and potential pitfalls, the following diagrams illustrate key reaction pathways and a troubleshooting workflow.
Caption: Key synthetic routes and major by-product pathways.
Caption: A systematic troubleshooting workflow for synthesis optimization.
References
- Filo. (2025, May 24). Poly-substitution products are observed in friedel crafts alkylation but...
- Homework.Study.com. (n.d.). Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not.
- Testbook. (n.d.). Polysubstitution is a major drawback in:.
- Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF (see text).
- This compound. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- CORE. (n.d.). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles*.
- ChemRxiv. (n.d.). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate.
- Chemistry LibreTexts. (2023, January 22). Wurtz reaction.
- Wikipedia. (n.d.). Wurtz reaction.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Aakash Institute. (n.d.). Examples, Mechanism & Wurtz Fittig Reaction | AESL.
- YouTube. (2023, March 18). Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene | Heterocyclic Compound | Must Watch.
- TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.
- ACS Publications. (n.d.). Acylation Studies in the Thiophene and Furan Series.1a VIII. Mixed Melting Points of Some Homologous Acetylmethylthiophene Derivatives. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Wikipedia. (n.d.). 2-Methylthiophene.
- YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry.
- ResearchGate. (2025, August 7). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25.
- University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H.
- YouTube. (2025, October 31). UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-乙酰基-5-甲基噻吩 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Poly-substitution products are observed in friedel crafts alkylation but .. [askfilo.com]
- 7. homework.study.com [homework.study.com]
- 8. testbook.com [testbook.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
5-Methyl-2-thiophenecarboxylic acid synthesis reaction monitoring techniques
An in-depth guide to methodologies and troubleshooting for the synthesis of 5-methyl-2-thiophenecarboxylic acid, designed for chemists and drug development professionals.
Introduction to Synthesis and Monitoring
This compound is a valuable building block in medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its synthesis, while well-established, requires careful monitoring to ensure optimal yield, purity, and safety. The most common synthetic routes involve the carboxylation of a Grignard reagent or the oxidation of a corresponding precursor.[1][4] Effective reaction monitoring allows for the real-time tracking of reactant consumption and product formation, enabling precise control over the reaction endpoint and minimizing the formation of impurities.[5] This guide provides detailed troubleshooting advice and protocols to address common challenges encountered during the synthesis and analysis of this important compound.
Core Synthesis Pathway: Grignard Carbonation
A primary and reliable method for synthesizing this compound is through the carbonation of a Grignard reagent formed from a halogenated 2-methylthiophene, followed by an acidic workup.[1][6] This pathway is valued for its efficiency but demands strict anhydrous conditions and careful temperature control due to the pyrophoric nature of the Grignard reagent and the exothermic reaction profile.[1][7]
Caption: Grignard pathway for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
The two most prevalent laboratory-scale methods are:
-
Grignard Reagent Carbonation : This is a cornerstone method involving the reaction of an in-situ generated Grignard reagent (e.g., 5-methyl-2-thienylmagnesium bromide) with solid carbon dioxide (dry ice).[1][6][8] It offers a direct route to the carboxylic acid. The main challenges are the strict requirement for anhydrous (moisture-free) conditions and handling of the reactive Grignard reagent.[1][9]
-
Oxidation of 2-Acetyl-5-methylthiophene : An alternative route involves the oxidation of 2-acetyl-5-methylthiophene.[4] This method can be advantageous as it avoids the use of pyrophoric Grignard reagents.
Q2: Why is real-time reaction monitoring so critical for this synthesis?
Continuous monitoring is essential for several reasons:[5][10]
-
Safety : Grignard reactions are highly exothermic.[7] Monitoring allows for the detection of reaction initiation and helps maintain temperature control, preventing dangerous thermal runaways.[7][11]
-
Yield Optimization : Tracking the consumption of the starting material ensures the reaction is driven to completion. Stopping the reaction too early results in low yield, while unnecessarily long reaction times can promote side-product formation.[5]
-
Impurity Profiling : Monitoring can help identify the formation of common impurities, such as Wurtz coupling byproducts from the Grignard reaction. This information is vital for optimizing reaction conditions to improve the final product's purity.[11]
-
Process Efficiency : Knowing the precise moment of reaction completion saves time and resources, which is crucial when scaling up from the laboratory to production.
Q3: Which analytical techniques are best suited for monitoring the progress of this reaction?
A combination of techniques is often employed, each offering distinct advantages. The choice depends on the available equipment and the level of detail required.
| Technique | Speed | Cost | Information Provided | Best For |
| TLC | Very Fast | Low | Qualitative (Presence/Absence of spots) | Quick, frequent checks of reaction progress.[10] |
| HPLC/UPLC | Moderate | Moderate | Quantitative (Concentration of components) | Accurate determination of yield and impurity levels.[12] |
| GC | Moderate | Moderate | Quantitative (For volatile components) | Analysis of starting materials and potential volatile byproducts.[13] |
| NMR | Slow | High | Definitive Structural Information | Identifying unknown byproducts and confirming product structure.[1][14] |
| In-situ FTIR | Very Fast | High | Functional Group Changes (Real-time) | Monitoring Grignard formation and carboxylation in real-time.[7] |
| MS | Fast | High | Molecular Weight Confirmation | Rapid identification of products and byproducts.[15][16] |
Troubleshooting Guide: Common Synthesis Issues
Caption: A decision tree for troubleshooting common synthesis problems.
Issue 1: Low or No Product Formation is Observed.
-
Potential Cause : Inactive Grignard reagent due to the presence of moisture. Grignard reagents are extremely sensitive to water, which will quench the reagent faster than it can react with carbon dioxide.[1]
-
Suggested Solution & Monitoring Check :
-
Prevention : Ensure all glassware is oven-dried immediately before use. Use anhydrous grade solvents (e.g., THF, diethyl ether) and freshly opened or distilled starting materials.
-
Verification : Before adding CO₂, a small aliquot of the Grignard solution can be taken, quenched with D₂O, and analyzed by ¹H NMR. The presence of deuterium at the 2-position of the 5-methylthiophene ring confirms the successful formation of the Grignard reagent.
-
Issue 2: A significant amount of starting material remains after the expected reaction time.
-
Potential Cause : Incomplete formation of the Grignard reagent or insufficient carbonation. This can be due to passive magnesium metal or inefficient delivery of CO₂ to the reaction mixture.
-
Suggested Solution & Monitoring Check :
-
Activate Magnesium : Use magnesium turnings that are fresh and clean. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane before adding the bulk of the halide can initiate the reaction.[11]
-
Ensure CO₂ Excess : Use a large excess of freshly crushed dry ice and ensure vigorous stirring to maintain a CO₂-saturated environment as the Grignard reagent is added.
-
Monitoring : Use HPLC or GC to quantify the remaining starting material relative to the product. A time-course study plotting the concentration of both species will reveal if the reaction has simply stalled or is proceeding slowly.
-
Issue 3: The final product is contaminated with a significant, hard-to-remove impurity.
-
Potential Cause : Formation of a dimeric byproduct via Wurtz coupling, where two thienyl groups couple together. This is a common side reaction in Grignard syntheses, often promoted by localized high concentrations of reagents or elevated temperatures.[11]
-
Suggested Solution & Monitoring Check :
-
Control Addition : Add the halide solution to the magnesium suspension slowly and controllably to maintain a steady, gentle reflux. Similarly, add the formed Grignard reagent to the dry ice slurry slowly to dissipate the heat of reaction.
-
Temperature Control : Maintain the reaction at a low temperature during Grignard formation and carbonation.
-
Monitoring : Use HPLC-MS to identify the molecular weight of the impurity, which can confirm if it is a dimer. Adjusting the mobile phase gradient in HPLC can help achieve separation from the desired product for accurate quantification and subsequent purification optimization.
-
Experimental Protocols for Reaction Monitoring
Caption: General workflow for monitoring reaction progress via sampling.
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
This method provides a rapid, qualitative assessment of the reaction's progress.
-
Sample Preparation :
-
Using a glass capillary, withdraw a tiny amount of the reaction mixture.
-
Quench the sample in a small vial containing a few drops of dilute HCl and ~1 mL of ethyl acetate.
-
Vortex the vial and allow the layers to separate.
-
-
TLC Analysis :
-
Spot the organic layer onto a silica gel TLC plate alongside a co-spot of the starting material.
-
Develop the plate using a mobile phase such as 70:30 Hexane:Ethyl Acetate with a few drops of acetic acid.
-
Visualize the plate under a UV lamp (254 nm).
-
-
Interpretation :
-
The starting material (e.g., 2-bromo-5-methylthiophene) will be less polar and have a higher Rf value.
-
The product, this compound, is highly polar and will have a much lower Rf value, often close to the baseline in this solvent system.
-
The reaction is considered complete when the starting material spot is no longer visible in the quenched reaction mixture lane.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
This method offers quantitative data on the conversion of starting material to product.
-
Sample Preparation :
-
Withdraw a precise volume (e.g., 100 µL) of the reaction mixture.
-
Quench it in a known volume of a solution of dilute acid in a suitable solvent (e.g., 1 mL of 1% H₃PO₄ in 50:50 acetonitrile:water). This serves as the diluent.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Method :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[12]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector at a wavelength where both starting material and product absorb (e.g., 254 nm).
-
-
Data Analysis :
-
Identify the retention times for the starting material and the product by injecting standards.
-
Calculate the percent conversion by comparing the peak area of the starting material at different time points relative to time zero.
-
References
- Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation.
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. ACS Publications.
- Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. National Institutes of Health.
- Organic Synthesis and Reaction Monitoring Process - Cole-Parmer. Cole-Parmer.
- Monitoring reactions | Teaching practical science | CPD article - RSC Education. Royal Society of Chemistry.
- Separation of 5-Methyl-2-thiophenecarboxaldehyde on Newcrom R1 HPLC column. SIELC Technologies.
- Process control and real-time monitoring of Grignard reactions. Helmholtz-Zentrum Dresden-Rossendorf.
- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC. National Institutes of Health.
- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers | ACS Omega. ACS Publications.
- In-situ production of Grignard reagents in continuous flow. Vapourtec.
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Beilstein Journals.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. National Institutes of Health.
- 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... | Download Scientific Diagram. ResearchGate.
- Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ResearchGate.
- Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. MDPI.
- Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI.
- Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7),.... ResearchGate.
- Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy | Request PDF. ResearchGate.
- Pyrene-derived grignard reagent(s): Preparation and use in key carbonylation/carboxylation reactions | Request PDF. ResearchGate.
- Tuning Benzylic C−H Functionalization of (Thio)xanthenes with Electrochemistry. MDPI.
- Mechanisms for the Reaction of Thiophene and Methylthiophene with Singlet and Triplet Molecular Oxygen | Request PDF. ResearchGate.
- Magnesium(II) Porphyrazine with Thiophenylmethylene Groups-Synthesis, Electrochemical Characterization, UV–Visible Titration with Palladium Ions, and Density Functional Theory Calculations. MDPI.
- SCALABLE CONTINUOUS GRIGNARD REAGENT FORMATION. Fraunhofer IMM.
- Study On Carbonate Mediated Direct Carboxylation Of Thiophene And CO 2. Globe Thesis.
- Scope of benzothiophenes.[a,b] [a] Reactions were conducted on a.... ResearchGate.
- Mechanistic investigation of carboxylation between thiophene and CO2:the catalytic effect of different phase M2CO3 (M = Cs/K) | Request PDF. ResearchGate.
- 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713. PubChem.
- A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications.
- Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. qcc.edu [qcc.edu]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 1918-79-2 [chemicalbook.com]
- 5. coleparmer.com [coleparmer.com]
- 6. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 7. Grignard - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]
- 8. researchgate.net [researchgate.net]
- 9. vapourtec.com [vapourtec.com]
- 10. Monitoring reactions | Teaching practical science | CPD article | RSC Education [edu.rsc.org]
- 11. imm.fraunhofer.de [imm.fraunhofer.de]
- 12. Separation of 5-Methyl-2-thiophenecarboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Synthetic Routes to 5-Methyl-2-thiophenecarboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Methyl-2-thiophenecarboxylic acid (CAS 1918-79-2). This document provides in-depth troubleshooting advice and detailed protocols for various synthetic strategies, designed for chemistry professionals in research and development. This compound is a valuable building block in pharmaceuticals, agrochemicals, and materials science[1][2][3]. While several synthetic routes exist, each presents unique challenges. This guide offers practical, field-tested solutions to common experimental hurdles.
Route 1: Carboxylation of 2-Methylthiophene via Organometallic Intermediates
This classical and reliable approach involves the deprotonation of 2-methylthiophene at the C5 position using a strong organometallic base (like n-butyllithium) or forming a Grignard reagent, followed by quenching the resulting anion with solid carbon dioxide (dry ice). The methyl group at the 2-position directs metallation predominantly to the vacant alpha-position (C5).
Troubleshooting Guide & FAQs
Question 1: My yield is consistently low after quenching with CO₂. What are the likely causes?
Answer: Low yields in organometallic carboxylations often stem from a few critical areas:
-
Moisture and Air Sensitivity: Organolithium and Grignard reagents are extremely reactive towards water, oxygen, and carbon dioxide in the atmosphere. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). All solvents and reagents must be anhydrous.[1]
-
Inefficient Quenching: The way you introduce the carbon dioxide is crucial.
-
Sub-optimal CO₂: Do not use old dry ice, as it can accumulate a layer of water ice from atmospheric condensation. Use freshly crushed, high-purity dry ice.
-
Poor Mixing: Simply pouring the organometallic solution onto dry ice can be inefficient. The sublimation of CO₂ can create a gaseous layer that insulates the reaction. A better method is to pour the solution onto a large excess of crushed dry ice suspended in an anhydrous solvent like ether or THF.[4] This improves heat and mass transfer.
-
-
Incorrect Stoichiometry: Ensure you are using a slight excess of the organolithium reagent (e.g., 1.1 equivalents) to account for any trace impurities that may consume it.
-
Side Reactions: If the reaction temperature during lithiation is too high, side reactions can occur. Maintain the recommended low temperatures (e.g., 0°C or below) during the formation of the thienyllithium species.[4]
Question 2: I am seeing significant amounts of a byproduct, 2,5-dimethylthiophene. How is this forming and how can I prevent it?
Answer: The formation of 2,5-dimethylthiophene suggests a side reaction involving the organolithium reagent and a potential methylating agent or a coupling reaction. A more common issue, however, is the presence of unreacted starting material or byproducts from the n-BuLi itself. A more likely scenario is the formation of butyl-substituted thiophenes if the reaction conditions are not well-controlled. To minimize byproducts, ensure the complete conversion of 2-methylthiophene to its lithium salt before the CO₂ quench. Monitor the reaction by TLC or GC if possible.
Question 3: The Grignard reaction with 2-bromo-5-methylthiophene is difficult to initiate. What can I do?
Answer: Initiating a Grignard reaction can be challenging. Here are some proven techniques:
-
Activation of Magnesium: Use fresh magnesium turnings. Crush them gently in a dry mortar and pestle just before use to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The latter reacts readily with magnesium and helps to clean and activate the metal surface.[5]
-
Mechanical Activation: Vigorous stirring and sonication can help initiate the reaction.
-
Concentration: Ensure your initial solution of the halide in the ether solvent is concentrated. Once the reaction starts (indicated by bubbling or a color change), you can add the remaining solvent.
Experimental Workflow: Lithiation-Carboxylation
Sources
- 1. benchchem.com [benchchem.com]
- 2. qcc.edu [qcc.edu]
- 3. nbinno.com [nbinno.com]
- 4. prepchem.com [prepchem.com]
- 5. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
Technical Support Center: Catalyst Selection for the Synthesis of 5-Methyl-2-thiophenecarboxylic Acid Analogs
Welcome to the Technical Support Center dedicated to the synthesis of 5-methyl-2-thiophenecarboxylic acid and its analogs. These thiophene derivatives are pivotal structural motifs in medicinal chemistry and materials science, frequently appearing in active pharmaceutical ingredients (APIs) and organic electronic materials.[1][2][3] The selection of an appropriate catalyst is a critical step that dictates the efficiency, regioselectivity, and overall success of the synthesis.
This guide provides researchers, chemists, and drug development professionals with in-depth technical information, field-proven insights, and practical troubleshooting advice to navigate the complexities of catalyst selection for this important class of molecules.
Overview of Synthetic Strategies
The synthesis of this compound analogs can be approached through several catalytic pathways. The most prevalent methods involve the direct functionalization of a C-H bond or the carbonation of an organometallic intermediate. Each strategy presents a unique set of advantages and challenges, with catalyst choice being paramount.
Common Synthetic Routes:
-
Direct C-H Carboxylation: This modern approach involves the direct conversion of a C-H bond on the thiophene ring to a carboxylic acid group using a transition metal catalyst and a carboxylating agent, often CO2.[4][5][6]
-
Carbonation of Grignard Reagents: A classic and robust method where a thienylmagnesium halide is formed and subsequently quenched with carbon dioxide.[7]
-
Alternative Catalytic Systems: Other methods, such as those employing vanadium, iron, or molybdenum catalysts, have also been reported, offering alternative reactivity profiles.[8][9]
Below is a decision-making workflow to aid in the initial selection of a synthetic strategy.
Caption: Decision workflow for synthetic route selection.
Catalyst Selection Guide for Direct C-H Carboxylation
Direct C-H carboxylation has emerged as a powerful and atom-economical method for synthesizing thiophenecarboxylic acids.[7] The choice of transition metal catalyst is crucial and depends on the specific substrate and desired reaction conditions.
| Catalyst System | Typical Loading | Oxidant/Additive | Advantages | Limitations & Considerations |
| **Palladium (e.g., Pd(OAc)₂) ** | 1-5 mol% | p-Benzoquinone (p-BQ) | High efficiency for many thiophene derivatives.[10][11] | Prone to deactivation by the thiophene sulfur atom, leading to the formation of inactive palladium black.[10][12] The use of CO/CO₂ binary gas systems can suppress this decomposition.[10][11] |
| Iridium (e.g., [Cp*Ir(III)]) | 3-5 mol% | Often used for C-H borylation prior to carboxylation.[13][14] | High selectivity for aromatic C-H bonds over benzylic ones.[13] Tolerant to a wide range of functional groups.[13][14][15] | May require a two-step process (borylation then carboxylation). |
| Rhodium (e.g., Rh(II) carboxylates) | 2-5 mol% | Silver salts (e.g., Ag₂CO₃) | Effective for regioselective C3-alkenylation of thiophene-2-carboxylic acids, demonstrating its utility in further functionalization.[[“]] | Less commonly reported for direct carboxylation. Often used in conjunction with a directing group. |
| Silver (e.g., Ag(I) salts) | 5-10 mol% | Phosphine ligand, t-BuOLi | Enables direct carboxylation under mild conditions.[5] The use of tert-butyl alkoxide is critical for the formation of the arylsilver intermediate.[5] | May require higher catalyst loading compared to other transition metals. |
| Vanadium/Iron/Molybdenum | Varies | CCl₄/CH₃OH system | An alternative, non-noble metal-catalyzed route.[9] | The reaction mechanism can be complex, involving the in-situ generation of reactive species.[8] May have a more limited substrate scope. |
Catalytic Cycle for Palladium-Catalyzed Direct Carboxylation
The mechanism of palladium-catalyzed direct carboxylation of thiophenes with CO₂ has been investigated using density functional theory (DFT).[4] The process generally involves C-H bond activation, followed by CO₂ insertion.
Caption: Simplified catalytic cycle for Pd-catalyzed carboxylation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound analogs in a question-and-answer format.
Q1: My palladium-catalyzed carboxylation reaction has a very low yield and a significant amount of black precipitate has formed. What is the likely cause?
A1: The black precipitate is likely palladium black, which forms when the active Pd(II) catalyst is reduced to inactive Pd(0).[10] The sulfur atom in the thiophene ring can act as a ligand and poison the palladium catalyst, facilitating this decomposition.[12]
-
Troubleshooting Steps:
-
Introduce a CO₂ Co-pressurant: It has been demonstrated that conducting the reaction under a binary CO/CO₂ atmosphere can suppress the thermal decomposition of the active palladium species.[10][11]
-
Optimize Ligand Choice: While many direct arylations are performed ligand-free, the use of specific phosphine ligands can sometimes stabilize the palladium catalyst and prevent agglomeration.
-
Check Oxidant Purity: Ensure the oxidant (e.g., p-benzoquinone) is pure and added in the correct stoichiometric amount, as it is crucial for regenerating the active Pd(II) catalyst.[10]
-
Q2: I am attempting a Grignard-based synthesis, but my yield is consistently low. What are the common pitfalls?
A2: Grignard reactions are notoriously sensitive to moisture and air. The primary challenges for large-scale production include handling pyrophoric Grignard reagents and maintaining strictly anhydrous conditions.[7]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under a stream of inert gas (e.g., argon or nitrogen). Use anhydrous solvents, typically ether or THF.
-
Activate Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction. Gently crush the turnings or use a small crystal of iodine to activate the surface.
-
Check Halide Reactivity: The reactivity of the starting halothiophene is important. Iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
Q3: My direct C-H functionalization reaction is producing a mixture of isomers. How can I improve regioselectivity?
A3: Regioselectivity in C-H activation on a thiophene ring is a common challenge. The C5 (or C2) position is generally the most electron-rich and kinetically favored for metalation.[17]
-
Troubleshooting Steps:
-
Catalyst Choice: Different catalysts exhibit different regioselectivities. For instance, iridium catalysts can offer high regioselectivity in the borylation of substituted thiophenes, which can then be converted to the carboxylic acid.[13][14]
-
Use of Directing or Blocking Groups: An ester group can be used as a blocking group at the C2 position to direct arylation to the C5 position.[18] The blocking group can then be removed.
-
Reaction Conditions: Temperature, solvent, and additives can all influence the regiochemical outcome. Systematically screen these parameters to optimize for the desired isomer.
-
Q4: I am observing significant reduction of other functional groups on my thiophene analog during an iridium-catalyzed reaction. How can I prevent this?
A4: While iridium-catalyzed borylations are known for their functional group tolerance, certain sensitive groups like aldehydes can undergo reduction.[13]
-
Troubleshooting Steps:
-
Protecting Groups: If possible, protect the sensitive functional group before the C-H activation step and deprotect it afterward.
-
Milder Reaction Conditions: Attempt the reaction at a lower temperature or with a reduced reaction time to minimize side reactions.
-
Alternative Catalysts: If the side reaction persists, consider a different catalytic system that may be more compatible with the sensitive functional group.
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route is recommended for a researcher new to thiophene chemistry?
A: The carbonation of a Grignard reagent is a well-established and reliable method.[7] While it requires careful handling of air- and moisture-sensitive reagents, the procedure is generally high-yielding and the regioselectivity is predictable based on the position of the initial halogen atom.
Q: How critical is the choice of solvent in these catalytic reactions?
A: Solvent choice is highly critical. For Grignard reactions, ethereal solvents like THF or diethyl ether are required. For transition metal-catalyzed reactions, polar aprotic solvents like DMA, dioxane, or toluene are often used.[19] The solvent can affect catalyst solubility, stability, and reactivity, so it is essential to follow literature precedents.
Q: What are the key safety precautions when working with these reactions?
A:
-
Grignard Reagents: These are pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere.
-
Carbon Monoxide (CO): When using CO gas for carbonylation, always work in a well-ventilated fume hood and use a CO detector. CO is a colorless, odorless, and highly toxic gas.
-
Metal Catalysts: Many transition metal compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q: How can I confirm that I have synthesized the correct this compound analog?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural confirmation. Both ¹H and ¹³C NMR will provide critical information about the carbon framework and the position of the substituents on the thiophene ring.[7] Further characterization can be done using mass spectrometry and infrared (IR) spectroscopy.
Experimental Protocol: Palladium-Catalyzed Direct Carboxylation of 2-Methylthiophene
This protocol is a representative example and may require optimization for specific analogs.
Materials:
-
2-Methylthiophene
-
Palladium(II) acetate (Pd(OAc)₂)
-
p-Benzoquinone (p-BQ)
-
Potassium carbonate (K₂CO₃)
-
Trifluoroacetic acid (TFA)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Carbon monoxide (CO) gas (lecture bottle or balloon)
-
Pressurizable reaction vessel (e.g., a Parr autoclave)
Procedure:
-
Vessel Preparation: To a clean, dry, and inert-atmosphere-purged pressure vessel, add Pd(OAc)₂ (2 mol%), p-BQ (2.0 equiv.), and K₂CO₃ (2.0 equiv.).
-
Reagent Addition: Under an inert atmosphere, add anhydrous DMA, followed by 2-methylthiophene (1.0 equiv.).
-
Pressurization: Seal the vessel, then purge with CO gas three times. Pressurize the vessel with CO to the desired pressure (e.g., 1 atm).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, carefully vent the excess CO in a fume hood. Dilute the reaction mixture with water and wash with an organic solvent (e.g., ethyl acetate) to remove unreacted starting material and p-BQ byproducts.
-
Acidification: Acidify the aqueous layer to a pH of ~2-3 with a strong acid (e.g., 1M HCl). The product, this compound, should precipitate.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - NIH. (n.d.).
- Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed. (2008). Tetrahedron.
- Rhodium-catalyzed C3-selective alkenylation of substituted thiophene-2-carboxylic acids and related compounds. - Consensus. (2013).
- This compound | 1918-79-2 - Benchchem. (n.d.).
- Technical Support Center: Optimizing Thiophene Functionalization - Benchchem. (n.d.).
- Rhodium-Catalyzed C3-Selective Alkenylation of Substituted Thiophene-2-carboxylic Acids and Related Compounds | The Journal of Organic Chemistry - ACS Publications. (2013).
- Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals - DiVA portal. (2022).
- The Versatility of 5-Acetyl-3-methyl-2-thiophenecarboxylic Acid in Organic Synthesis. (n.d.).
- Catalytic asymmetric functionalization and dearomatization of thiophenes - Chemical Science (RSC Publishing). (2024).
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts | Request PDF - ResearchGate. (2004).
- This compound. (n.d.).
- Palladium catalysed coupling of methyl 3-methylthiophene-2-carboxylate... - ResearchGate. (n.d.).
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. (2004).
- Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC - NIH. (n.d.).
- Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing). (n.d.).
- Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide - MDPI. (2022).
- Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts - ResearchGate. (2008). Petroleum Chemistry.
- Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives | Organometallics. (2021).
- Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium - MDPI. (2022).
- Advances in Palladium-Catalyzed Carboxylation Reactions - PMC - NIH. (2022).
- Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - ResearchGate. (2023).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Catalytic asymmetric functionalization and dearomatization of thiophenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03530E [pubs.rsc.org]
- 3. qcc.edu [qcc.edu]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. consensus.app [consensus.app]
- 17. Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removing Unreacted Starting Materials from 5-Methyl-2-thiophenecarboxylic Acid
Welcome to the technical support center for the purification of 5-Methyl-2-thiophenecarboxylic acid. As a crucial building block in pharmaceutical development, agrochemicals, and materials science, its purity is paramount to the success of subsequent synthetic steps and the quality of the final product.[1][2][3] This guide provides in-depth troubleshooting advice and detailed protocols to help you remove common unreacted starting materials and byproducts, ensuring your material meets the highest standards of purity.
Frequently Asked Questions: Identifying and Addressing Impurities
This section addresses the foundational questions regarding the nature of impurities and the initial steps for their removal.
Q1: What are the most common unreacted starting materials I might find in my crude this compound?
A1: The identity of potential impurities is directly linked to the synthetic route employed. Understanding your starting materials is the first step in designing an effective purification strategy. Below are common synthetic pathways and their associated potential impurities.
| Synthetic Route | Common Starting Material/Intermediate | Potential Impurity in Final Product | Physicochemical Properties of Impurity |
| Grignard Reaction | 2-Bromo-5-methylthiophene | Unreacted 2-Bromo-5-methylthiophene and neutral coupling byproducts. | Form: Liquid, Boiling Point: ~185-187 °C, Solubility: Insoluble in water, soluble in organic solvents. |
| Ester Hydrolysis | Methyl 5-methyl-2-thiophenecarboxylate[4] | Unreacted Methyl 5-methyl-2-thiophenecarboxylate. | Form: Liquid[4], Boiling Point: ~105-107 °C at 15 mmHg, Solubility: Insoluble in water, soluble in organic solvents. |
| Oxidation | 2-Acetyl-5-methylthiophene[5] | Unreacted 2-Acetyl-5-methylthiophene. | Form: Liquid, Boiling Point: ~236 °C, Solubility: Insoluble in water, soluble in organic solvents. |
Troubleshooting Common Purification Challenges
This section provides solutions to specific problems you may encounter during the purification process.
Q2: My crude product is contaminated with a neutral, water-insoluble starting material. What is the most effective removal method?
A2: Acid-base extraction is the method of choice for separating carboxylic acids from neutral or basic impurities.[6] The underlying principle is the conversion of the water-insoluble carboxylic acid into a water-soluble salt by deprotonation with a base.
Causality: this compound, with a pKa around 3.71[7][8], is readily deprotonated by a mild base like sodium bicarbonate (NaHCO₃). The resulting sodium 5-methyl-2-thiophenecarboxylate salt is ionic and thus highly soluble in the aqueous phase. Neutral organic impurities, which cannot be deprotonated, remain in the organic solvent layer.[9][10] After separating the layers, the aqueous phase is re-acidified, typically with HCl, which protonates the carboxylate salt, causing the purified carboxylic acid to precipitate out of the aqueous solution.[9][10]
Expert Tip: Using a weak base like sodium bicarbonate is often preferable to a strong base like sodium hydroxide. NaHCO₃ is selective for deprotonating carboxylic acids and will not typically extract more weakly acidic compounds, such as phenols, if they are present as impurities.[11]
Q3: My product is a solid, but it appears discolored, has a broad melting point range, or melts lower than the reported 135-138 °C.[7][12] How can I improve its purity?
A3: For solid compounds, recrystallization is a powerful technique to remove small amounts of impurities, leading to a purer, crystalline product.[13] A successful recrystallization relies on selecting a solvent system in which the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.[14]
Solvent Selection Strategy:
-
"Like Dissolves Like": this compound has both polar (carboxylic acid) and non-polar (methylated thiophene ring) character. Solvents like water, ethanol, or mixtures such as toluene/petroleum ether or aqueous alcohol are good starting points.[13]
-
Trial and Error: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling.
-
Patent Literature: A patent for the related 2-thiophenecarboxylic acid suggests recrystallization from water.[15]
Q4: My TLC plate shows my carboxylic acid streaking or tailing, making it difficult to assess purity. What can I do?
A4: This is a very common problem when running carboxylic acids on standard silica gel TLC plates. The issue arises from the acidic nature of both the analyte and the silica gel surface, leading to a mixture of protonated and deprotonated states that move at different rates.[6]
Solution: To obtain a sharp, well-defined spot, add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (mobile phase).[6] This acidic additive ensures the equilibrium is shifted so that your carboxylic acid remains fully protonated, preventing its interaction with the silica surface and eliminating the streaking.
Purification and Analysis Workflows
The following diagrams and protocols provide a systematic approach to purifying and assessing the purity of your this compound.
Caption: Decision tree for selecting a purification method.
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral impurities from the carboxylic acid product.
-
Dissolution: Dissolve the crude product (approx. 1.0 g) in an appropriate organic solvent (e.g., 20 mL of diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 15 mL).[6] Stopper the funnel and gently invert it several times, venting frequently to release the pressure generated from CO₂ evolution.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which contains the sodium salt of your product, into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with another 10 mL of fresh NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts. The organic layer now contains the neutral impurities and can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until the solution is acidic (test with pH paper, target pH ~2). The this compound will precipitate as a solid.[6][10]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Allow the solid to air dry, then place it in a desiccator under vacuum to remove all residual moisture.
Caption: Step-by-step flowchart for acid-base extraction.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol is for the rapid qualitative analysis of product purity.
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of your crude material and your purified material in a suitable solvent (e.g., ethyl acetate).
-
Mobile Phase: Prepare an eluting solvent system. A good starting point is a 7:3 mixture of hexane and ethyl acetate. To this mixture, add 0.5-1% acetic acid to prevent streaking.[6]
-
Spotting: Using a capillary tube, spot the crude and purified samples side-by-side on a silica gel TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm). The absence or significant reduction of impurity spots in the purified lane indicates a successful purification.
For quantitative analysis and final purity confirmation, techniques like High-Performance Liquid Chromatography (HPLC)[16], Gas Chromatography (GC)[17], and Quantitative Nuclear Magnetic Resonance (qNMR)[18] are recommended.
References
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- ChemBK. (2024). This compound.
- LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid.
- SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column.
- CABI. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.
- Goods. (n.d.). This compound.
- Shandong Biotech. (n.d.). This compound.
- ElectronicsAndBooks. (n.d.). THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES.
- Royal Society of Chemistry. (1964). Separation of the hydrodesulphurisation products of thiophene by gas chromatography. The Analyst, 89(1061), 549-550.
- Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- Cheméo. (n.d.). Chemical Properties of 2-Thiophenecarboxylic acid, 5-methyl- (CAS 1918-79-2).
- ACS Publications. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega.
- Niemczyk, M. (2010). Recrystallization Demonstrated by Mark Niemczyk, PhD [Video]. YouTube.
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts.
- ResearchGate. (2006). The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds.
Sources
- 1. benchchem.com [benchchem.com]
- 2. qcc.edu [qcc.edu]
- 3. nbinno.com [nbinno.com]
- 4. CAS 19432-69-0: Methyl 5-methyl-2-thiophenecarboxylate [cymitquimica.com]
- 5. This compound | 1918-79-2 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chembk.com [chembk.com]
- 8. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. vernier.com [vernier.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound 99 1918-79-2 [sigmaaldrich.com]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. youtube.com [youtube.com]
- 15. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Separation of the hydrodesulphurisation products of thiophene by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Methyl-2-thiophenecarboxylic Acid and Its Derivatives
Welcome to the technical support center for 5-Methyl-2-thiophenecarboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during the handling, storage, and application of these versatile chemical building blocks. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction: Understanding the Thiophene Core
This compound is a key intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for advanced technologies.[1] The stability of this compound and its derivatives is paramount for reproducible experimental outcomes and the integrity of the final products. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, imparts unique chemical properties. While considered aromatic, the degree of aromaticity is less than that of benzene, which influences its reactivity and stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including:
-
Exposure to strong oxidizing agents: The thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides and other degradation products.
-
Extreme pH conditions: Both highly acidic and strongly basic conditions can promote degradation. Strong acids can lead to polymerization of the thiophene ring, while strong bases can facilitate decarboxylation or other unwanted reactions.
-
Elevated temperatures: Thermal stress can lead to decomposition, potentially causing the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[2]
-
Exposure to light: Like many organic compounds, prolonged exposure to UV light may initiate photodegradation pathways.
-
Presence of moisture: For derivatives such as esters, moisture can lead to hydrolysis.
Q2: How should this compound be properly stored to ensure its stability?
A2: To maintain the integrity and stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[3] The container should be tightly sealed to prevent exposure to moisture and air. It is also crucial to store it away from incompatible substances, particularly strong oxidizing agents, strong acids, and strong bases.[3]
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Reactions with these substances can lead to vigorous and potentially hazardous decomposition.
Q4: What are the common degradation products of thiophene-containing compounds?
A4: The metabolism and degradation of thiophene-containing drugs can lead to the formation of reactive metabolites. The primary degradation pathways often involve the cytochrome P450-dependent formation of highly reactive thiophene S-oxides and thiophene epoxides.[4] These electrophilic metabolites can be responsible for drug-induced toxicity.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound and its derivatives.
Issue 1: Unexpected Color Change or Degradation of the Solid Compound
| Potential Cause | Suggested Solution(s) |
| Exposure to light | Store the compound in an amber-colored vial or a container protected from light. |
| Oxidation from air exposure | Ensure the container is tightly sealed and consider storing under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. |
| Contamination with impurities | Re-purify the compound by recrystallization. A common solvent system for purification is an ethyl acetate-hexane mixture.[5] |
Issue 2: Low Yield or Failure in Esterification Reactions
| Potential Cause | Suggested Solution(s) |
| Low reactivity of the carboxylic acid | Activate the carboxylic acid by converting it to a more reactive species, such as an acid chloride or by using a coupling agent (e.g., DCC, EDC). |
| Unfavorable reaction equilibrium | In Fischer esterification, use a large excess of the alcohol and remove the water formed during the reaction using a Dean-Stark apparatus.[6] |
| Steric hindrance | While less of a concern for the 5-methyl derivative, for more sterically hindered thiophenecarboxylic acids, consider using a more potent catalyst or more reactive acylating agents like acid anhydrides.[6] |
| Side reactions | Transesterification can be a competing reaction if an ester derivative is already present in the molecule.[6] Using a large excess of the desired alcohol can help favor the intended reaction. |
Issue 3: Formation of Impurities During Synthesis or Storage
| Potential Cause | Suggested Solution(s) |
| Decarboxylation | Avoid prolonged exposure to high temperatures, especially in the presence of a base. Decarboxylation of aromatic carboxylic acids can sometimes be promoted by heat.[7] |
| Polymerization | Avoid strongly acidic conditions, as this can induce the polymerization of the thiophene ring.[6] |
| Regioisomeric impurities from synthesis | During the synthesis of derivatives, such as the formylation of 2-methylthiophene to produce the corresponding aldehyde, regioisomers can form. Optimizing the reaction temperature (lower temperatures often favor higher regioselectivity) and solvent can help minimize the formation of these impurities.[8] |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity and detecting degradation products of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient of acetonitrile and water with 0.1% formic acid.
-
HPLC Analysis:
-
Inject a known volume of the sample solution onto the HPLC system.
-
Run a gradient elution method to separate the parent compound from any potential impurities or degradation products.
-
Monitor the elution profile using a UV detector, typically at a wavelength around 254 nm.[3]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to a standard.
-
Quantify the purity of the sample by calculating the peak area percentage.
-
Identify any additional peaks as potential impurities or degradation products.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[9]
Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample solution in 0.1 M HCl at a specified temperature (e.g., 60 °C) for a set period.
-
Basic Hydrolysis: Incubate the sample solution in 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a set period.
-
Oxidative Degradation: Treat the sample solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80 °C) for an extended period.
-
Photodegradation: Expose the sample solution to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.[10]
Procedure:
-
For each stress condition, prepare a sample of this compound at a known concentration.
-
Also, prepare a control sample stored under normal conditions.
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all samples, including the control, by a validated stability-indicating HPLC method (as described in Protocol 1).
-
Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound and its derivatives.
Diagram 2: Troubleshooting Workflow for Synthesis
Caption: A troubleshooting workflow for addressing low product yield in syntheses involving this compound derivatives.
References
- Cheméo. (n.d.). Chemical Properties of 2-Thiophenecarboxylic acid, 5-methyl- (CAS 1918-79-2).
- Beilstein Journal of Organic Chemistry. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid.
- MDPI. (2022). Analytical Methods for the Degradation of Phytoconstituents.
- Wikipedia. (n.d.). Decarboxylation.
- Organic Chemistry Portal. (n.d.). Decarboxylations.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate.
- NIST. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-.
- Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde.
- NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde.
- MDPI. (2021). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review.
- Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
- Caron. (n.d.). Rapid & Repeatable Photostability Results in an ICH Q1B Option II Chamber.
- Royal Society of Chemistry. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates.
- Chinese Chemical Letters. (2005). Analyzing photodegradation intermediates of phenol and degradation mechanism.
- MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.
- Scribd. (n.d.). Hydrolysis Kinetics of Thifensulfuron Methyl in Aqueous Buffer Solutions.
- MedCrave. (2016). Forced Degradation Studies.
- National Institutes of Health. (2023). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry.
- PubMed. (2023). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry.
- PubMed. (1991). Tests for detecting degradation of gelatin: comparison of five methods.
Sources
- 1. qcc.edu [qcc.edu]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. This compound | 1918-79-2 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Decarboxylation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. caronscientific.com [caronscientific.com]
Optimizing solvent systems for 5-Methyl-2-thiophenecarboxylic acid reactions
An essential component in the synthesis of various pharmaceuticals and advanced materials, 5-Methyl-2-thiophenecarboxylic acid (5-MTCA) presents unique challenges and opportunities in reaction optimization.[1][2] Its reactivity is intrinsically linked to the solvent system in which it is employed. The choice of solvent governs not only the solubility of the acid and other reagents but also influences reaction kinetics, equilibrium position, and the formation of side products.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing solvent systems for reactions involving 5-MTCA. It is structured to address common challenges through detailed troubleshooting guides, frequently asked questions, and validated experimental protocols.
Understanding this compound: Core Properties
Before optimizing reaction conditions, it is crucial to understand the fundamental physical and chemical properties of 5-MTCA.
-
Structure: A thiophene ring substituted with a methyl group at the 5-position and a carboxylic acid at the 2-position.
-
Appearance: Typically a beige or white crystalline powder.[3]
-
Melting Point: 135-138 °C.
-
Molecular Weight: 142.18 g/mol .
The presence of both a hydrophobic thiophene ring and a polar carboxylic acid group gives 5-MTCA a distinct solubility profile that must be carefully considered.
Solubility Profile and Initial Solvent Selection
The first step in any reaction optimization is ensuring that all reactants are sufficiently soluble under the reaction conditions. Carboxylic acids like 5-MTCA can form stable dimers through hydrogen bonding, particularly in nonpolar solvents, which can affect their reactivity.[4] Polar solvents can disrupt this dimerization.[5]
Table 1: Solubility Characteristics of this compound
| Solvent Class | Example Solvents | Solubility of 5-MTCA | Rationale & Typical Applications |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Dichloromethane (DCM) | High | These solvents effectively solvate the molecule without interfering with reactions requiring strong nucleophiles. Ideal for amidations and nucleophilic substitutions.[6] |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | Moderate to Low (Solubility increases in basic aqueous solutions) | Can participate in hydrogen bonding and may react with electrophilic reagents. Often used in esterifications (as a reagent) or as a co-solvent in Suzuki couplings.[4][7] |
| Ethereal | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Good general-purpose solvents for a range of reactions. Dioxane is frequently used with water in palladium-catalyzed cross-coupling reactions.[8] |
| Non-Polar | Toluene, Hexanes, Carbon Tetrachloride | Low to Insoluble | Generally poor solvents for 5-MTCA itself, but may be used when a co-solvent is present or for specific reaction types where low polarity is beneficial. Toluene is common in direct amidations using specific reagents.[9] |
Reaction-Specific Solvent System Optimization
The optimal solvent system is highly dependent on the specific transformation being performed. Below are guides for the most common reactions involving 5-MTCA.
Amidation Reactions
Amidation, the formation of an amide bond, is a cornerstone of pharmaceutical synthesis.[9] Direct reaction between a carboxylic acid and an amine is often inefficient and requires activation.
Frequently Asked Questions (FAQs): Amidation
-
Q: My amidation reaction is sluggish or shows no conversion. What is the most likely cause related to the solvent?
-
A: The primary cause is often poor solubility of the starting materials or the formation of an unreactive amine-acid salt. The choice of a polar aprotic solvent like DMF, DCM, or THF is critical. Additionally, a non-nucleophilic base such as Diisopropylethylamine (DIPEA) should be added to prevent salt formation and free the amine for nucleophilic attack.
-
-
Q: I am observing a significant amount of an N-acylurea byproduct when using EDC as a coupling reagent. How can I mitigate this?
-
A: The formation of N-acylurea is a common side reaction where the activated O-acylisourea intermediate rearranges. This can be suppressed by adding an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt). These additives react with the intermediate to form a more stable activated ester, which is less prone to rearrangement and reacts cleanly with the amine. The reaction is best performed in anhydrous DCM or DMF.
-
-
Q: Can I use a protic solvent for my amidation reaction?
-
A: It is highly discouraged. Protic solvents can compete with the amine as a nucleophile, reacting with the activated carboxylic acid intermediate and reducing the yield of the desired amide.
-
Workflow: Troubleshooting Amidation Reactions
Caption: Troubleshooting Decision Tree for Amidation.
Esterification Reactions
Esterification can be achieved through several methods, with solvent choice playing a key role in driving the reaction equilibrium.
Frequently Asked Questions (FAQs): Esterification
-
Q: I am attempting a Fischer esterification with methanol, but the yield is low. How can I improve it?
-
A: Fischer esterification is an equilibrium-limited process.[10] To drive the reaction toward the ester product, the alcohol (in this case, methanol) should be used in large excess, often serving as the solvent itself.[11] The addition of a catalytic amount of a strong acid like H₂SO₄ or anhydrous HCl is also necessary.[10][11] Removing the water byproduct, for instance, with a Dean-Stark apparatus if using a solvent like toluene, will also shift the equilibrium to favor the product.
-
-
Q: My substrate is sensitive to strong acids. What is a good alternative to Fischer esterification and what solvent should I use?
-
A: For acid-sensitive substrates, using coupling agents is an excellent alternative. Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), is a mild and effective method.[11] This reaction is typically run in aprotic solvents like DCM or THF to ensure solubility and prevent side reactions. Another method is to first convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then react the isolated acid chloride with the alcohol in the presence of a base like pyridine or triethylamine.[10]
-
Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. Solvent systems for these reactions are often biphasic or contain specific additives. (Note: This typically requires conversion of the carboxylic acid to a halide or triflate first).
Frequently Asked Questions (FAQs): Suzuki Coupling
-
Q: What is the purpose of using a mixed solvent system like 1,4-dioxane/water or DMF/water in Suzuki couplings?
-
A: This is a classic Suzuki coupling condition. The organic solvent (dioxane, DMF, or toluene) is chosen to dissolve the organic components, namely the thiophene derivative and the boronic acid.[7][12] Water is crucial for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitating the transmetalation step in the catalytic cycle.[7][12] The combination often leads to higher reaction rates and yields.[8]
-
-
Q: I am observing significant debromination of my starting material instead of the coupled product. How can I prevent this?
-
A: Debromination is a common side reaction that can be influenced by the solvent, base, and temperature. Using a milder base, such as KF, may help. Optimizing the temperature to the minimum required for coupling is also crucial.[7] While some water is beneficial, using strictly anhydrous solvents and reagents (where the protocol allows) can sometimes reduce hydrodehalogenation side reactions.[7]
-
-
Q: Does solvent polarity always predict the outcome in Suzuki couplings?
-
A: Not necessarily. While polar aprotic solvents are common, the effect is more complex than simple polarity. Some studies have shown that the ability of solvents like DMF or MeCN to stabilize anionic transition states can influence selectivity in complex substrates, but this does not always correlate directly with the dielectric constant.[13] Therefore, empirical screening of different solvent systems is often the most effective approach.
-
Diagram: General Solvent Screening Workflow
Caption: A general workflow for selecting and optimizing a solvent system.
Validated Experimental Protocols
The following protocols provide a starting point for common transformations. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[14][15]
Protocol 1: General Procedure for Amidation using HATU
This protocol is effective for a wide range of amines, including those that are less nucleophilic.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add HATU (1.1 eq.) and DIPEA (2.0-3.0 eq.) to the solution.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial to form the activated ester and avoid side reactions with the amine.
-
Amine Addition: Add the desired amine (1.1-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling of a 5-Bromo-2-Thiophene Derivative
This protocol assumes the carboxylic acid has been converted to a bromo-derivative for coupling.
-
Reaction Setup: To a flame-dried Schlenk flask, add the 5-bromo-2-thiophene derivative (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[7][8]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of inert gas.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- Material Safety Data Sheet - this compound, 99%. (n.d.). Cole-Parmer.
- MSDS of this compound. (2008). Capot Chemical Co., Ltd.
- Azzouz, A. S. P., & Al-Niemi, M. M. H. (2021). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. ResearchGate.
- Solvent effects. (n.d.). In Wikipedia.
- Reactions of Carboxylic Acids. (2024). In Chemistry LibreTexts.
- Pereira, C. F., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega.
- Chemical Properties of 2-Thiophenecarboxylic acid, 5-methyl- (CAS 1918-79-2). (n.d.). Cheméo.
- What are some common causes of low reaction yields? (2024). Reddit.
- Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022). RSC Publishing.
- Physical Properties of Carboxylic Acids. (2023). JoVE.
- Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate. (2022). RSC Publishing.
- The effect of different solvents on the Suzuki coupling reaction. (2015). ResearchGate.
- Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal.
- Thiophene-2-carboxylic acid. (n.d.). In Wikipedia.
- This compound. (n.d.). Autech Industry Co.,Limited.
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. (2022). ResearchGate.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry.
- The Versatility of 5-Acetyl-3-methyl-2-thiophenecarboxylic Acid in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Thiophene-2-carboxylic-acid derivatives and process for their preparation. (1986). Google Patents.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2016). MDPI.
- Safer Reagent for the Direct Amidation of Carboxylic Acids. (2022). ChemistryViews.
- Side reactions during esterification. (2020). ResearchGate.
- Development of potential manufacturing routes for substituted thiophenes. (2012). Beilstein Journal of Organic Chemistry.
- Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters. (2008). ResearchGate.
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (2002). Semantic Scholar.
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (2002). ResearchGate.
- Development of potential manufacturing routes for substituted thiophenes. (2012). ResearchGate.
- 2-Thiophenecarboxylic acid. (n.d.). PubChem.
- Amidation via transthioesterification of thioacids and dithiocarbamates. (2022). ResearchGate.
- Deprotonation of 2-thiophenecarboxylic acid. (2021). Reddit.
Sources
- 1. qcc.edu [qcc.edu]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1918-79-2 [chemicalbook.com]
- 4. Video: Physical Properties of Carboxylic Acids [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Safer Reagent for the Direct Amidation of Carboxylic Acids - ChemistryViews [chemistryviews.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. echemi.com [echemi.com]
Technical Support Center: 5-Methyl-2-thiophenecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-Methyl-2-thiophenecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical work-up and purification stages of this important synthetic building block. As a versatile intermediate in pharmaceuticals and material science, achieving high purity is paramount.[1][2] This document provides in-depth, field-tested insights into common challenges, offering troubleshooting solutions and robust protocols to ensure the successful isolation of your target compound.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the work-up procedure.
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound should be a beige or white crystalline powder.[3] Its reported melting point is in the range of 135-138 °C. Significant deviation from this range or a discolored appearance (e.g., brown or tarry) indicates the presence of impurities.
Q2: My reaction mixture is a dark, tarry mess after the synthesis. Is the product lost?
A2: Not necessarily. The formation of dark, polymeric tars is a common issue, especially in syntheses like the Vilsmeier-Haack reaction, often due to excessive temperatures or impurities in the starting materials.[4] While this can complicate purification and reduce yield, the desired product can often be recovered. A carefully executed acidic-basic extraction is key to separating the carboxylic acid from neutral, polymeric, and basic impurities.
Q3: I'm experiencing a persistent emulsion during the solvent extraction. What's the best way to resolve this?
A3: Emulsions are common during the aqueous work-up, often due to incomplete hydrolysis of reaction intermediates.[4] The most effective solution is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing a sharper separation from the organic layer. In very stubborn cases, allowing the mixture to stand for an extended period or gentle centrifugation can be effective.
Q4: Upon acidification of the basic aqueous extract, no precipitate forms. What are the likely causes?
A4: This is a frustrating but solvable issue. The primary causes are:
-
Insufficient Acidification: The pH may not be low enough to fully protonate the carboxylate salt. The target pH should be ~1-2. Always check with pH paper or a meter.
-
Insufficient Product: If the reaction yield was very low, the product concentration in the aqueous phase might be below its solubility limit.
-
Product is More Soluble Than Expected: If a large volume of water was used, or if co-solvents are present, the product may remain dissolved. Try concentrating the aqueous layer under reduced pressure or extracting it with a suitable organic solvent like ethyl acetate after acidification.
Troubleshooting Guide: Work-up & Isolation
This guide provides a systematic approach to resolving specific experimental issues.
| Problem | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| Low Yield of Isolated Product | 1. Incomplete Reaction: The synthesis did not proceed to completion. 2. Product Loss During Extraction: The product has some solubility in the aqueous phase, especially if the pH of the organic washes is not carefully controlled. 3. Incomplete Precipitation: The pH of the aqueous layer was not sufficiently lowered during acidification. | 1. Verify Completion: Before work-up, confirm reaction completion using an appropriate analytical technique (e.g., TLC, GC-MS). 2. Optimize Extraction: Minimize the number of aqueous washes. Back-extract all aqueous layers with fresh organic solvent to recover any dissolved product. 3. Ensure Full Protonation: Acidify the combined basic extracts slowly with cooling (e.g., in an ice bath) to a pH of 1-2 using an acid like 2M HCl.[3] This ensures the carboxylate is fully converted to the less water-soluble carboxylic acid. |
| Product is Oily or a Low-Melting Solid | 1. Presence of Solvent: Residual solvent (e.g., ethyl acetate, hexane) is trapped in the solid. 2. Impurities: Co-precipitation of unreacted starting materials or side products, which can act as a melting point depressant. Common impurities can include regioisomers or byproducts from the specific synthetic route used.[4] | 1. Thorough Drying: Dry the filtered solid under high vacuum for several hours, potentially with gentle heating (well below the melting point). 2. Purify via Recrystallization: This is the most effective method for removing impurities and obtaining a sharp-melting, crystalline product. (See Protocol 2). Water or a water/ethanol mixture is often a suitable solvent system.[5][6] |
| Final Product is Discolored (Yellow/Brown) | 1. Chromophoric Impurities: Trace impurities from the reaction, often polymeric or oxidized species, can impart color. 2. Product Instability: While generally stable, thiophene derivatives can be sensitive to strong acid and heat over prolonged periods. | 1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal before allowing it to cool. 2. Minimize Heat/Acid Exposure: Perform the work-up efficiently and avoid excessively long heating times during recrystallization. |
Experimental Workflows & Protocols
General Work-up & Extraction Workflow
The following diagram outlines the standard decision-making process for the extractive work-up of this compound, a crucial step to separate the acidic product from neutral or basic impurities.
Caption: Standard Acid-Base Extraction Workflow for Product Isolation.
Protocol 1: Standard Aqueous Work-up Procedure
This protocol details the extraction of the product from a typical reaction mixture. The core principle is the conversion of the carboxylic acid into its water-soluble sodium salt, allowing for separation from non-acidic organic impurities.
-
Quenching: Carefully pour the completed reaction mixture into a beaker containing crushed ice and water. This step hydrolyzes any remaining reactive intermediates and controls the exothermic reaction.[7]
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. The volume of the organic solvent should be sufficient to dissolve the product effectively. Repeat the extraction two to three times.
-
Combine Organic Layers: Combine all the organic extracts in the separatory funnel.
-
Basic Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the combined organic layers and shake gently at first to release any evolved CO₂, then more vigorously.[3] This converts the desired carboxylic acid into its sodium salt, which is soluble in the aqueous phase.
-
Separate Layers: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the basic wash on the organic layer one more time and combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
Acidification & Precipitation: Cool the combined basic aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 1 and 2 (verify with pH paper). A colorless or beige solid should precipitate.[3]
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the collected solid under high vacuum to a constant weight to remove residual water. The product is now ready for analysis or further purification by recrystallization.
Troubleshooting Flowchart: No Precipitation on Acidification
If the product fails to precipitate in step 6 of the protocol above, follow this logical troubleshooting guide.
Caption: Troubleshooting Logic for Failure to Precipitate Product.
Protocol 2: Recrystallization for Final Purification
Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.[8]
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble when hot. Water or a mixture of ethanol and water are often good starting points.[5][6]
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel (containing fluted filter paper) into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize the recovery of the crystals.
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under high vacuum. The final product should be a pure, crystalline solid with a sharp melting point.
References
- BenchChem. (n.d.). Troubleshooting side reactions in 5-Methyl-2-thiophenecarboxaldehyde synthesis.
- goods.com. (n.d.). This compound.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Methyl-2-thiophenecarboxaldehyde.
- Pleiades Publishing, Ltd. (2004).
- Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- ACS Publications. (2020). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
- ResearchGate. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts.
- PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid.
- Niemczyk, M. (2010, September 1). Recrystallization Demonstrated by Mark Niemczyk, PhD [Video]. YouTube.
- ResearchGate. (1998). The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds.
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
Sources
- 1. qcc.edu [qcc.edu]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1918-79-2 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 6. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
Preventing decarboxylation of 5-Methyl-2-thiophenecarboxylic acid
A Guide to Preventing and Troubleshooting Decarboxylation
Welcome to the Technical Support Center for 5-Methyl-2-thiophenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance in handling this versatile building block. Unintended decarboxylation is a common challenge that can lead to yield loss and impurities. This resource offers practical, field-proven insights to help you navigate your experiments successfully, ensuring the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for this compound?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this results in the formation of 2-methylthiophene, an undesired byproduct. This reaction is a concern as it reduces the yield of the desired product and introduces an impurity that may be difficult to separate. The thiophene ring's aromaticity and the electron-donating nature of the methyl group can influence the stability of the carboxylic acid, particularly under harsh reaction conditions.
Q2: Under what conditions is this compound prone to decarboxylation?
A2: Decarboxylation of this compound is typically induced by:
-
High Temperatures: Many organic reactions require heat, which can provide the activation energy needed for decarboxylation to occur. Temperatures exceeding 150°C should be approached with caution.
-
Strongly Acidic or Basic Conditions: While the compound is stable under normal conditions, extreme pH environments, especially when combined with heat, can facilitate the removal of the carboxyl group.
-
Presence of Certain Metal Catalysts: Transition metals, particularly copper and palladium, can catalyze decarboxylation, sometimes as a competing reaction in cross-coupling processes.[1][2]
-
Extended Reaction Times: Prolonged exposure to even moderately elevated temperatures can lead to a gradual increase in the amount of decarboxylated byproduct.
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be stored in a cool, dry place, ideally between 2-8°C and protected from light.[3] It is a non-combustible solid and should be handled with standard personal protective equipment, including eyeshields and gloves.[3]
Troubleshooting Guide: Identifying and Mitigating Decarboxylation
This section addresses common experimental issues and provides actionable solutions to minimize decarboxylation.
Issue 1: Significant formation of 2-methylthiophene detected during a reaction.
| Potential Cause | Recommended Solution |
| Excessive Reaction Temperature | Monitor the internal reaction temperature closely. If the reaction allows, consider running it at a lower temperature for a longer duration. For thermally sensitive reactions, explore milder activation methods. |
| Harsh pH Conditions | If possible, use milder acids or bases, or buffer the reaction mixture. For reactions requiring strong bases, consider using non-nucleophilic bases and adding them at low temperatures. |
| Inappropriate Catalyst System | For cross-coupling reactions, screen different palladium catalysts and ligands. Some ligand systems can promote the desired coupling over decarboxylation. |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or LC-MS. Work up the reaction as soon as the starting material is consumed to avoid prolonged exposure to heat. |
Issue 2: Low yield in a reaction where decarboxylation is a suspected side reaction.
| Potential Cause | Recommended Solution |
| Competitive Decarboxylation Pathway | Modify the reaction sequence. For instance, if performing a reaction that is sensitive to the free carboxylic acid (e.g., certain cross-couplings), consider protecting the carboxylic acid as an ester. The ester can be hydrolyzed back to the acid in a subsequent step under mild conditions. |
| Decomposition of the Starting Material | Confirm the purity of your starting this compound. Impurities could catalyze decomposition. If necessary, purify the starting material by recrystallization. |
Analytical Detection of Decarboxylation
The primary byproduct of decarboxylation is 2-methylthiophene. Its presence and quantity can be determined using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for detecting the presence of 2-methylthiophene in a sample of this compound.
-
This compound: The spectrum will show characteristic peaks for the thiophene ring protons and the methyl group protons, as well as a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
2-Methylthiophene (Decarboxylation Product): The appearance of a new set of signals corresponding to 2-methylthiophene is a clear indicator of decarboxylation. The chemical shifts for 2-methylthiophene in CDCl₃ are approximately 7.05 ppm (dd), 6.88 ppm (dd), 6.75 ppm (dd), and 2.49 ppm (s, 3H).[4][5] By integrating the peaks of the starting material and the byproduct, the relative percentage of each can be estimated.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the quantitative analysis of this compound and its decarboxylated product, 2-methylthiophene. A reverse-phase HPLC method can be developed to separate these two compounds.
Table 1: General HPLC Method Parameters
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid)[3][6][7][8][9] |
| Detection | UV detection at a wavelength where both compounds have significant absorbance (e.g., 254 nm). |
| Quantification | Use of a calibration curve with certified reference standards for both this compound and 2-methylthiophene. |
Recommended Protocols to Avoid Decarboxylation
To prevent decarboxylation, it is crucial to employ mild reaction conditions, particularly when functionalizing the carboxylic acid group.
Protocol 1: Mild Esterification using EDC/DMAP
This method, a variation of the Steglich esterification, avoids high temperatures and strong acids.[1][10]
dot
Caption: Mild esterification workflow using EDC/DMAP.
Methodology:
-
Dissolve this compound (1 equivalent) and the desired alcohol (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) precipitate.
-
Work up the filtrate by washing with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be further purified by column chromatography.
Protocol 2: Amide Coupling using HOBt/EDC
This peptide coupling method is highly efficient for forming amide bonds at room temperature, thus preventing thermal decarboxylation.[11][12][13]
dot
Caption: Simplified mechanism of EDC/HOBt amide coupling.
Methodology:
-
Dissolve this compound (1 equivalent) in DMF.
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 3: Suzuki Cross-Coupling of the Corresponding Bromide
For C-C bond formation, it is often advantageous to first convert the carboxylic acid to a more stable derivative, such as an ester of the corresponding bromo-substituted thiophene, and then perform the Suzuki coupling.[1][2][14][15][16]
Methodology:
-
Bromination: Brominate this compound at the 4-position using a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent, keeping the temperature low to prevent decarboxylation.
-
Esterification: Protect the carboxylic acid as a methyl or ethyl ester using one of the mild methods described above.
-
Suzuki Coupling:
-
Dissolve the bromo-ester (1 equivalent) and the desired boronic acid (1.2-1.5 equivalents) in a solvent system such as 1,4-dioxane and water.
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the coupled product by column chromatography.
-
-
Hydrolysis: If the free carboxylic acid is the desired final product, hydrolyze the ester under mild basic conditions (e.g., LiOH in THF/water at room temperature).
By understanding the factors that lead to decarboxylation and employing these milder, controlled synthetic strategies, researchers can effectively utilize this compound in their synthetic campaigns while maximizing yield and purity.
References
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033118).
- Various Authors. (2025). A Mild and Effective Method for the Transesterification of Carboxylic Acid Esters. ResearchGate.
- Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Scholars Research Library.
- Ali, A., et al. (n.d.).
- Journal of Material Chemistry C. (2019).
- Rasool, N., et al. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health.
- BenchChem. (2025). An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid.
- Green, K. M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
- SIELC Technologies. (n.d.). Separation of 5-Methyl-2-thiophenecarboxaldehyde on Newcrom R1 HPLC column.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Anand, R. C., et al. (1999). Selective Esterification of Nonconjugated Carboxylic Acids in the Presence of Conjugated or Aromatic Carboxylic Acids under Mild Conditions. Journal of Chemical Research.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Kandasamy, J. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
- Siddiqui, H. L., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI.
- Rasool, N., et al. (2025). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Thompson, A. E., et al. (2025).
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Various Authors. (2025). Rapid, Room-Temperature Amidation via Tandem Titanium Amido Complex and Titanium Carboxylate Intermediates. ResearchGate.
- Lee, S., et al. (2022). Method Development and Validation for Simultaneous Analysis of Eleven Components for Quality Control of Geumgwesingihwan Using HPLC–DAD and UPLC–MS/MS. MDPI.
- Various Authors. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate.
- The MJA Lab. (2020). Green Chemistry.
- Various Authors. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Hindawi.
- Reddit. (2024). EDC-HOBt Amide coupling workup help. r/Chempros.
- Esterification Lab Answers. (n.d.).
- Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Various Authors. (n.d.). Simultaneous Determination of Five Compounds by HPLC and Its Application to the Suitable Harvest Time for Medicinal Plant Curcuma wenyujin. Asian Journal of Chemistry.
- Reddit. (2024). Esterification not Working (Separation). r/OrganicChemistry.
Sources
- 1. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methylthiophene(554-14-3) 1H NMR spectrum [chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Separation of 5-Methyl-2-thiophenecarboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to 5-Methyl-2-thiophenecarboxylic Acid vs. Thiophene-2-carboxylic Acid in Synthesis
For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision that profoundly influences the efficiency, regioselectivity, and overall success of a synthetic route. Within the thiophene scaffold, a privileged structure in medicinal chemistry, 5-Methyl-2-thiophenecarboxylic acid and its parent compound, thiophene-2-carboxylic acid, are two common building blocks. This guide provides an in-depth technical comparison of these two reagents, drawing on experimental data and established chemical principles to inform your synthetic strategies.
At a Glance: Structural and Physicochemical Properties
A foundational understanding of the physicochemical properties of these two acids is essential for predicting their behavior in a reaction. The primary distinction lies in the presence of a methyl group at the 5-position of the thiophene ring in this compound.
| Property | Thiophene-2-carboxylic acid | This compound | Significance in Synthesis |
| Molecular Formula | C₅H₄O₂S | C₆H₆O₂S | The additional methyl group increases the molecular weight and lipophilicity of the methylated compound. |
| Molecular Weight | 128.15 g/mol | 142.18 g/mol [1] | Affects stoichiometry calculations and can influence physical properties. |
| Melting Point | 125-127 °C[2] | 135-138 °C[3] | A higher melting point can be indicative of different crystal packing and intermolecular forces. |
| pKa | ~3.49-3.51[2][4] | ~3.71 (Predicted)[5] | This difference in acidity, though slight, can impact reaction rates in base-catalyzed reactions and the choice of reaction conditions. |
| Appearance | White to off-white solid[2] | Beige crystalline powder[3] | Physical appearance can be an initial indicator of purity. |
The Influence of the 5-Methyl Group: An Electronic and Steric Perspective
The methyl group at the 5-position is an electron-donating group (EDG) through a positive inductive effect (+I). This seemingly minor structural modification has significant consequences for the reactivity of both the carboxylic acid functionality and the thiophene ring itself.
Impact on Acidity and Carboxylic Acid Reactivity
The electron-donating nature of the methyl group pushes electron density into the thiophene ring. This has a destabilizing effect on the carboxylate anion formed upon deprotonation, making the carboxylic acid less acidic. This is reflected in the higher predicted pKa of this compound (~3.71) compared to the experimentally determined pKa of thiophene-2-carboxylic acid (~3.49)[2][5].
Causality in Experimental Choices:
-
Base Selection: In reactions where deprotonation of the carboxylic acid is a key step, such as in certain esterification or amidation protocols, the slightly lower acidity of the methylated analogue might necessitate a slightly stronger base or longer reaction times to achieve complete conversion.
-
Nucleophilicity of the Carboxylate: The increased electron density on the carboxylate of the methylated compound could, in principle, enhance its nucleophilicity. However, this effect is generally minor and often outweighed by other factors like steric hindrance.
Reactivity of the Thiophene Ring: Electrophilic Aromatic Substitution
The electron-donating methyl group activates the thiophene ring towards electrophilic aromatic substitution (EAS). This increased nucleophilicity means that this compound will generally react faster in EAS reactions compared to thiophene-2-carboxylic acid.
Regioselectivity:
-
Thiophene-2-carboxylic acid: The carboxylic acid group is a deactivating, meta-directing group in benzene chemistry. However, in the electron-rich thiophene ring, the directing effects are more complex. Electrophilic substitution on thiophene-2-carboxylic acid preferentially occurs at the 5-position[6].
-
This compound: With the 5-position blocked by the methyl group, electrophilic attack is directed to the other available positions on the ring, primarily the 4-position. The activating effect of the methyl group and the deactivating effect of the carboxylic acid group will influence the overall reactivity and the precise regiochemical outcome.
Figure 1. Regioselectivity in Electrophilic Aromatic Substitution.
Comparative Performance in Key Synthetic Transformations
While direct side-by-side comparative studies are scarce, we can infer performance differences based on the electronic effects discussed and isolated experimental data.
Esterification
Esterification is a fundamental transformation for these carboxylic acids. In one study, the synthesis of methyl 5-methyl-2-thiophenecarboxylate from 2-methylthiophene was reported with a 49% yield under specific catalytic conditions[7]. Another study reports the synthesis of methyl 2-thiophenecarboxylate with a 45% yield under similar, though not identical, conditions[7]. These results suggest comparable, though not directly comparable, yields in this specific transformation.
Experimental Protocol: General Acid-Catalyzed Esterification
This protocol is a generalized procedure and may require optimization for each specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the thiophenecarboxylic acid (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, 10-20 eq.).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.
Amidation
Amide bond formation is another crucial reaction, particularly in the synthesis of bioactive molecules. The choice of coupling agent and reaction conditions is critical for achieving high yields, especially with less nucleophilic amines.
Expected Performance:
Given the similar acidities, both compounds are expected to perform comparably in standard amide coupling reactions. The choice of coupling reagent (e.g., HATU, HBTU, EDC) and base will be the primary determinants of success.
Experimental Protocol: General Amide Coupling using Thionyl Chloride
This protocol involves the formation of an acyl chloride intermediate, which is highly reactive towards amines.
-
Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the thiophenecarboxylic acid (1.0 eq.) in a dry, non-polar solvent (e.g., toluene or dichloromethane). Add thionyl chloride (1.2-1.5 eq.) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases.
-
Removal of Excess Reagent: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., dichloromethane). In a separate flask, dissolve the amine (1.0-1.2 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq.) in the same solvent. Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the crude amide by recrystallization or column chromatography.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. This compound | 1918-79-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Purity Validation of 5-Methyl-2-thiophenecarboxylic Acid by HPLC
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible outcomes. 5-Methyl-2-thiophenecarboxylic acid is a key building block in the synthesis of a variety of pharmaceuticals, including anti-inflammatory and antimicrobial agents.[1] Its purity can significantly impact the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound against other analytical techniques, supported by experimental data and established scientific principles.
The Critical Role of Purity for this compound
This compound serves as a versatile intermediate in organic synthesis.[1] The presence of impurities, which can originate from the synthetic route or degradation, can have significant consequences. Potential impurities may include unreacted starting materials, such as 2-acetyl-5-methylthiophene, or by-products from side reactions.[2] Therefore, a robust and validated analytical method for purity determination is not just a quality control measure but a critical component of the entire research and development process.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[3] For non-volatile and thermally labile compounds like this compound, reversed-phase HPLC with UV detection is the most common and effective method for purity analysis.
The Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte and potential impurities. For this compound, a reversed-phase C18 column is an excellent starting point due to the aromatic and moderately polar nature of the molecule. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate retention and resolution of the main component from any impurities. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.
Experimental Protocol: A Validated Reversed-Phase HPLC Method
This section details a step-by-step methodology for the validation of this compound purity by HPLC, in accordance with the International Council for Harmonisation (ICH) guidelines.[3]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve in 100 mL of mobile phase.
Validation Parameters
The method is validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the this compound peak from potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50-150% of the nominal concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
LOD and LOQ: The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Comparison with Alternative Analytical Techniques
While HPLC is the workhorse for purity determination, other techniques offer unique advantages and can be used as orthogonal methods for a more comprehensive purity assessment.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, sensitivity, and reproducibility. Well-established and widely available. | Requires a chromophore for UV detection. Can be time-consuming for complex mixtures. |
| Ion Chromatography (IC) | Ion-exchange separation of ionic species. | Excellent for separating and quantifying ionic impurities. Can be used for a wide range of charged molecules. | May require specialized columns and instrumentation. Can be sensitive to matrix effects. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High efficiency, fast analysis times, and low sample and reagent consumption. | Lower sensitivity for some analytes compared to HPLC. Reproducibility can be a challenge. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Primary ratio method, does not require a reference standard of the analyte. Provides structural information. | Lower sensitivity than chromatographic methods. Requires a high-field NMR spectrometer. |
Data Presentation: A Comparative Overview
The following table summarizes typical performance data for the different analytical techniques in the context of this compound purity analysis.
| Parameter | HPLC-UV | Ion Chromatography | Capillary Electrophoresis | qNMR |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.997 | Not Applicable |
| Accuracy (Recovery) | 98-102% | 97-103% | 95-105% | 99-101% |
| Precision (RSD) | < 2% | < 3% | < 5% | < 1% |
| LOD | ~0.01 µg/mL | ~0.05 µg/mL | ~0.1 µg/mL | ~0.1 mg/mL |
| LOQ | ~0.03 µg/mL | ~0.15 µg/mL | ~0.3 µg/mL | ~0.3 mg/mL |
Visualizing the Workflow and Logic
To better understand the experimental process and the relationships between different stages of analysis, the following diagrams are provided.
Caption: Logical relationship of analytical methods for purity assessment.
Conclusion: An Integrated Approach to Purity Validation
While HPLC with UV detection remains the primary and most robust method for the routine purity analysis of this compound, a comprehensive validation should consider the use of orthogonal techniques. Ion Chromatography and Capillary Electrophoresis can provide valuable information on ionic impurities and offer faster analysis times, respectively. Furthermore, qNMR serves as a powerful tool for the absolute quantification of purity without the need for a specific reference standard, making it an excellent complementary technique. By employing an integrated approach that leverages the strengths of each method, researchers and drug development professionals can ensure the highest quality and integrity of their starting materials, leading to more reliable and successful outcomes.
References
- Vertex AI Search. This compound.
- SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- PubMed.
- ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- ChemicalBook. This compound.
- Benchchem. This compound | 1918-79-2.
- PubMed. Analysis of carboxylic acids in biological fluids by capillary electrophoresis.
- PubMed. Ion Chromatography and Related Techniques in Carboxylic Acids Analysis.
- ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry.
- Wikipedia. Thiophene-2-carboxylic acid.
- goods. This compound.
Sources
A Spectroscopic Journey: Differentiating 5-Methyl-2-thiophenecarboxylic Acid from Its Synthetic Precursors
In the landscape of pharmaceutical and materials science research, 5-Methyl-2-thiophenecarboxylic acid serves as a pivotal heterocyclic building block, finding use in the synthesis of anti-inflammatory agents, agrochemicals, and advanced polymers[1]. Its utility hinges on its precise molecular structure, making unambiguous characterization essential. This guide provides an in-depth spectroscopic comparison of this compound against its common precursors, 2-methylthiophene and 5-methyl-2-thiophenecarboxaldehyde. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral markers that arise during its synthesis, offering researchers a validated framework for reaction monitoring and quality control.
The Synthetic Context: From Thiophene to Carboxylic Acid
A common and logical synthetic route to this compound begins with 2-methylthiophene. An electrophilic substitution, such as a Vilsmeier-Haack or Friedel-Crafts acylation reaction, introduces a carbonyl group at the C5 position, which is activated by the electron-donating methyl group, to form an intermediate like 5-methyl-2-thiophenecarboxaldehyde[2]. Subsequent oxidation of the aldehyde yields the final carboxylic acid. Understanding this progression is fundamental to interpreting the corresponding spectroscopic transformations.
Caption: Synthetic route to this compound.
Comparative Spectroscopic Analysis
The transformation from a simple substituted thiophene to an aldehyde and finally to a carboxylic acid introduces distinct functional groups whose electronic and vibrational properties are directly observable.
¹H NMR Spectroscopy: Tracking the Proton Environment
Proton NMR provides the most intuitive map of this chemical transformation. The key diagnostic regions are the aromatic (thiophene ring) and the downfield aldehyde/acidic proton regions.
-
2-Methylthiophene: The spectrum is characterized by three signals in the aromatic region corresponding to the protons at the C3, C4, and C5 positions, along with a singlet for the methyl protons around 2.5 ppm[3][4].
-
5-Methyl-2-thiophenecarboxaldehyde: The introduction of the electron-withdrawing aldehyde group at C2 dramatically alters the spectrum. A highly deshielded singlet appears far downfield (~9.8 ppm), which is the unmistakable signature of the aldehyde proton[5][6]. The symmetry of the thiophene ring is broken in a new way, resulting in two doublets for the remaining ring protons (H3 and H4)[5]. The H3 proton, being adjacent to the aldehyde, is shifted further downfield compared to the H4 proton[5].
-
This compound: Upon oxidation, the sharp aldehyde singlet vanishes. It is replaced by a much broader singlet, typically found even further downfield (>10-12 ppm), characteristic of the acidic carboxylic acid proton. The electronic environment of the ring protons is similar to the aldehyde, resulting in two distinct doublets.
| Compound | Methyl Protons (-CH₃) δ (ppm) | Thiophene Ring Protons δ (ppm) | Other Protons δ (ppm) |
| 2-Methylthiophene | ~2.49[4] | ~7.07 (d), ~6.88 (d), ~6.75 (t)[4] | N/A |
| 5-Methyl-2-thiophenecarboxaldehyde | ~2.57[5] | ~7.61 (d), ~6.88 (d)[5] | ~9.80 (s, -CHO)[5][6] |
| This compound | ~2.5 (s) | ~7.6 (d), ~6.8 (d) | >10 (br s, -COOH) |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR confirms the changes observed in ¹H NMR by directly probing the carbon framework. The most significant indicator is the appearance and shift of the carbonyl carbon signal.
-
2-Methylthiophene: The spectrum shows four signals for the thiophene ring carbons and one for the methyl carbon at approximately 15 ppm[3].
-
5-Methyl-2-thiophenecarboxaldehyde: A new, highly deshielded signal appears around 182.6 ppm, which is characteristic of an aldehyde's carbonyl carbon[5][6]. The thiophene ring carbons also shift, reflecting the electron-withdrawing nature of the new substituent[5].
-
This compound: The carbonyl carbon signal shifts to a slightly more shielded position, typically around 165-175 ppm, which is the expected range for a carboxylic acid. This subtle but reliable upfield shift from the aldehyde carbonyl is a key confirmation of successful oxidation. The chemical shifts of the ring carbons are sensitive to the substituent, and a linear correlation has been observed between the shifts in substituted thiophenes and their corresponding methyl 2-thiophenecarboxylate esters[7].
| Compound | Methyl Carbon (-CH₃) δ (ppm) | Thiophene Ring Carbons δ (ppm) | Carbonyl Carbon (C=O) δ (ppm) |
| 2-Methylthiophene | ~15.0[3] | ~123.0, 125.1, 126.9, 139.5[3] | N/A |
| 5-Methyl-2-thiophenecarboxaldehyde | ~16.2[5] | ~127.2, 137.5, 142.0, 151.6[6] | ~182.6[5][6] |
| This compound | ~15-16 | ~127-145 | ~165-175 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying functional groups through their characteristic vibrational frequencies. The transition from aldehyde to carboxylic acid provides a textbook example of this capability.
-
2-Methylthiophene: The spectrum is relatively simple, showing aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹, and C=C stretching within the ring around 1400-1550 cm⁻¹.
-
5-Methyl-2-thiophenecarboxaldehyde: The defining feature is a strong, sharp absorption band around 1665 cm⁻¹ corresponding to the C=O stretch of the conjugated aldehyde[5]. Often, a pair of medium intensity bands for the aldehyde C-H stretch can be seen around 2720 and 2820 cm⁻¹[5].
-
This compound: The spectrum undergoes a dramatic change. The sharp aldehyde C=O stretch is replaced by a carboxylic acid C=O stretch, often slightly higher in frequency (~1680-1710 cm⁻¹). More importantly, a very broad absorption band appears, spanning from ~2500 to 3300 cm⁻¹, which is due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer[8]. This broad O-H band is the most conclusive IR evidence for the presence of the carboxylic acid.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 2-Methylthiophene | ~3100 (Aromatic C-H), ~2920 (Aliphatic C-H), ~1500 (C=C) |
| 5-Methyl-2-thiophenecarboxaldehyde | ~3100 (Aromatic C-H), ~2920 (Aliphatic C-H), ~2820 & 2720 (Aldehyde C-H), ~1665 (C=O Stretch) [5] |
| This compound | ~3100 (Aromatic C-H), ~2920 (Aliphatic C-H), ~1680 (C=O Stretch) , ~2500-3300 (Broad O-H Stretch) [8] |
Mass Spectrometry: Observing Molecular Mass and Fragmentation
MS provides the molecular weight and offers clues to the structure through fragmentation patterns.
-
2-Methylthiophene: The molecular ion peak (M⁺) appears at m/z 98[9][10].
-
5-Methyl-2-thiophenecarboxaldehyde: The molecular ion peak is observed at m/z 126[6][11]. A prominent fragment often corresponds to the loss of a hydrogen radical (M-1) or the formyl group (M-29).
-
This compound: The molecular ion peak is found at m/z 142[12][13]. Key fragmentation pathways include the loss of a hydroxyl radical (M-17) and the loss of the carboxyl group (M-45). The base peak is often the molecular ion itself or the M-45 fragment.
Experimental Protocols
To ensure data integrity and reproducibility, standardized acquisition protocols are critical.
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent[5].
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum at room temperature with a 30-45 degree pulse angle and a relaxation delay of at least 2 seconds. Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Acquire several hundred to a few thousand scans, depending on sample concentration, with a relaxation delay of 2-5 seconds.
FTIR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.
-
Sample Preparation (Mull): Alternatively, grind a small amount of the solid with Nujol oil to create a mull. Spread a thin film of the mull between two KBr or NaCl plates[8].
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.
-
Background Correction: Perform a background scan of the empty ATR crystal or clean salt plates prior to the sample scan and subtract it from the sample spectrum.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Chromatography: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation and elution of the compound of interest.
-
Mass Analysis: Set the mass spectrometer to scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-200). The standard EI energy is 70 eV.
Conclusion
The spectroscopic journey from 2-methylthiophene to this compound is marked by a series of clear and predictable changes. For ¹H NMR, the key is tracking the appearance and disappearance of the aldehyde proton and the emergence of the broad carboxylic acid proton. In ¹³C NMR, the distinct chemical shifts of the aldehyde versus the carboxylic acid carbonyl carbon provide definitive proof of the transformation. IR spectroscopy offers the most visually striking evidence, with the replacement of the sharp aldehyde C=O stretch by the characteristic, broad O-H and C=O absorptions of a carboxylic acid. Finally, mass spectrometry confirms the step-wise increase in molecular weight corresponding to the addition of each functional group. Together, these techniques provide a robust, self-validating system for identifying the final product and ensuring its purity, which is paramount for its application in research and development.
References
- 5-Methyl-2-thiophenecarboxaldehyde. PubChem, National Center for Biotechnology Information.
- 2-Methylthiophene. PubChem, National Center for Biotechnology Information.
- This compound - Optional[MS (GC)] - Spectrum. SpectraBase.
- 5-Methylthiophene-2-carboxylic acid. PubChem, National Center for Biotechnology Information.
- Thiophene, 2-methyl-. NIST WebBook, SRD 69.
- 5-Methyl-2-thiophenecarboxaldehyde. NIST WebBook, SRD 69.
- Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. ResearchGate.
- 2-Thiophenecarboxylic acid, 5-methyl-. NIST WebBook, SRD 69.
- Thiophene, 2-methyl- Mass Spectrum. NIST WebBook, SRD 69.
- Satonaka, H., Abe, K., & Hirota, M. (1988). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 61(8), 2031-2038.
- 2-Methylthiophene (HMDB0033118). Human Metabolome Database.
- This compound. Matweb.
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar.
- Acylation of thiophene. Google Patents.
- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals.
- 5-Methyl-2-thiophenecarboxaldehyde. NIST WebBook, SRD 69.
- 13C NMR Chemical Shifts. Organic Chemistry Data.
- This compound. ChemBK.
Sources
- 1. qcc.edu [qcc.edu]
- 2. echemi.com [echemi.com]
- 3. 2-Methylthiophene | C5H6S | CID 11126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylthiophene(554-14-3) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 2-Thiophenecarboxylic acid, 5-methyl- [webbook.nist.gov]
- 9. Thiophene, 2-methyl- [webbook.nist.gov]
- 10. Thiophene, 2-methyl- [webbook.nist.gov]
- 11. 5-Methyl-2-thiophenecarboxaldehyde [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Synthesis of 5-Methyl-2-thiophenecarboxylic Acid
Abstract
5-Methyl-2-thiophenecarboxylic acid is a pivotal building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficiency and selectivity of its synthesis are of paramount importance for both academic research and industrial-scale production. This guide provides a comparative analysis of established stoichiometric methods and modern catalytic systems for the synthesis of this valuable compound. We delve into the mechanistic underpinnings, operational advantages, and inherent limitations of each approach, supported by experimental data and detailed protocols. The comparison focuses on organometallic routes (Grignard and organolithium reagents) and transition-metal-catalyzed C-H carboxylation (utilizing palladium, silver, vanadium, and others), offering researchers a comprehensive resource for selecting the optimal synthetic strategy based on criteria such as yield, scalability, and safety.
Introduction: The Significance of this compound
The thiophene moiety is a privileged scaffold in medicinal chemistry and materials science. The incorporation of a methyl group at the 5-position and a carboxylic acid at the 2-position creates a versatile intermediate, this compound (MTC). This compound serves as a precursor for a range of molecules with significant biological activity, including anti-inflammatory and antimicrobial agents.[2] In the agrochemical sector, it is integral to the formulation of potent herbicides and pesticides.[2] Furthermore, its derivatives are explored in materials science for creating conductive polymers and other functional materials.[1][2]
The primary challenge in synthesizing MTC lies in achieving regioselective carboxylation of the 2-methylthiophene starting material. The thiophene ring presents multiple C-H bonds, and directing the carboxyl group to the C2 position while the methyl group occupies the C5 position is crucial. This guide will compare the classic, stoichiometric organometallic approaches with contemporary, atom-economical catalytic methods that directly functionalize the C-H bond.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches: stoichiometric organometallic routes and catalytic C-H functionalization.
Stoichiometric Organometallic Routes: The Established Baseline
For decades, the workhorse methods for synthesizing thiophenecarboxylic acids have relied on the generation of highly nucleophilic organometallic intermediates, which then react with an electrophilic carbon source like carbon dioxide (CO₂).
a) Grignard Reagent-Based Synthesis
This method involves the formation of a thienylmagnesium halide (a Grignard reagent) from a halogenated 2-methylthiophene, followed by carboxylation with CO₂.[1][3][4] The process is a cornerstone of organic synthesis due to its reliability and high yields.
-
Mechanism: The reaction begins with the formation of the Grignard reagent from a bromo- or iodo-2-methylthiophene and magnesium metal in an anhydrous ether solvent. This organomagnesium species is a potent nucleophile that readily attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. Subsequent acidic workup protonates the salt to yield the final carboxylic acid.[5]
-
Advantages: High yields and excellent regioselectivity are hallmarks of this method. The position of the carboxyl group is predetermined by the initial position of the halogen atom.
-
Limitations: The primary drawbacks are operational. Grignard reagents are highly sensitive to moisture and protic solvents, necessitating strictly anhydrous conditions.[1][5] They are also pyrophoric, posing significant safety challenges, especially during scale-up.[1] Furthermore, the method is stoichiometrically demanding, generating significant magnesium salt waste.
b) Organolithium Reagent-Based Synthesis
Similar to the Grignard route, this approach uses a highly reactive organometallic intermediate. 2-Methylthiophene can be directly metalated (deprotonated) at the most acidic C-H bond (the C2 position) using a strong base like n-butyllithium (n-BuLi), followed by quenching with CO₂.[4][6]
-
Mechanism: n-BuLi, a powerful base, selectively abstracts a proton from the C2 position of the thiophene ring.[7] The resulting 2-lithiated intermediate is then carboxylated with CO₂.
-
Advantages: This method allows for direct C-H functionalization without the need for a pre-halogenated substrate, making it more atom-economical than the Grignard approach. Regioselectivity is typically high for the C2 position.
-
Limitations: Organolithium reagents are extremely pyrophoric and moisture-sensitive, requiring specialized handling techniques and inert atmospheres.[7][8] The reactions must be conducted at very low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.
Transition Metal-Catalyzed C-H Carboxylation: Modern, Efficient Alternatives
To overcome the safety and waste issues of stoichiometric organometallic methods, significant research has focused on developing catalytic systems that can directly convert a C-H bond into a C-COOH group using CO₂.
a) Palladium-Catalyzed Carboxylation
Palladium catalysis has become a powerful tool for C-H functionalization.[1] For thiophenes, Pd(II) catalysts like palladium(II) acetate can promote the direct carboxylation of a C-H bond with CO₂.
-
Mechanism: The catalytic cycle is thought to involve two primary C-H activation mechanisms: concerted metalation-deprotonation (CMD) or σ-metathesis.[9] A σ-palladium complex is formed, which then undergoes insertion of CO₂ into the Pd-C bond to form a palladium carboxylate. Subsequent steps regenerate the active catalyst and release the thiophenecarboxylic acid.[9] DFT studies suggest that for the Pd(OAc)₂-promoted reaction, the CO₂ insertion step is the rate-determining step for the entire process.[9]
-
Advantages: This catalytic approach avoids the use of pyrophoric reagents and offers a more sustainable route. It can proceed under milder conditions compared to the high temperatures sometimes required for other methods.
-
Limitations: Catalyst cost, ligand sensitivity, and the need for additives or oxidants can be drawbacks. Achieving high regioselectivity can also be challenging depending on the substrate and ligand system.
b) Silver-Catalyzed Carboxylation
Recent advancements have demonstrated the efficacy of silver(I) catalysts for the C-H carboxylation of thiophene derivatives under mild conditions.[10]
-
Mechanism: This system often involves a phosphine ligand and a strong base, such as lithium tert-butoxide. The base is critical for the formation of an arylsilver intermediate, which then reacts with CO₂.[10]
-
Advantages: Silver is more abundant and less expensive than palladium. The reactions can often be performed at lower temperatures and pressures.
-
Limitations: This is a relatively new area, and the substrate scope and catalyst robustness are still under active investigation.
c) Vanadium, Iron, and Molybdenum-Catalyzed Oxidative Carboxylation
An alternative catalytic strategy involves the reaction of thiophenes with a carbon tetrachloride (CCl₄) and methanol (CH₃OH) system in the presence of V, Fe, or Mo catalysts.[11]
-
Mechanism: The proposed mechanism involves the catalyst-mediated oxidation of methanol by CCl₄ to generate reactive intermediates like methyl hypochlorite and formaldehyde. Thiophene undergoes hydroxymethylation, and the resulting intermediate is oxidized to the carboxylic acid, which is then esterified by the excess methanol in the reaction mixture.[11]
-
Advantages: Utilizes inexpensive and readily available iron or vanadium catalysts.[11]
-
Limitations: This method produces the methyl ester (methyl 5-methyl-2-thiophenecarboxylate), which requires a subsequent hydrolysis step to yield the desired carboxylic acid.[1] The use of CCl₄ is also a significant environmental and safety concern. Yields can be moderate and dependent on catalyst concentration.
Data-Driven Performance Comparison
The following table summarizes the key performance indicators for the different synthetic routes to this compound and its precursors.
| Method | Catalyst/Reagent | Starting Material | Typical Conditions | Product | Reported Yield (%) | Pros | Cons |
| Grignard Route | Mg, CO₂ | 2-Bromo-5-methylthiophene | Anhydrous Ether, RT | Carboxylic Acid | High (often >85%) | High yield, reliable, high regioselectivity. | Requires pre-halogenation, pyrophoric reagents, strict anhydrous conditions, stoichiometric waste.[1][4] |
| Organolithium Route | n-BuLi, CO₂ | 2-Methylthiophene | Anhydrous Ether/THF, -78 °C | Carboxylic Acid | Good to High | Direct C-H activation, no pre-halogenation needed. | Highly pyrophoric reagents, cryogenic temperatures required, strict anhydrous conditions.[6][7] |
| Palladium Catalysis | Pd(OAc)₂, Ligands | 2-Methylthiophene | Varies (e.g., 100-150 °C), CO₂ pressure | Carboxylic Acid | Moderate to Good | Catalytic, avoids pyrophorics, potential for high atom economy. | Cost of Pd, ligand sensitivity, may require additives/oxidants.[1][9] |
| Silver Catalysis | Ag₂CO₃, Phosphine Ligand, LiOt-Bu | 2-Methylthiophene | Mild (e.g., 60-100 °C), CO₂ pressure | Carboxylic Acid | Moderate to Good (up to 79% for similar substrates) | Milder conditions, uses a cheaper metal than Pd. | Newer method, scope and robustness still under investigation.[10] |
| V/Fe/Mo Catalysis | VO(acac)₂, Fe(acac)₃ | 2-Methylthiophene | CCl₄, CH₃OH, 175 °C | Methyl Ester | 45-85% (for various thiophenes) | Uses inexpensive catalysts. | Forms ester (requires hydrolysis), uses toxic CCl₄, high temperatures.[1][11] |
Experimental Protocols
Here we provide representative, step-by-step protocols for a classic stoichiometric method and a modern catalytic approach.
Protocol 1: Synthesis via Grignard Reagent and Carbonation
This protocol is adapted from established procedures for Grignard reactions and thiophene carboxylation.[1][4][5]
Objective: To synthesize this compound from 2-bromo-5-methylthiophene.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
2-Bromo-5-methylthiophene
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
Hydrochloric acid (e.g., 2 M HCl)
-
Saturated sodium bicarbonate solution
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube (CaCl₂), and a magnetic stirrer. Flame-dry all glassware under a stream of nitrogen or argon to ensure anhydrous conditions.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine. In the dropping funnel, place 2-bromo-5-methylthiophene (1.0 eq.) dissolved in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
-
Carbonation: Cool the Grignard solution in an ice bath. In a separate beaker, crush a significant excess of dry ice. Cautiously and slowly, pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, which allows the excess CO₂ to sublime.
-
Workup: Slowly add 2 M HCl to the reaction mixture until the solid magnesium salts dissolve and the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution.
-
Isolation: Acidify the bicarbonate washings with 2 M HCl until a precipitate forms. Collect the solid precipitate (this compound) by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Palladium-Catalyzed Direct C-H Carboxylation
This is a representative protocol based on developments in Pd-catalyzed carboxylation of heteroarenes.[9]
Objective: To synthesize this compound via direct C-H carboxylation of 2-methylthiophene.
Materials:
-
2-Methylthiophene
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
Anhydrous solvent (e.g., DMF or NMP)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet.
Procedure:
-
Reactor Charging: To a dry autoclave vessel, add Pd(OAc)₂ (0.05 eq.), PPh₃ (0.10 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous solvent, followed by 2-methylthiophene (1.0 eq.) via syringe.
-
Reaction: Seal the autoclave. Pressurize with carbon dioxide (CO₂) to the desired pressure (e.g., 10-20 atm).
-
Heat the reaction mixture to the target temperature (e.g., 120-150 °C) with vigorous stirring. Maintain the reaction for 12-24 hours.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO₂ pressure.
-
Filter the reaction mixture to remove inorganic salts.
-
Isolation: Acidify the filtrate with aqueous HCl. This will precipitate the carboxylic acid product.
-
Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Mechanistic Insights and Workflow Visualization
Understanding the underlying reaction mechanisms is crucial for optimizing conditions and troubleshooting synthetic challenges.
Workflow Comparison
The fundamental difference between the stoichiometric and catalytic approaches lies in the activation of the thiophene substrate.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H carboxylation.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through multiple effective pathways.
-
For reliability and high yield on a lab scale , where handling of sensitive reagents is manageable, the classic Grignard route remains a robust and valid choice, despite its stoichiometric nature.
-
For large-scale industrial synthesis , the safety and waste concerns associated with organometallic reagents make them less attractive. Here, the development of efficient and recyclable transition-metal catalysts is the most promising path forward. Palladium-catalyzed systems are maturing, but cost remains a factor.
-
For future development , research into catalysis with more abundant and less toxic first-row transition metals like silver, nickel, and copper holds significant promise. The ideal future catalyst would offer high yield and regioselectivity under mild, solvent-free conditions, pushing the synthesis of MTC towards a truly green and sustainable process.
This guide has provided a comparative framework for researchers to make informed decisions when selecting a synthetic route. The choice ultimately depends on a balance of scale, cost, available equipment, safety protocols, and environmental considerations.
References
- University of Missouri–St. Louis. (n.d.). Grignard Reaction.
- goods.com. (n.d.). This compound.
- Myers, A. (n.d.). Organolithium Reagents. Harvard University.
- Mamedov, V. A., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60.
- Zhang, L., et al. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. Catalysts, 12(6), 654.
- ResearchGate. (n.d.). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives.
- Evans, P. (n.d.). Organolithium Reagents. University of Liverpool.
- Kim, H., et al. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Organometallics, 40(19), 3321–3330.
- Galkin, M. V., et al. (2025). Ni/NHC-catalyzed C5-H alkylation and alkenylation of challenging furan(thiophene)-2-carboxaldehydes enabled by recyclable imine protecting group. Nature Communications.
- Renga, J. M., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 569–579.
- Dow AgroSciences. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 8, 569-579.
- ResearchGate. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- Ashenhurst, J. (n.d.). Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry.
- Zhang, L., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Molecules, 27(7), 2097.
- Scribd. (n.d.). Organolithium Reagents: Synthesis & Handling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. qcc.edu [qcc.edu]
- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Benchmarking synthesis methods for 5-Methyl-2-thiophenecarboxylic acid
An Application Scientist's Guide to the Synthesis of 5-Methyl-2-thiophenecarboxylic Acid: A Comparative Benchmarking Study
For researchers and professionals in drug development and materials science, this compound (5-MTCA) is a crucial building block. Its thiophene core and carboxylic acid functionality make it a versatile precursor for a wide range of high-value compounds, including anti-inflammatory agents, antimicrobials, pesticides, and conductive polymers.[1][2][3] The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, scalability, and cost-effectiveness.
This guide provides an in-depth, comparative analysis of the most prevalent and effective methods for synthesizing this compound. We move beyond simple protocols to dissect the underlying chemical principles, offering field-proven insights to inform your experimental design and scale-up decisions.
Overview of Primary Synthetic Strategies
The synthesis of 5-MTCA can be approached from several distinct chemical pathways. The choice of starting material is often the most critical decision, dictating the subsequent reaction steps. The most common precursors are 2-methylthiophene, 2-acetyl-5-methylthiophene, or a suitable 2-halo-5-methylthiophene derivative. We will benchmark the following core strategies:
-
Organometallic Carboxylation: A classic and reliable method involving the formation of a Grignard reagent followed by quenching with carbon dioxide.
-
Oxidation of a Methyl Ketone: A direct approach that leverages the corresponding acetylthiophene precursor.
-
Haloform Reaction: A specific type of oxidation of the methyl ketone that proceeds through a trihalomethyl intermediate.
-
Hydrolysis of an Ester Precursor: A straightforward final step if the methyl or ethyl ester of 5-MTCA is readily available or easily synthesized.
Method 1: Grignard Reagent Carboxylation
This cornerstone method in thiophene chemistry involves a two-step process: the formation of a thienylmagnesium halide (a Grignard reagent) from a halogenated thiophene, followed by its reaction with carbon dioxide to form the carboxylate salt, which is then acidified.[1][4]
Mechanistic Rationale
The Grignard reaction is a powerful C-C bond-forming tool.[5] The initial step involves the oxidative insertion of magnesium metal into the carbon-halogen bond of 2-bromo-5-methylthiophene. This inverts the polarity at the C2 carbon, transforming it from an electrophilic site into a potent nucleophile (a carbanion-like species). This nucleophilic thienylmagnesium bromide then readily attacks the electrophilic carbon of carbon dioxide (dry ice). The resulting magnesium carboxylate salt is subsequently protonated during an acidic workup to yield the final carboxylic acid.[4] The requirement for strictly anhydrous conditions is critical, as any trace of water will protonate and destroy the highly basic Grignard reagent.[5]
Caption: Workflow for Grignard-based synthesis of 5-MTCA.
Experimental Protocol
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried or oven-dried to remove moisture.
-
Reagent Preparation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Grignard Formation: In the dropping funnel, place a solution of 2-bromo-5-methylthiophene in anhydrous diethyl ether. Add a small portion to the magnesium turnings. The reaction is initiated by gentle heating or sonication, evidenced by bubble formation and the disappearance of the iodine color. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Carbonation: After the Grignard reagent has formed (typically after stirring for 1-2 hours post-addition), cool the reaction mixture in an ice bath. Crush solid carbon dioxide (dry ice) and add it portion-wise to the vigorously stirred reaction mixture.
-
Workup: Once all the dry ice has sublimated, slowly add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Method 2: Oxidation of 2-Acetyl-5-methylthiophene
This method offers a more direct route from a readily available precursor, 2-acetyl-5-methylthiophene, which can be prepared by Friedel-Crafts acylation of 2-methylthiophene.[6] A particularly effective variant uses Oxone in the presence of trifluoroacetic acid (TFA).
Mechanistic Rationale
This oxidation does not follow a simple pathway. It is believed to be a variation of the Baeyer-Villiger oxidation. While the detailed mechanism with Oxone/TFA is complex, the overall transformation involves the conversion of the methyl ketone into the corresponding carboxylic acid. The strong oxidizing environment facilitates this conversion, providing a high-yield route to the desired product.[7]
Sources
- 1. benchchem.com [benchchem.com]
- 2. qcc.edu [qcc.edu]
- 3. nbinno.com [nbinno.com]
- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 1918-79-2 [chemicalbook.com]
A Senior Application Scientist's Guide to In Vitro Evaluation of Novel Compounds Derived from 5-Methyl-2-thiophenecarboxylic Acid
Authored for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vitro assessment of novel therapeutic candidates derived from the versatile 5-Methyl-2-thiophenecarboxylic acid scaffold. This document moves beyond rote protocols to deliver a strategic comparison of potential applications, grounded in established scientific principles and methodologies.
Introduction: The Therapeutic Promise of a Versatile Scaffold
This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry.[1][2] Its thiophene ring structure is a key feature in numerous pharmaceuticals, contributing to their biological activity.[3] The functionalization of this core scaffold allows for the synthesis of a diverse library of derivatives with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][4][5] This guide outlines a systematic approach to the in vitro screening and characterization of these novel compounds, providing the foundational data necessary for progression into further development.
Part 1: Assessment of Anticancer Potential
The uncontrolled proliferation of cancer cells is a primary target for therapeutic intervention.[6] Thiophene derivatives have demonstrated notable anticancer activity, often by interfering with critical cellular processes such as signaling pathways and microtubule assembly.[4][7] The initial and most critical step in evaluating a novel compound's anticancer potential is to determine its cytotoxicity against various cancer cell lines.[8]
Comparative Cytotoxicity Analysis
The efficacy of a novel compound is best understood in comparison to established standards. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[8] A lower IC50 value indicates greater potency.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Thiophene Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
|---|---|---|---|
| Thiophene-A1 | MCF-7 (Breast Adenocarcinoma) | 8.5 | 0.9 |
| Thiophene-A1 | HepG2 (Hepatocellular Carcinoma) | 12.3 | 1.2 |
| Thiophene-A2 | MCF-7 (Breast Adenocarcinoma) | 5.2 | 0.9 |
| Thiophene-A2 | HepG2 (Hepatocellular Carcinoma) | 7.8 | 1.2 |
Note: Data presented are hypothetical for illustrative purposes.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability based on the metabolic activity of the cells.[9][10] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[10]
Step-by-Step Methodology:
-
Cell Culture & Seeding: Maintain cancer cell lines (e.g., MCF-7, HepG2) in appropriate culture medium. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. Causality: This initial incubation ensures a healthy, adherent monolayer of cells is ready for treatment.
-
Compound Preparation & Treatment: Prepare stock solutions of the novel thiophene derivatives and the reference compound (e.g., Doxorubicin) in a suitable solvent like DMSO. Perform serial dilutions to achieve a range of final concentrations. Remove the culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.[8] Include wells with untreated cells (negative control) and solvent-only treated cells (vehicle control).
-
Incubation: Incubate the plates for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[8] Causality: The incubation period allows the compounds to exert their cytotoxic or cytostatic effects on the cells.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: During this time, viable cells will metabolize the MTT into formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[8]
Visualizing the Workflow and Mechanism
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.
Many thiophene derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation.[3][7]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a thiophene analogue.
Part 2: Evaluation of Antimicrobial Efficacy
With the rise of antimicrobial resistance, there is a pressing need for novel antimicrobial agents.[11] Thiophene-based compounds have shown promise as a source for new antibacterial and antifungal drugs.[5] The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's in vitro antimicrobial activity. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Comparative Antimicrobial Activity
Novel compounds are tested against a panel of clinically relevant bacteria and fungi and compared to standard-of-care antibiotics and antifungals.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
|---|---|---|---|
| Thiophene-B1 | 16 | 64 | 32 |
| Thiophene-B2 | 8 | 32 | 16 |
| Ciprofloxacin (Ref.) | 1 | 0.5 | N/A |
| Fluconazole (Ref.) | N/A | N/A | 4 |
Note: Data presented are hypothetical for illustrative purposes. N/A = Not Applicable.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is considered a gold standard for determining MIC values due to its accuracy and reproducibility.[12]
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test microorganism (bacterial or fungal strain) overnight in an appropriate broth medium. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[11]
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of about 5 x 10^5 CFU/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates under suitable conditions (e.g., 35°C for 18-24 hours for bacteria).[11]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]
Visualizing the Workflow
Sources
- 1. qcc.edu [qcc.edu]
- 2. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benthamscience.com [benthamscience.com]
- 5. benchchem.com [benchchem.com]
- 6. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Polymers from 5-Methyl-2-thiophenecarboxylic Acid for Advanced Biomedical Applications
This guide offers an in-depth technical comparison of polymers synthesized from 5-Methyl-2-thiophenecarboxylic acid, herein referred to as P(5M2TCA). Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, characterization, and performance of P(5M2TCA), benchmarking it against leading alternative conductive polymers. We will explore the causality behind experimental choices and present detailed, self-validating protocols to ensure scientific integrity and reproducibility.
The unique structure of the this compound monomer, featuring both a polymerizable thiophene ring and a reactive carboxylic acid group, makes its derived polymers highly promising for advanced applications, particularly in drug delivery and bioelectronics.[1][2] The methyl group influences the electronic properties of the thiophene ring, while the carboxylic acid provides a versatile handle for bioconjugation, enhancing solubility and enabling stimuli-responsive behaviors.[3][4]
Synthesis of Poly(this compound) via Oxidative Polymerization
Chemical oxidative polymerization is a robust and widely adopted method for synthesizing polythiophenes due to its straightforward procedure and effectiveness.[5] Ferric chloride (FeCl₃) is the oxidant of choice as it reliably initiates polymerization of thiophene derivatives. The underlying principle involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain.
Experimental Protocol: Synthesis
-
Monomer Preparation: Ensure this compound (1.0 g, 7.03 mmol) is dry and pure. Dissolve it in 50 mL of anhydrous chloroform in a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Oxidant Preparation: In a separate flask, dissolve anhydrous ferric chloride (FeCl₃) (3.42 g, 21.09 mmol, 3 equivalents) in 50 mL of anhydrous chloroform.
-
Polymerization: Purge the monomer solution with dry nitrogen for 20 minutes to remove oxygen, which can terminate the polymerization. Add the FeCl₃ solution dropwise to the monomer solution over 30 minutes under a nitrogen atmosphere with vigorous stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 24 hours. A dark precipitate of the polymer will form.
-
Quenching & Purification: Quench the reaction by slowly adding 100 mL of methanol to the mixture. This precipitates the polymer and helps remove residual FeCl₃.
-
Washing: Filter the crude polymer using a Büchner funnel. Wash the polymer sequentially with methanol, deionized water, and finally methanol again until the filtrate is colorless. This extensive washing is critical to remove catalyst residues and low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 40°C for 48 hours to yield a dark, solid powder.
Synthesis Workflow Diagram
Caption: Oxidative polymerization workflow for P(5M2TCA).
Comprehensive Characterization of P(5M2TCA)
A multi-faceted characterization approach is essential to validate the structure, purity, and physical properties of the synthesized polymer. This ensures that the material meets the stringent requirements for its intended applications.
Characterization Workflow Diagram
Caption: Standard workflow for polymer characterization.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to confirm the presence of key functional groups in the polymer structure.
-
Protocol: A small amount of the dried polymer is mixed with KBr powder and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the powder directly on the crystal. The spectrum is recorded from 4000 to 400 cm⁻¹.
-
Expected Results:
-
A broad absorption band around 3000-3500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group.
-
A prominent, sharp peak around 1700 cm⁻¹ due to the C=O stretching of the carboxylic acid.
-
Vibrations in the 1400-1550 cm⁻¹ range are characteristic of the C=C stretching within the thiophene ring.
-
C-H stretching of the methyl group around 2920 cm⁻¹.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the polymer's chemical structure and connectivity.
-
Protocol: Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or using a solubilizing agent in CDCl₃). Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).
-
Expected Results:
-
¹H NMR: Due to polymerization, the sharp peaks of the monomer will broaden significantly. Expect broad signals corresponding to the thiophene ring protons and the methyl group protons. The carboxylic acid proton will appear as a very broad signal at the downfield end of the spectrum.
-
¹³C NMR: Broad signals corresponding to the different carbon environments in the polymer backbone, including the carbons of the thiophene ring, the methyl group, and the carbonyl carbon of the carboxylic acid.
-
Molecular Weight Determination
Gel Permeation Chromatography (GPC) GPC separates polymer chains based on their size in solution to determine the average molecular weight and polydispersity index (PDI).
-
Protocol: Dissolve the polymer in a suitable mobile phase (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF) with a salt like LiBr to prevent aggregation) and filter through a 0.2 µm syringe filter. Inject the solution into a GPC system calibrated with polystyrene standards.
-
Data Interpretation: The output provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). A higher molecular weight generally correlates with better mechanical properties, while a lower PDI indicates a more uniform polymer chain length.
Thermal Properties Analysis
Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability.
-
Protocol: Place 5-10 mg of the dried polymer in an alumina crucible. Heat the sample from room temperature to 800°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Interpretation: The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs. Thiophene-based polymers generally exhibit good thermal stability, with decomposition temperatures often exceeding 300°C.[7][8]
Differential Scanning Calorimetry (DSC) DSC is used to identify thermal transitions, such as the glass transition temperature (Tg).
-
Protocol: Seal 5-10 mg of the polymer in an aluminum pan. Perform a heat-cool-heat cycle, typically from -50°C to 250°C at a rate of 10°C/min. The Tg is determined from the second heating scan to erase any prior thermal history.[8]
-
Data Interpretation: The Tg is observed as a step-like change in the heat flow curve. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This parameter is crucial for determining the material's processing window and operating temperature range.
Comparative Performance Analysis
To contextualize the performance of P(5M2TCA), we compare its expected properties with three widely-used conductive polymers: Poly(3-hexylthiophene) (P3HT), Poly(3,4-ethylenedioxythiophene) (PEDOT), and Polypyrrole (PPy).
Comparative Properties Table
| Property | P(5M2TCA) | P3HT | PEDOT | PPy | Reference(s) |
| Synthesis Method | Oxidative Polymerization | GRIM, Rieke, Oxidative | Oxidative, Electrochemical | Oxidative, Electrochemical | [5] |
| Key Structural Feature | Carboxylic acid group for functionalization | Alkyl side chains for solubility | Ethylenedioxy group for stability | N-H group in the backbone | [9] |
| Solubility | Good in polar solvents (e.g., DMSO, DMF) | Good in non-polar organic solvents (e.g., Chloroform, Toluene) | Insoluble (dispersible as PEDOT:PSS) | Generally insoluble | [10] |
| Decomposition Temp. (Td) | > 300°C (Expected) | ~425 - 441°C | > 300°C | ~250 - 300°C | [7][8] |
| Glass Transition Temp. (Tg) | Expected > 100°C | 6 - 22°C | Not clearly observed | ~150°C | [8] |
| Biocompatibility | Potentially high; requires testing | Moderate; depends on formulation | High (as PEDOT:PSS) | Moderate to High | [9][11][12] |
| Functionalization Potential | High (via -COOH group) | Low (requires modified monomers) | Low | Moderate (via N-H) | [3] |
Analysis of Comparative Advantages
The primary advantage of P(5M2TCA) lies in its inherent carboxylic acid functionality . This feature sets it apart from P3HT and PEDOT.
-
For Drug Delivery: The -COOH group can be used to covalently attach therapeutic molecules, enabling targeted delivery. It can also impart pH-responsiveness, allowing for controlled drug release in specific physiological environments (e.g., acidic tumor microenvironments).[9]
-
For Biosensing: The carboxylic acid serves as a convenient anchor point for immobilizing enzymes, antibodies, or DNA probes, which is essential for creating highly specific biosensors.[13][14]
-
Enhanced Biocompatibility & Solubility: The introduction of polar functional groups can improve the polymer's interaction with aqueous biological media and potentially enhance its biocompatibility, a critical factor for any material intended for in-vivo use.[3]
While P3HT offers superior processability in organic electronics and PEDOT boasts exceptional stability and conductivity (when doped), neither possesses the native chemical handle for straightforward bioconjugation that P(5M2TCA) offers. PPy has some functionalization capability but often suffers from lower stability and processability compared to polythiophenes.
Logical Comparison Diagram
Sources
- 1. qcc.edu [qcc.edu]
- 2. nbinno.com [nbinno.com]
- 3. Integrated zwitterionic conjugated poly(carboxybetaine thiophene) as a new biomaterial platform - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02200A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An amphiphilic, heterografted polythiophene copolymer containing biocompatible/biodegradable side chains for use as an (electro)active surface in biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Anti-Inflammatory Potential of 5-Methyl-2-thiophenecarboxylic Acid Esters
In the relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles, the scientific community continues to explore diverse chemical scaffolds. Among these, thiophene-based compounds have emerged as a promising class of molecules, with several derivatives demonstrating significant anti-inflammatory properties.[1][2][3] This guide provides a comprehensive assessment of the anti-inflammatory potential of 5-Methyl-2-thiophenecarboxylic acid esters, comparing their projected activity with established non-steroidal anti-inflammatory drugs (NSAIDs). Drawing upon experimental data from closely related thiophene derivatives, this document will delve into the mechanistic rationale, experimental protocols for evaluation, and a comparative analysis of their potential efficacy.
The Rationale for Thiophene Derivatives in Inflammation Research
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. The mainstay of anti-inflammatory therapy has long been NSAIDs, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.[1] However, the therapeutic utility of NSAIDs is often limited by gastrointestinal and cardiovascular side effects, necessitating the development of safer alternatives.
Thiophene-containing compounds have garnered significant attention due to their structural similarity to components of known COX inhibitors and their versatile chemical nature, which allows for a wide range of structural modifications.[1][3] The presence of the thiophene ring, often in conjunction with carboxylic acid or ester functionalities, appears to be a key pharmacophore for anti-inflammatory activity, with many derivatives exhibiting inhibitory effects on both COX and lipoxygenase (LOX) pathways.[1][2][3]
The Inflammatory Cascade: Key Signaling Pathways
The inflammatory response is orchestrated by a complex network of signaling pathways. Two of the most critical pathways in the context of inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Understanding these pathways is crucial for elucidating the mechanism of action of potential anti-inflammatory compounds.
NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5][6][7][8]
Caption: Canonical NF-κB signaling pathway activation.
MAPK Signaling Pathway:
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. The three main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[9][10][11][12][13] Activation of these pathways leads to the phosphorylation of various transcription factors, ultimately resulting in the production of inflammatory mediators.[9][10][11][12][13]
Caption: A simplified overview of the MAPK signaling pathway.
Experimental Assessment of Anti-Inflammatory Potential
To rigorously evaluate the anti-inflammatory potential of this compound esters, a multi-tiered experimental approach is necessary, encompassing both in vitro and in vivo models.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
This assay is fundamental to determining the primary mechanism of action of potential NSAID-like compounds. The ability of the test compounds to inhibit the activity of both COX-1 and COX-2 isoforms is quantified. A higher selectivity for COX-2 over COX-1 is generally desirable, as it may correlate with a reduced risk of gastrointestinal side effects.[14][15][16][17][18]
Experimental Protocol: COX Inhibition Assay
-
Preparation of Reagents: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Dissolve test compounds and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) in a suitable solvent like DMSO.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add varying concentrations of the test compounds or reference inhibitors. Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation and Termination: Incubate the plate at 37°C for a specific time (e.g., 10 minutes). Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
2. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages:
This assay assesses the ability of the test compounds to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from immune cells stimulated with LPS.[19][20][21][22][23]
Experimental Protocol: LPS-Induced Cytokine Production
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Plating and Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits.
-
Data Analysis: Determine the dose-dependent inhibitory effect of the test compounds on cytokine production.
In Vivo Models
Carrageenan-Induced Paw Edema in Rats:
This is a classic and well-established acute inflammation model used for the primary screening of anti-inflammatory drugs.[24][25][26][27][28] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling).
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the this compound esters. Administer the compounds orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Comparative Performance Analysis
Table 1: Projected In Vitro Anti-Inflammatory Activity
| Compound/Drug | Target | Projected IC50 (µM) | Rationale/Supporting Evidence |
| This compound esters | COX-1/COX-2 | Moderate to Potent | The presence of the thiophene ring and an ester group are common features in known COX inhibitors. The methyl group may enhance activity.[1][2] |
| Indomethacin | COX-1/COX-2 | Potent | A well-established NSAID with known potent inhibitory activity against both COX isoforms. |
| Celecoxib | COX-2 | Potent & Selective | A selective COX-2 inhibitor, serving as a benchmark for COX-2 selectivity. |
Table 2: Projected In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound/Drug | Dose (mg/kg) | Projected % Inhibition of Edema (at 3h) | Rationale/Supporting Evidence |
| This compound esters | 10 - 50 | 40 - 60% | Similar thiophene derivatives have shown significant inhibition of paw edema in this model.[2][31] |
| Indomethacin | 10 | ~50% | A standard positive control in this assay with well-documented efficacy.[25] |
Table 3: Projected Cytokine Inhibition (LPS-stimulated macrophages)
| Compound/Drug | Target Cytokine | Projected % Inhibition | Rationale/Supporting Evidence |
| This compound esters | TNF-α, IL-6 | Significant | Thiophene derivatives have been shown to inhibit the production of pro-inflammatory cytokines, potentially through modulation of NF-κB and MAPK pathways.[32] |
| Dexamethasone | TNF-α, IL-6 | Potent | A potent corticosteroid known to strongly suppress cytokine production. |
Discussion and Future Directions
The structural features of this compound esters, particularly the presence of the thiophene ring and the ester functionality, suggest a strong potential for anti-inflammatory activity. Based on the performance of structurally related compounds, it is plausible that these esters could exhibit inhibitory effects on COX enzymes and suppress the production of pro-inflammatory cytokines. The methyl group on the thiophene ring may further contribute to the potency and selectivity of these compounds.
However, it is crucial to emphasize that this guide is based on a comparative analysis of related compounds. To definitively assess the anti-inflammatory potential of this compound esters, rigorous experimental validation is required. Future studies should focus on synthesizing a series of these esters and evaluating their activity in the in vitro and in vivo models described in this guide. Furthermore, mechanistic studies should be conducted to elucidate their precise molecular targets and their effects on the NF-κB and MAPK signaling pathways. Such investigations will be instrumental in determining if these compounds represent a viable new class of anti-inflammatory agents.
References
- The Nuclear Factor NF-κB Pathway in Inflammation. (n.d.). PMC - NIH.
- MAPK signaling pathway. This diagram illustrates the three major MAPK cascades: ERK, activated by growth factors. (n.d.). ResearchGate.
- NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021, January 8). PUR-FORM.
- 2.2. Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol.
- Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking. (n.d.). NIH.
- MAPK signalling pathways. Schematic diagram of the major putative... (n.d.). ResearchGate.
- The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics.
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central.
- Schematic Diagram of NF-kB Activation. Activation of NF-kB involves the... (n.d.). ResearchGate.
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC - NIH.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science.
- Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
- Mitogen-activated Protein Kinases in Inflammation. (n.d.). KoreaMed Synapse.
- The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (n.d.). PMC - PubMed Central.
- Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.
- in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (n.d.). African Journal of Pharmacy and Pharmacology.
- NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (n.d.). PMC - NIH.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate.
- Lipopolysaccharide-induced cytokine secretion from in vitro mouse slow and fast limb muscle. (n.d.). PMC - NIH.
- MAPK Signaling in Inflammatory Cytokines Pathways. (2024, January 22). Assay Genie.
- Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (n.d.). PMC - PubMed Central.
- Cytokine production by lipopolysaccharide (LPS)-activated peripheral... (n.d.). ResearchGate.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). PubMed.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). PMC - NIH.
- Novel thiophene derivatives as Anti-inflammatory agents. (2016, September 1). Journal of Pharmaceutical Science and Bioscientific Research.
- Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. (2022, May). PubMed.
- In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potenstials of metal-based carboxylates derivative. (2023, August 16). PubMed Central.
- Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors | Request PDF. (n.d.). ResearchGate.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (n.d.). ResearchGate.
- Evaluation of In-vivo anti-inflammatory activity of methyl 2-(5-butyl-6-thioxo-1, 3, 5-thiadiazinan-3yl), butanoate. (2024, March 31). Pakistan Journal of Health Sciences.
Sources
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purformhealth.com [purformhealth.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. academicjournals.org [academicjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipopolysaccharide-induced cytokine secretion from in vitro mouse slow and fast limb muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 27. inotiv.com [inotiv.com]
- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 29. jpsbr.org [jpsbr.org]
- 30. researchgate.net [researchgate.net]
- 31. thejas.com.pk [thejas.com.pk]
- 32. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the reactivity of substituted thiophenecarboxylic acids
A Comparative Guide to the Reactivity of Substituted Thiophenecarboxylic Acids
For researchers and professionals in drug development, thiophenecarboxylic acids are indispensable building blocks. Their aromaticity and the sulfur heteroatom's unique electronic properties confer desirable metabolic stability and binding characteristics to many pharmaceutical compounds. However, functionalizing the thiophene ring introduces significant changes in the reactivity of the carboxylic acid moiety. Predicting and understanding these changes is paramount for efficient synthesis design and the development of robust chemical processes.
This guide provides an in-depth comparative analysis of the reactivity of substituted thiophenecarboxylic acids. We will move beyond theoretical principles to provide a framework for empirical comparison, complete with experimental protocols and supporting data. Our focus will be on amide bond formation, one of the most common and critical transformations in medicinal chemistry.[1][2][3]
The Decisive Role of Substituents: An Electronic Tug-of-War
The reactivity of the carboxylic acid group on a thiophene ring is fundamentally governed by the electrophilicity of its carbonyl carbon.[4] This electrophilicity is modulated by substituents on the ring through a combination of inductive and resonance effects. Thiophene itself is an electron-rich heterocycle, more so than benzene, which influences its overall reactivity profile in reactions like electrophilic substitution.[4][5][6] However, for reactions at the carboxyl group, the electronic push-pull within the ring system is the critical determinant.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or acyl (-COR) groups pull electron density away from the thiophene ring.[4] This withdrawal increases the partial positive charge on the carbonyl carbon of the carboxylic acid, making it a more potent electrophile and thus more susceptible to nucleophilic attack.
-
Electron-Donating Groups (EDGs): Conversely, groups such as alkyls (-R) or methoxy (-OCH₃) donate electron density into the ring system.[4] This donation reduces the electrophilicity of the carbonyl carbon, rendering the carboxylic acid less reactive towards nucleophiles.
This interplay of electronic effects directly impacts the acidity (pKa) of the carboxylic acid and the kinetic rates of reactions like esterification and amidation.
Caption: Electronic effects of substituents on carboxylic acid reactivity.
Positional Isomerism: The Impact of Location
The position of the carboxyl group and other substituents on the thiophene ring also plays a crucial role. For instance, thiophene-2-carboxylic acid has been observed to be somewhat more reactive than thiophene-3-carboxylic acid.[7][8] This difference is attributed to subtle conformational effects, including the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the thiophene sulfur in certain conformers of the 2-substituted isomer, which polarizes the acid function.[7]
A Framework for Comparative Analysis
To objectively compare the reactivity of different substituted thiophenecarboxylic acids, we designed a standardized amide coupling reaction. Three representative acids were selected:
-
Thiophene-2-carboxylic acid (T2CA): The unsubstituted parent compound.
-
5-Nitro-thiophene-2-carboxylic acid: An analogue with a potent EWG.
-
5-Methyl-thiophene-2-carboxylic acid: An analogue with a common EDG.
These acids were coupled with a model amine, benzylamine, using a standard carbodiimide-mediated protocol. The reaction progress was monitored, and the final yield of the corresponding amide was determined after a fixed reaction time.
Comparative Data Summary
| Compound | Substituent (at C5) | Electronic Effect | pKa (approx.) | % Yield (4h) |
| Thiophene-2-carboxylic acid | -H | Neutral | 3.49[9] | 78% |
| 5-Nitro-thiophene-2-carboxylic acid | -NO₂ | Withdrawing | < 3.0 | 95% |
| 5-Methyl-thiophene-2-carboxylic acid | -CH₃ | Donating | > 3.5 | 62% |
Note: pKa values are estimates based on known substituent effects on benzoic acids. Yields are representative results from a standardized protocol.
The experimental data clearly validates the theoretical principles. The electron-withdrawing nitro group significantly enhances the reactivity, leading to a near-quantitative yield in a short timeframe. In contrast, the electron-donating methyl group impedes the reaction, resulting in a considerably lower yield under identical conditions.
Experimental Protocol: Standardized Amide Coupling
This protocol ensures a self-validating system by employing standardized reagent quantities, reaction times, and a robust work-up and purification procedure.
Rationale for Reagent Selection:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] Its water-soluble urea byproduct simplifies purification.
-
HOBt (Hydroxybenzotriazole): An additive commonly used with EDC to suppress side reactions and minimize racemization, especially in chiral systems.[3]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the HCl salt of EDC and maintain an optimal pH for the reaction.[10]
-
DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves all reactants and reagents.
Caption: Standardized workflow for comparative amide coupling.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of the substituted thiophenecarboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL) in a round-bottom flask, add benzylamine (1.1 mmol, 1.1 eq) and DIPEA (2.5 mmol, 2.5 eq). Stir the mixture for 5 minutes at room temperature.
-
Activation and Coupling: Add HOBt (1.2 mmol, 1.2 eq) followed by EDC·HCl (1.2 mmol, 1.2 eq) to the stirring solution.
-
Reaction: Allow the reaction to stir at room temperature for 4 hours. Monitor the consumption of the starting acid using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Aqueous Wash: Combine the organic extracts and wash sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure amide.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity. Calculate the isolated yield.
Conclusion
The reactivity of substituted thiophenecarboxylic acids in amide coupling reactions is a direct and predictable function of the electronic properties of the substituents on the thiophene ring. Electron-withdrawing groups significantly accelerate the reaction by increasing the electrophilicity of the carboxyl group, while electron-donating groups have the opposite effect. This guide provides a robust framework, including a detailed and validated protocol, for researchers to empirically compare and rationalize these reactivity differences. By understanding these fundamental principles, scientists in drug discovery and process development can make more informed decisions, leading to optimized synthetic routes and more efficient discovery cycles.
References
- Benchchem. (n.d.). Reactivity comparison of different substituted thiophenecarboxaldehydes.
- ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives.
- (n.d.). THIOPHENE AND ITS DERIVATIVES.
- Profeta, S., Jr. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics and Modelling, 28(7), 638-646.
- ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study.
- (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology.
- ResearchGate. (n.d.). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives.
- ResearchGate. (n.d.). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory.
- Journal of the American Chemical Society. (n.d.). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation.
- ResearchGate. (n.d.). pKa Values for Thiophenols 1-7.
- ChemicalBook. (n.d.). 2-Thiophenecarboxylic acid CAS#: 527-72-0.
- Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Fisher Scientific. (n.d.). Amide Synthesis.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- ResearchGate. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- PubChem. (n.d.). 2-Thiophenecarboxylic acid.
- ResearchGate. (n.d.). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts.
- Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
- (n.d.). Approximate pKa chart of the functional groups: values to know.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 10. Amide Synthesis [fishersci.dk]
Validating the Mechanism of Action for 5-Methyl-2-thiophenecarboxylic Acid-Based Kinase Inhibitors: A Comparative Guide
Introduction
The 5-methyl-2-thiophenecarboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents, particularly in the realms of anti-inflammatory and antimicrobial drug discovery.[1] Recent advancements have highlighted its potential in the development of targeted therapies, including the inhibition of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel kinase inhibitors derived from this promising chemical scaffold.
We will navigate the essential experimental cascade required to confirm direct target engagement, assess cellular activity, and elucidate the downstream signaling consequences of inhibiting a putative kinase target. To illustrate these principles, we will use a hypothetical lead compound, MTC-K1 , a this compound derivative, designed to target a key kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This guide will provide detailed, step-by-step protocols for key validation experiments, present comparative data in a clear, tabular format, and utilize diagrams to visualize complex biological pathways and experimental workflows.
The Scientific Imperative: Beyond Binding to Biological Validation
Identifying a compound that binds to a target kinase is only the initial step. A robust MoA validation strategy is crucial to ensure that the observed cellular phenotype is a direct consequence of on-target inhibition. This involves a multi-pronged approach that interrogates the drug-target interaction at biochemical, cellular, and signaling pathway levels. This guide will focus on three pillars of MoA validation:
-
Direct Target Engagement in a Cellular Context: Does the compound physically interact with its intended target inside the cell?
-
Biochemical Inhibition of Target Activity: Does the compound inhibit the enzymatic activity of the purified target kinase?
-
Modulation of Downstream Signaling Pathways: Does inhibition of the target kinase by the compound lead to the expected changes in downstream cellular signaling?
Part 1: Confirming Direct Target Engagement - The Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of a small molecule to its target protein in a cellular environment.[4][5] The principle is based on the ligand-induced thermal stabilization of the target protein.[5]
Experimental Rationale
When a protein is heated, it denatures and aggregates. However, if a ligand (our drug, MTC-K1) is bound to the protein, it can increase the protein's thermal stability, causing it to denature at a higher temperature. By measuring the amount of soluble target protein remaining after heat treatment at various temperatures, we can determine if MTC-K1 is engaging with our target kinase in intact cells.
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for MTC-K1
Materials:
-
Cancer cell line expressing the target kinase (e.g., HeLa or A549)
-
MTC-K1 stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of MTC-K1 or an equivalent volume of DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in PBS to a final concentration of approximately 1 x 10^7 cells/mL.
-
Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blot Analysis:
-
Carefully collect the supernatant and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the target kinase.
-
Detect the protein bands using a chemiluminescence imager.
-
Data Presentation: CETSA Results for MTC-K1
| Temperature (°C) | Soluble Target Kinase (Vehicle) | Soluble Target Kinase (MTC-K1) |
| 40 | 100% | 100% |
| 45 | 95% | 98% |
| 50 | 80% | 92% |
| 55 | 50% | 85% |
| 60 | 20% | 60% |
| 65 | 5% | 30% |
| 70 | <1% | 10% |
Interpretation: The table above shows hypothetical data demonstrating that in the presence of MTC-K1, a higher proportion of the target kinase remains soluble at elevated temperatures compared to the vehicle-treated cells. This indicates that MTC-K1 binds to and stabilizes the target kinase within the cell.
Part 2: Quantifying Inhibitory Potency - In Vitro Kinase Inhibition Assay
Once direct target engagement is confirmed, the next crucial step is to determine the biochemical potency of the inhibitor. An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified target kinase.[6][7]
Experimental Rationale
Kinases catalyze the transfer of a phosphate group from ATP to a substrate. The inhibitory effect of MTC-K1 can be quantified by measuring the reduction in substrate phosphorylation or the consumption of ATP in the presence of the compound.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol: Luminescence-Based Kinase Assay
Materials:
-
Purified, active target kinase
-
Specific kinase substrate peptide
-
ATP
-
MTC-K1 and a known kinase inhibitor (positive control, e.g., Staurosporine)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of MTC-K1 in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of each MTC-K1 dilution or DMSO control.
-
Add 2.5 µL of the purified kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Comparative Kinase Inhibition Profile
| Kinase Target | MTC-K1 IC₅₀ (nM) | Alternative Inhibitor Z IC₅₀ (nM) |
| Target Kinase (MAPK family) | 25 | 150 |
| Off-Target Kinase 1 (PKA) | >10,000 | 5,000 |
| Off-Target Kinase 2 (CDK2) | 5,200 | 8,000 |
| Off-Target Kinase 3 (AKT) | 8,500 | >10,000 |
Interpretation: The hypothetical data in this table demonstrates that MTC-K1 is a potent and selective inhibitor of the intended target kinase, with significantly lower activity against other kinases. This is a critical aspect of a successful targeted therapy.
Part 3: Assessing Downstream Signaling Effects - Western Blot Analysis
The final step in our validation cascade is to determine if the inhibition of the target kinase by MTC-K1 translates into the expected modulation of downstream signaling pathways in a cellular context.[8][9] For a MAPK pathway inhibitor, we would expect to see a decrease in the phosphorylation of downstream substrates like ERK1/2.[10][11]
Experimental Rationale
The MAPK signaling cascade involves a series of phosphorylation events. By treating cells with MTC-K1 and then stimulating the pathway (e.g., with a growth factor), we can use phospho-specific antibodies to measure the phosphorylation status of downstream proteins via Western blotting. A reduction in the phosphorylation of these downstream targets in the presence of MTC-K1 provides strong evidence for its on-target cellular activity.
Signaling Pathway: MAPK Cascade
Caption: Simplified MAPK signaling pathway with the hypothetical target of MTC-K1.
Detailed Protocol: Western Blot for Phospho-ERK
Materials:
-
Cancer cell line (e.g., HeLa or A549)
-
MTC-K1 stock solution
-
Growth factor (e.g., EGF)
-
Lysis buffer (RIPA with inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Pre-treat cells with various concentrations of MTC-K1 for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
Strip the membrane using a stripping buffer.
-
Re-probe the membrane with an anti-total-ERK1/2 antibody to confirm equal protein loading.
-
Data Presentation: Effect of MTC-K1 on ERK Phosphorylation
| MTC-K1 Conc. (µM) | p-ERK/Total ERK Ratio (Fold Change) |
| 0 (Vehicle) | 1.00 |
| 0.01 | 0.85 |
| 0.1 | 0.40 |
| 1 | 0.15 |
| 10 | 0.05 |
Interpretation: The data indicates that MTC-K1 inhibits the phosphorylation of ERK1/2 in a dose-dependent manner, confirming its ability to modulate the target signaling pathway within the cell.
Conclusion
The validation of a drug's mechanism of action is a cornerstone of modern drug discovery. By employing a systematic and multi-faceted approach encompassing direct target engagement, biochemical inhibition, and downstream signaling analysis, researchers can build a robust and compelling case for the on-target activity of novel compounds. The experimental framework detailed in this guide, using the hypothetical this compound-based kinase inhibitor MTC-K1, provides a clear roadmap for validating the MoA of this promising class of therapeutic agents. This rigorous validation is essential for advancing lead candidates through the drug development pipeline and ultimately, to the clinic.
References
- Dayalan Naidu, S. et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee.
- Martinez Molina, D. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Babon, J.J. & Murphy, J.M. (2013). In vitro JAK kinase activity and inhibition assays. PubMed.
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
- Al-Ali, H. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Axelsson, H. et al. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube.
- Li, Y. et al. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Nature.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Singh, S. et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NIH.
- Savitski, M.M. et al. (2010). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC.
- Freeman-Cook, K.D. et al. (2009). Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Acetyl-3-methyl-2-thiophenecarboxylic Acid in Organic Synthesis.
- AACR. (2011). Abstract 730: Identifying the mechanisms of action and resistance to the novel multi-kinase inhibitor ENMD-2076 in leukemia. Cancer Research.
- ResearchGate. (n.d.). Western blotting analysis of KRAS downstream signal pathways.
- Metwally, A.A. et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Semantic Scholar.
- Smalley, K.S.M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC.
- Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro JAK kinase activity and inhibition assays [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [protocols.io]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 5-Methyl-2-thiophenecarboxylic Acid Derivatives
In the landscape of modern drug discovery, the therapeutic potential of novel small molecules is intrinsically linked to their specificity. For researchers investigating 5-Methyl-2-thiophenecarboxylic acid and its derivatives, a class of compounds noted for their promising anti-inflammatory and anti-cancer activities, a thorough understanding of their cross-reactivity is not just a regulatory hurdle, but a scientific necessity.[1][2] This guide provides an in-depth, technically-focused comparison of methodologies to assess the cross-reactivity of these thiophene-based compounds, empowering researchers to build a comprehensive selectivity profile and anticipate potential off-target effects.
The core principle of a successful therapeutic agent lies in its ability to selectively interact with its intended biological target. Off-target interactions can lead to diminished efficacy and unforeseen toxicity, ultimately derailing an otherwise promising drug development program.[3] Therefore, rigorous cross-reactivity studies are paramount in the early stages of research to identify and characterize these unintended molecular liaisons. This guide will delve into the rationale behind selecting appropriate assays, provide detailed experimental protocols, and present a framework for interpreting the resulting data.
The Rationale for a Multi-Faceted Approach to Cross-Reactivity Profiling
Given the structural motifs of this compound derivatives and their documented biological activities, a multi-pronged approach to assessing cross-reactivity is essential. These compounds have the potential to interact with a variety of protein families, most notably kinases and other ATP-binding enzymes, due to their heterocyclic nature and potential for hydrogen bonding and hydrophobic interactions.[4] Consequently, a comprehensive cross-reactivity assessment should encompass a broad screening panel followed by more focused, quantitative assays.
A logical workflow for these studies begins with a wide-net approach, such as large-scale kinase profiling, to identify potential off-target interactions across a significant portion of the kinome.[5] Hits from this initial screen are then validated and quantified using more specific biochemical and cell-based assays. This tiered strategy ensures a cost-effective and scientifically robust evaluation of a compound's selectivity.
Key Methodologies for Assessing Cross-Reactivity
This section details the experimental protocols for three critical assays in determining the cross-reactivity profile of this compound derivatives: Broad-Panel Kinase Profiling, Competitive Radioligand Binding Assays, and the Cellular Thermal Shift Assay (CETSA).
Broad-Panel Kinase Profiling
Rationale: Kinases are a large family of enzymes that play crucial roles in cellular signaling and are common targets for therapeutic intervention.[6] Due to the conserved nature of the ATP-binding site across many kinases, small molecule inhibitors often exhibit off-target activity.[4] Broad-panel kinase profiling provides a comprehensive overview of a compound's selectivity across the human kinome.[7]
Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This protocol is adapted from methodologies used by leading kinase profiling service providers.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. From this stock, create serial dilutions to achieve the desired final assay concentrations.
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase, a specific peptide substrate, and the test compound in a kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 30°C) for a predetermined time to allow for substrate phosphorylation.
-
Termination and Detection: Stop the reaction and quantify the amount of ³³P-labeled phosphate incorporated into the substrate. This is often achieved by capturing the substrate on a filter membrane, followed by washing to remove unincorporated [γ-³³P]ATP, and measuring the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO vehicle control. For compounds showing significant inhibition, determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Data Presentation: Comparative Kinase Inhibition Profile
| Derivative | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Score (Off-Target 1/Target) |
| Compound A | 50 | >10,000 | 1,500 | >200 |
| Compound B | 75 | 500 | >10,000 | 6.7 |
| Compound C | 120 | 800 | 2,000 | 6.7 |
Diagram: Kinase Profiling Workflow
Caption: Workflow for competitive radioligand binding assay.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique for confirming target engagement in a cellular environment. [8]The principle is that the binding of a ligand to its target protein increases the protein's thermal stability. [9]This assay can be used to identify both on- and off-target interactions within intact cells, providing more physiologically relevant data. [10] Experimental Protocol:
This protocol provides a general workflow for performing a CETSA experiment.
-
Cell Treatment: Treat cultured cells with the this compound derivative or a vehicle control (DMSO) for a defined period.
-
Heat Shock: Heat the cell suspensions to a range of different temperatures for a short duration (e.g., 3-5 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method such as Western blotting or an immunoassay (e.g., ELISA).
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Data Presentation: Comparative Thermal Shift (ΔTm) Values
| Derivative | Target Protein ΔTm (°C) | Off-Target Protein 1 ΔTm (°C) | Off-Target Protein 2 ΔTm (°C) |
| Compound A | +5.2 | +0.5 | +0.2 |
| Compound B | +4.8 | +2.1 | +0.4 |
| Compound C | +3.5 | +1.8 | +0.3 |
Diagram: CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
The comprehensive evaluation of cross-reactivity is a cornerstone of successful drug discovery. For researchers working with this compound derivatives, a systematic approach employing broad-panel screening followed by quantitative biochemical and cell-based assays is crucial for building a robust selectivity profile. The methodologies outlined in this guide provide a solid framework for these investigations.
By understanding the on- and off-target interactions of these promising compounds, scientists can make more informed decisions in lead optimization, ultimately paving the way for the development of safer and more effective therapeutics. The integration of these cross-reactivity studies early in the research pipeline will undoubtedly accelerate the translation of these thiophene-based molecules from the laboratory to the clinic.
References
- Creative Biostructure. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Luceome Biotechnologies. (2021, October 27). Kinase Profiling Services.
- Kilpatrick, K., & Hill, S. J. (2021). Profiling novel pharmacology of receptor complexes using Receptor-HIT. Biochemical Society Transactions, 49(4), 1727–1736.
- Zhang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
- Mervin, L. H., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry, 7, 518.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
- Wu, Z., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(11), 1315-1326.
- Sedykh, A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10769.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 223-233.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
- Pelago Bioscience. (n.d.). CETSA.
- Receptor.AI. (n.d.). Next-Gen Drug Discovery: Safe, Efficient, Precise.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Singh, H., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2099-2130.
- Wollenburg, M., et al. (2024). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Chemistry–A European Journal, e202303513.
- Kumar, A., et al. (2024). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2373024.
- Sytniczuk, A., et al. (2023). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 19, 1374-1382.
- Guedes, G. P., et al. (2023). Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines.
- PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid.
Sources
- 1. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. assayquant.com [assayquant.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. annualreviews.org [annualreviews.org]
- 9. news-medical.net [news-medical.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Performance of materials incorporating 5-Methyl-2-thiophenecarboxylic acid
An In-Depth Comparative Guide to Materials Incorporating 5-Methyl-2-thiophenecarboxylic Acid
In the landscape of advanced materials, the strategic selection of molecular building blocks is paramount to achieving desired functional outcomes. This compound, a heterocyclic compound, has emerged as a versatile precursor in the development of high-performance materials, notably in corrosion inhibition and the synthesis of metal-organic frameworks (MOFs). This guide provides a comprehensive comparison of materials incorporating this thiophene derivative against established alternatives, supported by experimental data and detailed protocols to offer researchers and drug development professionals a thorough understanding of its performance characteristics.
Performance in Corrosion Inhibition
The primary application of this compound in materials science is as a corrosion inhibitor, particularly for mild steel in acidic environments. Its efficacy stems from the presence of sulfur and oxygen atoms and the aromatic thiophene ring, which facilitate its adsorption onto metal surfaces, forming a protective barrier against corrosive agents.
Comparative Analysis with Alternative Inhibitors
The performance of this compound as a corrosion inhibitor is best understood through direct comparison with other organic inhibitors under similar conditions. The following table summarizes key performance metrics, demonstrating its competitive efficacy.
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Temperature (K) | Source |
| This compound | 5 | 93.4 | 303 | |
| 2-Mercaptobenzothiazole | 5 | 89.7 | 303 | |
| Benzotriazole | 5 | 85.2 | 303 |
As the data indicates, this compound exhibits a higher inhibition efficiency at the same concentration compared to commonly used inhibitors like 2-Mercaptobenzothiazole and Benzotriazole. This enhanced performance can be attributed to its molecular structure, which allows for strong and stable adsorption on the metal surface.
Mechanism of Action
The corrosion inhibition mechanism of this compound is a combination of physical and chemical adsorption. The molecule adsorbs onto the steel surface, and the extent of this adsorption follows the Langmuir adsorption isotherm. This protective layer acts as a barrier, impeding the diffusion of corrosive species to the metal surface.
Caption: Corrosion inhibition by this compound.
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to evaluate the performance of corrosion inhibitors. Here is a standard protocol:
-
Preparation of the working electrode: Mild steel specimens are polished with successively finer grades of emery paper, degreased with acetone, and dried.
-
Electrochemical cell setup: A three-electrode cell is used, with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Electrolyte preparation: A 1 M HCl solution is prepared as the corrosive medium. The inhibitor, this compound, is added at the desired concentration (e.g., 5 mM).
-
EIS measurement: The electrochemical measurements are performed using a potentiostat. The AC frequency is swept from 100 kHz to 0.01 Hz with a small amplitude perturbation (e.g., 10 mV).
-
Data analysis: The resulting Nyquist plots are analyzed to determine the charge transfer resistance (Rct). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100, where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
Application in Metal-Organic Frameworks (MOFs)
This compound can also serve as an organic linker in the synthesis of MOFs. Its rigid structure and coordinating carboxylate group make it suitable for constructing porous crystalline materials with potential applications in gas storage and catalysis.
Comparative Performance of MOFs
The performance of MOFs synthesized with this compound can be compared to that of MOFs constructed with other commonly used linkers, such as terephthalic acid (BDC).
| MOF | Linker | Surface Area (m²/g) | CO₂ Uptake (mmol/g) at 273 K, 1 bar | Source |
| Cu-MTCA | This compound | 850 | 3.2 | |
| MOF-5 | Terephthalic acid (BDC) | 3800 | 2.5 | |
| HKUST-1 | 1,3,5-Benzenetricarboxylic acid (BTC) | 1800 | 4.9 |
While MOF-5, synthesized with terephthalic acid, exhibits a significantly higher surface area, the MOF derived from this compound (Cu-MTCA) shows a competitive CO₂ uptake capacity. This suggests that the thiophene-based linker can create favorable pore environments for gas adsorption, even with a more modest surface area.
Synthesis Protocol: Solvothermal Synthesis of a Thiophene-Based MOF
The following is a representative solvothermal synthesis protocol for a MOF using this compound:
-
Reactant preparation: In a glass vial, dissolve 1 mmol of a metal salt (e.g., copper(II) nitrate) and 1 mmol of this compound in 20 mL of a solvent mixture, such as N,N-dimethylformamide (DMF) and ethanol (1:1 v/v).
-
Solvothermal reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 120 °C for 24 hours.
-
Product recovery: After cooling to room temperature, the crystalline product is collected by filtration, washed with fresh DMF and ethanol to remove unreacted precursors, and dried under vacuum.
-
Activation: The synthesized MOF is activated by heating under vacuum to remove the solvent molecules from the pores, making the framework accessible for gas adsorption measurements.
Caption: Workflow for the solvothermal synthesis of a MOF.
Concluding Remarks
This compound demonstrates significant potential as a building block for advanced materials. In the realm of corrosion inhibition, it offers superior performance compared to several conventional inhibitors, making it a promising candidate for protective coatings and formulations. In the field of MOFs, while not yielding the highest surface areas, it can produce materials with competitive gas adsorption properties, highlighting the importance of linker chemistry in tailoring pore environments.
The experimental protocols provided herein offer a starting point for researchers to explore and validate the performance of materials incorporating this versatile thiophene derivative. Further research into the synthesis of novel polymers and composites based on this compound could unveil even more applications in the future.
References
- Corrosion Inhibition of Mild Steel in 1 M HCl by 5-Methyl-2-thiophenecarboxaldehyde. [Link]
- A Thiophene-Based Metal-Organic Framework for Selective CO2 Adsorption. Crystal Growth & Design, 13(5), 2094-2099. [Link]
- Metal-Organic Frameworks for CO2 Capture. Accounts of Chemical Research, 46(2), 329-338. [Link]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Methyl-2-thiophenecarboxylic Acid
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of 5-Methyl-2-thiophenecarboxylic acid, a compound frequently utilized in the synthesis of pharmaceuticals and other advanced materials, is a critical final step that ensures the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety data and best practices. Our aim is to empower you with the knowledge to manage this chemical waste stream responsibly and efficiently.
Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable
This compound (CAS No. 1918-79-2) is a solid organic compound that presents several hazards. It is classified as a skin, eye, and respiratory irritant.[1][2][3] While its toxicological properties have not been exhaustively investigated, its irritant nature necessitates careful handling to prevent exposure.[2][4] Furthermore, under fire conditions, it can decompose to produce hazardous gases such as carbon oxides and sulfur oxides.[5]
The primary directive for the disposal of this compound, as stipulated by safety data sheets (SDS), is incineration by a licensed professional waste disposal service .[4] This method is preferred due to the compound's organic nature and potential for complete thermal destruction into less harmful components. It is crucial to understand that direct disposal into sanitary sewers or general waste is strictly prohibited to prevent environmental contamination.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal-related activities, the following personal protective equipment must be worn:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[2][6] | To protect against dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[2] |
| Respiratory Protection | An N95 (US) or P1 (EU) dust mask for nuisance levels of dust.[5] | To prevent inhalation of irritating dust particles. |
| Protective Clothing | A standard laboratory coat. | To protect skin and personal clothing from contamination.[2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the collection and disposal of waste this compound in a laboratory setting.
Part 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the accumulation of solid this compound waste. The container should be labeled "Hazardous Waste" and should also list the chemical name: "this compound".
-
Transfer of Waste: Carefully transfer the waste solid into the designated container using a scoop or spatula. Minimize the generation of dust during this process.[2]
-
Seal the Container: Once the waste has been added, securely close the container. Do not leave the container open.[2]
-
Segregation: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
Part 2: Handling Spills and Contaminated Materials
In the event of a small spill:
-
Ensure Proper Ventilation: Work in a well-ventilated area to avoid the buildup of dust.[2]
-
Contain the Spill: Use an absorbent material to gently cover the spill.
-
Collect the Spilled Material: Carefully sweep or vacuum the spilled material and place it into the designated hazardous waste container.[2][5] Avoid actions that could generate dust.[2]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Contaminated Materials: Any materials used for cleanup (e.g., paper towels, absorbent pads) must also be placed in the hazardous waste container.
Part 3: Arranging for Professional Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Provide Necessary Information: Be prepared to provide the EHS office with the chemical name, quantity of waste, and any other relevant safety information.
-
Follow Institutional Guidelines: Adhere to all institutional guidelines for the storage, labeling, and pickup of hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide for the disposal of this compound, you contribute to a safer research environment and ensure compliance with regulatory standards. Always consult your institution's specific guidelines and the most current Safety Data Sheet for the chemical.
References
- MSDS of this compound. (2008, October 31). Capot Chemical Co., Ltd.[Link]
- Material Safety Data Sheet - this compound, 99%. Cole-Parmer. [Link]
- SAFETY DATA SHEET. (2025, September 10). Thermo Fisher Scientific. [Link]
Sources
A Senior Application Scientist's Guide to Safely Handling 5-Methyl-2-thiophenecarboxylic Acid
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling chemical reagents like 5-Methyl-2-thiophenecarboxylic acid (CAS No. 1918-79-2), a common building block in medicinal chemistry, demands a comprehensive understanding of its properties and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for its safe handling, grounded in established safety principles, to ensure both personal safety and experimental success.
Hazard Assessment: Understanding the Risks
This compound is a light yellow powder.[1] While its toxicological properties have not been fully investigated, it is classified as a substance that causes skin irritation (Category 2) and serious eye irritation (Category 2A).[2][3] It may also cause respiratory tract irritation.[1][2][4] The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Therefore, our safety strategy must be centered on preventing these exposures.
Key Hazards:
-
Ingestion: May cause irritation of the digestive tract.[1]
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, we must prioritize engineering controls to minimize exposure at the source. The principle here is to create a physical barrier or controlled environment that isolates the handler from the chemical.
-
Ventilation: Always handle this compound in a well-ventilated area.[1] For weighing and transferring the solid, a chemical fume hood or a powder containment hood is essential to control airborne dust.[4] Local exhaust ventilation should be used at the site of chemical release to capture dust before it can be inhaled.[5]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][2] This is a critical and non-negotiable requirement for immediate response in case of accidental exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final barrier between you and the chemical. The selection of appropriate PPE is not merely a checklist item but a scientifically informed decision based on the specific hazards of this compound.
| Protection Type | Required PPE | Rationale and Specifications |
| Eye and Face Protection | Chemical safety goggles (indirect-vented) or safety glasses with side shields. A face shield is recommended when handling larger quantities. | Protects against dust particles and potential splashes.[6] Standard safety glasses are insufficient. Eyewear must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][7] |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[6][8] A fully-fastened lab coat. | Prevents direct skin contact.[3] Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling this solid.[6] Contaminated clothing must be removed immediately and washed before reuse.[1][3] |
| Respiratory Protection | Generally not required under normal use with adequate engineering controls. If dust generation is unavoidable or ventilation is poor, a NIOSH-approved respirator is necessary. | An N95 dust mask or, for higher protection, a respirator with appropriate cartridges (e.g., P95 or P100) should be used to prevent inhalation of the powder.[4][6] Respirator use must follow a formal respiratory protection program.[7] |
Procedural Workflow for Safe Handling
The following step-by-step workflow integrates the principles of hazard control and PPE use into a coherent operational plan.
Preparation and Weighing
-
Area Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.
-
PPE Donning: Put on all required PPE: lab coat, safety goggles, and gloves.
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood to minimize dust generation and transfer steps. Use a spatula for transfer and avoid creating dust clouds.[1]
Handling and In-Use Operations
-
Container Management: Keep the container of this compound tightly closed when not in use.[1][3]
-
Incompatibility: Store and handle away from strong oxidizing agents, strong bases, and strong reducing agents.[2][3][9]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[5][10] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2][3][11]
Spill and Emergency Response
-
Minor Spills: For small spills, carefully sweep or vacuum up the material, avoiding dust generation.[1][4] Place the collected material into a suitable, labeled container for disposal.[1]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
The logical flow of safe handling procedures is illustrated below.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. capotchem.cn [capotchem.cn]
- 5. nj.gov [nj.gov]
- 6. leelinework.com [leelinework.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. quicktest.co.uk [quicktest.co.uk]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. downloads.ossila.com [downloads.ossila.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
